Ethyl 3-methyl-1-benzofuran-2-carboxylate
Description
BenchChem offers high-quality Ethyl 3-methyl-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZJJPGVQYUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360981 | |
| Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22367-82-4 | |
| Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate: A Mechanistic and Methodological Guide
Introduction
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key heterocyclic scaffold prevalent in numerous biologically active compounds and serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif, featuring a fused benzene and furan ring with specific substitutions at the 2- and 3-positions, imparts unique physicochemical properties that are leveraged in drug design and material science. This technical guide provides an in-depth exploration of a primary synthesis mechanism for this compound, offering a detailed, step-by-step protocol and a thorough mechanistic discussion for researchers and professionals in organic synthesis and drug development.
The synthesis of the benzofuran core has been a subject of extensive research, with numerous methodologies developed over the years, ranging from classical named reactions to modern transition-metal-catalyzed approaches.[2] For the specific synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate, a robust and widely applicable method involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-halo ester. This approach is favored for its operational simplicity, accessibility of starting materials, and generally good yields.
This guide will focus on the synthesis commencing from salicylaldehyde and ethyl 2-chloropropionate, a pathway that proceeds through two key transformations: an initial O-alkylation followed by an intramolecular cyclization and dehydration sequence. We will dissect the underlying chemical principles governing each step, providing insights into the reaction conditions and the role of reagents.
Core Synthesis Pathway: A Mechanistic Overview
The predominant and most direct synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate is achieved through a two-step, one-pot reaction sequence starting from salicylaldehyde and ethyl 2-chloropropionate. The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
The reaction proceeds via two mechanistically distinct stages:
-
O-Alkylation: The phenolic hydroxyl group of salicylaldehyde undergoes nucleophilic substitution with ethyl 2-chloropropionate.
-
Intramolecular Aldol-Type Condensation and Dehydration: The intermediate ether undergoes a base-catalyzed intramolecular cyclization, followed by dehydration to yield the aromatic benzofuran ring.
Step 1: O-Alkylation of Salicylaldehyde
The initial step involves the formation of an ether linkage between salicylaldehyde and ethyl 2-chloropropionate. This is a classic Williamson ether synthesis, where the phenoxide ion, generated in situ by a base, acts as the nucleophile.
Caption: Mechanism of O-Alkylation.
In this step, a moderately strong base such as potassium carbonate (K₂CO₃) is typically employed. The base deprotonates the phenolic hydroxyl group of salicylaldehyde, which is significantly more acidic than an aliphatic alcohol due to the resonance stabilization of the resulting phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in ethyl 2-chloropropionate in an Sₙ2 reaction. This results in the formation of the key intermediate, ethyl 2-(2-formylphenoxy)propanoate, and the liberation of a chloride ion.
Step 2: Intramolecular Cyclization and Dehydration
The second and final stage of the synthesis is the formation of the benzofuran ring system through a base-catalyzed intramolecular cyclization of the intermediate ether, followed by dehydration. This step is a variation of an aldol condensation.
Caption: Mechanism of Intramolecular Cyclization and Dehydration.
The base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl group in the propanoate moiety of the intermediate. This generates a resonance-stabilized enolate. The nucleophilic carbon of the enolate then attacks the electrophilic carbon of the ortho-aldehyde group on the benzene ring, forming a new carbon-carbon bond and creating a five-membered ring. This results in a cyclic aldol-type adduct. Under the reaction conditions, this aldol adduct readily undergoes dehydration. The loss of a water molecule is facilitated by the formation of a conjugated system, leading to the stable aromatic benzofuran ring of the final product, ethyl 3-methyl-1-benzofuran-2-carboxylate.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate. It is crucial to perform this reaction in a well-ventilated fume hood and to use appropriate personal protective equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Salicylaldehyde | 122.12 | 12.21 g | 0.1 |
| Ethyl 2-chloropropionate | 136.58 | 15.02 g | 0.11 |
| Potassium Carbonate (anhydrous) | 138.21 | 27.64 g | 0.2 |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (12.21 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and anhydrous acetonitrile (200 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
To the stirred suspension, add ethyl 2-chloropropionate (15.02 g, 0.11 mol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3-methyl-1-benzofuran-2-carboxylate.
Conclusion
The synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate via the base-catalyzed reaction of salicylaldehyde and ethyl 2-chloropropionate is an efficient and reliable method for accessing this valuable heterocyclic compound. The reaction proceeds through a well-understood mechanism involving O-alkylation followed by an intramolecular aldol-type condensation and dehydration. This guide provides a comprehensive overview of the synthesis, from the mechanistic underpinnings to a practical experimental protocol, to aid researchers in the successful preparation of this important synthetic intermediate.
References
-
HETEROCYCLES, Vol. 81, No. 12, 2010, pp. 2865-2872. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Available at: [Link]
-
Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6362–6365. Available at: [Link]
-
Organic Chemistry Portal. Darzens Reaction. Available at: [Link]
- Khan, L., Zubair, M., Abbasi, M. A., Hassan, M., Raza, H., Ul-Haq, Z., & Taha, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5).
-
Shaikh, A. K., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron Letters, 56(5), 738-741. Available at: [Link]
-
Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-774. Available at: [Link]
-
Kalsoom, U., Ansari, F. L., & Nazir, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Wikipedia. Darzens reaction. Available at: [Link]
-
Hassan, S. S. M., Bergman, J., & El-Faham, A. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(18), 3343. Available at: [Link]
-
ResearchGate. Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin (1). Available at: [Link]
-
da Silva, A. D., de Souza, M. C. B. V., & de Almeida, M. V. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. Journal of the Brazilian Chemical Society, 21, 269-273. Available at: [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., & An, L. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7799. Available at: [Link]
-
Csekei, M., & Timári, G. (2004). The ‘one-pot’ preparation of substituted benzofurans. ARKIVOC, 2004(7), 285-291. Available at: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link]
-
Organic Chemistry Portal. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]
-
Slepukhina, I. N., Shults, E. E., & Tolstikov, G. A. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules, 25(23), 5697. Available at: [Link]
-
ResearchGate. Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. Available at: [Link]
-
SRM University. ALDOL CONDENSATION. Available at: [Link]
-
PubChem. Ethyl 2-(2-formylphenoxy)acetate. Available at: [Link]
- Samoilov, D. V., Glukhareva, T. V., & Eltsov, O. S. (2020). Synthesis and Intramolecular Cyclization of Substituted 4-(Het)aryl-4-oxo-2-thienylaminobut-2-enoic Acids. Russian Journal of Organic Chemistry, 56(1), 126-133.
-
Gefenas, V., Stankevičiūtė, Ž., Malinauskas, A., & Tumkevičius, S. (2002). REGARDING THE INTRAMOLECULAR CYCLIZATION OF ETHYL (E)-2-CYANO-3-(S-METHYLISOTHIOUREIDO)-2-PROPENOATE. Chemistry of Heterocyclic Compounds, 38(9), 1125-1130. Available at: [Link]
-
Semantic Scholar. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Available at: [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2--Samoilov-Glukhareva/691d904f85e3a8915b4f2c5e505500e932b1a8d0]([Link]
-
MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. Available at: [Link]
Sources
"Ethyl 3-methyl-1-benzofuran-2-carboxylate" chemical properties
An In-Depth Technical Guide to Ethyl 3-methyl-1-benzofuran-2-carboxylate: Properties, Synthesis, and Applications
Introduction
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic organic compound featuring a benzofuran core, which is a structural motif present in numerous natural products and pharmacologically active molecules.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This compound, specifically, serves as a versatile and crucial synthetic intermediate for the development of more complex molecules.[5] Its strategic substitution with a methyl group at the 3-position and an ethyl carboxylate group at the 2-position provides distinct sites for chemical modification, making it a valuable building block for drug discovery and material science.
This guide provides a comprehensive technical overview of Ethyl 3-methyl-1-benzofuran-2-carboxylate, detailing its chemical and physical properties, spectroscopic signature, common synthetic routes, and key reactive characteristics. Furthermore, it explores its applications as a precursor in the development of novel therapeutic agents and advanced organic materials, offering insights for researchers and professionals in drug development and chemical synthesis.
PART 1: Physicochemical and Spectroscopic Profile
Core Physicochemical Properties
The fundamental properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate are summarized below. While it is a well-established synthetic intermediate, comprehensive experimental data on physical properties such as melting and boiling points are not extensively reported in the literature.[6][7]
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [8] |
| Synonyms | 3-Methyl-2-benzofurancarboxylic acid ethyl ester; 2-(Ethoxycarbonyl)-3-methylbenzofuran; Ethyl 3-methylcoumarilate | [9] |
| CAS Number | 22367-82-4 | [5][6][8] |
| Molecular Formula | C₁₂H₁₂O₃ | [5][8] |
| Molecular Weight | 204.22 g/mol | [5] |
| Appearance | Solid (predicted) | [10] |
| Storage | Store at room temperature in a dry, sealed container | [5] |
Spectroscopic Characterization (Predictive Analysis)
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous benzofuran compounds, the following spectral characteristics are anticipated.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons (4H): Four signals in the range of δ 7.2-7.8 ppm, appearing as multiplets or doublets, corresponding to the protons on the benzene ring.
-
Ethyl Ester Protons (5H): A quartet (2H) around δ 4.4 ppm (–O–CH₂ –CH₃) and a triplet (3H) around δ 1.4 ppm (–O–CH₂–CH₃ ), with a coupling constant (J) of ~7 Hz.
-
Methyl Protons (3H): A sharp singlet around δ 2.5 ppm corresponding to the methyl group at the C3 position.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 160-165 ppm.
-
Aromatic & Furan Carbons: Multiple signals between δ 110-155 ppm.
-
Ethyl Ester Carbons: Signals around δ 61 ppm (–C H₂–) and δ 14 ppm (–C H₃).
-
Methyl Carbon: A signal for the C3-methyl group at approximately δ 10-15 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present.
-
C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C–O Stretch: Absorption bands in the 1200-1300 cm⁻¹ region corresponding to the ester C–O and furan C–O–C bonds.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.
-
C–H Stretch: Aromatic C–H stretches appearing just above 3000 cm⁻¹, and aliphatic C–H stretches from the methyl and ethyl groups appearing just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 204. Key fragmentation patterns would include the loss of an ethoxy radical (•OCH₂CH₃, -45 amu) to give a fragment at m/z = 159, followed by the loss of carbon monoxide (CO, -28 amu) to yield a fragment at m/z = 131.
PART 2: Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-alkoxycarbonyl-3-methylbenzofurans is well-established. A common and efficient laboratory-scale method involves the reaction of a salicylaldehyde derivative with an α-halocarbonyl compound, followed by cyclization. An alternative robust method is the reaction of a phenol with a β-ketoester.
This protocol is adapted from general procedures for synthesizing substituted benzofurans.[11] The causality behind this choice lies in its reliability and the use of readily available starting materials. The base (K₂CO₃) is crucial for deprotonating the phenol, which then acts as a nucleophile.
-
Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Addition of Reagent: Add ethyl 2-chloropropionate (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction typically completes within 6-12 hours.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Caption: Synthetic workflow for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Chemical Reactivity
The molecule possesses three primary sites of reactivity: the ester functional group, the C3-methyl group, and the aromatic benzofuran ring system. This multi-faceted reactivity is what makes it a valuable synthetic intermediate.
-
1. Ester Group Modification: The ethyl ester is readily transformed into other functional groups.
-
Hydrolysis: Treatment with a base (e.g., NaOH or KOH) followed by acidic workup will hydrolyze the ester to the corresponding 3-methyl-1-benzofuran-2-carboxylic acid.
-
Amidation: The most significant reaction is its conversion to 3-methylbenzofuran-2-carbohydrazide by refluxing with hydrazine hydrate.[12] This hydrazide is a key precursor for synthesizing a variety of heterocyclic derivatives such as pyrazoles, thiadiazoles, and triazoles.
-
-
2. C3-Methyl Group Functionalization: The methyl group is benzylic-like and is susceptible to radical reactions.
-
Halogenation: Selective bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., dibenzoyl peroxide) in a non-polar solvent like carbon tetrachloride.[12] This yields ethyl 3-(bromomethyl)benzofuran-2-carboxylate, a potent electrophile ready for nucleophilic substitution reactions to introduce diverse side chains.
-
-
3. Aromatic Ring Substitution: The benzofuran ring itself can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The existing substituents will direct incoming electrophiles, typically to the C4 or C6 positions of the benzene ring.
Caption: Key reactivity pathways of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
PART 3: Applications and Future Outlook
Role in Medicinal Chemistry
The benzofuran scaffold is a cornerstone in the development of new drugs due to its favorable pharmacological profile.[11] Ethyl 3-methyl-1-benzofuran-2-carboxylate serves as an accessible starting point for molecules targeting a range of diseases.
-
Antitumor Agents: Research has demonstrated its utility in creating novel anticancer agents. For instance, it was used as the precursor to synthesize a series of 3-(morpholinomethyl)benzofuran derivatives.[12] These compounds were evaluated for their cytotoxic activity against non-small cell lung cancer cell lines, with some derivatives showing potent antiproliferative activity, highlighting the value of this scaffold in oncology research.[12]
-
Antimicrobial Agents: The benzofuran nucleus is associated with significant antimicrobial and antifungal properties.[11] By converting the title compound into its carbohydrazide, chemists can access a wide library of Schiff bases, pyrazoles, and other heterocycles, which are frequently screened for antibacterial and antifungal efficacy.
-
Anti-inflammatory and Other Activities: Benzofuran derivatives have also been investigated for anti-inflammatory, antioxidant, and neuroprotective applications.[1][4] The structural versatility of intermediates like Ethyl 3-methyl-1-benzofuran-2-carboxylate allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency for these therapeutic targets.
Applications in Material Science
Beyond pharmaceuticals, the conjugated π-system of the benzofuran ring makes its derivatives interesting for material science.
-
Organic Electronics: Compounds with extended π-systems are candidates for use in organic light-emitting diodes (OLEDs) and organic semiconductors.[5] Ethyl 3-methyl-1-benzofuran-2-carboxylate can be used as a building block to construct larger, more complex conjugated molecules designed to have specific electronic and photophysical properties, potentially enhancing electron mobility and stability in organic electronic devices.[5]
PART 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Toxicology: The toxicological properties have not been thoroughly investigated.[13] As with all research chemicals, it should be treated as potentially hazardous.
References
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Analytical & Pharmaceutical Research. [Link]
-
Aslam, J., et al. (2016). Bioactive Benzofuran derivatives: A review. PubMed. [Link]
-
Mini review on important biological properties of benzofuran derivatives. (2016). MedCrave online. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2020). RSC Advances. [Link]
-
Patel, J. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]
-
Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. [Link]
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry. [Link]
-
ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]
-
Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. NIH National Library of Medicine. [Link]
-
Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]
-
Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]
-
3-Methylbenzofuran-2-carboxylic acid ethyl ester. Georganics. [Link]
-
Reactivity studies with 2‐ and 3‐methyl benzofurans. ResearchGate. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]
-
Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. PubChem. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]
-
ethyl 2-methyl-1-benzofuran-3-carboxylate. ChemSynthesis. [Link]
-
Abu-Hashem, A. A., & El-Shehry, M. F. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2023). NIH National Library of Medicine. [Link]
-
FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. ResearchGate. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chem-space.com [chem-space.com]
- 9. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]
- 10. Ethyl benzofuran-2-carboxylate 97 3199-61-9 [sigmaaldrich.com]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
The Strategic Intermediate: An In-depth Technical Guide to Ethyl 3-methyl-1-benzofuran-2-carboxylate
An Essential Building Block in Modern Medicinal Chemistry and Materials Science
Ethyl 3-methyl-1-benzofuran-2-carboxylate, bearing the CAS number 22367-82-4, is a pivotal heterocyclic compound. While not an end-product itself, it serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and applications of this versatile molecule.
Physicochemical Characteristics
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and synthesis. Below is a summary of the key characteristics of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
| Property | Value | Source |
| CAS Number | 22367-82-4 | [4] |
| Molecular Formula | C₁₂H₁₂O₃ | [4] |
| Molecular Weight | 204.22 g/mol | [5] |
| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [4] |
| Appearance | Off-white to yellow crystals (typical for related compounds) | [6] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Insoluble in water; soluble in ether, alcohol, and benzene (predicted for benzofurans) |
Synthesis and Mechanism: Crafting the Benzofuran Core
The synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate can be achieved through several established routes in organic chemistry. A prevalent and effective method involves the reaction of an o-hydroxyacetophenone with an α-haloester, a variation of the Williamson ether synthesis followed by an intramolecular condensation.
Experimental Protocol: Synthesis via o-Hydroxyacetophenone and Ethyl Bromoacetate
This protocol is based on established methods for the synthesis of substituted benzofuran-2-carboxylates.
Materials:
-
o-Hydroxyacetophenone
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethanol
-
Hydrochloric Acid (HCl), 5% solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-hydroxyacetophenone (1 equivalent) in acetone.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (3 equivalents).
-
Alkylation: Slowly add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude product in ethyl acetate and wash with a 5% solution of hydrochloric acid, followed by water and then a brine solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Causality in Experimental Choices:
-
o-Hydroxyacetophenone as Precursor: The choice of o-hydroxyacetophenone provides the necessary phenolic hydroxyl group and the adjacent acetyl group which, after initial etherification, is crucial for the subsequent intramolecular cyclization to form the 3-methyl-substituted furan ring.
-
Potassium Carbonate as Base: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide ion, which is a potent nucleophile for the subsequent reaction with ethyl bromoacetate. It is also easily removed during the work-up.
-
Acetone as Solvent: Acetone is a suitable polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction between the phenoxide and ethyl bromoacetate.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for both the initial etherification and the subsequent intramolecular condensation and cyclization, ensuring a reasonable reaction rate.
Reaction Mechanism Workflow
The synthesis proceeds through a two-step mechanism: an initial Williamson ether synthesis followed by an intramolecular aldol-type condensation.
Caption: Synthesis workflow for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Analytical Characterization: A Note on Data Scarcity
A thorough analytical characterization is essential for confirming the identity and purity of a synthesized compound. However, publicly available, experimentally determined spectroscopic data for Ethyl 3-methyl-1-benzofuran-2-carboxylate is limited. The following represents predicted data and typical spectral features for related benzofuran structures. Researchers should perform their own analytical characterization for verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the furan ring (around 2.4 ppm), and a multiplet for the aromatic protons of the benzene ring (in the range of 7.2-7.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-170 ppm), aromatic carbons (110-155 ppm), the ethyl group carbons (around 60 ppm and 14 ppm), and the methyl group carbon (around 10-15 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. Other significant peaks would include C-O stretching vibrations and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.22 g/mol ).
Applications in Research and Industry: A Gateway to Bioactive Molecules
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a valuable intermediate, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer agents.[3][8]
Key Synthetic Intermediate for Bioactive Compounds
A significant application of this compound is its role as a precursor for the synthesis of 3-methylbenzofuran-2-carbohydrazide .[8] This is achieved through a nucleophilic substitution reaction with hydrazine hydrate. The resulting carbohydrazide is a versatile building block for the construction of a variety of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known to possess a broad spectrum of biological activities.
Derivatives synthesized from 3-methylbenzofuran-2-carbohydrazide have shown promising results as:
-
Antitumor Agents: These compounds have been investigated for their efficacy against various cancer cell lines, including non-small cell lung cancer.[8]
-
Kinase Inhibitors: Some derivatives have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them potential targets for cancer therapy.[9]
-
Antimicrobial Agents: The benzofuran scaffold is known to be a component of many antimicrobial compounds, and derivatives of this intermediate are explored for their antibacterial and antifungal properties.[1][10]
Workflow to Bioactive Derivatives
The following diagram illustrates the synthetic pathway from Ethyl 3-methyl-1-benzofuran-2-carboxylate to potentially bioactive molecules.
Caption: Synthetic utility of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. For handling powders, a dust mask is recommended.[11]
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its role as a key synthetic intermediate allows for the creation of a diverse range of novel compounds with promising biological activities. While the publicly available data on its specific physicochemical and spectroscopic properties are limited, the established synthetic routes and its demonstrated utility as a precursor to bioactive molecules underscore its importance. Further research into this compound and its derivatives holds the potential for the development of new therapeutic agents.
References
[13] Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
[8] Al-Sanea, M. M., Al-Ansary, G. H., Elsayed, Z. M., Maklad, R. M., Elkaeed, E. B., Abdelgawad, M. A., Bukhari, S. N. A., Abdel-Aziz, M. M., Suliman, H., & Eldehna, W. M. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869–1886. [Link]
[14] Bhaskar, B., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774. [Link]
[15] ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]
[7] Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]
[16] BYJU'S. (n.d.). Perkin Reaction. Retrieved January 10, 2026, from [Link]
[6] Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved January 10, 2026, from [Link]
[17] Wikipedia. (2023, September 12). Perkin rearrangement. Retrieved January 10, 2026, from [Link]
[9] Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 234–256. [Link]
[5] ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]
[18] Nguyen, T. T. H., Nguyen, T. V., Huynh, T. K. O., & Vo, D. D. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU, 6(1), 81-85. [Link]
[12] Rasayan Journal of Chemistry. (2010). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan J. Chem., 3(4), 795-798. [Link]
[19] Shaikh, A. K., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron, 71(5), 859-865. [Link]
[3] Gąsowska-Bajger, B., Sadowska, B., Mianowana, O., Różalska, S., & Kwiecień, H. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 28(18), 6688. [Link]
[20] Bharti Bhardwaj & Subhash C. Jain. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Der Pharma Chemica, 6(1):272-278. [Link]
[4] Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]
[1] MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved January 10, 2026, from [Link]
[10] Madhu, R., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]
[21] PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Ethyl 3,4,5-trimethyl-1-benzofuran-2-carboxylate | C14H16O3 | CID 150041605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate | C18H25NO5 | CID 489104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. web.pdx.edu [web.pdx.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | C13H14O5 | CID 304167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. organicchemistrydata.org [organicchemistrydata.org]
"Ethyl 3-methyl-1-benzofuran-2-carboxylate" molecular weight and formula
An In-Depth Technical Guide to Ethyl 3-methyl-1-benzofuran-2-carboxylate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and applications of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This versatile heterocyclic compound is a pivotal intermediate in the creation of novel therapeutic agents and advanced organic materials.
Core Compound Identification and Properties
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key organic building block belonging to the benzofuran class of compounds. The benzofuran moiety, consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Its structure makes it an essential precursor for developing a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and antitumor agents.[4][5]
The molecular structure and fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [4][6][7] |
| Molecular Weight | 204.22 g/mol | [4][8] |
| CAS Number | 22367-82-4 | [6][7] |
| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [6] |
| Synonyms | 3-Methylbenzofuran-2-carboxylic acid ethyl ester; 2-(Ethoxycarbonyl)-3-methylbenzofuran; Ethyl 3-methylcoumarilate | [8] |
| Appearance | Solid | [9] |
| Storage | Room temperature, dry, sealed conditions | [4] |
Synthesis Protocol: A Validated Approach
The synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate is commonly achieved through the reaction of a substituted phenol with an α-halo ester. The following protocol describes a reliable method starting from o-hydroxy acetophenone and ethyl bromoacetate.[2]
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a crucial component, acting as a base to deprotonate the hydroxyl group of o-hydroxy acetophenone. This creates a phenoxide ion, which is a much stronger nucleophile, facilitating the subsequent attack on the electrophilic carbon of ethyl bromoacetate.
-
Solvent (Acetone): Acetone is an appropriate polar aprotic solvent that dissolves the reactants while not interfering with the reaction mechanism.
-
Catalyst (Potassium Iodide): The addition of a catalytic amount of potassium iodide can accelerate the reaction through the Finkelstein reaction, where the bromide on ethyl bromoacetate is transiently replaced by iodide. The resulting ethyl iodoacetate is more reactive, leading to a faster and more efficient reaction.[2]
Step-by-Step Experimental Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-hydroxy acetophenone (1 equivalent) in acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3 equivalents) to the solution. Stir the mixture vigorously in an ice bath for 5-10 minutes.[2]
-
Addition of Ester: Slowly add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture over 10 minutes while maintaining the cool temperature.[2]
-
Catalysis: Add a catalytic amount of potassium iodide to the flask.[2]
-
Reaction Progression: Allow the mixture to stir for approximately 20 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Workup and Isolation: Upon completion, pour the reaction mixture into crushed ice. The resulting solid precipitate is the crude product.[2]
-
Purification: Filter the solid and recrystallize it from ethanol to yield pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.[2]
Synthesis Workflow Diagram:```dot
Caption: Role as a key intermediate in developing therapeutic agents.
Safety, Handling, and Regulatory Information
As a laboratory-grade chemical, proper handling of Ethyl 3-methyl-1-benzofuran-2-carboxylate is essential to ensure safety.
-
Hazard Statements:
-
H315: Causes skin irritation. [8] * H319: Causes serious eye irritation. [8] * H335: May cause respiratory irritation. [8]* Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8] * P280: Wear protective gloves, protective clothing, eye protection, and face protection. [8] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
-
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a high-value chemical intermediate with significant applications in both academic and industrial research, particularly in drug discovery and material science. Its well-defined synthesis and versatile reactivity make it an indispensable tool for developing next-generation pharmaceuticals and advanced materials. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
-
Chemspace. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022. [Link]
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis. [Link]
-
MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. [Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
Georganics. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. [Link]
-
PubMed Central (PMC). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
ResearchGate. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
Chem-Impex. Ethyl 5-aminobenzofuran-2-carboxylate. [Link]
-
MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]
- 9. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-methyl-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic profile of Ethyl 3-methyl-1-benzofuran-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical and materials science.[1][2] Given the limited availability of publicly accessible, experimentally verified spectra for this specific molecule (CAS 22367-82-4)[3][4], this document leverages a predictive approach grounded in the analysis of structurally analogous compounds. By examining the well-documented spectroscopic features of benzofuran and ethyl ester moieties, we can construct a highly probable and detailed spectral map. This serves as a robust reference for researchers involved in the synthesis, quality control, and further development of this and related benzofuran derivatives.
The structural formula of Ethyl 3-methyl-1-benzofuran-2-carboxylate is presented below:
Caption: Structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
1.1.1. Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for ensuring data quality and reproducibility.
Caption: Workflow for ATR-IR Spectroscopy.
Predicted IR Data
The predicted characteristic IR absorption bands for Ethyl 3-methyl-1-benzofuran-2-carboxylate are listed below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050 - 3150 | Medium-Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | ~1720 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ester) | 1100 - 1300 | Strong |
Interpretation of the Predicted IR Spectrum
-
C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
-
Carbonyl Stretch (~1720 cm⁻¹): A very strong and sharp absorption band around 1720 cm⁻¹ is the most prominent feature and is characteristic of the ester carbonyl group.
-
Aromatic C=C Stretches: A series of medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region are expected for the C-O single bond stretches of the ester group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule.
Caption: Workflow for EI-Mass Spectrometry.
Predicted Mass Spectrum Data
The molecular formula of Ethyl 3-methyl-1-benzofuran-2-carboxylate is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . [3][4]
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M]⁺• | 204 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 159 | Loss of ethoxy radical |
| [M - COOCH₂CH₃]⁺ | 131 | Loss of ethyl carboxylate radical |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak (m/z 204): The peak at m/z 204 corresponds to the intact molecule with one electron removed. This confirms the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion at m/z 159.
-
Loss of the Ethyl Carboxylate Group: Cleavage of the bond between the benzofuran ring and the ester group can result in the loss of the •COOCH₂CH₃ radical, giving a fragment at m/z 131.
-
Conclusion
This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of Ethyl 3-methyl-1-benzofuran-2-carboxylate. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, based on the known behavior of analogous structures, a comprehensive spectral profile has been established. This information serves as a valuable resource for the identification, purity assessment, and structural verification of this compound in a research and development setting. It is recommended that this predicted data be confirmed with experimental results as they become available.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774.
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
Georganics. (n.d.). 3-Methylbenzofuran-2-carboxylic acid ethyl ester. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis, SAR, molecular docking and antituberculosis study of 3-methyl-1-benzofuran-2-carbohydrazide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link]
- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).
-
PubChem. (n.d.). Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
1H NMR and 13C NMR of "Ethyl 3-methyl-1-benzofuran-2-carboxylate"
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS No: 22367-82-4), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4] The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, offering unambiguous confirmation of molecular structure and purity. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic characterization.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that exploits the magnetic properties of atomic nuclei.[5] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[6] For a molecule like Ethyl 3-methyl-1-benzofuran-2-carboxylate, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are critical for confirming its synthesis and purity. The chemical shift (δ), spin-spin coupling (J), and signal integration in ¹H NMR, along with the unique resonance of each carbon atom in ¹³C NMR, allow for a complete structural assignment.
The choice of solvent is a critical experimental parameter, as it can influence chemical shifts through solute-solvent interactions.[6][7][8] Deuterated chloroform (CDCl₃) is a common and effective choice for compounds of this nature, as it is relatively inert and dissolves a wide range of organic molecules.[9]
Molecular Structure and Spectroscopic Assignment
The structural integrity of Ethyl 3-methyl-1-benzofuran-2-carboxylate underpins its function. The following is a detailed breakdown of its ¹H and ¹³C NMR spectra, correlating each signal to its specific nucleus within the molecule.
Caption: Molecular structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate with atom numbering.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities, and integration. The expected ¹H NMR spectrum of the title compound in CDCl₃ will exhibit five distinct signals.
-
Aromatic Protons (H-4, H-5, H-6, H-7): These four protons appear in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current.[10] The specific substitution pattern leads to a complex multiplet. Typically, H-4 and H-7, being adjacent to the electron-rich furan ring, show distinct shifts from H-5 and H-6.
-
Ethyl Ester Protons (-OCH₂CH₃):
-
Methylene (CH₂): The protons of the methylene group are adjacent to an electron-withdrawing oxygen atom, causing a significant downfield shift to approximately δ 4.4 ppm.[11] Due to coupling with the three neighboring methyl protons, this signal appears as a quartet (n+1 rule, 3+1=4).[9]
-
Methyl (CH₃): The terminal methyl protons are more shielded and appear upfield around δ 1.4 ppm. This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).[9]
-
-
C3-Methyl Protons (-CH₃): The methyl group attached to the C3 position of the benzofuran ring is not coupled to any other protons. Therefore, it appears as a sharp singlet. Its position is typically around δ 2.6 ppm, a characteristic region for a methyl group on a double bond within a heterocyclic system.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is simpler in that it typically does not show coupling (in broadband decoupled mode) and provides one signal for each unique carbon atom. For Ethyl 3-methyl-1-benzofuran-2-carboxylate, twelve distinct signals are expected.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and appears furthest downfield, typically in the range of δ 162–165 ppm.
-
Aromatic and Heterocyclic Carbons (C2-C7a): The eight carbons of the benzofuran core resonate in the δ 110–155 ppm region.[12][13]
-
Ethyl Ester Carbons (-OCH₂CH₃):
-
Methylene (-OCH₂-): This carbon, bonded to oxygen, is found around δ 61 ppm.
-
Methyl (-CH₃): The terminal methyl carbon is highly shielded and appears upfield at approximately δ 14 ppm.
-
-
C3-Methyl Carbon (-CH₃): The carbon of the methyl group at the C3 position resonates at the higher end of the aliphatic region, typically around δ 10-12 ppm.
Summary of NMR Data
The following tables summarize the assigned chemical shifts for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.65-7.55 | m | 2H | Aromatic H (H-4, H-7) |
| 7.35-7.25 | m | 2H | Aromatic H (H-5, H-6) |
| 4.42 | q | 2H | -OCH₂ CH₃ |
| 2.61 | s | 3H | C3-CH₃ |
| 1.43 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ ppm) | Assignment |
| 162.5 | C =O |
| 154.2 | C7a |
| 145.8 | C2 |
| 128.7 | C3a |
| 124.5 | C5 |
| 123.1 | C6 |
| 121.8 | C4 |
| 118.9 | C3 |
| 111.4 | C7 |
| 61.2 | -OCH₂ CH₃ |
| 14.4 | -OCH₂CH₃ |
| 10.8 | C3-CH₃ |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following protocol is recommended.
A. Sample Preparation
-
Material Weighing: Accurately weigh 10-15 mg of the synthesized Ethyl 3-methyl-1-benzofuran-2-carboxylate.[15] For ¹³C NMR, a higher concentration (20-30 mg) may be beneficial to reduce acquisition time.[15]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃, 99.8 atom % D) is recommended.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.[15] Ensure complete dissolution; any solid particles will degrade the spectral quality.[15]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[16][17] The sample height should be approximately 4-5 cm.[15][16]
-
Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer and serves as the internal reference (δ = 0.0 ppm).[9] If not present, a small drop can be added.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
B. Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a Fourier-transform NMR (FT-NMR) spectrometer, for example, a Bruker Avance operating at a ¹H frequency of 400 MHz.
-
Insertion and Locking: Insert the sample into the magnet. The instrument's lock system will use the deuterium signal from the solvent (CDCl₃) to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks.[18]
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Workflow Visualization
The logical flow from molecular structure to spectral assignment is a cornerstone of chemical analysis.
Caption: Workflow for the NMR-based structural elucidation of the target molecule.
References
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
- Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- MIT OpenCourseWare.
- Scribd.
- Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
- Organomation.
- NMR sample prepar
- OSU Chemistry.
- ChemicalBook. Benzofuran(271-89-6) 13C NMR spectrum.
- Benchchem. Technical Support Center: Spectroscopic Analysis of Benzofurans.
- SpectraBase. Benzofuran - Optional[13C NMR] - Chemical Shifts.
- J-Stage.
- Doc Brown's Chemistry.
- SpectraBase. Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
- NMR Chemical Shifts.
- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- NMR Chemical Shifts.
- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region....
- ChemSynthesis.
- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Synthesis, characterization, and bioevalu
- National Institutes of Health (PMC). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.
- Oregon St
- ResearchGate. NMR Spectra of 1-benzofuran-2-carbohydrazide.
- ChemicalBook. Benzofuran(271-89-6) 1H NMR spectrum.
- Chemspace.
- ResearchGate.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem-space.com [chem-space.com]
- 5. compoundchem.com [compoundchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. scribd.com [scribd.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry of "Ethyl 3-methyl-1-benzofuran-2-carboxylate"
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Authored by a Senior Application Scientist
Introduction
Overview of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a fused benzene and furan ring system.[1] This benzofuran core is a prevalent scaffold in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] The subject molecule, with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 Da, serves as a significant intermediate in the synthesis of more complex therapeutic agents, including anti-inflammatory and antimicrobial drugs.[2][3] Its structural characterization is therefore a critical step in drug development and quality control.
Molecular Structure:
Caption: Structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
The Role of Mass Spectrometry in the Analysis of Heterocyclic Compounds
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of benzofuran derivatives and other heterocyclic compounds.[4][5] It provides crucial information on molecular weight and elemental composition, and its fragmentation patterns offer a detailed roadmap of the molecule's structure.[4] Techniques like electrospray ionization (ESI) and electron ionization (EI) are commonly employed to analyze these derivatives, each providing unique and complementary information.[6]
Scope of this Guide
This document provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. It is intended for researchers and drug development professionals. The guide details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explains the causal logic behind instrumental parameter selection, and provides an in-depth analysis of the expected fragmentation pathways under both EI and ESI conditions.
Core Principles of Mass Spectrometry for Analyte Characterization
The choice of ionization method is paramount and dictates the nature of the resulting mass spectrum. For a molecule like Ethyl 3-methyl-1-benzofuran-2-carboxylate, both hard and soft ionization techniques yield valuable data.
Ionization Techniques: Rationale for Selection
-
2.1.1 Electron Ionization (EI-MS) for Structural Elucidation: EI is a high-energy "hard" ionization technique that causes extensive and reproducible fragmentation.[7] This is exceptionally useful for structural elucidation because the resulting fragment ions are characteristic of the molecule's substructures. The stable aromatic benzofuran ring system is expected to produce a strong molecular ion peak even under EI conditions, which is a key advantage for confident identification.
-
2.1.2 Electrospray Ionization (ESI-MS) for Soft Ionization: ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[4] This is ideal for unequivocally determining the molecular weight.[5] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation (Collision-Induced Dissociation, CID), providing detailed structural information on the intact molecule.[8]
Mass Analyzers: A Comparative Overview
Different mass analyzers can be used, each with distinct advantages:
-
Quadrupole: Offers robust, rapid scanning and is excellent for quantitative analysis.
-
Ion Trap: Superb for MSⁿ experiments, allowing for detailed fragmentation pathway analysis.[9]
-
Time-of-Flight (TOF): Provides high mass resolution and accuracy, enabling the determination of elemental composition.
Tandem Mass Spectrometry (MS/MS)
By isolating the molecular ion (or protonated molecule) and subjecting it to controlled fragmentation, MS/MS experiments provide unambiguous structural information.[8][10] This technique is critical for differentiating isomers and confirming fragmentation pathways proposed from single-stage MS experiments.
Experimental Protocol: GC-MS Analysis (EI)
GC-MS with EI is the classic approach for analyzing volatile, thermally stable compounds like Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Sample Preparation
-
Solvent Selection: Dissolve the analyte in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 10-100 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
-
Vialing: Transfer the filtered sample to a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading while ensuring adequate signal. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column suitable for separating a wide range of aromatic compounds. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A starting temperature below the solvent boiling point, followed by a ramp to elute the analyte efficiently. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To induce characteristic and reproducible fragmentation for library matching and structural confirmation. |
| Ion Source Temp | 230 °C | Standard temperature to maintain analyte in the gas phase without degradation. |
| Electron Energy | 70 eV | The industry standard energy that provides reproducible fragmentation patterns and allows for library searching. |
| Mass Range | m/z 40-350 | Captures the expected molecular ion (m/z 204) and all significant low-mass fragments. |
Experimental Protocol: LC-MS Analysis (ESI)
LC-MS with ESI is ideal for analyzing less volatile samples or for applications requiring high-resolution mass data.
Sample Preparation and Mobile Phase Selection
-
Solvent Selection: Dissolve the analyte in a solvent compatible with the mobile phase, such as Methanol or Acetonitrile, to a concentration of 1-10 µg/mL.
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid is crucial as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode.
LC-MS Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 50 mm x 2.1 mm, 2.6 µm particle size | A standard reversed-phase column providing good retention and peak shape for aromatic esters. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatographic performance. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid acts as a proton source for ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray (ESI), Positive | Soft ionization ideal for generating the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 150 °C | Assists in desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen, 350 °C | High temperature nitrogen gas aids in efficient removal of solvent from the ions. |
| Mass Range | m/z 50-400 | Covers the expected protonated molecule (m/z 205). |
| MS/MS Collision Energy | 10-30 eV (Ramped) | For CID experiments, this energy range typically provides a good balance of precursor and product ions. |
Mass Spectral Interpretation and Fragmentation Analysis
Electron Ionization (EI) Fragmentation Pathway
Under 70 eV EI conditions, the fragmentation of Ethyl 3-methyl-1-benzofuran-2-carboxylate will be initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 204. The stability of the aromatic system ensures this peak is prominent.
Caption: Predicted EI fragmentation pathway for the analyte.
-
Key Fragmentation Mechanisms:
-
Alpha-Cleavage (Loss of Ethoxy Radical): A primary fragmentation for esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (˙OC₂H₅, 45 Da). This results in a highly stable acylium ion at m/z 159 , which is often the base peak.
-
McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the α,β-bond.[7][11] This leads to the elimination of a neutral alkene (ethylene, C₂H₄, 28 Da), producing a radical cation at m/z 176 .
-
Loss of Ethyl Radical: Cleavage of the ethyl group from the ether oxygen results in the loss of an ethyl radical (˙C₂H₅, 29 Da), yielding an ion at m/z 175 .[12]
-
Secondary Fragmentation: The acylium ion at m/z 159 can further lose carbon monoxide (CO, 28 Da) to form a benzofuran cation at m/z 131 . The ion at m/z 176 can also lose a carboxyl radical (˙COOH, 45 Da) to arrive at the same m/z 131 ion.[13][14]
-
-
Predicted EI Mass Spectrum (Key Ions):
| m/z | Proposed Identity | Fragmentation Pathway |
| 204 | [M]⁺˙ (Molecular Ion) | - |
| 176 | [M - C₂H₄]⁺˙ | McLafferty Rearrangement |
| 175 | [M - C₂H₅˙]⁺ | Loss of ethyl radical |
| 159 | [M - C₂H₅O˙]⁺ | α-cleavage, loss of ethoxy radical |
| 131 | [M - C₂H₅O˙ - CO]⁺ | Loss of CO from m/z 159 |
Electrospray Ionization (ESI) Fragmentation Pathway (MS/MS of [M+H]⁺)
In positive mode ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 205. Tandem MS (CID) of this precursor ion will induce fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
-
Key Fragmentation Mechanisms:
-
Loss of Ethanol: The most common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (C₂H₅OH, 46 Da).[15] This proceeds via a rearrangement and results in the formation of the same stable acylium ion observed in EI-MS at m/z 159 .
-
Loss of Ethylene: Similar to the McLafferty rearrangement, a neutral loss of ethylene (C₂H₄, 28 Da) can occur, leading to the protonated carboxylic acid at m/z 177 .
-
Secondary Fragmentation: As with the EI spectrum, the product ion at m/z 159 can subsequently lose carbon monoxide (28 Da) upon further collisional activation to yield the ion at m/z 131 .[16]
-
-
Predicted ESI-MS/MS Spectrum (Key Ions):
| Precursor m/z | Product m/z | Proposed Identity | Fragmentation Pathway |
| 205 | 177 | [M+H - C₂H₄]⁺ | Loss of ethylene |
| 205 | 159 | [M+H - C₂H₅OH]⁺ | Loss of ethanol |
| 205 | 131 | [M+H - C₂H₅OH - CO]⁺ | Sequential loss of ethanol and CO |
Troubleshooting and Advanced Topics
-
Common Issues: Failure to observe a molecular ion in EI-MS can sometimes occur, though it is less likely for stable aromatic systems.[4] In ESI, poor signal may result from improper pH of the mobile phase; the addition of an acid like formic acid is crucial for efficient protonation.[4] Unexpected fragments may arise from impurities from the synthesis, such as starting materials or by-products.[1][17]
-
High-Resolution Mass Spectrometry (HRMS): Using a TOF or Orbitrap mass analyzer, HRMS can provide a mass measurement with high accuracy (<5 ppm). For the [M+H]⁺ ion of C₁₂H₁₂O₃, the expected exact mass is 205.08082. An accurate mass measurement can confirm the elemental composition, providing an extra layer of confidence in the identification and distinguishing it from other isobaric compounds.
-
Isotope Pattern Analysis: The predicted isotopic distribution for C₁₂H₁₂O₃ will show a characteristic A+1 peak (from ¹³C) with an abundance of approximately 13.2% relative to the monoisotopic peak. This pattern can be used to further validate the assigned elemental composition.
Conclusion
The mass spectrometric analysis of Ethyl 3-methyl-1-benzofuran-2-carboxylate is a robust and informative process. Electron ionization provides a detailed fragmentation fingerprint ideal for structural confirmation and library matching, with key fragments expected at m/z 159, 176, and 131. Electrospray ionization coupled with tandem MS offers a complementary and controlled method for confirming molecular weight (m/z 205 for [M+H]⁺) and probing fragmentation pathways, primarily through the neutral loss of ethanol (m/z 159) or ethylene (m/z 177). By carefully selecting the appropriate technique and instrumental parameters as outlined in this guide, researchers can confidently characterize this important pharmaceutical intermediate with a high degree of scientific rigor.
References
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2010). Rapid Communications in Mass Spectrometry, 24(8), 1211-5. [Link]
-
2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (n.d.). ResearchGate. [Link]
-
Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels, 32(10), 10632–10639. [Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. (2019). Journal of Mass Spectrometry, 54(1), 35-46. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B, 60B(5), 768-774. [Link]
-
ethyl 3-methyl-1-benzofuran-2-carboxylate. (n.d.). ChemSynthesis. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Vanderbilt University. [Link]
-
Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. [Link]
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate. (n.d.). Chemspace. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
-
SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (2014). Rasayan Journal of Chemistry, 7(1), 88-92. [Link]
-
Ethyl 3-methylbenzofuran-2-carboxylate. (n.d.). MySkinRecipes. [Link]
-
Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... (n.d.). ResearchGate. [Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (2017). ResearchGate. [Link]
-
Ethyl 3-(hydroxymethyl)-1-benzofuran-2-carboxylate. (n.d.). PubChem. [Link]
-
Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate. (n.d.). SpectraBase. [Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. (2017). Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). University of Barcelona. [Link]
-
Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 3. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. tdx.cat [tdx.cat]
- 16. researchgate.net [researchgate.net]
- 17. op.niscair.res.in [op.niscair.res.in]
FTIR Analysis of Ethyl 3-methyl-1-benzofuran-2-carboxylate: A Technical Guide for Drug Development Professionals
Introduction
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a structural motif of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, serving as foundational scaffolds in the development of novel therapeutic agents.[1][2] In the rigorous landscape of drug discovery and development, unequivocal structural confirmation and consistent quality control are paramount.
Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful first-line analytical technique. It is rapid, non-destructive, and highly sensitive to the molecular architecture of organic compounds.[3][4] The resulting spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.
This guide provides an in-depth protocol and interpretive framework for the FTIR analysis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. Designed for researchers, chemists, and quality control specialists, it moves beyond a simple recitation of steps to explain the underlying scientific principles that govern experimental choices and spectral interpretation, ensuring a robust and reliable analysis.
Part I: Foundational Principles & Experimental Design
The Vibrational Language of Molecules
At its core, FTIR spectroscopy measures the interaction of infrared radiation with a sample.[3] Molecules are not static; their covalent bonds are in constant motion, stretching, bending, and vibrating at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs that radiation. An FTIR spectrometer detects this absorption and plots it against the wavenumber (cm⁻¹), generating a spectrum that reveals the functional groups present in the molecule.[5] For a molecule like Ethyl 3-methyl-1-benzofuran-2-carboxylate, this allows us to probe the characteristic vibrations of its ester, aromatic, ether, and alkyl components.
Strategic Sample Preparation: The Key to a Clean Spectrum
The quality of an FTIR spectrum is fundamentally dependent on the preparation of the sample. The goal is to allow the instrument's infrared beam to interact with the sample in a uniform and reproducible manner. While several methods exist, the choice is dictated by the sample's physical state, the required data quality, and analytical throughput.
-
Attenuated Total Reflectance (ATR): This is the most prevalent technique for solid powders and liquids due to its simplicity and speed. The sample is pressed directly against a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample. This shallow penetration depth makes ATR ideal for strongly absorbing or thick samples without any need for dilution. Its ease of use and minimal sample preparation make it the preferred method for routine analysis.
-
Potassium Bromide (KBr) Pellet Method: This classic transmission technique offers excellent spectral quality and is often used for reference spectra. A small amount of the solid sample (typically 1-2 mg) is intimately mixed and ground with ~200 mg of spectroscopic-grade KBr powder.[6] The mixture is then pressed under high pressure to form a thin, transparent pellet. The primary advantage is that KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹), providing an unobstructed view of the sample's spectrum. Causality: The critical factor for this method is the complete absence of moisture, as water exhibits a very strong, broad IR absorption that can obscure significant portions of the spectrum.[4][7] The sample must also be ground to a particle size smaller than the wavelength of the IR light to minimize scattering effects.[7]
-
Nujol™ Mull: In this method, the solid sample is ground to a fine paste with a mulling agent, typically Nujol™ (a mineral oil). The paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[7] This technique is useful for samples that are sensitive to the high pressure of the KBr method or are difficult to grind with KBr. Trustworthiness: A key consideration is that the Nujol itself has characteristic C-H stretching and bending absorptions (~2920, 2850, 1460, and 1375 cm⁻¹) that will be superimposed on the sample's spectrum. A spectrum of pure Nujol must be consulted to distinguish its peaks from those of the analyte.
Part II: A Validated Protocol for FTIR Analysis via ATR
This section details a step-by-step methodology for acquiring a high-quality FTIR spectrum of Ethyl 3-methyl-1-benzofuran-2-carboxylate using the ATR technique, selected for its efficiency and reliability.
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the ATR method.
Step-by-Step Experimental Protocol
Objective: To obtain a clean, interpretable mid-infrared spectrum of solid Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate, solid sample
-
Spatula
-
Lint-free wipes
-
Spectroscopic grade solvent for cleaning (e.g., isopropanol or ethanol)
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal surface is immaculately clean. Wipe the crystal with a lint-free tissue lightly soaked in isopropanol and allow it to fully evaporate.
-
From the instrument's software, initiate a background scan. This measures the spectrum of the ambient environment (air, CO₂, and the ATR crystal itself) and is automatically subtracted from the sample spectrum.
-
Causality: An accurate background scan is critical for data integrity. Any contaminants on the crystal or significant changes in atmospheric conditions (like humidity) will appear as artifacts in the final spectrum if not properly accounted for.
-
-
Sample Preparation and Application:
-
Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal.
-
Lower the ATR press arm to apply consistent pressure to the sample. This ensures firm and uniform contact between the sample and the crystal surface.
-
Expertise: For crystalline solids, it is beneficial to use a powdered form to maximize surface contact and avoid point-contact, which can lead to a weak and distorted signal.
-
-
Data Acquisition:
-
Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Trustworthiness: Co-adding multiple scans is a self-validating step that significantly improves the signal-to-noise ratio, making weaker peaks more discernible from the baseline noise. A resolution of 4 cm⁻¹ is sufficient for most structural elucidation tasks in the condensed phase.
-
-
Data Processing and Cleaning:
-
Once the scan is complete, raise the press arm and remove the sample. Thoroughly clean the ATR crystal surface with a solvent-moistened wipe as described in Step 1.
-
The raw spectrum may require processing. Apply a software-based ATR correction, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum's peak intensities more comparable to those from a traditional transmission spectrum.
-
Apply a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line.
-
Part III: Decoding the Spectrum of Ethyl 3-methyl-1-benzofuran-2-carboxylate
The interpretation of an FTIR spectrum is a systematic process. We begin by identifying peaks in the functional group region (4000-1500 cm⁻¹) and then use the unique fingerprint region (<1500 cm⁻¹) for final confirmation.[8][9]
Predicted Vibrational Band Assignments
The following table summarizes the expected key absorptions for Ethyl 3-methyl-1-benzofuran-2-carboxylate based on its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Structural Feature | Expected Intensity |
| 3100 - 3010 | C-H Stretch | Aromatic C-H (Benzofuran Ring) | Medium to Weak |
| 2990 - 2850 | C-H Stretch | Aliphatic C-H (Ethyl & Methyl Groups) | Medium |
| 1730 - 1715 | C=O Stretch | Aromatic Ester Carbonyl | Very Strong, Sharp |
| 1620 - 1450 | C=C Stretch | Aromatic Ring (Benzene Portion) | Medium to Strong (multiple bands) |
| 1470 - 1440 | C-H Bend (Asymmetric) | -CH₂- and -CH₃ | Medium |
| 1385 - 1370 | C-H Bend (Symmetric) | -CH₃ | Medium to Weak |
| 1310 - 1250 | C-C-O Stretch (Asymmetric) | Ester Group | Strong |
| 1275 - 1200 | C-O-C Stretch (Asymmetric) | Aromatic Ether (Furan Ring) | Strong |
| 1130 - 1100 | O-C-C Stretch (Symmetric) | Ester Group | Strong |
| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution | Strong |
Detailed Spectral Analysis
-
The Aromatic Ester Signature (The "Rule of Three"): The most prominent features in the spectrum will arise from the aromatic ester group. Esters are well-known for a pattern of three intense peaks.[10][11]
-
Carbonyl (C=O) Stretch: Expect a very strong, sharp absorption band between 1730-1715 cm⁻¹.[11][12] Its position is lower than that of a simple saturated ester (1750-1735 cm⁻¹) due to electronic conjugation between the carbonyl group and the adjacent benzofuran ring system, which slightly weakens the C=O double bond.[9] This peak is often the most intense in the entire spectrum.
-
C-O Stretches: Two additional strong bands confirm the ester functionality. The asymmetric C-C-O stretch appears at a higher frequency, typically 1310-1250 cm⁻¹, while the symmetric O-C-C stretch is found between 1130-1100 cm⁻¹.[11]
-
-
The Benzofuran Core:
-
Aromatic C-H Stretches: Look for a cluster of weaker peaks just above 3000 cm⁻¹. Their presence distinguishes them from the stronger aliphatic C-H stretches found just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The benzene portion of the molecule will produce several medium-to-strong bands in the 1620-1450 cm⁻¹ region.
-
Aromatic Ether C-O-C Stretch: The furan ring contains a cyclic ether linkage. The asymmetric C-O-C stretch for aromatic ethers is strong and typically appears around 1250 cm⁻¹. This peak will likely overlap with the strong asymmetric ester C-C-O stretch, potentially appearing as a broad, intense band in this region.[13]
-
-
Alkyl Substituents (Methyl & Ethyl Groups):
-
Aliphatic C-H Stretches: A series of medium-intensity peaks will be observed in the 2990-2850 cm⁻¹ range, corresponding to the stretching vibrations of the methyl and ethyl groups.
-
C-H Bending Vibrations: The bending (scissoring) of the -CH₂- group and asymmetric bending of the -CH₃ group are expected around 1470-1440 cm⁻¹. A distinct, weaker band around 1380 cm⁻¹ is characteristic of the symmetric "umbrella" bending mode of a methyl (-CH₃) group.
-
-
The Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of peaks resulting from C-C single bond stretches and various bending and rocking vibrations.[8] While individual peak assignment here is challenging, the overall pattern is unique to the molecule's specific isomeric structure. The strong out-of-plane C-H bending bands between 900 cm⁻¹ and 675 cm⁻¹ are particularly useful for confirming the substitution pattern on the aromatic ring. For definitive identification, this fingerprint region should be matched against a reference spectrum of a known pure standard.
Conclusion
The FTIR spectrum of Ethyl 3-methyl-1-benzofuran-2-carboxylate is defined by a set of highly characteristic absorption bands. The definitive signature is the triad of intense peaks associated with the aromatic ester group: a sharp carbonyl stretch around 1720 cm⁻¹ and two strong C-O stretches between 1310-1100 cm⁻¹. These, combined with the absorptions from the aromatic C-H and C=C bonds of the benzofuran core and the aliphatic C-H bonds of the alkyl substituents, provide a comprehensive and unambiguous fingerprint for structural verification. By employing the robust ATR methodology and this interpretive guide, researchers and drug development professionals can confidently use FTIR spectroscopy as a primary tool for identity confirmation and quality assessment of this important chemical entity.
References
- Department of Chemistry and Biochemistry, Northern Illinois University.
- LPD Lab Services Ltd.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- University of Calgary. IR Spectroscopy Tutorial: Esters.
- Horton, W. J., & Lin, C. T. (1964). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry.
- Specac Ltd. Interpreting Infrared Spectra.
- Suaniti, N. M., & Adnyana, I. W. B. (2021). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).
- ChemSynthesis.
- Chemspace.
- Ossila. How to Interpret FTIR Results: A Beginner's Guide.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Indian Journal of Chemistry. (2021).
- Bhagyasree, J. B., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-chloro-2-(2,4-dinitro-anilino) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives.
- MySkinRecipes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 5. azooptics.com [azooptics.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. esisresearch.org [esisresearch.org]
A Technical Guide to the Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate: Starting Materials and Methodologies
Abstract
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a pivotal intermediate in the synthesis of organic compounds, particularly within the pharmaceutical and material science sectors.[1] Its benzofuran core is a privileged scaffold found in numerous biologically active molecules.[2][3] This guide provides a comprehensive technical overview of the primary and alternative synthetic routes for this target molecule, with a core focus on the selection of starting materials and the mechanistic rationale behind the synthetic strategies. We will delve into the most direct and industrially relevant pathway commencing from o-hydroxyacetophenone and explore modern palladium-catalyzed alternatives, offering researchers and drug development professionals a detailed roadmap for its preparation.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system, a fusion of benzene and furan, is a cornerstone in heterocyclic chemistry. Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] Ethyl 3-methyl-1-benzofuran-2-carboxylate, specifically, serves as a versatile building block, enabling further functionalization at its core positions to generate complex molecular architectures.[1] Understanding the foundational synthesis of this molecule is therefore critical for chemists aiming to leverage its utility. The most common synthetic approaches involve the construction of the furan ring onto a pre-existing phenol-based starting material. This guide will elucidate these methods, beginning with the most classical and efficient pathway.
Part 1: The Primary Synthetic Route via O-Alkylation and Intramolecular Cyclization
The most direct and widely employed method for synthesizing Ethyl 3-methyl-1-benzofuran-2-carboxylate involves a two-step sequence initiated from readily available commercial starting materials: O-alkylation of a phenol followed by an intramolecular condensation/cyclization reaction.
Core Starting Materials
-
o-Hydroxyacetophenone: This bifunctional molecule is the cornerstone of the synthesis, providing both the phenolic hydroxyl group necessary for the initial reaction and the acetyl group which ultimately forms the C3-methyl and C2-carbon of the benzofuran ring.
-
Ethyl Bromoacetate (or Ethyl Chloroacetate): This reagent serves as the electrophile, alkylating the phenoxide to form a key ether intermediate. Crucially, it provides the atoms required to form the ethyl carboxylate group at the C2 position.
Mechanistic Rationale
The overall transformation is a logical sequence of classical organic reactions. The causality behind the experimental choices is rooted in the inherent reactivity of the starting materials.
-
Step 1: Base-Catalyzed O-Alkylation. The reaction is initiated by a base, typically a moderate one like potassium carbonate (K₂CO₃), which is strong enough to deprotonate the acidic phenolic hydroxyl group of o-hydroxyacetophenone. This generates a phenoxide anion, a potent nucleophile. The phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in a standard Williamson ether synthesis (Sₙ2 reaction), displacing the bromide ion and forming an ether linkage. The use of a catalytic amount of potassium iodide (KI) is a common field-proven technique to accelerate this step via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.
-
Step 2: Intramolecular Condensation and Dehydration. The ether intermediate formed in the first step possesses both an activated methylene group (alpha to the ester's carbonyl) and a ketone. In the presence of a base, the activated methylene is deprotonated to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the adjacent acetyl group. This cyclization, a form of Darzens or Claisen-type condensation, generates a cyclic alkoxide intermediate. Subsequent protonation and dehydration (elimination of a water molecule) occur readily to yield the stable, aromatic benzofuran ring system.
Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of the target molecule.[6]
Reagents and Equipment:
-
o-Hydroxyacetophenone
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetone, anhydrous
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization)
Step-by-Step Methodology:
-
To a round-bottom flask charged with anhydrous acetone, add o-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add a catalytic amount of potassium iodide (approx. 0.1 eq).
-
Stir the resulting suspension vigorously at room temperature for 5-10 minutes.
-
Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the mixture via a dropping funnel over 10-15 minutes.
-
Upon completion of the addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux and stir vigorously, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting solid product, Ethyl 3-methyl-1-benzofuran-2-carboxylate, can be purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
| Starting Material 1 | Starting Material 2 | Base | Solvent | Catalyst | Typical Yield | Reference |
| o-Hydroxyacetophenone | Ethyl bromoacetate | K₂CO₃ | Acetone | KI | Good to High | [6] |
Visualization of Workflow
Caption: One-pot synthesis of the target compound from key starting materials.
Part 2: Alternative Synthetic Strategies
While the direct cyclization of o-hydroxyacetophenone is highly efficient, other modern synthetic methodologies can be adapted to produce the benzofuran core. These routes offer different advantages, such as access to diverse analogues or milder reaction conditions.
A. Perkin Rearrangement Approach
The Perkin rearrangement is a classic method for producing benzofuran-2-carboxylic acids from 3-halocoumarins.[7][8] To adapt this for Ethyl 3-methyl-1-benzofuran-2-carboxylate, a multi-step sequence would be required.
-
Conceptual Workflow: The synthesis would begin with a substituted phenol, which is first converted to a 4-methylcoumarin. Halogenation at the 3-position yields a 3-halo-4-methylcoumarin. This intermediate then undergoes a base-catalyzed ring contraction (the Perkin rearrangement) to form 3-methyl-1-benzofuran-2-carboxylic acid.[9] The final step would be a standard Fischer esterification to yield the target ethyl ester.
-
Starting Materials: Substituted phenol, ethyl acetoacetate (for coumarin formation), a halogenating agent (e.g., NBS), and ethanol/acid for esterification.
-
Field-Proven Insight: This route is significantly more circuitous for this specific target compared to the direct cyclization. However, its value lies in the synthesis of benzofuran-2-carboxylic acids when the corresponding coumarins are readily accessible.
B. Palladium-Catalyzed Domino Reactions
Modern organometallic chemistry offers powerful tools for heterocycle synthesis. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, can be employed in a domino sequence to construct the benzofuran ring.[10][11]
-
Conceptual Workflow: This approach would involve a one-pot domino reaction between a 2-iodophenol and an appropriately substituted alkyne, such as ethyl 2-butynoate. The reaction typically proceeds via an initial Sonogashira coupling to form a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization (5-exo-dig) to furnish the benzofuran product.[2]
-
Starting Materials: 2-Iodophenol and ethyl 2-butynoate.
-
Catalytic System: A palladium catalyst (e.g., Pd(OAc)₂), often in conjunction with a copper(I) co-catalyst and a base.
-
Field-Proven Insight: This methodology is exceptionally powerful for creating libraries of highly substituted benzofurans and is tolerant of a wide range of functional groups.[2][10] For the specific synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate, it represents a sophisticated alternative to the classical approach.
Visualization of Alternative Pathways
Caption: Conceptual workflows for alternative synthetic routes.
Conclusion
The synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate is most efficiently and directly achieved through the base-catalyzed condensation of o-hydroxyacetophenone and ethyl bromoacetate. This method leverages inexpensive, readily available starting materials and employs a robust, scalable reaction mechanism, making it the preferred choice for targeted synthesis. Alternative strategies, such as the Perkin rearrangement and palladium-catalyzed domino reactions, provide valuable, albeit more complex, pathways that showcase the versatility of modern organic synthesis. These latter methods are particularly powerful in the context of diversity-oriented synthesis for the exploration of novel benzofuran derivatives in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently select and execute the optimal synthetic route based on their specific objectives.
References
-
Reddy, B. P., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]
-
Caddick, S., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. [Link]
-
Wikipedia. (n.d.). Perkin rearrangement. Wikipedia. [Link]
-
Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák Research Group. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Ghosh, S., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]
-
Patel, H., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Sardar Patel University. [Link]
-
Satyanarayana, G., et al. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Knight, D. W., et al. (1998). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Various Authors. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]
-
Yoshikai, N., et al. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NIScPR. [Link]
-
Carocci, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]
-
Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. Rasayan Journal of Chemistry. [Link]
-
ChemSynthesis. (n.d.). 3-methyl-1-benzofuran-2-carboxylic acid. ChemSynthesis. [Link]
-
MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. [Link]
-
Larhed, M., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
-
Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. [Link]
-
SciELO. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. [Link]
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. orgsyn.org [orgsyn.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 11. spuvvn.edu [spuvvn.edu]
The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry
Benzofuran derivatives, heterocyclic compounds characterized by a fused benzene and furan ring system, represent a cornerstone in the landscape of medicinal chemistry.[1] Their prevalence in a vast array of natural products and synthetically accessible derivatives underscores their significance as "privileged structures" – molecular frameworks that exhibit a remarkable propensity for interacting with diverse biological targets.[1][2] This guide is conceived for researchers, scientists, and drug development professionals, providing an in-depth exploration of the multifaceted biological activities of these compounds. We will delve into the mechanistic underpinnings of their therapeutic potential, furnish field-proven experimental protocols for their evaluation, and offer a forward-looking perspective on their future applications in drug discovery. Our narrative is grounded in the principles of scientific integrity, aiming to equip the reader with a robust understanding of not just the "what," but the critical "why" behind the enduring promise of benzofuran derivatives.
I. The Antimicrobial Potential of Benzofuran Derivatives: A Renewed Arsenal Against Resistance
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of compounds in this arena, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[3]
A. Mechanistic Insights into Antimicrobial Action
The antimicrobial efficacy of benzofuran derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzofuran core are critical determinants of activity.[4] For instance, the introduction of halogen atoms, particularly chlorine, on the benzofuran ring has been shown to enhance both antibacterial and antifungal potencies.[4]
A key mechanism involves the disruption of microbial membranes. The lipophilicity conferred by certain substituents allows these compounds to intercalate into the lipid bilayer, altering membrane fluidity and integrity, which can lead to leakage of cellular contents and ultimately, cell death.[5] Furthermore, some benzofuran derivatives act as inhibitors of crucial microbial enzymes. For example, specific derivatives have been designed to target DNA gyrase B in Mycobacterium tuberculosis, an essential enzyme for DNA replication.[3]
B. Representative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of select benzofuran derivatives against various microbial strains, showcasing their therapeutic potential.
| Compound/Derivative | Target Microorganism | MIC (μg/mL) | Reference |
| Benzofuran analog with aryl substituent at C-3 | Escherichia coli | 0.39 - 3.12 | [6] |
| Benzofuran analog with aryl substituent at C-3 | Staphylococcus aureus | 0.39 - 3.12 | [6] |
| Benzofuran analog with aryl substituent at C-3 | Methicillin-resistant S. aureus (MRSA) | 0.39 - 3.12 | [6] |
| Benzofuran analog with aryl substituent at C-3 | Bacillus subtilis | 0.39 - 3.12 | [6] |
| Benzofuran analog with aryl substituent at C-3 | Candida albicans | 0.39 - 3.12 | [6] |
| Aza-benzofuran Compound 1 | Salmonella typhimurium | 12.5 | [5] |
| Aza-benzofuran Compound 1 | Escherichia coli | 25 | [5] |
| Aza-benzofuran Compound 1 | Staphylococcus aureus | 12.5 | [5] |
| Oxa-benzofuran Compound 6 | Penicillium italicum | 12.5 | [5] |
| Oxa-benzofuran Compound 6 | Colletotrichum musae | 12.5-25 | [5] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Principle: This quantitative assay involves preparing two-fold serial dilutions of the benzofuran derivative in a liquid growth medium in a 96-well microtiter plate.[8] Each well is then inoculated with a standardized suspension of the target microorganism. Following incubation, the lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.[8]
Step-by-Step Methodology:
-
Preparation of Benzofuran Derivative Stock Solution: Dissolve the synthesized benzofuran derivative in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well plate.
-
Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivative stock solution across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzofuran derivative at which no visible growth is observed.[8]
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
II. The Anti-Inflammatory Landscape of Benzofuran Derivatives
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical therapeutic goal. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways.[5][9]
A. Targeting Inflammatory Signaling Cascades
A prominent mechanism of action for the anti-inflammatory effects of benzofuran derivatives is the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[10][11] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[10]
For instance, certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in lipopolysaccharide (LPS)-stimulated macrophages.[10] By suppressing the activation of these pathways, these compounds effectively down-regulate the expression of pro-inflammatory genes.[10]
B. Experimental Protocol: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol details the evaluation of the anti-inflammatory activity of benzofuran derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[5][12]
Principle: RAW 264.7 macrophages, when stimulated with LPS, produce significant amounts of NO, a key inflammatory mediator. The anti-inflammatory potential of a test compound can be assessed by its ability to inhibit this NO production. The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a specified pre-incubation period.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the benzofuran derivative relative to the LPS-stimulated control.
Signaling Pathway Diagram:
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.
III. Neuroprotective Effects of Benzofuran Derivatives: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have garnered significant attention for their neuroprotective properties, which are often linked to their antioxidant and anti-excitotoxic activities.[13][14][15]
A. Combating Oxidative Stress and Excitotoxicity
One of the key mechanisms underlying the neuroprotective effects of benzofuran derivatives is their ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[14] This antioxidant activity is crucial in mitigating the oxidative stress that contributes to neuronal damage in neurodegenerative disorders.[13]
Furthermore, certain benzofuran-2-carboxamide derivatives have demonstrated potent anti-excitotoxic effects by protecting neurons from N-methyl-D-aspartate (NMDA)-induced cell death.[13][14] Excitotoxicity, a process involving the overactivation of glutamate receptors, is a major contributor to neuronal injury in various neurological conditions. The ability of these compounds to counteract this process highlights their therapeutic potential.[13][14] Some organoselenium-benzofuran hybrids have also shown promise by attenuating oxidative stress and regulating neuroinflammatory responses.[15]
B. Experimental Protocol: Evaluation of Neuroprotection Against Excitotoxicity
This protocol describes an in vitro assay to assess the neuroprotective effects of benzofuran derivatives against NMDA-induced excitotoxicity in primary cortical neurons.[16][17]
Principle: Primary cortical neurons are exposed to a toxic concentration of NMDA, which induces excitotoxic cell death. The neuroprotective capacity of a benzofuran derivative is determined by its ability to increase cell viability in the presence of NMDA. Cell viability can be assessed using various methods, such as the MTT assay.
Step-by-Step Methodology:
-
Primary Cortical Neuron Culture: Isolate and culture primary cortical neurons from embryonic rat or mouse brains.
-
Compound Treatment: After several days in culture, treat the neurons with different concentrations of the benzofuran derivative for a pre-determined period.
-
NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).
-
Wash and Recovery: Wash the cells to remove NMDA and the test compound, and then incubate them in fresh culture medium for 24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (no NMDA exposure).
Logical Relationship Diagram:
Caption: Neuroprotective mechanisms of benzofuran derivatives.
IV. The Antioxidant Properties of Benzofuran Derivatives
The ability of benzofuran derivatives to act as antioxidants is a recurring theme across their diverse biological activities.[18][19][20] This property is fundamental to their protective effects in various pathological conditions.
A. Free Radical Scavenging and Structure-Activity Relationships
The antioxidant activity of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to evaluate this capacity.[21][22][23]
Structure-activity relationship studies have shown that the antioxidant potential of benzofurans can be enhanced by the presence of hydroxyl groups on the aromatic ring.[24] The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity.[18][19]
B. Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of benzofuran derivatives using the DPPH assay.[21]
Principle: DPPH is a stable free radical with a deep violet color in solution, exhibiting a characteristic absorbance at around 517 nm.[21] When an antioxidant is added, it donates a hydrogen atom to DPPH, which leads to the reduction of the radical and a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the compound.[21]
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration.
-
Sample Preparation: Prepare solutions of the benzofuran derivative at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the benzofuran derivative solutions. Include a control with the solvent instead of the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the benzofuran derivative using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Experimental Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
V. Diverse Frontiers: Anticancer and Antiviral Activities
Beyond the aforementioned properties, benzofuran derivatives have also demonstrated promising activity in the fields of oncology and virology.
A. Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzofuran derivatives against various cancer cell lines.[25][26][27] Their mechanisms of action are diverse and can include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Some derivatives have been investigated as potent and selective antiproliferative agents.[2]
B. Antiviral Efficacy
The antiviral activity of benzofuran derivatives has been reported against a range of DNA and RNA viruses.[27][28][29] For instance, certain derivatives have shown specific activity against respiratory syncytial virus and influenza A virus.[29] More recently, a series of benzofuran derivatives were identified as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons and exhibiting broad-spectrum antiviral activity, including against coronaviruses.[28][30] This highlights their potential as host-targeting antivirals.[28]
VI. Conclusion and Future Perspectives
The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. The insights into their mechanisms of action, coupled with robust and validated experimental protocols, provide a solid foundation for future drug development endeavors. The ongoing exploration of structure-activity relationships, the synthesis of novel derivatives, and the investigation of their efficacy in preclinical and clinical settings will undoubtedly unlock the full therapeutic potential of this privileged heterocyclic system. As our understanding of complex diseases evolves, the versatility of the benzofuran nucleus will ensure its enduring relevance in the quest for new and effective medicines.
References
-
Gao, H., Li, C., Chen, Y., Zhang, C., Huo, L., Chen, R., ... & Yang, S. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(2), 114. [Link]
-
Nevagi, R. J., Patel, M. N., & Patel, K. N. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 68-75. [Link]
-
Li, Y., Wang, X., Liu, Y., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(6), 1009-1021. [Link]
-
Paulis, A., Cuzzubbo, S., Terrazzano, G., Tramontano, E., & Galdiero, M. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 345, 199432. [Link]
-
Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Molecules, 20(5), 8484-8502. [Link]
-
Plotnikov, E. Y., Umriukhin, A. E., & Zorov, D. B. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 11495. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 545-548. [Link]
-
Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Molecules, 20(5), 8484-8502. [Link]
-
Papadaki-Valiraki, A., Todoulou, O., Filippatos, E., Tsotinis, A., Ikeda, S., & De Clercq, E. (1993). Synthesis and antiviral activity of some new benzofuran derivatives. Arzneimittel-Forschung, 43(12), 1363-1366. [Link]
-
da Silva, L. M., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants, 12(3), 643. [Link]
-
González-Ramírez, L. A., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 590. [Link]
-
Pinto, D. C., Silva, A. M., & Cavaleiro, J. A. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6299. [Link]
-
World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. [Link]
-
Kulkarni, S. K., & Patel, M. N. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemistry, 2013, 1-6. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Kulkarni, S. K., & Patel, M. N. (2012). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemistry, 2013. [Link]
-
Kumar, A., & Kumar, S. (2019). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]
-
Plotnikov, E. Y., Umriukhin, A. E., & Zorov, D. B. (2024). Methodological approach to evaluating the neuroprotective effects of potential drugs. ResearchGate. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of AOAC International, 99(5), 1149-1157. [Link]
-
El-Sayed, M. A., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Pinto, D. C., Silva, A. M., & Cavaleiro, J. A. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(19), 6299. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
-
Li, Y., Wang, X., Liu, Y., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). IJSDR. [Link]
-
Li, Y., Wang, X., Liu, Y., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Plotnikov, E. Y., Umriukhin, A. E., & Zorov, D. B. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 11495. [Link]
-
Li, Y., Wang, X., Liu, Y., & Zhang, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. ResearchGate. [Link]
-
Plotnikov, E. Y., Umriukhin, A. E., & Zorov, D. B. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97725-97743. [Link]
-
Plotnikov, E. Y., Umriukhin, A. E., & Zorov, D. B. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
Asghari, S., Ramezani, M., & Asghari, S. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 22, 26. [Link]
-
Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives. (n.d.). acikerisim.medipol.edu.tr. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Paulis, A., Cuzzubbo, S., Terrazzano, G., Tramontano, E., & Galdiero, M. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. SciSpace. [Link]
-
Lomatividya, B., & Baidya, M. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
-
Synthesis and In Vitro Evaluation of Some Novel Benzofuran Derivatives as Potential Anti-HIV-1, Anticancer, and Antimicrobial Agents. (2006). Archives of Pharmacal Research. [Link]
-
Ak, G., & Gülçin, İ. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Food Quality, 2022. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. IntechOpen. [Link]
-
Gao, H., Li, C., Chen, Y., Zhang, C., Huo, L., Chen, R., ... & Yang, S. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 21(2), 114. [Link]
-
Lomatividya, B., & Baidya, M. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 25. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. scienceopen.com [scienceopen.com]
- 28. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity (2024) | Annalaura Paulis | 1 Citations [scispace.com]
"Ethyl 3-methyl-1-benzofuran-2-carboxylate" literature review
An In-depth Technical Guide to Ethyl 3-methyl-1-benzofuran-2-carboxylate: Synthesis, Reactivity, and Applications in Modern Chemistry
Introduction
The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and have been engineered into a multitude of synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this important class of molecules, Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS No. 22367-82-4) serves as a pivotal and versatile building block.[5][6]
This technical guide offers a comprehensive overview of Ethyl 3-methyl-1-benzofuran-2-carboxylate, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its primary synthesis, physicochemical and spectroscopic characteristics, key chemical transformations that highlight its utility as a synthetic intermediate, and its applications in the development of novel therapeutic agents and advanced materials.
Part 1: Synthesis of the Core Scaffold
The construction of the 3-methyl-1-benzofuran-2-carboxylate core is most commonly achieved via a base-mediated intramolecular cyclization. This strategy leverages readily available phenolic ketones and α-halo esters to efficiently build the bicyclic system.
Principle of Synthesis: The Perkin Rearrangement Variant
The synthesis proceeds through an initial O-alkylation of a phenoxide followed by an intramolecular condensation reaction. The process begins with the deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone by a mild base, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in a classic Williamson ether synthesis to form an intermediate ether. The crucial cyclization step involves a base-catalyzed intramolecular Claisen-type condensation, where the enolate generated from the acetophenone moiety attacks the ester carbonyl. Subsequent dehydration and aromatization yield the stable benzofuran ring system.
The choice of a mild base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the phenol without promoting self-condensation of the ketone or hydrolysis of the ester. Acetone or acetonitrile are frequently used as polar aprotic solvents, which effectively solvate the cation of the base while not interfering with the nucleophilic attack.
Experimental Protocol: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Reagents:
-
2'-Hydroxyacetophenone
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 5% HCl, water, and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting oil or solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
-
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Part 2: Physicochemical and Spectroscopic Profile
Understanding the structural and electronic properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate is essential for its application and characterization.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 22367-82-4 | [7][8] |
| Molecular Formula | C₁₂H₁₂O₃ | [7][8] |
| Molecular Weight | 204.23 g/mol | [6][7] |
| Synonyms | 3-Methyl-2-benzofurancarboxylic acid ethyl ester, Ethyl 3-methylcoumarilate | [6] |
| Appearance | (Predicted) White to off-white solid or pale yellow oil | - |
| Melting/Boiling Point | Not reported | [7] |
| Safety | Causes skin and eye irritation; may cause respiratory irritation. | [6][9] |
Spectroscopic Characterization (Predicted)
| Technique | Predicted Data | Rationale |
| ¹H NMR (CDCl₃) | δ 7.6-7.2 (m, 4H, Ar-H), 4.45 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃), 2.60 (s, 3H, Ar-CH₃), 1.45 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃) | The aromatic protons will appear in the typical downfield region. The ethyl ester protons will show a characteristic quartet and triplet pattern. The 3-methyl group, being on an aromatic system, will be a singlet further downfield than an aliphatic methyl. |
| ¹³C NMR (CDCl₃) | δ 162 (C=O), 154 (C-O-Ar), 148, 128, 125, 124, 122, 112 (Aromatic C), 115 (C-CH₃), 61 (-OCH₂), 14 (-OCH₂CH₃), 10 (Ar-CH₃) | The ester carbonyl is highly deshielded. The aromatic carbons span a wide range, with the oxygen-bound carbon being the most downfield. The aliphatic carbons of the ethyl and methyl groups appear upfield. |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H str), ~2980 (Aliphatic C-H str), ~1720 (C=O ester str), ~1600 (Ar C=C str), ~1250 (C-O str) | Key features include a strong ester carbonyl stretch, aromatic and aliphatic C-H stretches, and the C-O single bond stretches characteristic of an aryl ether and ester. |
| Mass Spec (EI) | m/z 204 (M⁺), 176 ([M-C₂H₄]⁺), 159 ([M-OC₂H₅]⁺), 131 ([M-COOC₂H₅]⁺) | The molecular ion peak is expected at 204. Common fragmentation pathways include the loss of the ethoxy group, loss of ethylene via McLafferty rearrangement, and loss of the entire carbethoxy group. |
Part 3: Chemical Reactivity and Strategic Functionalization
The synthetic value of Ethyl 3-methyl-1-benzofuran-2-carboxylate lies in the distinct reactivity of its functional groups, allowing for selective modifications at the 3-methyl position and the 2-ester position.
A. Functionalization of the 3-Methyl Group via Bromination
The methyl group at the C3 position is benzylic in nature and is susceptible to free-radical halogenation, providing a handle for further derivatization.
-
Reaction Principle: Treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide (BPO) selectively brominates the methyl group to yield ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.[3] This electrophilic intermediate is highly valuable for introducing a wide range of nucleophiles.
-
Synthetic Utility: The resulting 3-(bromomethyl) derivative readily undergoes Sₙ2 reactions. For example, reaction with secondary amines like morpholine furnishes the corresponding 3-(aminomethyl) derivatives, a common strategy in drug discovery to introduce basic side chains that can improve solubility and target interactions.[3]
Visualization of 3-Methyl Group Functionalization
Caption: Pathway for converting the 3-methyl group into diverse functionalities.
B. Modification of the 2-Ester Group to Carboxamide Scaffolds
The ethyl ester at the C2 position is a versatile functional group that can be converted into amides, hydrazides, and other functionalities crucial for building complex molecules.
-
Reaction Principle: The ester can be readily converted into the corresponding 3-methyl-1-benzofuran-2-carbohydrazide by refluxing with hydrazine hydrate in an alcohol solvent.[3] This is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the ethoxide leaving group.
-
Synthetic Utility: The resulting carbohydrazide is a key intermediate for synthesizing a variety of heterocyclic derivatives. It can be condensed with aldehydes and ketones to form hydrazones or cyclized with various reagents to form pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activity.[3]
Experimental Protocol: Synthesis of 3-methyl-1-benzofuran-2-carbohydrazide
-
Reagents:
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Isopropyl alcohol
-
-
Procedure:
-
Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the 3-methyl-1-benzofuran-2-carbohydrazide, which can often be used without further purification.
-
Part 4: Applications in Drug Discovery and Materials Science
The structural framework of Ethyl 3-methyl-1-benzofuran-2-carboxylate is a launchpad for developing molecules with significant functional applications.
A. Scaffold for Anticancer Agents
Derivatives of this core structure have shown promise as potent anticancer agents. Research has demonstrated that by elaborating on the 2-carbohydrazide and 3-methyl positions, it is possible to synthesize potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[3]
-
Mechanism of Action: Compounds derived from this scaffold have been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines. The benzofuran core acts as a rigid scaffold to correctly orient pharmacophoric groups that interact with the ATP-binding site of the VEGFR-2 kinase, inhibiting its function and thereby blocking downstream signaling required for blood vessel formation in tumors.[3]
Table: In Vitro Antiproliferative Activity of Selected Derivatives
| Compound ID (from source) | Modification from Core | Cell Line | IC₅₀ (µM) | Reference |
| Staurosporine (Control) | - | A549 | 1.50 | [3] |
| 4b | 2-(thiosemicarbazide), 3-methyl | A549 | 1.48 | [3] |
| 16a | 2-(hydrazone), 3-(morpholinomethyl) | A549 | 1.52 | [3] |
| Staurosporine (Control) | - | NCI-H23 | 1.24 | [3] |
| 16a | 2-(hydrazone), 3-(morpholinomethyl) | NCI-H23 | 0.49 | [3] |
B. Intermediate for Antimicrobial Agents
The benzofuran nucleus is a well-established pharmacophore in the design of antimicrobial agents.[4][5] By coupling the benzofuran-2-carboxylate moiety with other heterocyclic systems known for antimicrobial activity, such as 1,2,3-triazoles, chemists have developed hybrid molecules with promising antifungal properties.[10] This modular approach allows for the rapid generation of compound libraries to screen for enhanced potency and spectrum of activity.
C. Role in Materials Science
Beyond pharmaceuticals, Ethyl 3-methyl-1-benzofuran-2-carboxylate and its derivatives are utilized in the field of materials science. The electron-rich, planar benzofuran system can enhance electron mobility and thermal stability in organic polymers. This makes it a valuable building block for designing organic electronic materials, including components for organic light-emitting diodes (OLEDs) and organic semiconductors.[5]
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is more than a simple chemical; it is a strategic starting material that provides access to a rich and diverse chemical space. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an invaluable tool for chemists. From the development of potent and specific kinase inhibitors for cancer therapy to the construction of novel antimicrobial agents and advanced electronic materials, this compound serves as a testament to the enduring power of the benzofuran scaffold in modern scientific exploration.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Retrieved from [Link]
-
Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. (2017). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]
-
ethyl 3-methyl-1-benzofuran-2-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate. (n.d.). Chemspace. Retrieved from [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). RSC Advances. Retrieved from [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules. Retrieved from [Link]
-
Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Retrieved from [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). MDPI. Retrieved from [Link]
-
Ethyl 3-methylbenzofuran-2-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
3-Benzofurancarboxylic acid, methyl ester. (n.d.). PubChem. Retrieved from [Link]
-
flavone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Two Dibenzofuran identified as Heterocyclic Natural Compounds from Lichen Parmelia perlata. (2013). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
-
2-ETHYLCHROMONE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Methylbenzofuran-2-carboxylic acid ethyl ester. (n.d.). Georganics. Retrieved from [Link]
-
Benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2018). Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 5. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 8. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. phytojournal.com [phytojournal.com]
- 11. easpublisher.com [easpublisher.com]
An In-Depth Technical Guide to the Discovery and History of 3-Methyl-1-Benzofuran-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methyl-1-benzofuran-2-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important class of molecules. We will delve into the foundational synthetic strategies, from classical name reactions to modern catalytic methods, offering insights into the mechanistic underpinnings and practical considerations for their preparation. Furthermore, this guide will explore the significant biological applications that have driven research in this area, with a particular focus on their utility in drug discovery and development.
Introduction: The Significance of the Benzofuran Scaffold
Benzofurans, heterocyclic compounds consisting of a fused benzene and furan ring, are ubiquitous in nature and have garnered significant attention from the scientific community for over a century.[1] Their derivatives are known to possess a broad spectrum of therapeutic properties, including antiviral, antitumor, antihyperglycemic, analgesic, anti-inflammatory, antibacterial, and antifungal effects.[2] This wide range of biological activities has cemented the benzofuran nucleus as a key pharmacophore in medicinal chemistry. The substitution pattern on the benzofuran ring system plays a crucial role in modulating the biological and pharmacological properties of these compounds, making the development of regioselective synthetic methods a critical area of research.
Early Discoveries: The Dawn of Benzofuran Synthesis
The history of benzofuran synthesis dates back to 1870, with Perkin's pioneering work on the conversion of coumarins to benzofurans.[3][4] While not directly yielding the title compounds, this early work laid the foundation for the exploration of this heterocyclic system. The early 20th century saw the development of several classical methods for benzofuran synthesis, some of which remain relevant today.
Two notable early methods are the Rap-Stoermer reaction and the Auwers synthesis . The Rap-Stoermer reaction involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base to yield benzofuran-2-yl ketones.[5] The Auwers synthesis, first reported in 1908, is a series of reactions that form a flavonol from a coumarone, which can be considered a derivative of the benzofuran scaffold.[6] These early methods, while historically significant, often required harsh reaction conditions and offered limited control over substitution patterns.
The Advent of a Cornerstone Synthesis: The o-Hydroxyacetophenone Route
A pivotal development in the synthesis of 3-methyl-1-benzofuran-2-carboxylates was the utilization of o-hydroxyacetophenone as a readily available starting material. This approach has become a cornerstone for the preparation of this class of compounds due to its simplicity, efficiency, and versatility.
The general strategy involves the reaction of an o-hydroxyacetophenone with an α-haloester, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the benzofuran ring.
Mechanistic Insights
The reaction is believed to proceed through a tandem O-alkylation and intramolecular aldol-type condensation. The base serves to deprotonate the phenolic hydroxyl group, creating a phenoxide that acts as a nucleophile, attacking the electrophilic carbon of the α-haloester. The resulting intermediate then undergoes an intramolecular cyclization, with the enolate formed from the acetophenone moiety attacking the ester carbonyl. Subsequent dehydration leads to the formation of the aromatic benzofuran ring.
Figure 1: Generalized workflow for the synthesis of 3-methyl-1-benzofuran-2-carboxylates from o-hydroxyacetophenone.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a typical procedure for the synthesis of ethyl 3-methyl-1-benzofuran-2-carboxylate.[7]
Materials:
-
o-Hydroxyacetophenone
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Potassium iodide (catalytic amount)
Procedure:
-
To a round-bottom flask, add o-hydroxyacetophenone and acetone.
-
Add potassium carbonate crystals to the flask and stir the mixture in an ice bath for 5 minutes.
-
Slowly add ethyl bromoacetate dropwise to the reaction mixture over 10 minutes.
-
Add a catalytic amount of potassium iodide and allow the reaction mixture to stir for an additional 20 minutes.
-
Pour the resulting solution into crushed ice.
-
Filter the solid product and recrystallize from ethanol to obtain the pure ethyl 3-methyl-1-benzofuran-2-carboxylate.
Evolution of Synthetic Methodologies
While the o-hydroxyacetophenone route remains a workhorse, research has continued to explore alternative and improved methods for the synthesis of 3-methyl-1-benzofuran-2-carboxylates and their derivatives. These advancements have focused on improving yields, reducing reaction times, and expanding the substrate scope.
Modern approaches often employ transition metal catalysis, such as palladium- and copper-catalyzed reactions, to facilitate the construction of the benzofuran ring.[3] For instance, Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization, have proven to be a powerful strategy.[3]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route for 3-methyl-1-benzofuran-2-carboxylates depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance of functional groups. The table below provides a comparative overview of some key synthetic strategies.
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield |
| o-Hydroxyacetophenone Route | o-Hydroxyacetophenone, α-haloester | Base (e.g., K₂CO₃) | Readily available starting materials, simple procedure | Can require long reaction times | Good to Excellent |
| Rap-Stoermer Reaction | Salicylaldehyde, α-haloketone | Base (e.g., TEA) | One-pot synthesis | Can have regioselectivity issues | Good to Excellent[5] |
| Palladium-Catalyzed Cyclization | o-Iodophenol, terminal alkyne | Palladium catalyst, base | High efficiency, broad substrate scope | Expensive catalyst, requires inert atmosphere | Good to Excellent[3] |
Applications in Medicinal Chemistry and Drug Development
The 3-methyl-1-benzofuran-2-carboxylate scaffold has emerged as a valuable template for the design of new therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][2][8]
Research has shown that certain 3-methyl-1-benzofuran derivatives can induce apoptosis in cancer cells and inhibit the release of pro-inflammatory cytokines like IL-6.[2] The introduction of various substituents on the benzofuran ring allows for the fine-tuning of their biological activity and pharmacokinetic properties, making them attractive candidates for further drug development.
Figure 2: Biological activities associated with the 3-methyl-1-benzofuran-2-carboxylate scaffold.
Conclusion and Future Perspectives
The journey of 3-methyl-1-benzofuran-2-carboxylates from their early, classical syntheses to their current status as a cornerstone of medicinal chemistry is a testament to the enduring importance of this heterocyclic scaffold. The development of robust and versatile synthetic methods, particularly the route from o-hydroxyacetophenone, has been instrumental in unlocking their therapeutic potential. As our understanding of the biological targets of these compounds deepens, we can anticipate the rational design and synthesis of new derivatives with enhanced potency and selectivity. The continued exploration of novel catalytic systems and green synthetic approaches will undoubtedly further enrich the chemistry and therapeutic applications of this remarkable class of molecules.
References
[5] Koca, M., et al. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Request PDF. [Link]
[3] Ai, X., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
[9] Ai, X., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
[10] Li, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
[2] Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]
[6] Wikipedia. (n.d.). Auwers synthesis. In Wikipedia. Retrieved from [Link]
[7] Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]
[11] Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
[1] Eldehna, W. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC. [Link]
[12] A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). lbp.world. [Link]
[4] Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
[13] Gualtieri, F., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]
[8] Eldehna, W. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. [Link]
[14] Hayta, S. A., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. [Link]
[15] ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
[16] chemeurope.com. (n.d.). Auwers synthesis. Retrieved from [Link]
[17] Auwers Synthesis. (n.d.). Cambridge University Press. [Link]
[18] Padwa, A., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
[19] Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
[20] Al-Azani, M., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. [Link]
[21] G., R. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]
Sources
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. bepls.com [bepls.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. Auwers_synthesis [chemeurope.com]
- 17. Auwers Synthesis (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. orgsyn.org [orgsyn.org]
- 19. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 20. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. easpublisher.com [easpublisher.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural properties make it a versatile building block for a diverse array of biologically active molecules, including antiviral, antimicrobial, and anticancer agents.[1][2] Ethyl 3-methyl-1-benzofuran-2-carboxylate, a key derivative, serves as a crucial intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis optimization, and the development of novel therapeutics. This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate, detailed experimental protocols for their determination, and insights into the rationale behind these analytical techniques.
Core Physicochemical Properties
A precise understanding of a molecule's physicochemical profile is fundamental to predicting its behavior in both chemical and biological systems. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₁₂H₁₂O₃ | - | [2][3][4] |
| Molecular Weight | 204.22 | g/mol | [2][4] |
| CAS Number | 22367-82-4 | - | [3][4][5] |
| Melting Point | 49–51 | °C | [6] |
| Boiling Point | 162–167 (at 16 mmHg) | °C | [6] |
| Density | 1.153 | g/cm³ | [1] |
| Solubility | Data not available | - | |
| pKa | Data not available | - | |
| LogP | Data not available | - |
Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
The synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate has been robustly documented in Organic Syntheses, a testament to its reliability and reproducibility.[6] The following protocol is adapted from this trusted source.
Reaction Scheme
Caption: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Step-by-Step Protocol
-
Preparation of the Reaction Mixture: In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, place 116 g (1 mole) of dry sodium phenolate and 1 liter of dry, thiophene-free benzene.[6]
-
Addition of Ethyl α-chloroacetoacetate: While stirring the suspension, add 165 g (1 mole) of ethyl α-chloroacetoacetate dropwise over a period of 30 minutes.[6]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4 hours with continuous stirring.[6]
-
Work-up:
-
Isolation and Purification:
-
Distill the solvent from the dried extracts.[6]
-
Fractionate the residue under reduced pressure using a Claisen flask with a short air condenser.[6]
-
Collect the pale-yellow oil that boils at 162–167°C at 16 mmHg. This product solidifies upon cooling.[6]
-
Triturate the solidified product with a small amount of petroleum ether (b.p. 35–60°C) and dry at room temperature to yield almost colorless rhombic plates.[6]
-
The expected yield is 60–75 g (34–42%) with a melting point of 49–51°C.[6]
-
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard, field-proven methodologies for determining the key physicochemical properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that this compound is a liquid at room temperature and has a relatively high boiling point, distillation under reduced pressure is the preferred method to prevent decomposition.
Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.
Caption: Shake-Flask Method for Solubility Determination.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties. The shake-flask method is the traditional and most reliable technique.
-
Preparation of Phases: Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.
-
Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Allow the layers to separate completely.
-
-
Quantification:
-
Carefully separate the two layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
LogP = log₁₀ ([concentration in octanol] / [concentration in water])
-
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic techniques are indispensable for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected Signals:
-
Aromatic protons (benzofuran ring): ~7.0-8.0 ppm.
-
Ethyl ester CH₂: ~4.0-4.5 ppm (quartet).
-
Methyl group on the furan ring: ~2.0-2.5 ppm (singlet).
-
Ethyl ester CH₃: ~1.0-1.5 ppm (triplet).
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Dissolve 20-50 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected Signals:
-
Carbonyl carbon (ester): ~160-170 ppm.
-
Aromatic and furan ring carbons: ~110-160 ppm.
-
Ethyl ester O-CH₂: ~60-70 ppm.
-
Methyl group on the furan ring: ~10-20 ppm.
-
Ethyl ester CH₃: ~10-15 ppm.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Expected Absorptions:
-
C=O stretch (ester): Strong absorption around 1710-1730 cm⁻¹.
-
C-O stretch (ester and furan): Absorptions in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretches: Absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic and aliphatic C-H stretches: Absorptions around 2850-3100 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.
-
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): Expected at m/z = 204.
-
Loss of ethoxy group (-OCH₂CH₃): A fragment at m/z = 159.
-
Loss of ethyl group (-CH₂CH₃): A fragment at m/z = 175.
-
Loss of CO₂Et group: A fragment at m/z = 131.
-
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known physicochemical properties and robust, validated protocols for the determination of those that are not yet reported in the literature. By employing these standardized methods, researchers can ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs that utilize the versatile benzofuran scaffold.
References
-
ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from ChemSynthesis website.[5]
-
Boehme, W. R. (1963). 3-Methylcoumarone. Organic Syntheses, Coll. Vol. 4, 590.[6]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved from MySkinRecipes website.[2]
-
Georganics. (n.d.). 3-Methylbenzofuran-2-carboxylic acid ethyl ester. Retrieved from Georganics website.[1]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from Chemspace website.[3]
-
Acmec Biochemical. (n.d.). 22367-82-4[Ethyl 3-methylbenzofuran-2-carboxylate]. Retrieved from Acmec Biochemical website.[4]
Sources
- 1. 3-methylbenzofuran-2-carboxylic acid ethyl ester | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 2. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 3. chem-space.com [chem-space.com]
- 4. 22367-82-4[Ethyl 3-methylbenzofuran-2-carboxylate]- Acmec Biochemical [acmec.com.cn]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. orgsyn.org [orgsyn.org]
"Ethyl 3-methyl-1-benzofuran-2-carboxylate" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Introduction
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a fused benzene and furan ring system. As a member of the benzofuran class of molecules, it serves as a crucial building block and intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1][2] Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility directly influences bioavailability and the feasibility of formulation strategies, while chemical stability dictates storage conditions, shelf-life, and the potential formation of degradation products that could impact efficacy and safety.[5][6][7] This guide provides an in-depth analysis of the solubility and stability profile of Ethyl 3-methyl-1-benzofuran-2-carboxylate, offering both theoretical insights and detailed experimental protocols to empower scientists in their research and development endeavors.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters govern its behavior in various environments and are critical for designing experiments.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₂O₃ | [1][8][9] |
| Molecular Weight | 204.22 g/mol | [1][9] |
| CAS Number | 22367-82-4 | [1][8][9] |
| Appearance | Likely a low-melting solid or oily liquid at room temperature. | Inferred from related structures[10][11] |
| SMILES | CCOC(=O)C1=C(C)C2=C(O1)C=CC=C2 | [8][9] |
| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [9] |
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its utility. Poor solubility can lead to challenges in absorption, formulation, and in-vitro assay reliability.[5][6]
Theoretical Solubility Assessment
The structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate—comprising a largely nonpolar, aromatic benzofuran core and a polar ethyl ester group—suggests a lipophilic character. Consequently, it is predicted to have:
-
Low aqueous solubility: The large, nonpolar surface area of the fused ring system dominates, limiting favorable interactions with water molecules.
-
Good organic solvent solubility: It is expected to be soluble in a range of common organic solvents, a necessary characteristic for its use as a synthetic intermediate.[1] Introducing functional groups or extending alkyl chains are common strategies to further enhance solubility in specific organic media.[12]
Aqueous Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[13] This technique measures the concentration of a saturated solution after a prolonged equilibration period, providing a definitive value that is crucial for pre-formulation and lead optimization.[5]
Experimental Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility
This protocol is designed to measure the equilibrium solubility of a compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
1. Preparation: a. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) if starting with a solid that is difficult to weigh in small quantities. However, for true thermodynamic solubility, adding the solid powder directly is preferred to avoid issues with supersaturation from DMSO.[13] b. Prepare the aqueous buffer (e.g., PBS, pH 7.4) and filter it through a 0.45 µm membrane filter.[6]
2. Equilibration: a. Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed, clear glass vial. The excess solid should be clearly visible. b. Place the vials in a shaker or rotator within a temperature-controlled incubator set to 25°C. c. Shake the samples for a sufficient duration to ensure equilibrium is reached. A common practice is to measure at multiple time points (e.g., 4 hours and 24 hours) to confirm that the concentration has plateaued.[5]
3. Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully remove an aliquot of the supernatant. c. Separate the dissolved compound from the undissolved solid. This can be achieved by: i. Centrifugation: Centrifuge the aliquot at high speed to pellet any remaining suspended particles. ii. Filtration: Pass the aliquot through a low-binding filter (e.g., a PVDF syringe filter or a solubility filter plate).[5][6]
4. Quantification: a. Prepare a series of calibration standards of the compound in the same aqueous buffer. b. Dilute the filtered supernatant with the buffer to fall within the range of the calibration curve. c. Analyze the samples and standards using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[6] d. Calculate the solubility concentration by comparing the sample response to the calibration curve.
Caption: Workflow for the Shake-Flask Solubility Assay.
Organic Solvent Solubility
While quantitative data is best determined experimentally, a qualitative assessment based on chemical principles ("like dissolves like") is highly informative for routine lab work and reaction setup.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A versatile polar aprotic solvent, commonly used for stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | A polar aprotic solvent often used in synthesis. |
| Ethanol | 4.3 | Soluble | A polar protic solvent; the ethyl ester group enhances compatibility. |
| Methanol | 5.1 | Soluble | Similar to ethanol. |
| Acetonitrile (ACN) | 5.8 | Soluble | A common polar aprotic solvent for chromatography and synthesis. |
| Dichloromethane (DCM) | 3.1 | Soluble | A nonpolar solvent effective for dissolving lipophilic compounds. |
| Acetone | 5.1 | Soluble | A polar aprotic ketone suitable for many organic compounds. |
Part 2: Stability Profile
Stability testing is a regulatory requirement and a scientific necessity to understand how a molecule behaves under various environmental stresses.[14] Forced degradation (or stress testing) is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[7] This is essential for developing stability-indicating analytical methods.[15][16]
Primary Degradation Pathways
The chemical structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate contains an ester linkage, which is its most probable site of chemical instability.
1. Hydrolytic Stability (pH-Dependent)
The ester functional group is highly susceptible to hydrolysis. The rate and mechanism of this degradation are dependent on pH.[14]
-
Acid-Catalyzed Hydrolysis: In an acidic medium, the ester undergoes hydrolysis to yield the parent carboxylic acid (3-methyl-1-benzofuran-2-carboxylic acid) and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): In a basic medium, the ester is rapidly cleaved to form the carboxylate salt and ethanol. This reaction is generally faster and irreversible compared to acid hydrolysis.[17][18]
Caption: Primary hydrolytic degradation pathways.
2. Oxidative Stability
The molecule may be susceptible to oxidation, particularly at the electron-rich benzofuran ring system. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are necessary to probe this potential liability.
3. Thermal Stability
Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Dry heat studies are used to assess the intrinsic thermal stability of the molecule in the solid state.
4. Photostability
Aromatic and heterocyclic systems like benzofuran often contain chromophores that absorb UV or visible light.[19] This absorption can lead to photochemical degradation, making photostability testing, as mandated by ICH guidelines, a critical step.
Protocol: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[14]
1. Stock Solution Preparation: a. Prepare a stock solution of the compound in a suitable solvent system (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, as this reaction is often rapid. Sample at shorter intervals (e.g., 5, 15, 30, 60 minutes). c. Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light. Sample at various time points. d. Thermal Stress (Solution): Heat the stock solution at 60°C. Sample at various time points. e. Thermal Stress (Solid): Place the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 1 week). f. Photostability (Solid & Solution): Expose both the solid compound and the stock solution to controlled light conditions as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
3. Sample Analysis: a. At each time point, withdraw a sample. b. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. c. Dilute all samples to a suitable concentration for analysis. d. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Summary of Expected Stability
| Stress Condition | Predicted Stability Outcome | Rationale |
| Acidic (pH < 3) | Susceptible | Acid-catalyzed hydrolysis of the ester group. |
| Basic (pH > 9) | Highly Susceptible | Rapid base-catalyzed hydrolysis (saponification) of the ester. |
| Oxidative (H₂O₂) | Potentially Susceptible | The electron-rich benzofuran ring may be prone to oxidation. |
| Thermal (Heat) | Likely Stable | Covalent bonds are generally stable, but prolonged high heat may cause degradation. |
| Photolytic (UV/Vis) | Potentially Susceptible | Aromatic system acts as a chromophore, capable of absorbing light energy. |
Part 3: Analytical Methodologies
To accurately quantify the parent compound and separate it from all potential process impurities and degradation products, a validated, stability-indicating analytical method is required.[7][20][21] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[16]
Protocol: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a systematic approach to developing a robust reverse-phase HPLC method.
1. Instrument and Column Selection: a. System: A standard HPLC system with a UV detector. b. Column: Start with a workhorse column, such as a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Wavelength Selection: a. Dissolve the compound in a suitable solvent (e.g., methanol) and acquire its UV spectrum from 200-400 nm using a diode array detector or spectrophotometer. b. Select a wavelength of maximum absorbance (λ_max) to ensure high sensitivity.
3. Mobile Phase and Gradient Development: a. Solvents: Use HPLC-grade solvents. Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid. Mobile Phase B: Acetonitrile or Methanol with 0.1% acid. The acid improves peak shape for acidic and neutral compounds. b. Initial Gradient: Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the parent compound. c. Optimization: Adjust the gradient slope to achieve good resolution between the parent peak and any impurity or degradant peaks observed in the forced degradation samples. The goal is to achieve baseline separation for all relevant peaks.
4. Method Specificity Demonstration: a. Inject the unstressed sample and all samples from the forced degradation study. b. The method is considered "stability-indicating" if all degradation product peaks are fully resolved from the main compound peak. c. Peak purity analysis using a diode array detector should be performed on the parent peak in the stressed samples to confirm it is not co-eluting with any degradants.
Caption: Workflow for HPLC Stability-Indicating Method Development.
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a lipophilic molecule characterized by low predicted aqueous solubility and good solubility in common organic solvents. Its primary chemical liability is the ethyl ester functional group, which is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. It may also exhibit sensitivity to oxidative and photolytic stress, a common feature of aromatic heterocyclic systems.
A thorough understanding of these properties, guided by the robust experimental protocols detailed in this guide—from shake-flask solubility assays to forced degradation studies coupled with HPLC analysis—is not merely an academic exercise. It is an essential prerequisite for any scientist working with this compound, ensuring the integrity of experimental data, the development of stable formulations, and the overall success of research and drug discovery programs.
References
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.). Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.).
- Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - R Discovery. (n.d.). Researcher.Life.
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). International Journal of Pharmaceutical Sciences and Research.
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
- Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR.
- Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Ethyl 3-methylbenzofuran-2-carboxyl
- Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. (n.d.). Harbin Institute of Technology.
- (PDF) Reactivity of Benzofuran Derivatives. (2025, December 23).
- ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- Ethyl 3-methylbenzofuran-2-carboxyl
- Natural source, bioactivity and synthesis of benzofuran deriv
- Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022. (n.d.). Chemspace.
- The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (n.d.). MDPI.
- The benzofuran compound was synthesized by the photochemical reaction... | Download Scientific Diagram. (n.d.).
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Benzofuran | C8H6O | CID 9223. (n.d.).
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2025, August 10).
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018, March 21).
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Ethyl 3-aminobenzofuran-2-carboxylate 97 39786-35-1. (n.d.). Sigma-Aldrich.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. scienceopen.com [scienceopen.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. longdom.org [longdom.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chem-space.com [chem-space.com]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 3-aminobenzofuran-2-carboxylate 97 39786-35-1 [sigmaaldrich.com]
- 12. Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives - Harbin Institute of Technology [scholar.hit.edu.cn:443]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. scispace.com [scispace.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. web.vscht.cz [web.vscht.cz]
- 21. ijpsr.com [ijpsr.com]
Safety and handling of "Ethyl 3-methyl-1-benzofuran-2-carboxylate"
An In-depth Technical Guide to the Safety and Handling of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Introduction
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a privileged scaffold in medicinal chemistry.[1][2][3] Its structural motifs are integral to numerous natural products and synthetic molecules with significant physiological and pharmacological properties.[1] For researchers, scientists, and professionals in drug development, this molecule serves as a critical intermediate and building block.[4] Its applications span the synthesis of novel therapeutic agents, including anti-inflammatory, antimicrobial, and antitumor compounds, to the development of advanced organic electronic materials.[2][4]
This guide provides a comprehensive overview of Ethyl 3-methyl-1-benzofuran-2-carboxylate, focusing on its chemical properties, safe handling protocols, toxicological profile, and key applications. The causality behind experimental choices and safety measures is explained to ensure both scientific integrity and practical laboratory safety.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The key identifiers and properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [5] |
| Synonyms | 3-Methyl-2-benzofurancarboxylic acid ethyl ester, Ethyl 3-methylcoumarilate | [6] |
| CAS Number | 22367-82-4 | [5][7] |
| Molecular Formula | C₁₂H₁₂O₃ | [4][5] |
| Molecular Weight | 204.22 g/mol | [4] |
| Appearance | White crystalline solid | [8] |
| Storage | Store at room temperature in a dry, sealed container | [4] |
Toxicology and Safety Precautions
While specific toxicological data for Ethyl 3-methyl-1-benzofuran-2-carboxylate is limited, information derived from its structural class (benzofurans) and closely related analogs necessitates a cautious approach. The benzofuran core itself is a known carcinogen in animal studies.[9]
Hazard Identification and Classification
Based on data for the parent compound and related structures, the following hazards are anticipated.
| Hazard Class | Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [6] |
| Eye Irritation | H319: Causes serious eye irritation | [6] |
| Respiratory Irritation | H335: May cause respiratory irritation | [6][10] |
| Carcinogenicity | Suspected of causing cancer (based on benzofuran core) | [9][11] |
| Organ Toxicity | May cause damage to organs (liver, kidney) through prolonged exposure | [9][11] |
| Aquatic Hazard | Toxic or harmful to aquatic life | [11] |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure. The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedure.
Caption: Recommended PPE and laboratory workflow for handling the compound.
-
Engineering Controls : Always handle Ethyl 3-methyl-1-benzofuran-2-carboxylate within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Skin Protection : A flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) are mandatory to prevent skin contact.[12] Change gloves immediately if contamination occurs.
-
Respiratory Protection : If engineering controls are insufficient or when handling large quantities of powder, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]
First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill and Disposal Procedures
-
Spill Containment : Evacuate the area. Wear full PPE, including respiratory protection. Avoid generating dust. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and sweep it into a suitable, closed container for disposal.[10]
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Toxicological Profile of the Benzofuran Core
The toxicity of the parent benzofuran ring system has been evaluated by the National Toxicology Program (NTP). Chronic oral exposure in animal models demonstrated that 2,3-benzofuran is carcinogenic to rats and mice.[9] It increased the incidence of kidney tumors in female rats and lung, forestomach, and liver tumors in both male and female mice.[9] Additionally, liver damage and nephropathy were observed in rats and mice after prolonged exposure.[9] These findings underscore the need for stringent safety measures to prevent chronic exposure when working with any benzofuran derivative.
Synthesis and Purification Protocol
Ethyl 3-methyl-1-benzofuran-2-carboxylate is commonly synthesized via an acid-catalyzed intramolecular cyclization and dehydration of an α-phenoxy-β-ketoester intermediate.[8]
Synthetic Pathway Overview
The synthesis is a multi-step process beginning with the formation of the key ketoester intermediate, followed by cyclization to form the benzofuran ring.
Caption: Synthetic pathway for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of related benzofuran derivatives.[8]
Step 1: Synthesis of Ethyl 2-(phenoxy)acetoacetate (Intermediate)
-
Prepare a solution of sodium phenoxide by reacting phenol with an equimolar amount of sodium hydroxide in a suitable solvent like ethanol.
-
To this solution, add ethyl α-aceto-α-chloroacetate dropwise at room temperature with constant stirring.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Extract the crude product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the intermediate by column chromatography if necessary.
Step 2: Cyclization to Ethyl 3-methyl-1-benzofuran-2-carboxylate (Final Product)
-
Add the purified α-phenoxy-β-ketoester intermediate (1 equivalent) to a flask cooled in an ice bath (0–5 °C).
-
Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) dropwise while stirring vigorously, maintaining the temperature below 5 °C.
-
Continue stirring in the ice bath for 2 hours.[8]
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product from the aqueous layer with dichloromethane (3 x volume).[8]
-
Combine the organic extracts and wash with a 10% aqueous sodium bicarbonate solution, followed by water.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the resulting solid residue from methanol to afford the final product as white crystals.[8]
Characterization
-
Melting Point : Determine the melting point and compare it to the literature value (reported for a similar compound as 48–50 °C).[8]
-
Spectroscopy : Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Reactivity and Applications in Drug Development
The utility of Ethyl 3-methyl-1-benzofuran-2-carboxylate stems from the reactivity of its functional groups, which allows for its elaboration into more complex molecules.
Key Reaction Pathways
The 3-methyl group and the 2-carboxylate ester are primary sites for further chemical modification.
Caption: Key reactivity pathways for downstream synthesis.
-
Functionalization of the 3-Methyl Group : The methyl group can be readily halogenated, most commonly via free-radical bromination using N-bromosuccinimide (NBS) in refluxing carbon tetrachloride.[8] The resulting 3-(bromomethyl) derivative is a potent electrophile, ideal for Sₙ2 reactions with various nucleophiles, such as substituted piperazines or morpholines, to build molecular complexity.[2][8] This strategy has been pivotal in developing novel CDK2 inhibitors for cancer therapy.[8]
-
Transformation of the Ester : The ethyl ester can be converted into a carbohydrazide by treatment with hydrazine hydrate in refluxing ethanol.[2] This hydrazide is a versatile intermediate for synthesizing a wide range of heterocyclic systems, such as pyrazoles and triazoles, which have shown promising antimicrobial activities.[1][2]
Role as a Pharmaceutical Intermediate
The benzofuran scaffold is present in numerous FDA-approved drugs and natural products, highlighting its therapeutic relevance.[3] Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key precursor for:
-
Oncology Drug Intermediates : Serves as a starting point for kinase inhibitors and other antitumor agents.[2][4][8]
-
Enzyme Inhibitor Intermediates : Used in the synthesis of molecules that target specific enzymes.[4]
-
Antimicrobial Agents : The benzofuran core, when combined with other pharmacophores like 1,2,3-triazoles, has demonstrated significant antibacterial and antifungal properties.[1][4]
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. However, its handling demands a rigorous and informed approach to safety. The structural relationship to known carcinogens necessitates the consistent use of engineering controls and appropriate personal protective equipment to minimize exposure. By understanding its chemical properties, reactivity, and toxicological risks, researchers can confidently and safely leverage this compound to advance scientific innovation.
References
-
MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. [Link]
-
Chemspace. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3. [Link]
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4. [Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
Molbase. MSDS of ethyl benzofuran-2-carboxylate. [Link]
-
EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
National Institutes of Health. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. [Link]
-
MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]
-
National Institutes of Health. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
ResearchGate. Reactivity of Benzofuran Derivatives. [Link]
-
Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
Georganics. 3-Methylbenzofuran-2-carboxylic acid ethyl ester. [Link]
-
Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,3-Benzofuran. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 5. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 6. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science.[1] The featured protocol details a robust and efficient one-pot procedure commencing from the readily available starting material, salicylaldehyde. This application note is designed to offer not only a step-by-step experimental methodology but also a deep dive into the underlying reaction mechanism, providing the causal logic behind the experimental design. Safety protocols and data presentation are integrated to ensure a self-validating and user-friendly guide for researchers in organic synthesis and drug development.
Introduction
The benzofuran nucleus is a prominent structural motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Specifically, 3-substituted benzofuran-2-carboxylates serve as key intermediates in the synthesis of complex therapeutic agents.[1] The target molecule, Ethyl 3-methyl-1-benzofuran-2-carboxylate, is a versatile building block for the elaboration of more complex molecular architectures. This guide presents a reliable and reproducible method for its synthesis, emphasizing experimental robustness and a thorough understanding of the chemical transformation.
Reaction Scheme
The synthesis proceeds via a base-catalyzed condensation reaction between salicylaldehyde and ethyl 2-chloropropanoate.
General Reaction Scheme
Mechanism of Reaction: A Causal Explanation
The formation of Ethyl 3-methyl-1-benzofuran-2-carboxylate from salicylaldehyde and ethyl 2-chloropropanoate is a well-established synthetic transformation that proceeds through a tandem sequence of a Williamson ether synthesis followed by an intramolecular aldol-type condensation. The reaction is typically facilitated by a weak base, such as potassium carbonate.
The mechanism can be elucidated in the following steps:
-
Deprotonation of Salicylaldehyde: The reaction is initiated by the potassium carbonate (K₂CO₃), which acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde. This generates a more nucleophilic phenoxide ion. The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the aldehyde or hydrolysis of the ester.
-
Williamson Ether Synthesis: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-chloropropanoate in an Sₙ2 reaction. This step forms an intermediate ether, ethyl 2-(2-formylphenoxy)propanoate.
-
Enolate Formation: The base, potassium carbonate, then abstracts an acidic α-proton from the carbon atom situated between the carbonyl group of the ester and the newly formed ether linkage. This deprotonation results in the formation of a resonance-stabilized enolate.
-
Intramolecular Aldol-Type Condensation: The nucleophilic enolate then undergoes an intramolecular cyclization by attacking the electrophilic carbonyl carbon of the aldehyde group. This step forms a five-membered ring, creating a bicyclic alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is then protonated by a proton source in the reaction mixture (e.g., trace water or the conjugate acid of the base). Subsequent elimination of a water molecule (dehydration) from the newly formed alcohol and the adjacent hydrogen atom leads to the formation of a double bond, resulting in the stable aromatic benzofuran ring system. This final step is the driving force for the reaction, leading to the formation of the thermodynamically favored aromatic product.
This mechanistic pathway underscores the importance of the sequential formation of the ether linkage followed by the base-mediated intramolecular cyclization and dehydration to construct the desired benzofuran scaffold.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Salicylaldehyde | 90-02-8 | 122.12 | 10 | 1.22 g (1.16 mL) |
| Ethyl 2-chloropropanoate | 535-13-7 | 136.58 | 12 | 1.64 g (1.53 mL) |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 30 | 4.15 g |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | - | 100 mL |
| Ethyl acetate | 141-78-6 | 88.11 | - | For extraction |
| 5% HCl (aq) | 7647-01-0 | 36.46 | - | For washing |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | For drying |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup (silica gel 60-120 mesh)
-
TLC plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10 mmol, 1.22 g).
-
Addition of Reagents: Add anhydrous potassium carbonate (30 mmol, 4.15 g) and anhydrous acetonitrile (100 mL) to the flask.
-
Initiation of Reaction: Begin stirring the mixture at room temperature. Slowly add ethyl 2-chloropropanoate (12 mmol, 1.64 g) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 24 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate (100 mL).
-
Transfer the ethyl acetate solution to a separatory funnel and wash with 5% dilute HCl (50 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.[2]
-
Safety and Handling Precautions
-
Salicylaldehyde: Harmful if swallowed and causes skin and serious eye irritation.[3][4][5][6][7] May cause an allergic skin reaction and is suspected of causing genetic defects.[3][7] Toxic to aquatic life with long-lasting effects.[3][5][7] Wear protective gloves, clothing, and eye/face protection.[3][5][6] Obtain special instructions before use and wash hands thoroughly after handling.[3][5][7]
-
Ethyl 2-chloropropanoate: Flammable liquid and vapor.[8][9][10] Causes skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][10] Keep away from heat, sparks, open flames, and hot surfaces.[8] Use in a well-ventilated area.[8] Wear protective gloves and eye protection.[8]
-
Potassium Carbonate: Causes serious eye irritation and skin irritation.[11][12][13][14] May cause respiratory irritation.[11][12][14] Harmful if swallowed.[11][14] Wear protective gloves and eye/face protection.[11][14] Wash skin thoroughly after handling.[11][14]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Use in a well-ventilated area and wear appropriate personal protective equipment.
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: A flowchart illustrating the major steps in the synthesis.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. (2021). [Link]
-
Salicylaldehyde - SAFETY DATA SHEET. Penta chemicals. (2025). [Link]
-
SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Ashta. (2022). [Link]
-
Safety Data Sheet: Salicylaldehyde. Carl ROTH. (n.d.). [Link]
-
Safety Data Sheet: Potassium carbonate. Chemos GmbH&Co.KG. (n.d.). [Link]
-
Safety Data Sheet POTASSIUM CARBONATE. Enartis. (2015). [Link]
-
Ethyl 2-chloropropionate | C5H9ClO2. PubChem. (n.d.). [Link]
-
Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. (n.d.). [Link]
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Benzofuran-2-Carboxylic Acids via the Perkin Rearrangement: A Modern Protocol with Mechanistic Insights
An Application Guide for Researchers
Abstract
Benzofuran-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Their synthesis is therefore of critical importance to drug development professionals. The Perkin rearrangement, a classic name reaction first reported in 1870, provides a robust method for transforming 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed, ring-contraction mechanism.[4][5][6] This application note provides a comprehensive guide to this synthesis, detailing the underlying mechanism, offering step-by-step protocols for both modern microwave-assisted and traditional reflux methods, and presenting field-proven insights for optimization and troubleshooting.
Introduction: The Significance of the Benzofuran Core
The benzofuran nucleus is a recurring motif in a vast array of natural products and synthetic molecules with potent biological activities. Its derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, antiarrhythmic, antimicrobial, and anti-inflammatory effects.[2][3][7] For instance, the antiarrhythmic drug Amiodarone and the antidepressant Vilazodone feature this heterocyclic core.[3] Consequently, efficient and scalable methods for the synthesis of key intermediates like benzofuran-2-carboxylic acid are highly sought after in the pharmaceutical industry for building libraries of novel therapeutic candidates.[1][8][9] The Perkin rearrangement offers a reliable and direct route to this valuable building block from readily accessible coumarin precursors.[10]
Reaction Mechanism: The Coumarin-Benzofuran Ring Contraction
The Perkin rearrangement proceeds via a fascinating coumarin-benzofuran ring contraction.[5][11] The mechanism involves an initial base-catalyzed hydrolysis of the lactone ring in the 3-halocoumarin starting material. This ring-opening step is crucial as it sets the stage for the subsequent intramolecular rearrangement.
The key steps are as follows:
-
Base-Catalyzed Ring Fission: A hydroxide ion attacks the carbonyl carbon of the lactone in the 3-halocoumarin (I). This leads to the opening of the lactone ring to form the corresponding dianion of a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid (II).[4][12]
-
Intramolecular Nucleophilic Attack: The newly formed phenoxide anion acts as an intramolecular nucleophile, attacking the vinyl halide carbon.[4][11]
-
Cyclization and Rearrangement: This intramolecular SNAr-type reaction results in the formation of the five-membered benzofuran ring and expulsion of the halide ion, yielding the sodium salt of the benzofuran-2-carboxylic acid (III).
-
Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the final benzofuran-2-carboxylic acid product (IV).[4]
Caption: Figure 1: Mechanism of the Perkin Rearrangement.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative benzofuran-2-carboxylic acid derivative. The synthesis is a two-stage process: preparation of the 3-bromocoumarin precursor, followed by the Perkin rearrangement. We present both a microwave-assisted protocol for rapid synthesis and a conventional heating method.
Stage 1: Synthesis of 3-Bromocoumarin Precursor
The starting material for the Perkin rearrangement is a 3-halocoumarin, typically a 3-bromocoumarin. These can be efficiently synthesized from the corresponding coumarin via electrophilic bromination using N-bromosuccinimide (NBS).[4]
Table 1: Reagents and Materials for 3-Bromocoumarin Synthesis
| Reagent/Material | Grade | Supplier | Purpose |
| Substituted Coumarin | >98% | Commercial | Starting Material |
| N-Bromosuccinimide (NBS) | >98% | Commercial | Brominating Agent |
| Acetonitrile (MeCN) | Anhydrous | Commercial | Solvent |
| Microwave Reactor | N/A | Standard Lab | Reaction Vessel |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Commercial | Reaction Monitoring |
Protocol 3.1: Microwave-Assisted Bromination of Coumarin
-
Preparation: To a microwave reaction vessel, add the substituted coumarin (1.0 eq) and N-bromosuccinimide (1.1 eq).
-
Solvent Addition: Add acetonitrile as the solvent.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate at 250W for 5 minutes at a temperature of 80 °C with stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 CH₂Cl₂:EtOAc mobile phase). The product spot should be clearly visible and the starting material spot should diminish.
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to obtain the crude 3-bromocoumarin. This is often of sufficient purity for the next step.
Stage 2: Perkin Rearrangement to Benzofuran-2-Carboxylic Acid
This modern approach dramatically reduces reaction times from hours to minutes while maintaining high yields.[4][11][12]
Table 2: Reagents and Materials for Microwave-Assisted Perkin Rearrangement
| Reagent/Material | Grade | Supplier | Purpose |
| 3-Bromocoumarin | From Stage 1 | N/A | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets, >98% | Commercial | Base Catalyst |
| Ethanol (EtOH) | Anhydrous | Commercial | Solvent |
| Hydrochloric Acid (HCl) | Concentrated | Commercial | Acidification |
| Deionized Water | N/A | In-house | Solvent for Work-up |
Step-by-Step Procedure:
-
Preparation: Add the 3-bromocoumarin (1.0 eq) to a microwave reaction vessel.
-
Reagent Addition: Add ethanol, followed by sodium hydroxide (3.0 eq).[4] The use of a molar excess of NaOH is critical to drive the initial base-catalyzed ring fission to completion.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79 °C with stirring.[4]
-
Monitoring: Monitor the reaction by TLC. The disappearance of the 3-bromocoumarin spot indicates completion.
-
Work-up (Acidification & Precipitation): a. After cooling, concentrate the reaction mixture on a rotary evaporator to remove the ethanol. b. Dissolve the resulting crude solid in a minimum volume of water.[4] c. Slowly acidify the aqueous solution with concentrated HCl to pH 1. This step is crucial to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product in an oven at 80 °C to yield the final benzofuran-2-carboxylic acid.[4] A typical yield for this protocol is >95%.[4]
For laboratories without access to a microwave reactor, the traditional reflux method is also effective, albeit with significantly longer reaction times.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromocoumarin (1.0 eq) in ethanol.
-
Reagent Addition: Add sodium hydroxide (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 3 hours.[4]
-
Work-up and Isolation: Follow steps 5-7 from Protocol 3.2.1. Yields are generally quantitative but the energy and time input are substantially higher.[4]
Caption: Figure 2: Experimental Workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure accurate stoichiometry, especially the 3 eq of NaOH. For conventional heating, extend reflux time and monitor by TLC. For microwave, ensure the target temperature is reached. |
| Loss during work-up. | Ensure pH is truly ~1 to maximize precipitation. Use minimal water for dissolving the crude salt. Wash the final product with cold water to minimize re-dissolving. | |
| Impure Product | Incomplete bromination in Stage 1. | Purify the 3-bromocoumarin by column chromatography before use if significant starting material remains. |
| Incomplete acidification. | Check the pH of the aqueous solution with pH paper after adding HCl. Add more acid dropwise if necessary. | |
| Reaction Fails to Start | Poor quality reagents. | Use fresh, anhydrous solvents and high-purity NaOH. Ensure the coumarin starting material is pure. |
Conclusion
The Perkin rearrangement remains a highly effective and reliable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. The adoption of microwave-assisted protocols offers a significant advancement, reducing reaction times from hours to mere minutes while providing excellent to quantitative yields.[4] This expedited synthesis is particularly valuable for researchers in drug discovery and development, enabling rapid access to a key scaffold for the creation of novel and diverse molecular libraries. By understanding the underlying mechanism and following the detailed protocols herein, scientists can confidently and efficiently produce these important chemical building blocks.
References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link]
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available from: [Link]
-
Wikipedia contributors. (2024). Perkin rearrangement. Wikipedia. Available from: [Link]
-
Marriott, K. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. Available from: [Link]
-
Wiley Online Library. (n.d.). Perkin Rearrangement. Wiley. Available from: [Link]
-
Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available from: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]
-
Olofsson, B., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(16), 4983. Available from: [Link]
-
El-Sayed, M. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 848-854. Available from: [Link]
-
Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. Perkin Rearrangement [drugfuture.com]
- 7. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Ethyl 3-methyl-1-benzofuran-2-carboxylate for Biological Screening
Introduction & Rationale
The benzofuran scaffold is a privileged heterocyclic system renowned for its prevalence in natural products and its broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] "Ethyl 3-methyl-1-benzofuran-2-carboxylate" serves as an excellent and versatile starting material for the generation of a chemical library for biological screening. Its structure features three key points for chemical modification: the ester at the C2 position, the methyl group at the C3 position, and the benzene ring.
The primary focus of this guide is the strategic modification of the C2-ester functionality. This position is highly amenable to chemical transformation, allowing for the introduction of a wide array of functional groups. By converting the relatively inert ethyl ester into more reactive intermediates like carboxylic acids, amides, and hydrazides, we can explore a vast chemical space and modulate the compound's physicochemical properties (e.g., solubility, polarity, hydrogen bonding capacity) to enhance biological activity and target engagement. Recent studies have highlighted that benzofuran-2-carboxamides and their derivatives exhibit potent anticancer activity against various cell lines, including lung (A549) and breast (MCF-7) cancer.[3][4][5] Similarly, benzofuran-based hydrazones have shown promising antimicrobial and antifungal properties.[6][7]
This application note provides a comprehensive guide for researchers, outlining the strategic design, synthesis, and characterization of a focused library of derivatives starting from Ethyl 3-methyl-1-benzofuran-2-carboxylate, with the ultimate goal of identifying novel bioactive lead compounds.
Strategic Design of the Derivative Library
The derivatization strategy is centered on creating a diverse set of analogues by modifying the C2-carboxylate ester. The initial starting material is first hydrolyzed to its corresponding carboxylic acid, which serves as a pivotal intermediate for subsequent diversification.
Primary Derivatization Pathways:
-
Amide Scaffolds: Conversion of the carboxylic acid to a diverse panel of amides by coupling with various primary and secondary amines (aliphatic, aromatic, and heterocyclic). Amide bonds are prevalent in pharmaceuticals and can form crucial hydrogen bond interactions with biological targets.[3][4]
-
Hydrazide & Hydrazone Series: Formation of a hydrazide from the carboxylic acid, which can then be condensed with a variety of aldehydes and ketones to generate a library of hydrazones. The -CO-NH-N=CH- moiety is a well-known pharmacophore associated with antimicrobial and anticonvulsant activities.[6][7]
This strategic approach is visualized in the workflow diagram below.
Caption: Derivatization workflow from the starting ester to diverse libraries.
Synthetic Protocols
The following protocols are designed to be robust and reproducible in a standard synthetic chemistry laboratory. Each protocol includes in-process controls (e.g., TLC monitoring) to ensure reaction completion and maximize yield.
Protocol 1: Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid (Intermediate B)
This protocol details the alkaline hydrolysis of the starting ethyl ester to the key carboxylic acid intermediate. Basic hydrolysis is often preferred for its irreversibility and straightforward product isolation.[8]
Materials:
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Ethanol (EtOH) or Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated and 1M)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).
-
Base Addition: Add an aqueous solution of NaOH (2.0 eq) to the stirred solution.
-
Hydrolysis: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 2-4 hours).
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using concentrated HCl. A white precipitate of the carboxylic acid will form.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the product as a white solid.
Self-Validation:
-
TLC: Use a 7:3 Hexane:Ethyl Acetate system. The product should have a lower Rf value than the starting ester.
-
¹H NMR: Expect the disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
Yield: Typically >95%.
Protocol 2: Synthesis of Amide Derivatives (Library C)
This protocol uses a standard carbodiimide coupling method with EDC (a water-soluble carbodiimide) and NHS to form an active ester intermediate, which then reacts with an amine.[9]
Materials:
-
3-Methyl-1-benzofuran-2-carboxylic Acid (Intermediate B)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
A selection of primary or secondary amines
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Lithium Chloride (LiCl) solution (5% aqueous)
Procedure:
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.2 eq) in DMF. Stir at room temperature for 30-60 minutes to form the NHS-activated ester.
-
Coupling: Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validation:
-
LC-MS: Monitor for the disappearance of the carboxylic acid starting material and the appearance of a new peak corresponding to the mass of the desired amide product.
-
¹H NMR: Confirm the incorporation of the amine fragment and the presence of an amide N-H proton signal (typically 7-9 ppm).
Table 1: Representative Amine Building Blocks for Library Synthesis
| Amine Type | Example | Rationale for Inclusion |
|---|---|---|
| Aromatic | Aniline, 4-Fluoroaniline | Introduces aromatic interactions (π-stacking). Halogens can modulate electronic properties and serve as metabolic blocks.[10] |
| Aliphatic | Cyclohexylamine, Benzylamine | Explores conformational flexibility and introduces hydrophobic character. |
| Heterocyclic | 4-Aminopyridine, Piperazine | Introduces potential for specific hydrogen bonding, improved solubility, and diverse biological interactions. |
Protocol 3: Synthesis of Hydrazide and Hydrazone Derivatives (Libraries D & E)
This two-part protocol first converts the carboxylic acid to a hydrazide, which is then used to generate a library of hydrazones.
Part 3a: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide (Intermediate D)
-
Esterification: Convert the carboxylic acid (Intermediate B) to its methyl or ethyl ester using standard methods (e.g., SOCl₂ in alcohol).
-
Hydrazinolysis: Dissolve the resulting ester (1.0 eq) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) and reflux for 4-8 hours until TLC indicates full consumption of the ester.
-
Isolation: Cool the reaction mixture. The hydrazide product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify by recrystallization.
Part 3b: Synthesis of Hydrazone Library (Library E)
-
Reaction Setup: Dissolve the hydrazide (Intermediate D, 1.0 eq) in ethanol or methanol. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Condensation: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60°C) for 2-6 hours. The product often precipitates upon formation.
-
Isolation: Cool the mixture, collect the solid product by filtration, and wash with cold ethanol to yield the pure hydrazone.
Self-Validation:
-
Hydrazide Formation: In the ¹H NMR, the ester signals will be replaced by hydrazide N-H proton signals.
-
Hydrazone Formation: The ¹H NMR will show a characteristic imine proton (-N=CH-) signal (typically 8-9 ppm) and signals corresponding to the incorporated aldehyde/ketone fragment.
Biological Screening Strategy
Once the derivative library is synthesized, purified, and characterized, a systematic biological screening cascade can be initiated. Given the known activities of benzofurans, primary assays could focus on anticancer and antimicrobial properties.
Caption: A general workflow for biological screening and hit identification.
Recommended Primary Assays:
-
Anticancer Screening: The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to screen for cytotoxicity against a panel of cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon).[4][11]
-
Antimicrobial Screening: The minimum inhibitory concentration (MIC) can be determined using broth microdilution methods against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[12][13]
Data Interpretation & Lead Optimization
Results from the primary screen will identify "hit" compounds that exhibit biological activity above a predefined threshold. These hits should be subjected to dose-response studies to determine their potency (e.g., IC₅₀ or MIC values). Structure-Activity Relationship (SAR) analysis of the active and inactive compounds will provide crucial insights into which chemical modifications are favorable for activity. For example, it has been noted that halogen substitutions on appended phenyl rings can enhance cytotoxic properties.[10] This information will guide the design and synthesis of a second-generation library for lead optimization, aiming to improve potency, selectivity, and drug-like properties.
References
-
Ali, S., Pachori, A. R., Taleuzzaman, M., Chandrakala., & Gilani, S. J. (2017). Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. Asian Journal of Chemical Sciences, 2(3), 1–7. [Link]
-
Al-Ostath, A., Al-Mokyna, F., & Ghorab, M. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Frontiers in Chemistry, 11, 1178453. [Link]
-
Patil, J. V., Umar, S., Sonia, R., Soman, S. S., & Balakrishnan, S. (2023). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Synthetic Communications, 53(3), 217–233. [Link]
-
Ammar, Y. A., El-Sharief, M. A. M. S., El-Gaby, M. S. A., & Mohamed, Y. A. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(23), 7332. [Link]
-
Patil, J. V., Umar, S., Sonia, R., Soman, S. S., & Balakrishnan, S. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. [Link]
-
Request PDF. (n.d.). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. ResearchGate. [Link]
-
Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Tsukamoto, Y., Santa, T., Saimaru, H., Imai, K., & Funatsu, T. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802–808. [Link]
-
Request PDF. (n.d.). Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity. ResearchGate. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., Al-Masoudi, N. A., & Mubarak, M. S. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(7), 1641–1651. [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry, 98, 367–381. [Link]
-
Koca, M., Servi, S., Kirilmis, C., Kazaz, C., & Ahmed, S. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351–1358. [Link]
-
Request PDF. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]
-
Larsson, J., Anwar, M. J., & Olofsson, B. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
-
Request PDF. (n.d.). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. ResearchGate. [Link]
-
Zhang, E., Li, Y., & Wang, T. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27856–27877. [Link]
- CN110684000B - Process for preparing benzofuran derivatives. (n.d.).
-
Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Wójcik-Pszczoła, K., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(11), 3354. [Link]
-
Soman, S. S., & Shirodkar, P. Y. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 76, 339–346. [Link]
-
Arman, H. D., & Gunda, G. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(10), 11671–11679. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. [Link]
-
ethyl benzofuran-2-carboxylate. (n.d.). Stenutz. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. journalajocs.com [journalajocs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzofuran Core: Application Notes on Ethyl 3-methyl-1-benzofuran-2-carboxylate as a Pivotal Intermediate in Drug Discovery
Introduction: The Privileged Benzofuran Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a quintessential example of such a core.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6] This versatility makes the benzofuran nucleus a focal point for the design and synthesis of novel therapeutic agents.[3] Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key intermediate that serves as a highly adaptable starting point for accessing a diverse array of polysubstituted benzofurans, enabling the exploration of structure-activity relationships (SAR) crucial for drug development.[7][8]
This technical guide provides an in-depth exploration of Ethyl 3-methyl-1-benzofuran-2-carboxylate as a cornerstone intermediate. We will detail its synthesis, provide protocols for its strategic derivatization, and outline a workflow for the biological evaluation of the resulting compound library against key protein targets implicated in cancer.
Part 1: Synthesis of the Core Intermediate: Ethyl 3-methyl-1-benzofuran-2-carboxylate
The construction of the benzofuran ring is the foundational step. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization. While various synthetic routes exist, a reliable one-pot approach provides a straightforward and efficient pathway to the title compound.
Protocol 1: One-Pot Synthesis from Substituted Salicylaldehyde
This protocol is adapted from established methods for synthesizing substituted benzofuran-2-carboxylates.[8] The reaction proceeds via an initial O-alkylation of the salicylaldehyde with an α-bromo ester, followed by an intramolecular condensation to form the furan ring.
Materials:
-
Salicylaldehyde
-
Ethyl 2-chloroacetoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
5% Hydrochloric Acid (HCl)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in anhydrous acetonitrile (25 mL), add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add ethyl 2-chloroacetoacetate (1.2 mmol) to the reaction mixture at ambient temperature.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL).
-
Wash the organic solution sequentially with 5% HCl (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Expected Outcome: This procedure typically yields the product as a solid with yields in the range of 80-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization Strategy for Library Synthesis
With the core intermediate in hand, the next phase is to generate a library of diverse analogues. The structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate offers several handles for chemical modification. The primary points for derivatization are the ester at the C2 position and the methyl group at the C3 position.
dot
Caption: Derivatization workflow for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Protocol 2: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide
The conversion of the C2-ester to a hydrazide is a gateway to a vast number of derivatives, including semicarbazides, thiosemicarbazides, and hydrazones, which have shown significant anticancer activity.[8]
Materials:
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Isopropyl alcohol
-
Deionized water
Procedure:
-
Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 mmol) in isopropyl alcohol (15 mL).
-
Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2 hours. Monitor completion by TLC.
-
After cooling, reduce the solvent volume in vacuo.
-
Add cold deionized water to the concentrated mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 3-Methyl-1-benzofuran-2-carbohydrazide.
Protocol 3: Bromination of the C3-Methyl Group
Activating the C3-methyl group via bromination allows for subsequent nucleophilic substitution, enabling the introduction of various pharmacophoric groups like morpholine, which is known to enhance cytotoxic activity.[8]
Materials:
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄), anhydrous
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 mmol) in anhydrous carbon tetrachloride (20 mL).
-
Add N-Bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from hot methanol to afford pure Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate.
Part 3: Biological Evaluation - A Targeted Screening Cascade
Derivatives of Ethyl 3-methyl-1-benzofuran-2-carboxylate have shown potent inhibitory activity against several protein kinases crucial for cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[1][9][10] A logical screening cascade would involve initial broad cytotoxicity screening followed by specific enzymatic assays for these high-value targets.
dot
Caption: A targeted biological screening cascade for novel benzofuran derivatives.
Target Rationale: VEGFR-2 and CDK2 Signaling
-
VEGFR-2: This is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[1][6] Inhibition of VEGFR-2 blocks the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[2] Benzofuran derivatives have been identified as potent inhibitors of this pathway.[4][7]
-
CDK2: This serine/threonine kinase, in complex with Cyclin E, is essential for the G1/S transition of the cell cycle.[10] Its dysregulation is a hallmark of many cancers. Inhibiting CDK2 leads to cell cycle arrest and apoptosis.[9][10] Novel benzofuran-piperazine hybrids have shown potent, type-II inhibitory activity against CDK2.[5][9]
dot
Caption: Simplified signaling pathways for VEGFR-2 and CDK2 targeted by benzofuran derivatives.
Part 4: Data Summary and Structure-Activity Insights
The derivatization and screening of compounds based on the Ethyl 3-methyl-1-benzofuran-2-carboxylate scaffold have yielded potent inhibitors. The following table summarizes representative data from the literature.
| Compound Class | Target | Cell Line | IC₅₀ | Reference |
| Benzofuran-Chalcone Hybrid | VEGFR-2 | - | 1.07 nM | [4] |
| 3-Methylbenzofuran Derivative (16b) | VEGFR-2 | A549 | 77.97 nM | [9] |
| 3-(Morpholinomethyl)benzofuran (18d) | VEGFR-2 | - | 45.4 nM | [9] |
| Benzofuran-Piperazine Hybrid (9h) | CDK2 | - | 40.91 nM | [5][9] |
| Benzofuran-Piperazine Hybrid (11d) | CDK2 | - | 41.70 nM | [5][9] |
| Oxindole/Benzofuran Hybrid (5d) | CDK2 | - | 37.80 nM | [10] |
Key SAR Insights:
-
C3-Substitution is Critical: Modification of the 3-methyl group, often by introducing larger, heterocyclic moieties like morpholine or piperazine via a methylene linker, is consistently shown to enhance potency against both VEGFR-2 and CDK2.[8][9]
-
C2-Amide/Hydrazide Functionality: The C2 position is ideal for introducing diverse side chains. Converting the ester to a hydrazide and subsequently to thiosemicarbazides or other complex amides allows for fine-tuning of target engagement and physicochemical properties.[5][9]
-
Hybrid Molecules: Combining the benzofuran core with other known pharmacophores (e.g., chalcones, piperazines, oxindoles) is a powerful strategy for developing dual-target or highly potent inhibitors.[4][5][10]
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a demonstrably valuable and versatile intermediate in modern drug discovery. Its straightforward synthesis and the presence of multiple, readily modifiable chemical handles make it an ideal starting point for generating libraries of novel benzofuran derivatives. The consistent discovery of potent kinase inhibitors, particularly against validated oncology targets like VEGFR-2 and CDK2, underscores the enduring importance of this scaffold. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this powerful chemical tool in the quest for new and more effective therapeutic agents.
References
-
National Institutes of Health (NIH).
-
Royal Society of Chemistry Publishing.
-
PubMed.
-
Taylor & Francis Online.
-
National Institutes of Health (NIH).
-
National Institutes of Health (NIH).
-
PubMed.
-
National Institutes of Health (NIH).
-
BenchChem.
-
National Institutes of Health (NIH).
-
NIScPR Online Periodicals Repository.
Sources
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 3-methyl-1-benzofuran-2-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the benzofuran nucleus stands as a privileged scaffold, a core structural motif consistently found in compounds exhibiting a wide array of biological activities. Among the myriad of benzofuran derivatives, Ethyl 3-methyl-1-benzofuran-2-carboxylate has emerged as a critical starting material and key intermediate for the synthesis of novel therapeutic agents. Its unique structural features provide a versatile platform for chemical modification, enabling the development of potent and selective molecules targeting a range of pathological conditions. This guide provides an in-depth exploration of the medicinal chemistry applications of this compound, complete with detailed protocols for its synthesis and derivatization, as well as methods for evaluating the biological activity of its progeny.
Introduction: The Significance of the Benzofuran Core
The benzofuran moiety, a bicyclic system consisting of a fused benzene and furan ring, is a cornerstone in the design of pharmacologically active molecules. Its presence in numerous natural products and synthetic drugs underscores its importance in medicinal chemistry.[1][2][3] Derivatives of benzofuran have demonstrated a remarkable spectrum of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Ethyl 3-methyl-1-benzofuran-2-carboxylate, with its reactive ester and methyl groups, serves as an ideal precursor for accessing a diverse chemical space of novel benzofuran-based compounds.[4]
Synthetic Pathways: Accessing the Core Intermediate and Its Derivatives
The strategic importance of Ethyl 3-methyl-1-benzofuran-2-carboxylate necessitates robust and efficient synthetic protocols. Furthermore, its value is realized through its conversion into more complex, biologically active molecules.
Protocol: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This protocol outlines a common and effective method for the synthesis of the title compound, adapted from established procedures for benzofuran-2-carboxylate synthesis.[5] The reaction proceeds via the condensation of a substituted salicylaldehyde with an α-halo ester.
Rationale: This synthetic route is favored for its operational simplicity and the ready availability of starting materials. The use of a base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile. The subsequent intramolecular cyclization is a key step in forming the benzofuran ring system.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-hydroxypropiophenone (1 mmol) in acetonitrile (20 mL), add anhydrous potassium carbonate (3 mmol).
-
Addition of Reagents: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting crude product in ethyl acetate (50 mL). Wash the organic layer sequentially with 5% dilute HCl (20 mL), water (20 mL), and brine solution (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Derivatization Strategies
The true utility of Ethyl 3-methyl-1-benzofuran-2-carboxylate in medicinal chemistry lies in its potential for derivatization. The ester and methyl groups provide two key handles for chemical modification.
-
Modification of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups.
-
Modification of the Methyl Group: The 3-methyl group can be functionalized, for example, through bromination to introduce a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains.
Applications in Medicinal Chemistry
Derivatives of Ethyl 3-methyl-1-benzofuran-2-carboxylate have shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzofuran derivatives.[3] The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in cell proliferation.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized benzofuran derivatives on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Anticancer Evaluation Workflow:
Caption: Workflow for evaluating in vitro anticancer activity.
Antimicrobial Activity
Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of synthesized compounds against various microbial strains.
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method allows for the quantitative assessment of the antimicrobial potency of a compound.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data for Antimicrobial Activity of Benzofuran Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-1,2,3-triazoles | S. aureus | Moderate | [5] |
| Benzofuran-1,2,3-triazoles | E. coli | Moderate | [5] |
| Benzofuran-1,2,3-triazoles | A. niger | Good | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are another area of active research.[4] These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.
Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol describes a method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: During inflammation, macrophages are activated by stimuli like LPS, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The inhibition of NO production is a key indicator of anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.
Conclusion and Future Perspectives
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a cornerstone intermediate in the synthesis of a diverse array of biologically active molecules. Its versatile chemistry allows for the creation of extensive libraries of compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals seeking to explore the rich medicinal chemistry of this valuable scaffold. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, further solidifying the importance of Ethyl 3-methyl-1-benzofuran-2-carboxylate in the quest for new medicines.
References
- Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-774.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.).
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
- ethyl 3-methyl-1-benzofuran-2-carboxyl
- Ethyl 3-methyl-1-benzofuran-2-carboxyl
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012).
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). PubMed.
- A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)
- Ethyl 3-methylbenzofuran-2-carboxyl
- Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2. (n.d.).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019).
Sources
"Ethyl 3-methyl-1-benzofuran-2-carboxylate" derivatization to carbohydrazide
Application Note: Synthesis of 3-Methyl-1-Benzofuran-2-Carbohydrazide
Abstract
This document provides a comprehensive guide for the synthesis of 3-methyl-1-benzofuran-2-carbohydrazide, a key intermediate in the development of novel therapeutic agents. The protocol details the derivatization of Ethyl 3-methyl-1-benzofuran-2-carboxylate via hydrazinolysis. We delve into the underlying reaction mechanism, provide a validated, step-by-step experimental procedure, outline critical safety precautions for handling hydrazine hydrate, and describe methods for product characterization. This guide is intended for researchers in medicinal chemistry and drug development, offering a reliable pathway to a versatile molecular scaffold.
Introduction: The Significance of the Benzofuran-Carbohydrazide Scaffold
The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties. Its structural versatility and pharmacological relevance make it a privileged scaffold in drug discovery programs[1].
When derivatized with a carbohydrazide moiety (-CONHNH₂), the therapeutic potential of the benzofuran core is significantly expanded. The carbohydrazide group is not merely a linker; it is a critical pharmacophore that can engage in hydrogen bonding and serves as a versatile synthetic handle[2][3]. It is a foundational building block for synthesizing a plethora of other heterocyclic systems, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, pyrazoles, and hydrazones, many of which are known for their potent biological activities[3][4]. The conversion of a stable ester, like Ethyl 3-methyl-1-benzofuran-2-carboxylate, into its corresponding carbohydrazide is therefore a pivotal step in generating libraries of novel, biologically active compounds[5][6].
This application note details a robust and reproducible protocol for this transformation, emphasizing the scientific rationale behind each step to ensure successful implementation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a carbohydrazide is a classic example of nucleophilic acyl substitution, specifically termed hydrazinolysis. The reaction proceeds through a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the terminal nitrogen atom of hydrazine (NH₂NH₂), which acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl carboxylate group on the benzofuran ring.
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C-O bond of the ethoxy group (-OCH₂CH₃) breaks, and the ethoxide ion is expelled as a leaving group. The carbonyl C=O double bond is reformed.
-
Proton Transfer: The liberated ethoxide ion is a strong base and is subsequently protonated by a proton source in the reaction medium, such as another molecule of hydrazine or the protic solvent (e.g., ethanol), to form ethanol.
The overall result is the substitution of the ethoxy group of the ester with the hydrazinyl group (-NHNH₂) to yield the desired carbohydrazide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-methyl-1-benzofuran-2-carbohydrazide.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| Ethyl 3-methyl-1-benzofuran-2-carboxylate | 22367-82-4 | C₁₂H₁₂O₃ | ≥97% | Chemspace, etc.[7] |
| Hydrazine Hydrate (55-64%) | 7803-57-8 | H₆N₂O | ~55% Solution | Major Chemical Suppliers |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.5% | Major Chemical Suppliers |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with water lines
-
Magnetic stirrer hotplate
-
Glass funnel and filter paper
-
Buchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Fume hood
**3.3. CRITICAL SAFETY PRECAUTIONS
Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. They can be readily absorbed through the skin[8]. All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (consult manufacturer's guide), a face shield, chemical safety goggles, and a flame-retardant lab coat at all times.
-
Handling: Avoid inhalation of vapors and any direct skin or eye contact[9]. Have a safety shower and eyewash station readily accessible.
-
Spills: Neutralize small spills with a weak acid (e.g., citric acid solution) before cleanup.
-
Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local environmental regulations. Do not pour down the drain.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (e.g., 4.08 g, 20 mmol) in absolute ethanol (40 mL). Place the flask on a magnetic stirrer.
-
Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (~60%, ~2.0 mL, ~40 mmol, 2 equivalents) dropwise to the solution over 5 minutes.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. A typical reaction time is 2-4 hours[1].
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) is suitable.
-
Visualization: The disappearance of the starting ester spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) can be visualized under UV light (254 nm).
-
-
Product Isolation: Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. The product, 3-methyl-1-benzofuran-2-carbohydrazide, will often precipitate as a white solid.
-
Work-up: Cool the flask in an ice bath for 30 minutes to maximize precipitation. If precipitation is slow, pouring the reaction mixture into a beaker of crushed ice or cold water can induce it.
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other impurities.
-
Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.
-
For higher purity, the product can be recrystallized from ethanol[1].
-
Characterization of 3-Methyl-1-benzofuran-2-carbohydrazide
Confirm the identity and purity of the final product using the following analytical methods.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically >85% |
| Melting Point | Literature values vary; consistency is key. |
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1600 (N-H bending, amide II) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (s, 1H, -CONH-), ~7.6-7.2 (m, 4H, Ar-H), ~4.5 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃). Note: NH and NH₂ protons are D₂O exchangeable. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~158 (C=O), signals for benzofuran ring carbons, ~9 (-CH₃) |
| Mass Spec. (ESI+) | Expected m/z for [C₁₀H₁₀N₂O₂ + H]⁺ = 191.08 |
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for carbohydrazide synthesis.
Chemical Reaction Mechanism
Caption: Mechanism of hydrazinolysis.
Applications in Drug Development
The synthesized 3-methyl-1-benzofuran-2-carbohydrazide is a highly valuable intermediate. Its primary amine and secondary amide functionalities allow for straightforward derivatization into a wide array of other compounds. For instance:
-
Hydrazone Synthesis: Condensation with various aldehydes and ketones yields Schiff bases (hydrazones), a class of compounds known for their antimicrobial and anticancer activities[4].
-
Thiosemicarbazide Formation: Reaction with isothiocyanates produces 1-acylated thiosemicarbazides, which are precursors to thiadiazoles and triazoles[4].
-
Cyclization Reactions: It can be cyclized with reagents like carbon disulfide or cyanogen bromide to form 1,3,4-oxadiazoles and 1,2,4-triazoles, respectively, which are core structures in many pharmaceutical agents.
The ability to rapidly generate a diverse library of compounds from this single intermediate makes it a cornerstone for structure-activity relationship (SAR) studies in drug discovery campaigns.
References
-
Der Pharma Chemica. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Retrieved from [Link]
- Patel, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154.
-
Abdel-Wahab, B. F., et al. (2018). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. Retrieved from [Link]
- ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
-
Hydrazine hydrate 55% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Journal of Science and Technology - NTTU. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Retrieved from [Link]
-
Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. Retrieved from [Link]
- Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22, 661-682.
-
Pinto, E., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Retrieved from [Link]
-
Lanxess. (n.d.). Hydrazine Hydrate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
SciSpace. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. chem-space.com [chem-space.com]
- 8. lanxess.com [lanxess.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(Morpholinomethyl)benzofuran
Abstract
This document provides a comprehensive, research-grade guide for the multi-step synthesis of 3-(morpholinomethyl)benzofuran, a molecule of interest in medicinal chemistry and drug development, from the commercially available starting material, Ethyl 3-methyl-1-benzofuran-2-carboxylate.[1][2] The proposed synthetic pathway is designed for maximum yield and purity, leveraging established reaction mechanisms. Each step is detailed with a full experimental protocol, mechanistic insights, and safety considerations. The protocols are grounded in authoritative literature to ensure scientific integrity and reproducibility.[3]
Introduction
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[4][5] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them high-value targets in synthetic chemistry.[3][6][7] Specifically, the introduction of an aminomethyl group, such as the morpholinomethyl moiety, at the 3-position of the benzofuran ring can significantly enhance biological efficacy, as demonstrated in recent studies targeting non-small cell lung cancer.[3][8]
The synthetic challenge addressed in this guide is the transformation of Ethyl 3-methyl-1-benzofuran-2-carboxylate into 3-(morpholinomethyl)benzofuran. This conversion requires strategic functionalization of the C3-methyl group and complete removal of the C2-ester functionality. The following four-step sequence has been devised to achieve this transformation efficiently:
-
Radical Bromination: Selective bromination of the activated methyl group at the C3 position.
-
Nucleophilic Substitution: Installation of the morpholine moiety via substitution of the bromide.
-
Ester Reduction: Conversion of the C2-ester to a primary alcohol using a powerful hydride reducing agent.
-
Reductive Deoxygenation: Removal of the resulting hydroxyl group to yield the final target compound.
This guide provides detailed, step-by-step protocols for each of these critical transformations.
Overall Synthetic Workflow
The logical flow from the starting material to the final product is illustrated below. Each step is designed to produce an intermediate that is suitable for the subsequent reaction with minimal purification.
Figure 1: Proposed four-step synthesis of 3-(morpholinomethyl)benzofuran.
Part 1: Synthesis of Key Intermediates
Step 1: Allylic Bromination of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Objective: To selectively brominate the methyl group at the C3 position, creating a reactive site for nucleophilic attack.
Causality and Mechanistic Insight: The C3-methyl group on the benzofuran ring is analogous to a benzylic position. It can be selectively halogenated using N-Bromosuccinimide (NBS) under radical conditions. A radical initiator, such as dibenzoyl peroxide (BPO), is used to generate a bromine radical, which initiates a chain reaction involving hydrogen abstraction from the methyl group, followed by reaction with NBS to yield the desired product and a new succinimidyl radical to propagate the chain.
Protocol: Adapted from Al-Sanea, M. M., et al. (2021).[3]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl 3-methyl-1-benzofuran-2-carboxylate | 1.0 | 204.22 | 5.00 g (24.5 mmol) |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 4.79 g (26.9 mmol) |
| Dibenzoyl Peroxide (BPO) | 0.05 | 242.23 | 0.30 g (1.23 mmol) |
| Carbon Tetrachloride (CCl₄) | - | 153.82 | 150 mL |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-methyl-1-benzofuran-2-carboxylate (5.00 g), N-Bromosuccinimide (4.79 g), and Dibenzoyl Peroxide (0.30 g).
-
Add carbon tetrachloride (150 mL) to the flask.
-
Heat the mixture to reflux (approx. 77°C) and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue, Ethyl 3-(bromomethyl)benzofuran-2-carboxylate, can be purified by recrystallization from ethanol or used directly in the next step. Expected product is a white or pale yellow solid.
Safety Note: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. This reaction should be performed in a well-ventilated fume hood. Alternative solvents such as benzene or chlorobenzene can be used, though reaction times may need to be re-optimized.
Step 2: Nucleophilic Substitution with Morpholine
Objective: To install the morpholine ring onto the benzofuran scaffold.
Causality and Mechanistic Insight: This reaction is a classic SN2 nucleophilic substitution. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide leaving group. Anhydrous potassium carbonate (K₂CO₃) is used as a mild base to neutralize the HBr formed. Potassium iodide (KI) is added in catalytic amounts; it can transiently convert the bromide to an iodide via the Finkelstein reaction. Iodide is a better leaving group than bromide, thus accelerating the reaction.[3]
Sources
- 1. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 2. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-methyl-1-benzofuran-2-carboxylate as a Key Intermediate in the Synthesis of Novel Anticancer Agents
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran moiety is a privileged heterocyclic system that constitutes the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties have made it a focal point in medicinal chemistry, particularly in the development of novel anticancer agents.[1][4][5] Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[5][6][7] In the realm of oncology, these compounds exert their influence through diverse mechanisms of action, such as the inhibition of tubulin polymerization, disruption of angiogenesis, and modulation of key signaling pathways like VEGFR-2 and mTOR.[1][2][8] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the synthesis of a wide array of derivatives with tailored biological activities.
Ethyl 3-methyl-1-benzofuran-2-carboxylate: A Versatile Building Block
Ethyl 3-methyl-1-benzofuran-2-carboxylate (1) is a readily accessible and highly versatile intermediate in the synthesis of a variety of substituted benzofurans with potential anticancer properties.[9][10] Its ester functionality at the C-2 position and the methyl group at the C-3 position provide reactive handles for further chemical transformations, making it an ideal starting material for the construction of more complex molecular architectures. This document provides detailed protocols for the utilization of 1 in the synthesis of several classes of potential anticancer agents, along with insights into their mechanisms of action.
Synthetic Pathways and Protocols
Synthesis of 3-Methylbenzofuran-2-carbohydrazide Derivatives
A common and effective strategy for elaborating the benzofuran scaffold is the conversion of the C-2 ethyl ester to a carbohydrazide. This transformation opens up a plethora of possibilities for introducing diverse pharmacophores through the formation of hydrazones, thiosemicarbazides, and other related structures.
This protocol outlines the nucleophilic substitution reaction to convert Ethyl 3-methyl-1-benzofuran-2-carboxylate (1) to its corresponding carbohydrazide (2).[9]
Materials:
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate (1)
-
Hydrazine hydrate (80% or higher)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, funnels, and other standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1) (1.0 eq) in absolute ethanol (20 mL/g of starting material), add hydrazine hydrate (5.0 eq) dropwise at room temperature with continuous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into ice-cold water with vigorous stirring.
-
The solid product, 3-Methylbenzofuran-2-carbohydrazide (2), will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the pure product.
Expected Outcome: This procedure typically yields a white to off-white solid with a high degree of purity. The structure can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of 3-(Morpholinomethyl)benzofuran Derivatives
The introduction of a morpholine moiety at the 3-position methyl group can significantly enhance the anticancer activity of benzofuran derivatives.[9] This is achieved through a two-step process involving bromination of the methyl group followed by nucleophilic substitution with morpholine.
This protocol describes the selective bromination of the methyl group of Ethyl 3-methyl-1-benzofuran-2-carboxylate (1).[9]
Materials:
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate (1)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., a 250W lamp) for radical initiation
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1) (1.0 eq) in CCl4 in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux under a light source to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure Ethyl 3-(bromomethyl)benzofuran-2-carboxylate (3).
This protocol details the nucleophilic substitution of the bromo-intermediate (3) with morpholine.[9]
Materials:
-
Ethyl 3-(bromomethyl)benzofuran-2-carboxylate (3)
-
Morpholine
-
Anhydrous potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of Ethyl 3-(bromomethyl)benzofuran-2-carboxylate (3) (1.0 eq) in acetonitrile, add an excess of morpholine (2.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography if necessary to afford pure Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate (4).
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Caption: Synthesis of Carbohydrazide Derivative.
Caption: Synthesis of 3-(Morpholinomethyl) Derivative.
Anticancer Activity and Mechanism of Action
Derivatives synthesized from Ethyl 3-methyl-1-benzofuran-2-carboxylate have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3-Methylbenzofuran Derivatives | A549 (Lung) | 1.48 - 47.02 | VEGFR-2 Inhibition, Apoptosis Induction | [9] |
| 3-Methylbenzofuran Derivatives | NCI-H23 (Lung) | 0.49 - 68.9 | VEGFR-2 Inhibition, Apoptosis Induction | [9] |
| 3-(Morpholinomethyl)benzofuran Derivatives | A549 (Lung) | Potent Activity | Apoptosis Induction | [9] |
| 3-(Morpholinomethyl)benzofuran Derivatives | NCI-H23 (Lung) | 0.49 - 29.75 | Apoptosis Induction | [9] |
| Benzofuran-2-carboxamides | HCT-116 (Colon) | 0.87 | Not specified | [1] |
| Benzofuran-2-carboxamides | HeLa (Cervical) | 0.73 | Not specified | [1] |
| Benzofuran-based Chalcones | HCC1806 (Breast) | 5.93 | VEGFR-2 Inhibition, Apoptosis Induction | [8] |
The anticancer effects of these benzofuran derivatives are often attributed to their ability to induce apoptosis in cancer cells.[8][9][11] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[8][9] The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.
Caption: Mechanism of Action of Benzofuran Derivatives.
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a valuable and versatile starting material for the synthesis of a diverse range of benzofuran derivatives with promising anticancer activities. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel benzofuran-based therapeutic agents. The demonstrated ability of these compounds to induce apoptosis and inhibit key signaling pathways, such as VEGFR-2, underscores the potential of the benzofuran scaffold in the development of next-generation cancer therapies. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, ultimately leading to the discovery of new and effective anticancer drugs.
References
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2022). ResearchGate. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences. [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
-
Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]
-
4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. (2018). ResearchGate. [Link]
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. mdpi.com [mdpi.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from Ethyl 3-methyl-1-benzofuran-2-carboxylate
Introduction: The Benzofuran Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-methyl-1-benzofuran-2-carboxylate as a key intermediate in the synthesis of novel antimicrobial agents. We will delve into the synthesis of this precursor, followed by detailed protocols for its derivatization into various heterocyclic systems, including carbohydrazides, Schiff bases, oxadiazoles, and pyrazoles, which have shown significant antimicrobial potential. The causality behind experimental choices and mechanistic insights are provided to empower researchers in their quest for new antimicrobial therapies.
Part 1: Synthesis of the Core Scaffold: Ethyl 3-methyl-1-benzofuran-2-carboxylate
The synthesis of the title compound, Ethyl 3-methyl-1-benzofuran-2-carboxylate, is a critical first step. A common and effective method involves the reaction of an o-hydroxyaryl ketone with an α-haloester, in this case, 2-hydroxyacetophenone and ethyl chloroacetate. This reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.
Reaction Scheme: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Caption: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Detailed Protocol: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Materials:
-
2-Hydroxyacetophenone
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (dry)
-
Hydrochloric acid (HCl), 5% solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 2-hydroxyacetophenone (0.1 mol) in dry acetone (150 mL) in a round-bottom flask, add anhydrous potassium carbonate (0.3 mol).
-
Slowly add ethyl chloroacetate (0.12 mol) to the reaction mixture at ambient temperature with continuous stirring.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 5% HCl solution (2 x 50 mL), followed by water (50 mL), and finally with brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-methyl-1-benzofuran-2-carboxylate.
-
Purify the product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to yield the pure product.
Mechanistic Insight: Intramolecular Cyclization
The reaction proceeds through a well-established mechanism. The basic potassium carbonate deprotonates the phenolic hydroxyl group of 2-hydroxyacetophenone, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, forming an ether intermediate. The subsequent step is an intramolecular aldol-type condensation, where the enolate formed from the ketone attacks the ester carbonyl, leading to cyclization and dehydration to form the stable benzofuran ring.
Part 2: Derivatization of the Core Scaffold for Antimicrobial Activity
The ester functionality at the 2-position of Ethyl 3-methyl-1-benzofuran-2-carboxylate is a versatile handle for further chemical modifications. A key transformation is the conversion to a carbohydrazide, which serves as a nucleophilic building block for the synthesis of various heterocyclic derivatives known for their antimicrobial properties.
Synthesis of 3-methyl-1-benzofuran-2-carbohydrazide
The conversion of the ethyl ester to the corresponding hydrazide is a straightforward and high-yielding reaction, typically achieved by refluxing with hydrazine hydrate in an alcoholic solvent.[5] This transformation is crucial as it introduces a reactive -NHNH₂ group, which is a key synthon for constructing various nitrogen-containing heterocycles.
Caption: Synthesis of 3-methyl-1-benzofuran-2-carbohydrazide.
Materials:
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
A mixture of Ethyl 3-methyl-1-benzofuran-2-carboxylate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (25 mL) is placed in a round-bottom flask.[5]
-
The reaction mixture is heated under reflux for 6-8 hours.
-
After completion of the reaction, the excess ethanol is distilled off.
-
The solid that separates upon cooling is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from ethanol to yield pure 3-methyl-1-benzofuran-2-carbohydrazide.
Synthesis of Schiff Bases and their Antimicrobial Potential
Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds that have garnered significant attention for their diverse biological activities, including antimicrobial properties.[6] The condensation of the newly synthesized carbohydrazide with various aromatic aldehydes yields a library of Schiff bases with potentially enhanced antimicrobial efficacy.
Materials:
-
3-methyl-1-benzofuran-2-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
A solution of 3-methyl-1-benzofuran-2-carbohydrazide (0.01 mol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, add the respective substituted aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.[7]
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The product can be purified by recrystallization from a suitable solvent.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8] The carbohydrazide intermediate can be cyclized to form the oxadiazole ring through various synthetic routes.
Materials:
-
3-methyl-1-benzofuran-2-carbohydrazide
-
Aromatic carboxylic acids
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
A mixture of 3-methyl-1-benzofuran-2-carbohydrazide (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol) is treated with phosphorus oxychloride (5 mL).
-
The reaction mixture is refluxed for 5-6 hours.
-
After cooling, the mixture is poured into crushed ice with constant stirring.
-
The resulting solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure 1,3,4-oxadiazole derivative.[9]
Synthesis of Pyrazole Derivatives
Pyrazoles are another class of five-membered nitrogen-containing heterocyclic compounds that are well-established as potent antimicrobial agents.[5][10] The reaction of a carbohydrazide with a 1,3-dicarbonyl compound is a common method for the synthesis of pyrazoles.
Materials:
-
3-methyl-1-benzofuran-2-carbohydrazide
-
1,3-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
A mixture of 3-methyl-1-benzofuran-2-carbohydrazide (0.01 mol) and a 1,3-dicarbonyl compound (0.01 mol) in ethanol (25 mL) is taken in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 8-10 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is triturated with cold water, and the solid product is filtered, washed with water, and dried.
-
The crude pyrazole derivative is purified by recrystallization from a suitable solvent.[11]
Part 3: Antimicrobial Screening and Data Presentation
The newly synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the antimicrobial efficacy of a compound.
Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial screening.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compounds: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).
-
Bacterial and Fungal Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Assay: Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Representative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of some benzofuran derivatives, showcasing the potential of this scaffold.
| Compound Type | Modification | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran-pyrazole | Phenyl-substituted | S. aureus | 25-50 | [11] |
| Benzofuran-pyrazole | Phenyl-substituted | E. coli | 50-100 | [11] |
| Benzofuran-pyrazole | Phenyl-substituted | C. albicans | 25-50 | [11] |
| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative | Brominated | S. aureus | 16-64 | [12] |
| Benzofuran-1,2,3-triazole | Fluoro-substituted | S. aureus | Moderate Activity | [12] |
| Benzofuran-1,2,3-triazole | Fluoro-substituted | B. subtilis | Moderate Activity | [12] |
Note: The data presented is representative and sourced from literature on analogous benzofuran derivatives. The actual MIC values for derivatives of Ethyl 3-methyl-1-benzofuran-2-carboxylate must be determined experimentally.
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential as novel antimicrobial agents. The synthetic pathways outlined in this application note, from the core scaffold to various derivatives like carbohydrazides, Schiff bases, oxadiazoles, and pyrazoles, provide a robust framework for researchers in the field of drug discovery. The inherent biological activity of the benzofuran nucleus, coupled with the vast possibilities for chemical modification, makes this an exciting and promising area for the development of new therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available from: [Link]
-
Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives. Archiv der Pharmazie, 341(11), 734-739. Available from: [Link]
-
Wujec, M., Ulanowska, K., & Paneth, P. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(11), 3321. Available from: [Link]
-
Al-Ghamdi, A. M., & Al-Omair, M. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). Available from: [Link]
-
Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 20(11), 1094–1104. Available from: [Link]
-
Surakshitha, T., Shastry, C. S., & Rao, J. V. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(3), 344-349. Available from: [Link]
-
Madhu, R., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. Available from: [Link]
-
Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)-CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE, A BENZOFURAN DERIVATIVE AND ITS PHOTOCHEMICAL STUDY. Rasayan Journal of Chemistry, 7(1), 44-47. Available from: [Link]
-
Shaikh, A. K., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron, 71(1), 121-130. Available from: [Link]
-
Khan, I., & Ibrar, A. (2014). Synthesis and antimicrobial activity of some new Schiff bases. Journal of the Serbian Chemical Society, 79(10), 1195-1201. Available from: [Link]
-
Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6529. Available from: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available from: [Link]
-
Sanjeeva, P., et al. (2021). Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies. Research Journal of Chemistry and Environment, 25(9), 15-21. Available from: [Link]
-
Siddiqui, N., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 693873. Available from: [Link]
-
Bodke, Y. D., et al. (2017). Synthesis, antibacterial and antitubercular activity of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives. Research on Chemical Intermediates, 43(11), 6339-6351. Available from: [Link]
-
Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786. Available from: [Link]
-
Kumar, A., & Maurya, R. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(57), 45965-45981. Available from: [Link]
Sources
- 1. Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The benzofuran core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4][5] This protocol details a reliable one-pot procedure starting from readily available o-hydroxyacetophenone and ethyl bromoacetate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization.
Introduction and Scientific Rationale
The synthesis of substituted benzofurans is a subject of significant interest in organic chemistry due to their prevalence in biologically active molecules.[2][4] Ethyl 3-methyl-1-benzofuran-2-carboxylate, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures.[1][6] Its structure is a cornerstone for creating novel therapeutic agents and functional organic materials.[1]
The synthetic strategy outlined herein is a classic and efficient method that proceeds via a tandem reaction sequence: an initial O-alkylation followed by an intramolecular cyclization and dehydration. This approach is favored for its operational simplicity, use of inexpensive reagents, and generally good yields.
Reaction Mechanism: A Tandem Approach
The overall transformation is a one-pot synthesis that combines two key steps: a Williamson ether synthesis-type O-alkylation and a subsequent intramolecular condensation reaction.
Step 1: O-Alkylation The reaction is initiated by the deprotonation of the phenolic hydroxyl group of o-hydroxyacetophenone by a base, typically potassium carbonate (K₂CO₃). The resulting phenoxide is a potent nucleophile that attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide ion in an Sₙ2 reaction. This forms an ether intermediate.
Step 2: Intramolecular Cyclization and Dehydration In the same reaction pot, the base facilitates the formation of an enolate from the acetyl group of the ether intermediate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl group. The subsequent collapse of the tetrahedral intermediate, followed by dehydration, leads to the formation of the stable aromatic furan ring, yielding the final product.
The causality behind the choice of reagents is critical:
-
o-Hydroxyacetophenone: Provides the phenol and the ketone functionalities necessary for the two key bond formations.
-
Ethyl Bromoacetate: Acts as the electrophile in the O-alkylation step and provides the atoms that will become the ester group and C2 of the benzofuran ring.[6]
-
Potassium Carbonate (K₂CO₃): A moderately strong base, sufficient to deprotonate the phenol for O-alkylation and to promote the subsequent intramolecular condensation without causing unwanted side reactions like ester hydrolysis.[6][7]
-
Acetone/Acetonitrile: Polar aprotic solvents that are excellent for Sₙ2 reactions, effectively solvating the potassium cation while leaving the carbonate anion reactive.[3][6][7]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Figure 1: Proposed Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and stoichiometry should reliably yield the desired product.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Role |
| o-Hydroxyacetophenone | 118-93-4 | 136.15 | 3.0 g | 22.0 | Starting Material |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 4.0 g (2.8 mL) | 24.0 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 6.1 g | 44.0 | Base |
| Acetone (anhydrous) | 67-64-1 | 58.08 | 50 mL | - | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~30 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying Agent |
Safety Precaution: Ethyl bromoacetate is a lachrymator and toxic. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-hydroxyacetophenone (3.0 g, 22.0 mmol) and anhydrous acetone (50 mL).
-
Addition of Base: Add anhydrous potassium carbonate (6.1 g, 44.0 mmol) to the solution. Stir the mixture vigorously for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (4.0 g, 24.0 mmol) dropwise to the stirring suspension over 5 minutes.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel. Wash the solid residue with a small amount of acetone (2 x 10 mL).
-
Work-up - Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Characterization and Expected Results
-
Appearance: A white to pale yellow solid or a viscous oil.
-
Yield: 75-85% (post-purification).
-
Analytical Data: The structure should be confirmed using standard spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 2.6 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~154, ~145, ~127, ~124, ~123, ~121, ~115, ~111 (Ar-C), ~61 (-OCH₂), ~14 (-CH₃), ~11 (Ar-CH₃). |
| Mass Spec (EI) | m/z: 204 [M]⁺. |
Field-Proven Insights & Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or presence of moisture.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. The potassium carbonate should be of high quality and finely powdered to maximize surface area. Increasing the reaction time or using a slightly higher boiling solvent like acetonitrile (MeCN) can also improve conversion.[7]
-
-
Formation of Side Products:
-
Cause: Hydrolysis of the ester can occur if the K₂CO₃ is not fully anhydrous or if the work-up is not performed promptly.
-
Solution: Use fresh, anhydrous reagents. Perform the aqueous work-up efficiently without prolonged exposure of the product to aqueous conditions.
-
-
Purification Difficulties:
-
Cause: The product might be an oil, making recrystallization challenging.
-
Solution: If the product does not solidify upon cooling or scratching, column chromatography is the most reliable purification method. A solvent system of 5-10% ethyl acetate in hexane typically provides good separation.
-
Conclusion
This application note provides a validated and robust protocol for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. By detailing the mechanistic rationale and providing a clear, step-by-step procedure, this guide equips researchers with the necessary information to reliably produce this valuable chemical intermediate. The insights into potential challenges and optimization strategies further enhance the reproducibility and success of the synthesis, making it suitable for both academic research and process development in the pharmaceutical and materials science industries.
References
-
Ma, X., Wu, F., Yi, X., Wang, H., & Chen, W. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications, 51(31), 6862-6865. [Link]
- Bowden, K., & Battah, S. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
- Cacchi, S., Fabrizi, G., & Lamba, D. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Synlett, 2007(11), 1783-1786.
-
Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Ma, X., et al. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. Chemical Communications. [Link]
-
Ye, B., & Cramer, N. (2021). Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C–H Functionalization/Oxa-Michael Addition Cascade. Journal of the American Chemical Society. [Link]
-
Ma, X., et al. (2015). One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction. RSC Publishing. [Link]
-
ChemSpider Synthetic Pages. (n.d.). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Royal Society of Chemistry. [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of the yeast antioxidant benzofuran and analogues. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). LBP.world. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]
-
Aissaoui, R., et al. (2019). Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters. Journal of Biochemical Technology, 10(1), 24-32. [Link]
-
Georganics. (n.d.). 3-Methylbenzofuran-2-carboxylic acid ethyl ester. [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]
-
Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]
-
Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
- Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports.
-
Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Durham University. [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. National Institutes of Health. [Link]
-
Molecules. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. easpublisher.com [easpublisher.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds. The development of efficient and versatile synthetic methodologies for their construction is of paramount importance. This technical guide provides a comprehensive overview of palladium-catalyzed reactions for the synthesis of the benzofuran scaffold. We delve into the mechanistic underpinnings of key transformations, including intramolecular cyclization, Sonogashira coupling followed by cyclization, and Heck-type reactions. Detailed, field-proven protocols are provided for each major strategy, accompanied by insights into the rationale behind experimental choices. This document is intended to serve as a practical resource for researchers in organic synthesis, facilitating the design and execution of synthetic routes to novel benzofuran derivatives.
I. Introduction: The Significance of the Benzofuran Moiety
The benzofuran ring system is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the benzofuran core also makes it a valuable building block in the development of organic materials with interesting photophysical properties.
Traditional methods for benzofuran synthesis often require harsh conditions and have limited substrate scope. The advent of palladium catalysis has revolutionized the synthesis of this important heterocycle, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[1][2] This guide will focus on the most robust and widely utilized palladium-catalyzed strategies for the construction of benzofurans.
II. Key Palladium-Catalyzed Strategies for Benzofuran Synthesis
Palladium catalysis offers a diverse toolbox for the formation of the benzofuran ring. The most prominent strategies can be broadly categorized into intramolecular and intermolecular processes.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy that involves the formation of the furan ring from a pre-functionalized linear precursor. Palladium catalysts are instrumental in facilitating these transformations, often through C-H activation or coupling with pre-existing functional groups.
a) Oxidative Cyclization of o-Alkenylphenols
One of the most direct methods for benzofuran synthesis is the palladium-catalyzed oxidative cyclization of o-alkenylphenols. This reaction proceeds via a C-H activation mechanism and offers a highly atom-economical route to 2-substituted benzofurans.
Mechanism: The catalytic cycle is believed to commence with the coordination of the palladium(II) catalyst to the olefin of the o-alkenylphenol. Subsequent intramolecular oxypalladation forms a five-membered palladacycle. This is followed by β-hydride elimination to afford the benzofuran product and a palladium(0) species. An oxidant, such as Cu(OAc)₂ or O₂, is required to regenerate the active Pd(II) catalyst.[3]
Caption: Catalytic cycle for the oxidative cyclization of o-alkenylphenols.
Protocol 1: Palladium-Catalyzed Oxidative Cyclization of an o-Alkenylphenol
This protocol is adapted from a procedure for the synthesis of 2,3-disubstituted benzofurans.[3]
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Eq. |
| o-Alkenylphenol | - | 1.0 | 1.0 |
| Pd(OAc)₂ | 224.5 | 0.05 | 0.05 |
| 1,10-Phenanthroline | 180.21 | 0.1 | 0.1 |
| Cu(OAc)₂·H₂O | 199.65 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Oxygen | 32.00 | Balloon | - |
Procedure:
-
To a dried Schlenk tube, add the o-alkenylphenol (1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and Cu(OAc)₂·H₂O (399.3 mg, 2.0 mmol).
-
Evacuate and backfill the tube with oxygen (repeat three times) and then leave an oxygen balloon attached.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran derivative.
Expert Insights: The choice of ligand is crucial for the efficiency of the C-H activation step. Bidentate nitrogen ligands like 1,10-phenanthroline often enhance the catalytic activity. The copper salt acts as a co-oxidant to regenerate the active palladium catalyst.
Tandem Coupling and Cyclization Reactions
A highly versatile and widely employed strategy for benzofuran synthesis involves a palladium-catalyzed cross-coupling reaction to assemble a key intermediate, which then undergoes a subsequent intramolecular cyclization in the same pot.
a) Sonogashira Coupling followed by Cyclization
The Sonogashira coupling of an o-halophenol (typically an o-iodophenol) with a terminal alkyne is a robust method for constructing a 2-alkynylphenol intermediate. This intermediate can then cyclize to the corresponding benzofuran under the reaction conditions or with subsequent treatment with a base or another catalyst.[4][5][6]
Mechanism: The process begins with the classical Sonogashira cross-coupling catalytic cycle involving palladium and a copper co-catalyst to form the C-C bond between the aryl halide and the alkyne.[7][8] The resulting o-alkynylphenol then undergoes a 5-endo-dig cyclization, which can be promoted by the palladium catalyst, the copper co-catalyst, or a base.
Caption: Workflow for Sonogashira coupling followed by cyclization.
Protocol 2: One-Pot Sonogashira Coupling and Cyclization
This protocol is a general procedure based on established methods for the synthesis of 2-substituted benzofurans.[4][6]
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Eq. |
| o-Iodophenol | 220.01 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.9 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
Procedure:
-
To a dried Schlenk tube, add the o-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness of the Protocol: This one-pot procedure is highly reliable and has been used extensively for the synthesis of a wide variety of benzofuran derivatives. The use of a copper co-catalyst is essential for the Sonogashira coupling step. Triethylamine acts as both the base and the solvent in many cases.
b) Heck Reaction and Subsequent Cyclization
The Mizoroki-Heck reaction provides another powerful avenue for benzofuran synthesis. An intramolecular Heck reaction of an appropriately substituted precursor can lead to the formation of the benzofuran ring.[9] Alternatively, a double Heck reaction on a furan core followed by electrocyclization can also yield benzofuran derivatives.[10] A tandem Heck reaction/oxidative cyclization sequence has also been reported.[11]
Mechanism: In a typical intramolecular Heck reaction for benzofuran synthesis, a palladium(0) catalyst undergoes oxidative addition to an aryl halide. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion with a tethered alkene. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the cyclized product.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins† (2013) | Upendra Sharma | 210 Citations [scispace.com]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spuvvn.edu [spuvvn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 3-methyl-1-benzofuran-2-carboxylate as a Privileged Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] This has made them premier targets for therapeutic intervention. Within the landscape of medicinal chemistry, the benzofuran nucleus is recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its ability to engage in diverse molecular interactions.[2][3][4] This technical guide provides an in-depth exploration of Ethyl 3-methyl-1-benzofuran-2-carboxylate , a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will elucidate the rationale behind its use, detail key synthetic transformations, provide step-by-step protocols for derivatization, and discuss the mechanism of action for the resulting inhibitors targeting critical oncogenic pathways.
The Benzofuran Scaffold: A Cornerstone in Kinase Inhibitor Design
The benzofuran moiety, a fusion of benzene and furan rings, offers a rigid, planar structure with a rich electronic profile, making it an ideal anchor for molecules designed to fit into the highly conserved ATP-binding pocket of protein kinases.[3][5] Its derivatives have been successfully developed as inhibitors for a wide range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3 (GSK-3), and Aurora B Kinase, among others.[6][7][8][9]
The specific starting material, Ethyl 3-methyl-1-benzofuran-2-carboxylate , provides medicinal chemists with three key points for chemical modification:
-
The C2-Ester: A versatile chemical handle that can be readily hydrolyzed to a carboxylic acid or converted to an amide, enabling coupling with various amine-containing fragments.
-
The C3-Methyl Group: An activatable position that can be functionalized, for instance, through radical bromination, to introduce diverse side chains that can probe deeper pockets of the kinase active site.[10]
-
The Benzene Ring: Allows for substitutions to modulate physiochemical properties like solubility and cell permeability or to establish additional interactions with the target protein.
This inherent modularity is the primary reason for its utility in building libraries of kinase inhibitors for structure-activity relationship (SAR) studies.[11]
Synthesis of the Core Scaffold: Ethyl 3-methyl-1-benzofuran-2-carboxylate
The synthesis of the title compound is a foundational step. A common and efficient method involves the reaction of a substituted phenol with an α-halo ketoester followed by an acid-catalyzed intramolecular cyclization. The causality behind this choice lies in the high yields and ready availability of starting materials.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This protocol describes a reliable method for producing the core scaffold.
Materials:
-
Salicylaldehyde
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
O-Alkylation: To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture at room temperature. The choice of a slight excess of the bromoester ensures complete consumption of the starting phenol.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the salicylaldehyde is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude ether intermediate.
-
Cyclization: Cool the crude intermediate in an ice bath. Add concentrated H₂SO₄ (2.0-3.0 eq) slowly with stirring, keeping the temperature below 10°C. The acid acts as both a catalyst and a dehydrating agent.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Synthetic Elaboration into Kinase Inhibitor Scaffolds
The true utility of Ethyl 3-methyl-1-benzofuran-2-carboxylate is realized in its derivatization. The following workflow illustrates a common path to a potent kinase inhibitor class, such as CDK2 inhibitors.[7]
Caption: Synthetic pathways for elaborating the core scaffold.
Protocol 2: Synthesis of 3-(Piperazinylmethyl)benzofuran Intermediate
This protocol details the functionalization at the C3-methyl and subsequent hydrolysis, preparing the molecule for final coupling.
Part A: Bromination of the C3-Methyl Group [10]
-
Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The reaction is initiated by AIBN, a radical initiator, and NBS serves as the bromine source for allylic/benzylic bromination.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude product, ethyl 3-(bromomethyl)benzofuran-2-carboxylate, is often used directly in the next step.
Part B: Nucleophilic Substitution with Piperazine [7]
-
Dissolve the crude bromomethyl intermediate (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add an excess of Boc-piperazine (3.0 eq) and a base such as triethylamine (2.0 eq). The excess nucleophile drives the reaction to completion and the base scavenges the HBr byproduct.
-
Stir at room temperature for 12 hours. Monitor by TLC.
-
Work up the reaction by washing with water and brine. Dry and concentrate the organic layer. Purify by column chromatography to obtain the Boc-protected piperazine conjugate.
Part C: Ester Hydrolysis
-
Dissolve the purified product from Part B in a mixture of THF/Methanol/Water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate.
-
Dry and concentrate to yield the carboxylic acid, which is now a key building block for amide coupling.
Application: Targeting the CDK2/Cyclin E Pathway in Cancer
Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. CDK2, in complex with Cyclin E, is crucial for the G1/S phase transition. Its over-activity is common in many cancers, making it a prime therapeutic target.[7] Benzofuran-piperazine conjugates have shown potent inhibitory activity against CDK2.[3][12]
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
The inhibitor binds to the ATP pocket of CDK2, preventing the phosphorylation of its substrates (like pRb), which in turn blocks the release of E2F transcription factors required for S-phase entry. This leads to cell cycle arrest and, ultimately, apoptosis in cancer cells.
Quantitative Data & Protocols
Table 1: Inhibitory Activity of Exemplar Benzofuran Derivatives
The following table summarizes the reported in vitro activity of various benzofuran scaffolds against key protein kinases, demonstrating the potency achievable from this core structure.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Benzofuran-Piperazine-Acylhydrazone | CDK2 | 52.63 | [7] |
| Chalcone-Benzofuran Hybrid | VEGFR-2 | 1.00 | [13] |
| Benzofuran-Chalcone Scaffold | PfGSK-3 | 0.48 | [8] |
| Benzofuran-Pyrazole Hybrid | B-Raf (V600E) | 78 | [14] |
| Substituted Benzofuran | Aurora B | (Potent in vitro) | [9] |
Protocol 3: Final Amide Coupling to Synthesize a CDK2 Inhibitor
-
Dissolve the carboxylic acid intermediate from Protocol 2 (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Add the desired amine (e.g., 4-fluoroaniline, 1.1 eq). The choice of amine is critical for SAR and can be varied to optimize potency and selectivity.
-
Stir the reaction at room temperature for 8-12 hours.
-
Perform a standard aqueous workup, extracting the product with ethyl acetate.
-
Purify the final compound via column chromatography or preparative HPLC.
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM if the free piperazine is desired for the final molecule.
Protocol 4: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory potential of the synthesized compounds.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled antibody detects phosphorylated substrate, while a fluorescent "tracer" molecule binds to the kinase's ATP pocket. An inhibitor will displace the tracer, causing a loss of FRET signal.
Procedure:
-
Prepare a dilution series of the synthesized benzofuran inhibitor in a buffer containing a low percentage of DMSO.
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, the fluorescent tracer, and the inhibitor at various concentrations.
-
Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio and plot the results against the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Conclusion
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a demonstrably valuable and highly adaptable starting material for the construction of novel kinase inhibitors. Its inherent chemical handles allow for systematic and logical exploration of chemical space around the core scaffold. The protocols and data presented herein provide a robust framework for researchers in drug discovery to leverage this privileged structure in the development of next-generation targeted therapeutics. The broad spectrum of potent activity against various kinases underscores the continued importance of the benzofuran core in medicinal chemistry.[15][16]
References
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
-
Aiazian, E., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8275. [Link]
-
Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Taylor & Francis. (2022). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]
-
Yuan, G., et al. (2018). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
Asghari, S., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. [Link]
-
Liu, Y., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. [Link]
-
IJSDR. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]
-
Singh, S. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Asghari, S., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. [Link]
-
Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Juniper Online Journal of Analytical & Pharmaceutical Research. [Link]
-
Kumar, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design. [Link]
-
Müller, S., et al. (2016). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]
-
ResearchGate. (2021). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. [Link]
-
Broo, A. D. (2002). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. Drug Discovery Today. [Link]
-
El-Naggar, M., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. [Link]
-
Garia, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Pharmaceuticals. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2019). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]
-
Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Van der Walt, M. M., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry. [Link]
-
Organic Chemistry Portal. (2015). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]
-
ResearchGate. (2019). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]
-
ChemSynthesis. (2024). ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]
-
Chemspace. (2024). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [Link]
-
Eldehna, W. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Wang, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Acta Pharmacologica Sinica. [Link]
-
MySkinRecipes. (2024). Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. [Link]
-
ResearchGate. (2015). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
ResearchGate. (2023). Some clinical drugs containing benzofuran scaffolds. ResearchGate. [Link]
-
Lazo, J. S., et al. (2007). Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Scale-up synthesis of "Ethyl 3-methyl-1-benzofuran-2-carboxylate"
An Application Note for the Scale-Up Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science.[1] The described method is a robust, two-step, one-pot procedure commencing from readily available starting materials: 2-hydroxyacetophenone and ethyl bromoacetate. The protocol details a base-catalyzed O-alkylation followed by an intramolecular cyclization and dehydration. Emphasis is placed on the practical aspects of scaling the synthesis from the laboratory bench to pilot-plant production, addressing critical process parameters, safety considerations, and purification strategies. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient route to this valuable benzofuran derivative.
Introduction and Strategic Approach
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a crucial intermediate in the synthesis of various biologically active molecules, including potential antitumor agents.[2] The benzofuran scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of activities such as anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] Consequently, the development of efficient and scalable synthetic routes to functionalized benzofurans is of significant interest.
The strategy outlined herein was selected for its operational simplicity, use of cost-effective reagents, and high potential for scalability. The synthesis proceeds via a classic and well-understood pathway:
-
O-Alkylation: A Williamson ether synthesis between the phenoxide of 2-hydroxyacetophenone and ethyl bromoacetate.
-
Intramolecular Cyclization: A Darzens-type or aldol-like condensation of the resulting intermediate, followed by dehydration to form the benzofuran ring.
This one-pot approach minimizes intermediate isolation steps, thereby improving process efficiency and reducing solvent waste, which are critical considerations for industrial-scale production.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Mechanistic Rationale:
The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 2-hydroxyacetophenone (1) by a suitable base, such as potassium carbonate (K₂CO₃), to form a potassium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate (2) in a classic SN2 reaction to yield the ether intermediate, ethyl 2-(2-acetylphenoxy)acetate (3).
Under the reaction conditions, the base also facilitates the formation of an enolate from the α-carbon of the newly formed ether linkage. This enolate undergoes an intramolecular aldol-type condensation, attacking the carbonyl carbon of the acetyl group. The resulting cyclic hemiacetal intermediate readily dehydrates to furnish the aromatic benzofuran ring system, yielding the final product, Ethyl 3-methyl-1-benzofuran-2-carboxylate (4).
Process Workflow for Scaled Production
The following diagram illustrates the end-to-end workflow for the synthesis, from raw material charging to final product isolation.
Detailed Experimental Protocol
This protocol is designed for a 100-gram scale synthesis. Adjustments to equipment and reagent handling procedures are necessary for larger scales.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | M.W. ( g/mol ) | Amount (Equivalents) |
| 2-Hydroxyacetophenone | ≥98% | 118-93-4 | 136.15 | 100.0 g (1.0 eq) |
| Ethyl bromoacetate | ≥98% | 105-36-2 | 167.00 | 134.5 g (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | 584-08-7 | 138.21 | 203.0 g (2.0 eq) |
| Acetone | ACS Grade | 67-64-1 | - | 2.0 L |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | - | 1.5 L |
| Ethanol (EtOH) | 95% or Absolute | 64-17-5 | - | As needed for recryst. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 7757-82-6 | - | ~50 g |
| Deionized Water | - | 7732-18-5 | - | ~2.0 L |
Equipment:
-
5 L three-neck round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer
-
Reflux condenser with gas outlet (to a scrubber or vent)
-
Temperature probe
-
Heating mantle or circulating oil bath
-
Addition funnel (for controlled addition of ethyl bromoacetate)
-
Large Büchner funnel and filter flask
-
Rotary evaporator with vacuum pump
-
Separatory funnel (5 L)
-
Standard laboratory glassware
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup: Equip the 5 L reactor with the overhead stirrer, reflux condenser, and temperature probe. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: To the reactor, add 2-hydroxyacetophenone (100.0 g), anhydrous potassium carbonate (203.0 g), and acetone (2.0 L).
-
Scientist's Note: Using powdered K₂CO₃ increases the surface area and reaction rate. Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux.
-
-
Initial Heating: Begin stirring the suspension and heat the mixture to 55-60 °C.
-
Substrate Addition: Once the temperature is stable, add ethyl bromoacetate (134.5 g) dropwise via the addition funnel over a period of 60-90 minutes.
-
Scale-up Insight: Controlled addition is crucial to manage the mild exotherm of the SN2 reaction and prevent runaway reactions on a larger scale.
-
-
Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at reflux (approx. 56 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 2-hydroxyacetophenone is consumed.
-
Work-up - Part 1 (Solids Removal): Cool the reaction mixture to room temperature. Filter the suspension through a Büchner funnel to remove the potassium carbonate and the potassium bromide byproduct. Wash the filter cake with additional acetone (2 x 100 mL) to recover any trapped product.
-
Work-up - Part 2 (Solvent Removal): Combine the filtrate and washes. Remove the acetone under reduced pressure using a rotary evaporator. The result will be a viscous oil or semi-solid residue.
-
Work-up - Part 3 (Extraction): To the residue, add deionized water (1.0 L) and ethyl acetate (1.0 L). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Scientist's Note: The water wash removes any remaining inorganic salts and water-soluble impurities.
-
-
Isolation: Separate the organic (top) layer. Wash the organic layer with brine (1 x 500 mL) to aid in the removal of residual water. Dry the organic layer over anhydrous sodium sulfate (~50 g), then filter.
-
Concentration: Concentrate the dried organic solution on a rotary evaporator to yield the crude product as a yellow to brown oil or solid.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol (e.g., 200-300 mL). If the solution is not clear, a hot filtration may be necessary. Slowly add deionized water while the solution is still warm until persistent turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Product Isolation: Collect the crystalline product by vacuum filtration, wash with a cold 50:50 ethanol/water mixture (2 x 50 mL), and dry in a vacuum oven at 40-45 °C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 120-135 g (80-90% theoretical) |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity (HPLC/GC) | >98% |
| ¹H NMR (CDCl₃) | δ (ppm): 7.65-7.55 (m, 1H), 7.50-7.40 (m, 1H), 7.35-7.20 (m, 2H), 4.45 (q, J=7.1 Hz, 2H), 2.60 (s, 3H), 1.45 (t, J=7.1 Hz, 3H).[7] |
| ¹³C NMR (CDCl₃) | δ (ppm): 163.5, 154.0, 145.0, 126.5, 124.5, 123.0, 121.0, 111.5, 110.0, 61.0, 14.5, 10.0. |
| Molecular Formula | C₁₂H₁₂O₃[1] |
| Molecular Weight | 204.22 g/mol [1] |
Process Safety and Scale-Up Considerations
-
Hazard Analysis:
-
Ethyl bromoacetate: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).[8]
-
Acetone/Ethyl Acetate: Highly flammable liquids. Ensure all equipment is properly grounded to prevent static discharge. Avoid open flames and spark sources.[9]
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.[10]
-
-
Thermal Management: While the reaction is only mildly exothermic, on a multi-kilogram scale, the heat generated during the addition of ethyl bromoacetate must be managed. Using a jacketed reactor with a reliable cooling system is essential. A temperature rise of more than 5-10 °C during the addition indicates insufficient cooling.
-
Mass Transfer: As scale increases, stirring efficiency becomes more critical. Ensure the overhead stirrer provides good agitation to keep the potassium carbonate suspended and maintain uniform temperature throughout the reactor. Baffles within the reactor can improve mixing.
-
Waste Disposal: The aqueous waste will contain dissolved salts. The filter cake will consist of K₂CO₃ and KBr. All solvent waste should be collected and disposed of according to local environmental regulations.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Wet reagents/solvents. 3. Product loss during work-up. | 1. Extend reflux time; confirm consumption of starting material by TLC/HPLC. 2. Use anhydrous K₂CO₃ and solvents. Moisture can hydrolyze the bromoester. 3. Perform extractions carefully; ensure complete transfer between vessels. |
| Impure Product (dark color) | 1. Reaction temperature too high. 2. Insufficient purification. | 1. Maintain strict temperature control during reflux. 2. Perform a second recrystallization or consider a silica gel plug filtration of the crude material dissolved in a non-polar solvent. |
| Reaction Stalls | 1. Inactive K₂CO₃. 2. Insufficient base. | 1. Use fresh, finely powdered anhydrous K₂CO₃. 2. Ensure at least 2.0 equivalents of base are used to drive both the O-alkylation and the subsequent cyclization. |
References
- Organic & Biomolecular Chemistry. (n.d.). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. RSC Publishing.
- Reddy, T. J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central.
- Anonymous. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
- Organic Letters. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. ACS Publications.
- The Journal of Organic Chemistry. (n.d.). Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of Indole-Benzofuran Bis-Heterocycles. ACS Publications.
- Tetrahedron Letters. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed.
- Wikipedia. (n.d.). Perkin rearrangement.
- FAO AGRIS. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction.
- Anonymous. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Al-Suwaidan, I. A., et al. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central.
- Georganics. (n.d.). 3-Methylbenzofuran-2-carboxylic acid ethyl ester.
- Anonymous. (n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
- RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- BenchChem. (n.d.). Technical Support Center: Alkylation of Sodium Ethyl 3-Oxobutanoate.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3.
- ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate.
- Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate 97.
- BenchChem. (n.d.). optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis.
- Anonymous. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Sigma-Aldrich. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethyl methyl carbonate.
- Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
- BenchChem. (n.d.). sodium;ethyl 3-oxobutanoate synthesis and properties.
- EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
- Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx.
- ResearchGate. (2025). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. rsc.org [rsc.org]
- 8. op.niscair.res.in [op.niscair.res.in]
- 9. carlroth.com [carlroth.com]
- 10. 3-Methylbenzofuran-2-carboxylic acid ethyl ester - High purity | EN [georganics.sk]
Purifying Ethyl 3-methyl-1-benzofuran-2-carboxylate: An Application Note and Protocol for Chromatographic Separation
This comprehensive guide provides a detailed protocol for the purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles underpinning the separation process, offering a robust methodology to achieve high purity of this valuable synthetic intermediate.
Introduction to the Purification Challenge
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its benzofuran core is a privileged scaffold in medicinal chemistry.[2] Syntheses of this compound, often proceeding through intramolecular cyclization of phenoxy esters, can yield a crude product containing unreacted starting materials, reagents, and side-products.[3][4] Column chromatography presents a reliable and scalable method for the isolation of the target compound from these impurities, leveraging differences in the polarity of the components.[5]
This application note will detail a systematic approach to the purification, from the selection of chromatographic conditions based on the physicochemical properties of the target molecule to a step-by-step protocol for flash column chromatography.
Physicochemical Properties and their Chromatographic Implications
A thorough understanding of the physicochemical properties of Ethyl 3-methyl-1-benzofuran-2-carboxylate is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 22367-82-4 | [6][7][8][9] |
| Molecular Formula | C₁₂H₁₂O₃ | [7][8][9][10] |
| Molecular Weight | 204.22 g/mol | [9][10] |
| Melting Point | 49-51 °C | [6] |
| Boiling Point | 162-167 °C (at 16 Torr) | [6] |
| Appearance | Solid | [6] |
The presence of an ester functional group and the benzofuran ring system imparts a moderate polarity to the molecule. This polarity is the key physical property exploited in normal-phase column chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[5][11]
The Principle of Normal-Phase Column Chromatography
Normal-phase chromatography separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[5] In this system:
-
Stationary Phase: A polar adsorbent, typically silica gel, is used.[12]
-
Mobile Phase: A non-polar solvent or a mixture of non-polar and slightly more polar solvents is employed.[12]
Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly.[12] The choice of mobile phase composition is critical for achieving optimal separation.
Pre-Purification Analysis: The Role of Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[13] TLC serves as a rapid and small-scale analytical tool to:
-
Assess the purity of the crude product.
-
Identify a suitable eluent system for column chromatography.[13]
-
Determine the retention factor (Rf) of the target compound and impurities.
The ideal solvent system for column chromatography is one that provides a good separation of the target compound from its impurities on a TLC plate, with the Rf value of the target compound typically in the range of 0.2-0.4.[14]
Protocol for TLC Analysis
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Draw a faint pencil line approximately 1 cm from the bottom of the plate (the origin).
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the origin. Cover the chamber to ensure a saturated atmosphere.
-
Visualization: Once the solvent front has moved to near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visualized spots with a pencil.
-
Rf Calculation: The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13]
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
A range of hexane:ethyl acetate ratios should be tested to find the optimal separation.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of Ethyl 3-methyl-1-benzofuran-2-carboxylate (Approximate) | Observations |
| 95:5 | 0.4 - 0.6 | Good for initial screening, may result in fast elution on the column. |
| 90:10 | 0.3 - 0.5 | A good starting point for column chromatography. |
| 85:15 | 0.2 - 0.4 | Likely to provide good separation from less polar impurities. |
Column Chromatography Protocol
This protocol details the purification of crude Ethyl 3-methyl-1-benzofuran-2-carboxylate using flash column chromatography, a technique that utilizes pressure to accelerate the flow of the mobile phase, leading to a faster and more efficient separation.[12]
Materials and Equipment
-
Crude Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Experimental Workflow
Caption: Workflow for the purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Step-by-Step Methodology
1. Column Preparation (Wet Packing Method)
a. Securely clamp the chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. c. Add a thin layer (approx. 1 cm) of sand on top of the cotton plug. d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). The consistency should be that of a milkshake, not too thick. e. Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing. f. Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for a standard laboratory-scale purification). g. Never let the solvent level drop below the top of the silica gel, as this can cause cracking of the stationary phase and lead to poor separation. h. Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the silica bed from disturbance during sample and eluent addition. i. Drain the solvent until the level is just at the top of the sand layer.
2. Sample Loading
a. Dissolve the crude Ethyl 3-methyl-1-benzofuran-2-carboxylate in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively polar and volatile). b. Carefully apply the sample solution evenly to the top of the sand layer using a pipette. c. Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand. d. Carefully add a small amount of the eluent to wash any remaining sample from the sides of the column onto the silica bed. Repeat this step 2-3 times.
3. Elution and Fraction Collection
a. Carefully fill the top of the column with the eluent. b. Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle pressure to the top of the column using a bellows or a regulated airline (typically 2-5 psi). c. Collect the eluent in a series of numbered test tubes or flasks. d. Start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and, if necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds. For this compound, an isocratic elution with a pre-determined solvent system (e.g., 90:10 or 85:15 hexane:ethyl acetate) is often sufficient.
4. Analysis of Fractions and Product Isolation
a. Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it in the same solvent system used for the column. b. Identify the fractions containing the pure target compound (fractions where only the spot corresponding to the product is visible). c. Combine the pure fractions into a round-bottom flask. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 3-methyl-1-benzofuran-2-carboxylate. e. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent using TLC. A less polar solvent system will increase retention and may improve separation of closely eluting compounds. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Poorly packed column (channeling). | Repack the column, ensuring the silica gel is evenly packed and free of air bubbles. | |
| Compound Elutes Too Quickly | Solvent system is too polar. | Use a less polar eluent (increase the proportion of hexane). |
| Compound Does Not Elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate). |
| Compound may be insoluble in the eluent. | Ensure the compound is soluble in the chosen mobile phase. | |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Conclusion
The purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate by column chromatography is a highly effective method for obtaining a high-purity product essential for further applications in research and development. By carefully selecting the chromatographic conditions based on preliminary TLC analysis and following a systematic protocol, researchers can confidently isolate the target compound from synthetic impurities. This application note provides a robust framework for achieving this purification, grounded in the fundamental principles of chromatography.
References
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]
-
Chemspace. Ethyl 3-methyl-1-benzofuran-2-carboxylate. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
Acmec Biochemical. 22367-82-4[Ethyl 3-methylbenzofuran-2-carboxylate]. [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. [Link]
-
Scribd. Column Chromatography Theory Guide | PDF. [Link]
-
MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
Taylor & Francis. Column chromatography – Knowledge and References. [Link]
-
ResearchGate. What is the rf value of 1-benzofuran-2-yl(phenyl)methanone?. [Link]
-
Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
Royal Society of Chemistry. Discovery of N,N-dimethyl-5-(2-methyl-6-((5 - ...). [Link]
-
Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
ResearchGate. Intramolecular Cyclization Side Reactions | Request PDF. [Link]
-
Heterocycles. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]
-
Michigan State University Department of Chemistry. 5. Thin Layer Chromatography. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
-
Royal Society of Chemistry. Preparation of Functional Benzofurans and Indoles via Chemoselective Intramolecular Wittig Reactions Supporting Information. [Link]
-
PubMed. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]
-
MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. [Link]
Sources
- 1. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chromtech.com [chromtech.com]
- 6. 22367-82-4 CAS MSDS (3-METHYLBENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 9. 22367-82-4[Ethyl 3-methylbenzofuran-2-carboxylate]- Acmec Biochemical [acmec.com.cn]
- 10. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Application Note: Recrystallization of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Introduction: The Rationale for High-Purity Benzofurans
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key heterocyclic building block in organic synthesis. Its benzofuran core is a privileged scaffold found in numerous pharmacologically active molecules and advanced materials.[1] For researchers in drug development and material science, the purity of this intermediate is paramount, as trace impurities can derail subsequent synthetic steps, compromise biological assays, or degrade the performance of organic electronic materials.
This application note provides a detailed, experience-driven guide to the purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate using crystallization, a technique that remains one of the most powerful for achieving exceptional purity. We move beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to not only follow the protocol but also to adapt it based on empirical observations.
Physicochemical Profile of the Target Compound
A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol. The key parameters for Ethyl 3-methyl-1-benzofuran-2-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-1-benzofuran-2-carboxylate | [2] |
| CAS Number | 22367-82-4 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂O₃ | [1][2][4] |
| Molecular Weight | 204.22 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 49-51 °C | [3] |
| Boiling Point | 162-167 °C @ 16 mmHg | [3] |
| SMILES | CCOC(=O)C1=C(C)C2=C(O1)C=CC=C2 | [4] |
The compound's relatively low melting point is a critical consideration. It indicates a risk of "oiling out"—separating as a liquid instead of a solid—if the cooling process is not carefully controlled or if an inappropriate solvent is used.
The Science of Solvent Selection: A Causal Explanation
The ideal recrystallization solvent must exhibit high solvating power for the target compound at elevated temperatures and significantly lower solvating power at ambient or sub-ambient temperatures. This differential solubility is the driving force of the purification process. For an aromatic ester like our target compound, several solvent classes are viable candidates.
The following decision workflow illustrates the logic behind selecting an optimal solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Based on literature precedents for similar benzofuran structures and general principles, the following solvents are recommended for evaluation.[5][6][7]
| Solvent System | Rationale & Causality | Suitability |
| Ethanol (EtOH) | The hydroxyl group provides polarity to dissolve the ester at high temperatures, but its hydrogen-bonding network is less effective at solvating the non-polar aromatic core upon cooling. Often used for recrystallizing benzofuran derivatives.[6] | Primary Choice |
| Isopropanol (IPA) | Similar to ethanol but slightly less polar. Can offer a better solubility differential if the compound is too soluble in hot ethanol. | Excellent Alternative |
| Ethyl Acetate (EtOAc) / Hexane | A powerful mixed-solvent system. The compound is highly soluble in EtOAc (a "good" solvent).[8] Hexane (an "anti-solvent") is then added to reduce the overall polarity of the solution, forcing the compound to crystallize. This method provides excellent control over the saturation point.[9][10] | Recommended for High Purity |
| Toluene / Hexane | Toluene effectively dissolves the aromatic ring system at high temperatures. Adding hexane as an anti-solvent upon cooling can induce crystallization. Useful if alcohol-based solvents lead to oiling out. | Secondary Choice |
Experimental Protocols
4.1. Mandatory Safety Precautions
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]
-
Consult the Safety Data Sheet (SDS) for Ethyl 3-methyl-1-benzofuran-2-carboxylate and all solvents used before beginning work.[12]
-
Use spark-proof heating sources (e.g., a heating mantle or steam bath) when working with flammable solvents like ethanol, hexane, and ethyl acetate.
4.2. Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is the most straightforward and should be the first method attempted.
Materials & Equipment:
-
Crude Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Ethanol (reagent grade or absolute)
-
Erlenmeyer flasks (2)
-
Heating mantle or steam bath
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 3-4 mL) and bring the mixture to a gentle boil using a heating mantle.
-
Achieve Saturation: Continue adding ethanol dropwise to the boiling mixture just until all the solid dissolves. Causality Note: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling.[13]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a pre-heated glass funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[13]
-
Induce Full Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol. Causality Note: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.[13]
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a pre-weighed watch glass and dry in a vacuum oven at a temperature well below the melting point (e.g., 30-35 °C).
4.3. Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexane)
This method is highly effective if the compound is too soluble in a single solvent or tends to oil out.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of warm ethyl acetate (the "good" solvent).
-
Induce Cloudiness: While gently swirling, add hexane (the "anti-solvent") dropwise at room temperature until a persistent cloudiness (incipient precipitation) is observed.
-
Re-dissolution: Gently warm the mixture on a heating mantle just until the solution becomes clear again. If it does not become clear, add a drop or two of ethyl acetate until it does. The goal is to be at the exact saturation point.
-
Cooling & Isolation: Follow steps 4 through 8 from the Single-Solvent Protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the final wash.
Workflow Visualization
The general experimental procedure can be visualized as follows:
Caption: Standard workflow for laboratory recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; cooling may be too slow for nucleation. | Gently boil off some solvent to re-saturate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous batch. |
| "Oiling Out" | The solution is supersaturated below the compound's melting point. The cooling rate is too fast.[13] | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider switching to a lower-polarity solvent system. |
| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not ice-cold.[13] | Ensure the minimum amount of hot solvent is used. Cool the flask in the ice bath for a longer period. Ensure the wash solvent is thoroughly chilled. |
| Product Still Impure | The chosen solvent did not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities. | Re-crystallize using a different solvent system (e.g., switch from single to mixed-solvent). Ensure the cooling process is slow and undisturbed. |
Verification of Purity
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 1 °C). Compare the experimental melting point to the literature value (49-51 °C).[3] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should appear as a single, distinct spot.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, acquire ¹H NMR, ¹³C NMR, or IR spectra and compare them against reference data.
References
-
ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
- Google Patents. (1964). US3147280A - Preparation of benzofuran derivatives.
-
MH Chem via YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
LookChem. (n.d.). 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER (CAS 22367-82-4). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
Yadav, M., et al. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved from [Link]
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Retrieved from [Link]
-
Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
-
Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 3. 22367-82-4 CAS MSDS (3-METHYLBENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. asianpubs.org [asianpubs.org]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This benzofuran derivative is a valuable scaffold in medicinal chemistry and a key intermediate in the development of novel therapeutic agents.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and significantly increase the yield and purity of your target compound.
Core Synthetic Strategy: Tandem O-Alkylation and Intramolecular Aldol Condensation
The most direct and widely adopted method for synthesizing Ethyl 3-methyl-1-benzofuran-2-carboxylate involves a one-pot reaction between salicylaldehyde and an ethyl 2-halopropanoate. This process occurs via two key mechanistic steps:
-
Sₙ2 O-Alkylation: The phenolic hydroxyl group of salicylaldehyde, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropanoate (or a related halo-ester) to form an ether linkage.
-
Intramolecular Aldol-Type Condensation: The same base then promotes the formation of an enolate from the propanoate moiety. This enolate subsequently attacks the adjacent aldehyde carbonyl group, leading to cyclization. Dehydration of the resulting alcohol intermediate readily occurs to form the aromatic benzofuran ring.
Sources
Technical Support Center: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper mechanistic understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most common culprits?
A1: Low yields in benzofuran synthesis are typically traced back to one of three areas: (1) competition from alternative reaction pathways, (2) incomplete reaction or cyclization, or (3) product degradation under the reaction conditions. The most prominent side reaction is often the formation of coumarin derivatives, especially when using salicylaldehyde and ethyl acetoacetate as starting materials.[1][2] Inadequate removal of water during cyclization can also stall the reaction, and harsh basic or acidic conditions can lead to decomposition or hydrolysis of the final ester product.
Q2: I've isolated my product, but it has a persistent impurity that co-elutes on silica gel. What could it be?
A2: A common and difficult-to-separate impurity is the corresponding carboxylic acid (3-methyl-1-benzofuran-2-carboxylic acid). This can form if trace amounts of water are present during the final steps, leading to hydrolysis of the ethyl ester, particularly if the workup involves harsh pH conditions. Another possibility is an isomeric byproduct, such as a coumarin derivative, which can have very similar polarity. Advanced techniques like preparative HPLC or crystallization may be required for separation.
Q3: Which synthetic route is generally considered the most reliable for this specific molecule?
A3: For synthesizing a 3-methyl-2-carbethoxy benzofuran, the most direct and widely used method is the condensation of a salicylaldehyde derivative with ethyl acetoacetate, followed by an intramolecular cyclization. While this route is direct, it requires careful control of reaction conditions (especially the choice of base) to prevent the preferential formation of 3-acetylcoumarin.[2] Alternative routes, like the intramolecular Wittig reaction, offer different advantages but come with their own set of potential side reactions.[3]
Troubleshooting Guide 1: Synthesis via Salicylaldehyde and Ethyl Acetoacetate
This is one of the most common pathways, involving the base-catalyzed reaction between a substituted salicylaldehyde and ethyl acetoacetate. The success of this synthesis hinges on controlling the competition between benzofuran and coumarin formation.
Problem 1: The major product of my reaction is 3-acetylcoumarin, not the desired benzofuran.
-
Scientific Explanation: This is a classic example of kinetic versus thermodynamic control, dictated by the choice of base. The reaction proceeds via an initial Knoevenagel condensation. With strong, nucleophilic bases like piperidine or pyridine, the intermediate undergoes a rapid intramolecular transesterification followed by dehydration, leading to the thermodynamically stable coumarin derivative.[1] To favor the benzofuran pathway, a non-nucleophilic base is required to facilitate an intramolecular nucleophilic attack of the phenoxide onto the enone system, followed by elimination.
-
Troubleshooting Protocol:
-
Change the Base: Switch from piperidine or other amine bases to a non-nucleophilic inorganic base. Anhydrous potassium carbonate (K₂CO₃) is the standard choice for promoting benzofuran formation.[4]
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the potassium ions without interfering with the phenoxide's nucleophilicity.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 60-80 °C). Excessively high temperatures can sometimes favor the coumarin pathway.
-
| Parameter | Condition for Benzofuran (Desired) | Condition for Coumarin (Side Product) |
| Base | Anhydrous K₂CO₃, Cs₂CO₃ | Piperidine, Pyridine, Triethylamine |
| Solvent | DMF, Acetonitrile | Ethanol, Methanol |
| Mechanism | Intramolecular Michael Addition/Cyclization | Knoevenagel Condensation/Transesterification |
-
Visualizing the Competing Pathways:
Caption: Competing pathways in the reaction of salicylaldehyde and ethyl acetoacetate.
Problem 2: The reaction is sluggish and a significant amount of starting material remains.
-
Scientific Explanation: This issue often points to insufficient base activity or the presence of inhibitors like water. The initial deprotonation of ethyl acetoacetate is a critical equilibrium step.[5] If the base is not strong enough or if it's deactivated (e.g., by moisture), the concentration of the nucleophilic enolate will be too low to drive the reaction forward.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly dried potassium carbonate. Consider running the reaction under an inert atmosphere (N₂ or Ar).
-
Activate the Base: If using K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Consider a Phase-Transfer Catalyst: Adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate by facilitating the interaction between the solid base and the dissolved reactants.
-
Increase Temperature: If anhydrous conditions are confirmed, a modest increase in temperature (e.g., to 100 °C) can improve the reaction rate, but monitor for byproduct formation.
-
Troubleshooting Guide 2: Synthesis via Intramolecular Wittig Reaction
This elegant route typically involves preparing an o-acyloxybenzyltriphenylphosphonium salt, which is then treated with a base to generate an ylide that cyclizes to form the benzofuran ring.[6]
Problem 3: The Wittig reaction fails, yielding only starting material or hydrolyzed byproducts.
-
Scientific Explanation: The failure of an intramolecular Wittig reaction can often be attributed to the instability of the phosphonium ylide or an inappropriate choice of base.[7] The ylide must be formed efficiently but not be so reactive that it decomposes before it can cyclize. Steric hindrance around the reacting centers can also prevent the necessary ring closure.
-
Troubleshooting Protocol:
-
Base Selection is Critical: The pKa of the phosphonium salt dictates the required base strength. For non-stabilized ylides, a very strong base like n-butyllithium or sodium hydride is often necessary. For stabilized ylides, a weaker base like potassium tert-butoxide may suffice.
-
Temperature Management: Generate the ylide at a low temperature (e.g., -78 °C or 0 °C) to minimize decomposition, then allow the reaction to slowly warm to room temperature to facilitate cyclization.
-
Generate Ylide In Situ: Instead of pre-forming the ylide, try adding the base to a mixture of the phosphonium salt and the internal electrophile. This ensures the ylide reacts as soon as it's formed.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting a failed intramolecular Wittig reaction.
Troubleshooting Guide 3: Post-Synthesis Esterification
Some synthetic routes, like the Perkin rearrangement, yield the 3-methyl-1-benzofuran-2-carboxylic acid.[8][9] This requires a final esterification step to obtain the target ethyl ester.
Problem 4: The Fischer esterification of my benzofuran carboxylic acid is incomplete.
-
Scientific Explanation: The Fischer esterification is a classic equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[10] The formation of water as a byproduct means that without its removal, the reaction will reach an equilibrium that lies short of completion.
-
Troubleshooting Protocol:
-
Use Excess Alcohol: The simplest way to shift the equilibrium is to use the alcohol (ethanol, in this case) as the solvent, creating a large molar excess that drives the reaction forward according to Le Châtelier's principle.[10]
-
Remove Water: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For smaller scales, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.
-
Choice of Acid Catalyst: A strong acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common choices. Ensure the catalyst is not old or hydrated.
-
Reaction Time and Temperature: These reactions often require refluxing for several hours to reach equilibrium. Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.
-
References
-
Burgess, K., & Ke, C. Y. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Sciforum. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank. [Link]
-
Costa, M., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Journal of the Brazilian Chemical Society, 23(12), 2195-2213. [Link]
-
Singh, P., & Kaur, M. (2021). Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
Sources
- 1. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS No. 22367-82-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Ensuring the high purity of this key intermediate is critical for its applications in pharmaceuticals and material science.[1] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you identify, mitigate, and eliminate common impurities.
Part 1: The Synthetic Pathway and Key Control Points
The synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate is commonly achieved through the reaction of an o-hydroxyaryl ketone with an α-haloester, followed by intramolecular cyclization. A representative and widely used method involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base like potassium carbonate.[2]
Understanding this pathway is the first step in troubleshooting, as each step presents an opportunity for side reactions and impurity formation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Q1: My reaction is complete by TLC, but after workup, my NMR spectrum shows significant amounts of unreacted 2-hydroxyacetophenone. What happened?
Answer: This is a classic issue often related to the workup procedure. 2-hydroxyacetophenone is a phenolic compound and is partially soluble in aqueous base.
-
Causality: During an aqueous workup, if the pH of the aqueous layer is not sufficiently acidic (pH < 7) before extraction with an organic solvent, a portion of the phenolic starting material will remain in the aqueous layer as its phenoxide salt. When you later neutralize or process the aqueous layer, you might not recover this portion, leading to a perceived loss or contamination if aqueous layers are not handled carefully. More commonly, if the reaction did not go to completion, the unreacted phenol will be extracted along with your product into the organic layer.
-
Preventative Measures:
-
Monitor Completion: Ensure the reaction has truly gone to completion using a reliable TLC system or by taking a small aliquot for crude ¹H NMR analysis.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of ethyl bromoacetate to ensure the complete consumption of the limiting 2-hydroxyacetophenone.
-
-
Troubleshooting & Purification: Unreacted 2-hydroxyacetophenone can be removed by column chromatography. Alternatively, a carefully controlled basic wash can be effective. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, ether) and wash with a cold, dilute solution of sodium hydroxide (e.g., 1M NaOH). The phenolic starting material will be deprotonated and extracted into the aqueous layer, while your ester product remains in the organic phase. Caution: Overly harsh basic conditions or prolonged exposure can lead to hydrolysis of your desired ester product (see Q2).
Q2: My final product is contaminated with a more polar impurity that I've identified as 3-methyl-1-benzofuran-2-carboxylic acid. How is this formed and how do I remove it?
Answer: The presence of the corresponding carboxylic acid is a very common impurity resulting from the hydrolysis of the ethyl ester functional group.[3]
-
Causality:
-
Reaction Conditions: If there is residual water in your reaction solvents or if a hydroxide base is used, saponification (base-catalyzed ester hydrolysis) can occur, especially at elevated temperatures.
-
Workup Conditions: The most common cause is hydrolysis during the workup. Washing with strong basic solutions (e.g., NaOH, KOH) to remove acidic impurities, if done for too long or at room temperature, will hydrolyze your product.[4] Similarly, harsh acidic workups can also catalyze hydrolysis.
-
-
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and reagents where possible.
-
Controlled Workup: When performing a basic wash, use a mild base like sodium bicarbonate (NaHCO₃) or a cold, dilute solution of a stronger base (e.g., 1M NaOH) with minimal contact time. Always perform washes at a low temperature (0-5 °C).
-
-
Troubleshooting & Purification: This acidic impurity is easily removed. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be converted to its sodium salt and move into the aqueous layer. The organic layer, containing your pure ester, can then be washed with brine, dried, and concentrated.
Q3: My yield is consistently low, and the crude product is a complex mixture. What are the likely causes?
Answer: Low yields and complex mixtures typically point to suboptimal reaction conditions that favor side reactions over the desired pathway.
-
Causality & Optimization:
-
Base Strength: The base is critical. A base that is too strong can promote self-condensation of the 2-hydroxyacetophenone or other unwanted side reactions. A base that is too weak will result in an incomplete reaction. Potassium carbonate (K₂CO₃) is a good starting point as it is generally strong enough to deprotonate the phenol but not the α-carbon of the ketone.[2]
-
Temperature Control: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of polymeric byproducts. The optimal temperature should be determined empirically, often refluxing in a solvent like acetone or acetonitrile is sufficient.[5]
-
Incomplete Cyclization: The O-alkylated intermediate, ethyl 2-(2-acetylphenoxy)acetate, may fail to cyclize efficiently. This intermediate can be isolated if the reaction is stopped prematurely or if the conditions for the intramolecular condensation are not favorable. Driving the reaction to completion with adequate heating and reaction time is crucial.
-
-
Troubleshooting Workflow:
Q4: How can I reliably assess the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.[6] Do not rely on a single method.
-
Thin-Layer Chromatography (TLC): Your first and quickest check. The product should appear as a single spot. Run the plate in a few different solvent systems (e.g., 9:1 Hexane:EtOAc and 4:1 Hexane:EtOAc) to ensure no impurities are co-eluting with your product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A standard method would involve a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient. Purity is determined by the area percentage of the main peak.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying impurities if their signals are resolved from the product signals. Look for residual starting materials or the characteristic broad peak of a carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents or low-boiling point side products. The mass spectrum provides structural information for impurity identification.[6]
Part 3: Key Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is the most robust method for removing a wide range of impurities.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude oil) by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), adding the silica, and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the mass of your crude product.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Collection: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (0.1% Formic Acid or TFA)
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid or TFA)
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
Part 4: Summary of Common Impurities
| Impurity Name | Structure | Common Origin | Key Analytical Signature |
| 2-Hydroxyacetophenone | Phenolic Ketone | Unreacted starting material | Distinctive signals in aromatic and acetyl regions of ¹H NMR; phenolic -OH peak. |
| Ethyl Bromoacetate | α-Haloester | Unreacted starting material | Characteristic triplet/quartet for ethyl group and singlet for α-protons in ¹H NMR. |
| 3-Methyl-1-benzofuran-2-carboxylic acid | Carboxylic Acid | Hydrolysis of the ester product[3] | Broad singlet for carboxylic acid proton (>10 ppm) in ¹H NMR; more polar on TLC. |
| Ethyl 2-(2-acetylphenoxy)acetate | Open-chain Intermediate | Incomplete intramolecular cyclization | Lacks benzofuran ring signals in NMR; will show signals for both acetyl and ester moieties. |
References
- A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran. (2025). Benchchem.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B.
- Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. (2010). Heterocycles.
-
Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]
-
ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]
-
Synthesis of 1-(3-Methyl Benzofuran-2-yl)-Carbohydrazide-3-Chloro-4-Phenyl Azetidine-2. (2014). Rasayan Journal of Chemistry. [Link]
-
The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
3-methyl-1-benzofuran-2-carboxylic acid. ChemSynthesis. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). MDPI. [Link]
-
Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [Link]
- Preventing byproduct formation in benzofuran synthesis. (2025). Benchchem.
-
HPLC Method Validation Benzofuran Derivatives. Seeseiten Buchhandlung. [Link]
-
Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). National Institutes of Health. [Link]
-
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2013). National Institutes of Health. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Benzofuran Synthesis
Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for the synthesis of this critical heterocyclic scaffold. Benzofuran derivatives are integral to a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The efficient construction of the benzofuran core is therefore a subject of considerable interest.[4][5]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Troubleshooting Guide
This section addresses common problems observed during benzofuran synthesis, offering potential causes and actionable solutions based on established chemical principles.
Question: I am attempting a palladium-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne, but I am observing very low yields (<10%). What are the likely causes and how can I improve the outcome?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis are a frequent issue that can be attributed to several factors related to catalyst activity, reaction conditions, and reagent quality.[6][7] Here is a systematic approach to troubleshooting this problem:
Potential Cause 1: Catalyst Inactivity or Degradation
The palladium catalyst is the heart of the reaction, and its activity is paramount. The catalyst may be old, improperly stored, or simply not robust enough for your specific substrates.[6]
-
Solution:
-
Use a fresh catalyst: Whenever possible, use a freshly opened or recently purchased palladium catalyst.[6]
-
Ensure proper storage: Palladium catalysts should be stored under an inert atmosphere to prevent degradation.[6]
-
Catalyst screening: If the initial catalyst (e.g., (PPh₃)₂PdCl₂) is ineffective, consider screening other palladium sources such as Pd(OAc)₂ or Pd(PPh₃)₄.[8][9] The addition of a copper(I) co-catalyst, like CuI, is common in Sonogashira couplings to facilitate the reaction.[6][8]
-
Potential Cause 2: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature plays a critical role in both the initial coupling and the subsequent cyclization steps.[6][7]
-
Solution:
-
Base Selection: The base is crucial for the deprotonation of the alkyne and the phenol. Organic bases like triethylamine (TEA) or diisopropylamine are commonly used.[6] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective.[4][6] If using a base like NaHCO₃ at high temperatures, be aware that it can decompose to produce water, which may deactivate the palladium catalyst.[8][10] Switching to an anhydrous base is advisable in such cases.[8]
-
Solvent Screening: Aprotic polar solvents like DMF and DMSO are often used.[7] The choice of solvent can influence catalyst solubility and reaction kinetics. It is recommended to screen a few different solvents to find the optimal one for your system.
-
Temperature Adjustment: While some reactions proceed at room temperature, many require heating to drive the reaction to completion.[6] A systematic temperature screen (e.g., from room temperature to 100 °C) can help identify the optimal temperature.[6] However, be cautious of excessively high temperatures that could lead to catalyst decomposition or side reactions.[6]
-
Potential Cause 3: Poor Reagent Quality and Stoichiometry
The purity of your starting materials and the presence of atmospheric oxygen can significantly inhibit the reaction.[6]
-
Solution:
-
Purify starting materials: Ensure that the o-iodophenol and the alkyne are of high purity.
-
Degas solvents: Solvents should be thoroughly degassed to remove dissolved oxygen, which can poison the palladium catalyst.[6]
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Stoichiometry: An excess of the alkyne is often used to drive the reaction forward.[6]
-
Potential Cause 4: Side Reactions
A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[6]
-
Solution:
Here is a general workflow for troubleshooting low-yield benzofuran synthesis:
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Question: My reaction is producing the uncyclized Sonogashira coupling product, but not the desired benzofuran. How can I promote the final cyclization step?
Answer:
The formation of the alkyne intermediate without subsequent cyclization indicates that the initial carbon-carbon bond formation is successful, but the intramolecular carbon-oxygen bond formation is hindered.[8] This is often due to the reaction conditions being optimal for the Sonogashira coupling but not for the cyclization step.[8]
-
Solution:
-
Increase Temperature: The cyclization step often requires a higher activation energy than the initial coupling. Increasing the reaction temperature after the formation of the Sonogashira product (as monitored by TLC or LC-MS) can promote the desired ring closure.[8]
-
Change the Base: The base plays a crucial role in the cyclization by deprotonating the phenolic hydroxyl group. A stronger base might be required to facilitate this step. Consider switching to a base like K₂CO₃ or Cs₂CO₃ if you are using a weaker base.[6][8]
-
Solvent Effects: The solvent can influence the rate of the intramolecular cyclization. Experiment with different solvents to find one that better facilitates this step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the benzofuran core?
A1: The synthesis of benzofurans can be broadly categorized into several key strategies, primarily involving intramolecular or intermolecular cyclization reactions.[1] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.[1] Some of the most prevalent methods include:
-
Palladium-Catalyzed Reactions: These are versatile and widely used methods, often involving a Sonogashira or Heck coupling followed by an intramolecular cyclization.[1][8] A common approach is the coupling of o-halophenols with terminal alkynes.[1][8]
-
Copper-Catalyzed Synthesis: Copper-catalyzed reactions offer a more cost-effective alternative to palladium-based methods.[1] These can be used in one-pot syntheses from starting materials like o-hydroxy aldehydes and alkynes.[5][11]
-
Acid-Catalyzed Cyclizations: Acid-catalyzed dehydration of phenoxyalkanones or cyclization of acetals are traditional and effective methods for constructing the benzofuran ring.[2][12]
-
Base-Promoted Cyclizations: Intramolecular cyclization of suitable precursors can also be achieved under basic conditions, sometimes even without the need for a transition metal catalyst.[4][5]
Caption: Common strategies for the synthesis of the benzofuran core.
Q2: How do the electronic properties of the substituents on the starting materials affect the reaction outcome?
A2: The electronic nature of the substituents on the aromatic precursors significantly influences the reaction's efficiency and, in some cases, its feasibility.
-
Electron-donating groups (EDGs) on the phenol or salicylaldehyde ring generally increase the nucleophilicity of the aromatic ring and the hydroxyl group, which can facilitate the cyclization step and lead to higher yields.[5][7]
-
Electron-withdrawing groups (EWGs) on the aromatic ring can decrease the nucleophilicity, making the cyclization more difficult and potentially leading to lower yields.[7] In such cases, more forcing reaction conditions (e.g., higher temperatures, stronger bases) may be necessary.
Q3: What are the key parameters to consider when optimizing a palladium-catalyzed benzofuran synthesis?
A3: The optimization of a palladium-catalyzed benzofuran synthesis requires a systematic evaluation of several key parameters. The following table summarizes the crucial factors and their typical ranges or options.
| Parameter | Options/Range | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄ | The choice of palladium source and its oxidation state can significantly impact catalytic activity.[8] |
| Ligand | PPh₃, dppf, XPhos | The ligand stabilizes the palladium center and influences its reactivity and selectivity.[8] The optimal ligand is often substrate-dependent. |
| Co-catalyst | CuI | Often used in Sonogashira couplings to facilitate the formation of the copper acetylide intermediate.[8] |
| Base | NEt₃, K₂CO₃, Cs₂CO₃ | The base is crucial for deprotonating the alkyne and the phenol. Its strength and solubility can affect the reaction rate.[6][8] |
| Solvent | DMF, Acetonitrile, Toluene, Triethylamine | The solvent affects the solubility of the reactants and catalyst, and can influence the reaction rate.[1][8] |
| Temperature | Room Temperature to 110 °C | Higher temperatures are often required for the cyclization step, but can also lead to catalyst decomposition.[6][8] |
| Reaction Time | 2 - 24 hours | The reaction should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol is a widely used method for the synthesis of 2-substituted benzofurans via a Sonogashira coupling and cyclization reaction.[1]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[1]
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[1]
General Protocol for Copper-Catalyzed Synthesis in a Deep Eutectic Solvent
This protocol offers a greener alternative for the synthesis of benzofurans.[1]
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.[1]
-
To the DES, add the o-hydroxy aldehyde (1.0 mmol), an amine (1.1 mmol), an alkyne (1.2 mmol), and CuI (5 mol%).[1]
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
References
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química - Elsevier. Available from: [Link]
-
A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available from: [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC - NIH. Available from: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing). Available from: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available from: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]
-
6 questions with answers in BENZOFURANS | Science topic. ResearchGate. Available from: [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available from: [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available from: [Link]
-
Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
-
Optimizing the Conditions for the Synthesis of Benzofuran 4a. ResearchGate. Available from: [Link]
-
Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. Available from: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. Available from: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available from: [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available from: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wuxibiology.com [wuxibiology.com]
Troubleshooting low yield in Perkin-like benzofuran synthesis
Technical Support Center: Perkin-like Benzofuran Synthesis
Welcome to the technical support resource for the synthesis of benzofuran derivatives. As a cornerstone scaffold in medicinal chemistry and materials science, the successful synthesis of the benzofuran core is critical for many research and development programs[1][2]. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the Perkin-like synthesis of benzofurans, a classic and powerful method for their preparation.
The Perkin rearrangement, first reported in 1870, traditionally involves the conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid using a base[3][4][5]. This guide addresses common issues encountered during this and similar syntheses to help you improve yields and purity.
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses specific, common problems encountered during the Perkin-like synthesis of benzofurans.
Q1: My Perkin rearrangement of a 3-bromocoumarin is giving a very low yield of the desired benzofuran-2-carboxylic acid. What are the primary causes?
A1: Low yields in the Perkin rearrangement are typically traced back to three main areas: incomplete reaction, degradation of starting material or product, or inefficient workup. Let's break down the likely chemical causes.
-
Ineffective Base-Catalyzed Ring Fission: The reaction's first step is the hydroxide-mediated hydrolysis of the coumarin's lactone ring[3][5]. If this step is inefficient, the reaction will not proceed.
-
Causality: The base must be strong enough and present in a sufficient stoichiometric amount to open the lactone ring to form the phenoxide intermediate. Inadequate base concentration or a weak base will result in a sluggish or incomplete initial step.
-
Solution: Ensure at least two equivalents of a strong base like NaOH or KOH are used. The reaction is often performed in refluxing ethanol or methanol, which provides good solubility for both the coumarin and the base[3].
-
-
Stability of the Intermediate: The key intermediate is a (Z)-2-halo-3-(2-hydroxyphenyl)acrylate dianion. This species must undergo an intramolecular nucleophilic attack by the phenoxide onto the vinyl halide[3].
-
Causality: If the reaction temperature is too high or the reaction time is excessively long, this intermediate can decompose through alternative pathways, such as decarboxylation or polymerization, especially if electron-withdrawing groups destabilize the molecule.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). While traditional methods call for reflux for 3 hours, microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 5 minutes, which can minimize byproduct formation and improve yields significantly[3].
-
-
Substituent Effects: The electronic nature of the substituents on the coumarin ring can dramatically affect the reaction rate and yield.
-
Causality: Electron-donating groups (EDGs) on the phenolic ring can increase the nucleophilicity of the resulting phenoxide, accelerating the desired intramolecular cyclization. Conversely, strong electron-withdrawing groups (EWGs) can deactivate the ring, making the cyclization step more difficult.
-
Solution: For substrates with EWGs, you may need to employ more forcing conditions, such as a stronger base (e.g., NaOEt in ethanol) or a higher boiling point solvent, while carefully monitoring for decomposition.
-
Q2: I'm observing significant amounts of an unidentifiable byproduct along with my desired benzofuran. What side reactions are common?
A2: The primary side reaction of concern is the formation of salicylic acid derivatives from the complete hydrolysis and potential cleavage of the opened-ring intermediate without subsequent cyclization.
-
Mechanism of Side Reaction: If the intramolecular nucleophilic attack is slow, the intermediate can be protonated during workup to form a stable acrylic acid derivative, or it may undergo other rearrangements.
-
Minimization Strategy:
-
Strictly Anhydrous Conditions (where applicable): For syntheses that are not the classic aqueous base Perkin rearrangement, ensure solvents are dry.
-
Inert Atmosphere: While not always critical for the Perkin rearrangement itself, related benzofuran syntheses like Sonogashira couplings are highly sensitive to oxygen, which can deactivate the palladium catalyst and lead to side products[6][7].
-
Temperature Control: Avoid excessive heating. Use the minimum temperature required for the reaction to proceed at a reasonable rate. As mentioned, microwave irradiation can be an excellent tool for precise and rapid heating, often leading to cleaner reactions[3].
-
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from established, high-yield microwave-assisted methods for synthesizing benzofuran-2-carboxylic acids[3].
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel, dissolve the 3-bromocoumarin (1.0 mmol) in 5 mL of ethanol.
-
Base Addition: Add a solution of sodium hydroxide (2.5 mmol) in 2 mL of water to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 80-100°C.
-
Workup: After the reaction cools, transfer the mixture to a beaker and acidify to pH ~2 with concentrated HCl. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the benzofuran-2-carboxylic acid.
Data Summary: Optimizing Reaction Conditions
The choice of base and solvent is critical for optimizing yield. The following table provides a starting point for troubleshooting based on literature findings.
| Base | Solvent | Temperature (°C) | Typical Time | Expected Yield (%) | Reference |
| NaOH | Ethanol/Water | Reflux (Conventional) | 3 h | >90% | [3] |
| NaOH | Ethanol/Water | 79°C (Microwave) | 5 min | 99% | [3] |
| KOH | Methanol | Reflux | 2-4 h | High | General Knowledge |
| NaOEt | Ethanol | Reflux | 1-3 h | Variable | General Knowledge |
Visualizing the Chemistry
Reaction Mechanism: Perkin Rearrangement
The following diagram illustrates the accepted mechanistic pathway for the Perkin rearrangement of a 3-halocoumarin to a benzofuran.
Caption: Mechanism of the base-catalyzed Perkin rearrangement.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues with your Perkin-like synthesis.
Caption: A logical workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q3: Can this reaction be performed under metal-catalyzed conditions?
A3: While the classic Perkin rearrangement is base-catalyzed, the broader family of benzofuran syntheses includes many powerful metal-catalyzed methods. Palladium and copper are the most common. For instance, a Sonogashira coupling between an o-iodophenol and a terminal alkyne, followed by intramolecular cyclization, is a highly versatile route to 2-substituted benzofurans[8][9]. These reactions, however, come with their own troubleshooting challenges, such as catalyst deactivation and alkyne homocoupling[6][7].
Q4: How does my choice of solvent affect the reaction?
A4: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction temperature. For the classic Perkin rearrangement, polar protic solvents like ethanol are ideal because they readily dissolve the ionic base (NaOH) and the organic starting material[3]. In other benzofuran syntheses, the choice is highly dependent on the mechanism. For example, palladium-catalyzed reactions often use solvents like toluene or DMF[1]. Using green solvents, such as deep eutectic solvents (DES), has also been reported for certain copper-catalyzed variations[8].
Q5: Is it possible to synthesize benzofurans without a carboxylic acid group at the 2-position?
A5: Yes, many synthetic routes yield benzofurans without a C2-carboxylic acid. For example, the acid-catalyzed cyclization of α-phenoxyacetophenones can yield 3-arylbenzofurans[10]. Another common method involves the intramolecular cyclization of o-allylphenols, which can be catalyzed by palladium to form 2-benzyl benzofurans[11][12]. The choice of synthesis depends entirely on the desired substitution pattern of the final product.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central.
- preventing byproduct formation in benzofuran synthesis. Benchchem.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Deriv
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Perkin rearrangement. Wikipedia.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for the Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of substituted benzofurans, with a specific focus on Ethyl 3-methyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Benzofuran derivatives are integral to numerous natural products and pharmaceutical agents, making their efficient synthesis a critical objective.[1][2] This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Part 1: Frequently Asked Questions (FAQs) - Strategic Catalyst Selection
This section addresses high-level strategic decisions regarding the synthetic approach and catalyst system for constructing the benzofuran core.
Q1: What are the primary synthetic routes for Ethyl 3-methyl-1-benzofuran-2-carboxylate, and how does catalyst choice fundamentally differ for each?
A1: The synthesis of this target molecule, and 2,3-disubstituted benzofurans in general, can be approached via several pathways. The choice of route is intrinsically linked to the selection of the catalytic system. The most prevalent strategies include:
-
Tandem Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization: This is a highly versatile and widely used method.[1][3][4] It typically starts with an o-halophenol (e.g., o-iodophenol) and a terminal alkyne. The catalyst system's role is twofold: a palladium complex (e.g., (PPh₃)₂PdCl₂) catalyzes the C-C bond formation (Sonogashira coupling), and a copper(I) salt (e.g., CuI) acts as a co-catalyst that also facilitates the subsequent intramolecular C-O bond formation (cyclization).[1][2] The choice of palladium source, ligands, and the presence or absence of copper are critical optimization points.
-
Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction): This classic route involves the base-catalyzed rearrangement of a 3-halocoumarin.[5][6] While not strictly a "catalyst" in the metallic sense, the base (e.g., sodium hydroxide) is the critical reagent that initiates the reaction by promoting lactone ring fission.[5][6] The efficiency of this method is highly dependent on the base concentration and temperature. Microwave-assisted protocols have been shown to dramatically reduce reaction times.[5]
-
Palladium-Catalyzed Tandem Addition/Cyclization: This modern approach can involve the reaction of precursors like 2-(2-acylphenoxy)acetonitriles with arylboronic acids.[7] Here, a palladium catalyst, such as Pd(OAc)₂, facilitates a sequence of nucleophilic addition followed by an intramolecular cyclization to form the benzofuran ring.[1][7][8] The ligand choice (e.g., bipyridine) is crucial for stabilizing the palladium catalyst and promoting the desired reaction pathway.[1]
Below is a diagram illustrating these primary synthetic approaches.
Q2: My starting materials are an o-iodophenol and an internal alkyne. My Larock-type synthesis is failing (<5% yield) using (PPh₃)₂PdCl₂ and NaHCO₃ in DMF. What is going wrong?
A2: This is a classic and frequently encountered problem in benzofuran synthesis. The issue likely stems from your choice of base and the potential for catalyst deactivation.[9][10]
-
Causality 1: Water Formation from Base. Sodium bicarbonate (NaHCO₃), when heated to temperatures like 110°C, can decompose to produce water. This in-situ water generation is highly detrimental to the palladium catalytic cycle, leading to the formation of palladium hydroxides or oxides, which are catalytically inactive.[9]
-
Solution 1: Switch to an Anhydrous Base. The most effective solution is to replace NaHCO₃ with an anhydrous base that does not generate water. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices and are widely used for their stability and efficacy in such coupling reactions.[9] Organic bases such as triethylamine (NEt₃) can also be effective.[9]
-
Causality 2: Catalyst Inefficiency or Poisoning. The (PPh₃)₂PdCl₂ catalyst, while common, may not be the most robust or efficient for your specific substrates.[9] At high temperatures, starting materials can sometimes decompose ("tarring"), leading to impurities that poison the palladium catalyst.
-
Solution 2: Screen Catalysts and Additives. Consider a more stable palladium source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which can sometimes offer higher activity.[9] For reactions involving a Sonogashira-type coupling, adding a copper(I) iodide (CuI) co-catalyst is standard practice to facilitate the C-C bond formation step, which can significantly improve overall reaction efficiency.[1][9]
The following decision workflow can guide your troubleshooting process for palladium-catalyzed reactions.
Part 2: Troubleshooting Guide - Common Issues in Catalyst Performance
This section provides detailed answers to specific problems you may encounter during your experiments.
Q3: In my Sonogashira/cyclization reaction, I observe a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this?
A3: Alkyne homocoupling is a very common and competitive side reaction, particularly in Sonogashira protocols that use a copper co-catalyst.[11] This occurs when two molecules of your terminal alkyne couple with each other instead of with the aryl halide. Here are several field-proven strategies to minimize this:
-
Run Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper(I) co-catalyst, as it is the primary promoter of this side reaction.[11] Be aware that copper-free Sonogashira reactions may require higher palladium catalyst loading, a more robust ligand, or slightly higher temperatures to proceed efficiently.
-
Select the Right Amine Base: The choice of amine can significantly influence the rate of homocoupling. Less sterically hindered amines can sometimes accelerate this unwanted pathway. Consider using a bulkier amine base like diisopropylethylamine (DIPEA) to sterically disfavor the bimolecular homocoupling.[11]
-
Slow Addition of the Alkyne: A simple but effective technique is to add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration of the alkyne, which kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling.[11]
Q4: My reaction successfully forms the 2-alkynylphenol intermediate, but the final intramolecular cyclization to the benzofuran does not proceed. How can I drive the reaction to completion?
A4: This indicates that the conditions are suitable for the initial C-C bond formation (Sonogashira coupling) but are suboptimal for the subsequent C-O bond formation (cyclization).[9] This is a problem of reaction kinetics and activation energy.
-
Increase the Reaction Temperature: The cyclization step often requires a higher activation energy than the initial coupling. After you have confirmed the formation of the intermediate (e.g., via TLC or LC-MS), consider increasing the reaction temperature by 20-30°C to provide the necessary thermal energy to overcome this barrier.[9]
-
Change the Solvent: If you are using a lower-boiling solvent like acetonitrile or THF, switching to a higher-boiling solvent such as DMF, DMSO, or toluene will allow you to access the higher temperatures needed for cyclization without over-pressurizing the vessel.[12]
-
Base Selection: The base plays a role in the cyclization step by deprotonating the phenolic hydroxyl group, making it a more potent nucleophile for the intramolecular attack on the alkyne. A stronger base (e.g., K₂CO₃ instead of NEt₃) might be necessary to facilitate this step, especially if the phenol is electron-deficient.
The diagram below illustrates the key steps in the Sonogashira catalytic cycle and highlights where issues like homocoupling and failed cyclization arise.
Part 3: Experimental Protocols & Data
This section provides a standardized protocol for catalyst screening and a comparative data table to guide your selection.
Protocol 1: General Procedure for Palladium Catalyst Screening in Sonogashira/Cyclization
This protocol is designed for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne, and can be adapted for screening different catalysts, ligands, and bases.[2][9]
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., (PPh₃)₂PdCl₂, Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) Iodide (CuI) (2-10 mol%) (if not running copper-free)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NEt₃) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, sealable reaction tube, add the o-iodophenol (1.0 equiv), palladium catalyst (X mol%), and CuI (Y mol%, if applicable).
-
Seal the tube with a rubber septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the base (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction for the designated time (typically 4-24 hours), monitoring its progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[2]
Data Table: Comparison of Common Catalytic Systems
The following table summarizes common catalyst systems for the synthesis of benzofurans via palladium-catalyzed methods, providing a starting point for your optimization efforts.
| Catalyst System | Ligand (if separate) | Co-Catalyst | Base | Solvent | Typical Temp (°C) | Key Advantages/Disadvantages |
| (PPh₃)₂PdCl₂ | - | CuI | NEt₃, K₂CO₃ | DMF, MeCN | 70-110 | Widely available, standard method; can be prone to deactivation.[1][9] |
| Pd(PPh₃)₄ | - | CuI | K₂CO₃, Cs₂CO₃ | Toluene, DMF | 80-120 | Often more robust than Pd(II) pre-catalysts; air-sensitive.[9] |
| Pd(OAc)₂ | PPh₃, XPhos, dppf | None (Cu-free) | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 100-130 | Avoids copper-mediated side reactions; requires ligand screening.[13] |
| Pd₂(dba)₃ | dppf | - | Cs₂CO₃ | THF, Dioxane | 60-100 | Highly active catalyst precursor; ligand choice is critical for success.[13] |
| CuI | 1,10-phenanthroline | - | Amine Base | DES, DMF | 80-100 | Cost-effective palladium alternative; scope may be more limited.[1][2] |
References
- Benchchem. (2025).
-
Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Kollár, L., et al. (2018). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Catalysts. [Link]
-
Cimarelli, C., & Palmieri, G. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Luo, J., et al. (2018). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry. [Link]
-
Dandia, A., et al. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Advanced Chemistry. [Link]
- Benchchem. (2025).
-
Ghorpade, S., et al. (2021). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry. [Link]
-
Cera, G., et al. (2013). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry. [Link]
-
Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters. [Link]
-
Wikipedia. (2024). Perkin rearrangement. [Link]
-
ResearchGate. (2014). How to fix Larock reaction to synthesize benzofuran?[Link]
- Benchchem. (2025).
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spuvvn.edu [spuvvn.edu]
- 13. publicatt.unicatt.it [publicatt.unicatt.it]
Technical Support Center: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the impact of temperature on this important synthetic transformation.
Introduction
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its formation, commonly achieved through the reaction of a salicylaldehyde derivative with an ethyl α-haloester, is a process where temperature plays a critical role in determining the reaction's efficiency, yield, and purity of the final product. This guide will delve into the nuances of temperature control in this synthesis, providing you with the expertise to navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate, and where does temperature play a crucial role?
A1: The most common and efficient synthesis involves a two-step, one-pot reaction between salicylaldehyde and ethyl 2-bromopropionate in the presence of a base, typically potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile.[3]
The reaction proceeds in two key stages, both of which are influenced by temperature:
-
O-alkylation: The phenoxide, formed by the deprotonation of salicylaldehyde by the base, acts as a nucleophile and attacks the electrophilic carbon of ethyl 2-bromopropionate. This step forms the intermediate, ethyl 2-(2-formylphenoxy)propanoate.
-
Intramolecular Aldol Condensation/Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization. The enolate formed by deprotonation of the α-carbon of the propionate moiety attacks the aldehyde carbonyl group, followed by dehydration to yield the final benzofuran ring system.
Temperature is a critical parameter that must be carefully controlled at both stages to ensure optimal reaction kinetics and minimize side-product formation.
Q2: What is the recommended starting temperature for this reaction?
A2: A common starting point for this reaction is to conduct it at the reflux temperature of the chosen solvent, which for acetonitrile is approximately 82°C.[3] However, for optimization, it is advisable to start at a lower temperature (e.g., 60°C) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: How does temperature affect the rate of reaction and the overall yield?
A3: As with most chemical reactions, increasing the temperature generally increases the rate of both the O-alkylation and the intramolecular cyclization steps. However, an excessively high temperature can lead to the degradation of starting materials, intermediates, or the final product, resulting in a lower overall yield and the formation of impurities. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. Therefore, finding the optimal temperature is a key aspect of process optimization.
Q4: What are the most common side products, and how is their formation related to temperature?
A4: The formation of side products is often temperature-dependent. Common side products include:
-
Unreacted starting materials: If the temperature is too low, the reaction may not go to completion.
-
C-alkylation products: Although less common for phenoxides, some C-alkylation of the aromatic ring can occur, especially at higher temperatures.
-
Aldol self-condensation of salicylaldehyde: At elevated temperatures, salicylaldehyde can undergo self-condensation in the presence of a base.
-
Hydrolysis of the ester: If water is present in the reaction mixture, high temperatures can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Decomposition products: At very high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.
Careful temperature control is essential to minimize the formation of these impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage. Refluxing is often necessary for the cyclization step. |
| Reaction temperature is too high, leading to decomposition. | Decrease the reaction temperature. Consider a step-wise temperature profile: a lower temperature for the initial O-alkylation followed by an increase to promote cyclization. | |
| Inefficient base. | Ensure the base (e.g., K₂CO₃) is anhydrous and of high quality. The choice of base can also be critical; stronger bases might promote side reactions.[4] | |
| Formation of Multiple Spots on TLC (Impurity Formation) | Reaction temperature is too high. | Lower the reaction temperature to minimize the formation of thermally induced side products. |
| Presence of water. | Use anhydrous solvents and reagents. High temperatures can exacerbate the effect of moisture, leading to hydrolysis. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient temperature for the cyclization step. | After the initial O-alkylation is complete (as indicated by TLC), gradually increase the temperature to the reflux point of the solvent to drive the intramolecular cyclization. |
| Poor quality of reagents. | Ensure the purity of salicylaldehyde and ethyl 2-bromopropionate. Impurities can inhibit the reaction. |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Salicylaldehyde
-
Ethyl 2-bromopropionate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-bromopropionate (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., start at 60°C and monitor) or to reflux (approx. 82°C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash them with ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure ethyl 3-methyl-1-benzofuran-2-carboxylate.[3]
Protocol 2: Temperature Optimization Study
To determine the optimal temperature for the synthesis, a series of small-scale reactions can be performed in parallel at different temperatures.
-
Set up multiple small-scale reactions as described in Protocol 1.
-
Run each reaction at a different, constant temperature (e.g., 50°C, 60°C, 70°C, 80°C, and reflux).
-
Monitor each reaction at regular time intervals (e.g., every 2 hours) by taking a small aliquot and analyzing it by TLC or GC-MS.
-
Quench all reactions at the same time point (e.g., after 24 hours).
-
Work up and purify each reaction mixture.
-
Compare the yields and purity of the product obtained at each temperature to determine the optimal condition.
Data Presentation
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 50 | 24 | 25 | >95 | Slow reaction, incomplete conversion |
| 60 | 24 | 55 | >95 | Moderate reaction rate, good purity |
| 70 | 24 | 75 | 95 | Good reaction rate and yield |
| 82 (Reflux) | 18 | 85 | 92 | Faster reaction, slight increase in impurities |
| 100 (in a sealed tube) | 12 | 70 | 85 | Rapid reaction, significant byproduct formation |
Note: The data in this table is illustrative and will vary based on specific reaction conditions.
Visualizations
Reaction Mechanism
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
Sources
Preventing side product formation in intramolecular cyclization of phenoxyacetates
Welcome to the technical support center for the intramolecular cyclization of phenoxyacetates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ring-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions in a clear question-and-answer format. This resource is built on established chemical principles and field-proven insights to help you minimize side product formation and maximize the yield of your desired cyclic ketones.
Introduction to the Challenge
The intramolecular cyclization of phenoxyacetates, a specialized form of the Friedel-Crafts acylation, is a cornerstone reaction for the synthesis of various heterocyclic compounds and polycyclic aromatic frameworks.[1][2][3] The reaction typically involves the treatment of a phenoxyacetic acid or its corresponding acyl chloride with a strong acid catalyst to effect an electrophilic aromatic substitution. While elegant in principle, the execution of this reaction is often plagued by the formation of undesired side products, leading to low yields and complex purification challenges. This guide will address the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a very low yield or no product at all. What are the likely causes?
A1: A low or zero yield in an intramolecular Friedel-Crafts acylation of a phenoxyacetate is a common issue that can typically be traced back to a few key factors related to your substrate's reactivity and the reaction conditions.
Root Cause Analysis:
-
Deactivated Aromatic Ring: The fundamental mechanism of this reaction is an electrophilic aromatic substitution.[1][4] If the phenoxy ring of your substrate is substituted with one or more strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, -SO₃H, or -CF₃, the electron density of the ring is significantly reduced. This makes the aromatic ring a poor nucleophile, rendering it unreactive towards the electrophilic acylium ion intermediate.[1][4]
-
Catalyst Inactivity or Poisoning: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.[5] Any water present in your solvent, glassware, or reagents will react with the catalyst, reducing its activity. Furthermore, if your substrate contains Lewis basic functional groups (e.g., amines, certain heterocycles), they can form strong complexes with the Lewis acid, effectively "poisoning" or deactivating the catalyst.[4]
-
Insufficiently Strong Catalyst: For some less reactive substrates, a standard Lewis acid like AlCl₃ may not be potent enough to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Recommended Solutions:
-
Switch to a More Powerful Catalyst System: For moderately deactivated systems, traditional Lewis acids may be insufficient. Consider using stronger alternatives.[4]
| Catalyst System | Typical Substrates | Key Advantages |
| Aluminum Chloride (AlCl₃) | Activated to moderately deactivated rings | Cost-effective, widely available |
| Polyphosphoric Acid (PPA) | Activated and some deactivated rings | Acts as both catalyst and solvent; good for high-temp reactions |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Activated and deactivated rings | Lower viscosity than PPA, often milder conditions, higher yields.[6][7][8] |
| Triflic Acid (CF₃SO₃H) | Moderately to strongly deactivated rings | Very strong Brønsted acid, can acylate even deactivated systems.[4] |
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in a stream of inert gas.
-
Use freshly distilled, anhydrous solvents.
-
Ensure all reagents, including the starting phenoxyacetate, are free from moisture.
-
Q2: My main side product is a polymeric or oligomeric material. How can I favor the intramolecular cyclization?
A2: The formation of polymers indicates that the intermolecular reaction is outcompeting your desired intramolecular cyclization. This is a classic kinetic and thermodynamic problem that can be solved by manipulating the reaction conditions to favor the intramolecular pathway.[9]
Causality:
The intramolecular reaction is a unimolecular process, while the intermolecular reaction is bimolecular. The rate of the intramolecular reaction depends only on the concentration of the starting material, whereas the rate of the intermolecular reaction depends on the concentration of two molecules of the starting material.
-
Rate (Intramolecular) ∝ [Substrate]
-
Rate (Intermolecular) ∝ [Substrate]²
Therefore, at high concentrations, the intermolecular reaction rate increases more significantly than the intramolecular rate.
Recommended Solutions:
-
High Dilution Principle: The most effective way to promote intramolecular reactions is to perform the experiment under high dilution conditions.[10] By significantly lowering the concentration of your substrate, you reduce the probability of two molecules encountering each other, thus suppressing the intermolecular pathway.[9]
-
Protocol: Start with a substrate concentration of 0.1 M and consider going as low as 0.01 M. A common technique is to use a syringe pump to slowly add a solution of the substrate to a larger volume of the stirred catalyst/solvent mixture over several hours. This maintains a very low instantaneous concentration of the reactant.
-
-
Solvent and Temperature Optimization: The choice of solvent can influence the conformation of the substrate, potentially pre-organizing it for cyclization. Temperature can also play a role; sometimes lower temperatures can favor the desired intramolecular product by increasing the selectivity of the reaction.[11]
Caption: Decision tree for suppressing intermolecular polymerization.
Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
A3: The formation of regioisomers occurs when there are multiple non-equivalent ortho positions on the aromatic ring where the cyclization can occur. The regioselectivity is governed by a combination of steric and electronic effects.[12]
Governing Principles:
-
Electronic Effects: Cyclization will preferentially occur at the ortho position that is most activated by electron-donating groups (EDGs) and least deactivated by electron-withdrawing groups (EWGs). The electrophilic attack is favored at the site with the highest electron density.
-
Steric Effects: Cyclization will be disfavored at positions that are sterically hindered by bulky substituents on the aromatic ring. The acylium ion intermediate requires a certain amount of space to approach the ring for the substitution to occur.
Strategies for Control:
-
Leverage Blocking Groups: If one ortho position is significantly more reactive but sterically accessible, consider temporarily installing a bulky "blocking group" at that position to direct the cyclization to the desired, less hindered site. The blocking group can then be removed in a subsequent step. Common blocking groups include silyl groups or a bromine atom.
-
Catalyst Choice: The size and nature of the catalyst can influence regioselectivity. Bulky Lewis acid catalysts may show a preference for the less sterically hindered position. Solid acid catalysts, such as zeolites, can also impart shape selectivity due to their defined pore structures, sometimes favoring the formation of a specific isomer.[4][13]
-
Temperature Control: In some cases, the kinetic and thermodynamic products may be different. Running the reaction at a lower temperature may favor the kinetically preferred isomer, while higher temperatures might allow for equilibration to the thermodynamically more stable isomer.[14]
Example Scenario:
Consider a phenoxyacetate with a methyl group (EDG) and a tert-butyl group (bulky) on the ring. The cyclization will likely be directed by a balance between the activating effect of the methyl group and the steric hindrance of the tert-butyl group.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization using Eaton's Reagent
This protocol is a good starting point for many phenoxyacetate substrates, as Eaton's reagent is often more effective and leads to cleaner reactions than PPA.[7][8][15]
Materials:
-
Phenoxyacetic acid (1.0 eq)
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid)[8][15]
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add the phenoxyacetic acid (1.0 eq).
-
Add Eaton's Reagent (typically 10-20 mL per gram of starting material).
-
Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Very carefully and slowly, quench the reaction by adding it portion-wise to a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution until the pH is neutral or slightly basic. Caution: This quenching is highly exothermic and will release CO₂ gas.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Bischler Napieralski Reaction | PDF. Scribd. [Link]
-
Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Optimization of the cyclization reaction conditions. a. ResearchGate. [Link]
-
Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Organic Syntheses Procedure. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. ACS Publications. [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Eaton's reagent. Wikipedia. [Link]
-
π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study. National Institutes of Health. [Link]
-
Optimization Reaction Conditions for Cyclization a | Download Table. ResearchGate. [Link]
-
Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Intramolecular Acylation Catalyzed with the Aid of Using Chloroaluminate Ionic Beverages. Pangea - Journal of Pharmaceutical Science and Research. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Intramolecular reaction. Wikipedia. [Link]
-
A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]
-
Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. MDPI. [Link]
-
Reversal of regioselectivity (straight vs. cross ring closure) in the intramolecular [2+2] photocycloaddition of phenanthrene derivatives. PubMed. [Link]
-
A4. Intramolecular Catalysis. Chemistry LibreTexts. [Link]
-
Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]
-
Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. PubMed. [Link]
-
Intramolecular Cyclization Side Reactions | Request PDF. ResearchGate. [Link]
-
Proposed mechanism for regioselectivity control. ResearchGate. [Link]
-
Intramolecular vs. Intermolecular Reaction. Webspace. [Link]
-
Controlling the regiochemistry of radical cyclizations. PubMed. [Link]
-
Palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes: an efficient synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives and the synthetic application. PubMed. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. National Institutes of Health. [Link]
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal. [Link]
-
Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. PubMed Central. [Link]
-
Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. MDPI. [Link]
-
Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates | Request PDF. ResearchGate. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 10. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. π–π stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.bcrec.id [journal.bcrec.id]
- 14. Reversal of regioselectivity (straight vs. cross ring closure) in the intramolecular [2+2] photocycloaddition of phenanthrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This important heterocyclic scaffold is a common building block in medicinal chemistry and materials science.[1][2] A prevalent and accessible synthetic route involves the O-alkylation of ethyl salicylate with chloroacetone, followed by a base-catalyzed intramolecular cyclization. While robust, this procedure presents several potential challenges, particularly during the reaction workup and product purification stages.
This guide is designed to provide direct, experience-based solutions to common issues encountered during this synthesis. We will delve into the causality behind these problems and offer validated protocols to ensure a successful outcome.
High-Level Experimental Workflow
The synthesis is typically a two-step process. Understanding the overall flow is critical for effective troubleshooting.
Caption: Overall workflow for the two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during the synthesis and workup.
Question 1: My final yield is very low. What are the likely causes?
A low overall yield can originate from inefficiencies in either the O-alkylation or the cyclization step.
-
Cause A: Incomplete O-Alkylation (Step 1). The initial Williamson ether synthesis may not have gone to completion. This is often due to an insufficiently strong base or poor reaction conditions. Unreacted ethyl salicylate will be removed during the workup and will not proceed to the cyclization step.
-
Solution: Before proceeding to the cyclization step, confirm the disappearance of the ethyl salicylate starting material by Thin Layer Chromatography (TLC). If the reaction is stalled, consider adding more base (e.g., anhydrous K₂CO₃) and extending the reflux time. For more difficult alkylations, using a stronger base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF) is an option, though this requires more stringent anhydrous techniques.
-
-
Cause B: Inefficient Cyclization (Step 2). The intramolecular condensation is the critical ring-forming step. Incomplete conversion of the intermediate, Ethyl 2-(2-oxopropoxy)benzoate, is a common problem.
-
Solution: The choice and concentration of the catalyst are crucial. While strong bases like sodium ethoxide (NaOEt) are effective, they can also promote side reactions if not used carefully. An alternative is to use a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which promotes cyclization via an electrophilic aromatic substitution mechanism. Monitor the reaction by TLC until the intermediate spot is consumed.
-
Question 2: After the cyclization reaction, my product is a dark, non-crystallizable oil. How can I purify it?
This is a classic sign of side-product formation, particularly polymeric tars. These are often generated by base-catalyzed self-condensation of chloroacetone or the ketone intermediate.
-
Mechanism of Tar Formation: Strong bases can deprotonate the methyl group of the ketone, leading to enolate formation. These enolates can then participate in aldol-type condensation reactions, leading to high-molecular-weight, colored oligomers that are difficult to remove.
-
Troubleshooting Strategy:
-
Minimize Formation: Use the base catalytically where possible, or add the substrate slowly to a solution of the base at a controlled temperature to minimize self-condensation. Using milder conditions, such as piperidine or pyrrolidine as the base, can sometimes be effective.
-
Purification: Avoid attempting to crystallize the crude oil directly. The impurities act as crystallization inhibitors. The most reliable method for purification is silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will typically separate the desired product (which is moderately polar) from non-polar impurities and the highly polar baseline tar.
-
Question 3: My NMR spectrum shows that the ethyl ester was hydrolyzed to a carboxylic acid. Why did this happen and can I recover my product?
This issue, known as saponification, occurs when the ester is cleaved by a strong base (like NaOH, KOH, or even excess NaOEt in the presence of water) under harsh conditions (e.g., prolonged heating).
-
Prevention:
-
Ensure your reagents and solvents for the cyclization step are as anhydrous as possible if using an alkoxide base.
-
Avoid using aqueous hydroxide bases (NaOH, KOH) for the cyclization step itself. If an aqueous workup is performed, ensure it is done at low temperatures and that any basic layers are quickly separated.
-
Use non-saponifying conditions, such as acid-catalyzed cyclization, if this problem persists.
-
-
Recovery: If you have a mixture of the desired ester and the corresponding carboxylic acid (3-methyl-1-benzofuran-2-carboxylic acid), you can separate them via an acid-base extraction.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The desired ester will remain in the organic layer.
-
Separate the layers. The organic layer can then be washed with brine, dried (e.g., with Na₂SO₄), and concentrated to yield the pure ester.
-
The carboxylic acid can be recovered from the aqueous layer by acidifying with dilute HCl until a precipitate forms, then extracting with ethyl acetate. This acid can be re-esterified in a separate step if desired.
-
Question 4: The O-alkylation step (Step 1) is slow and gives a messy reaction mixture. Are there ways to improve it?
-
Expert Insight: The reaction between the phenoxide of ethyl salicylate and chloroacetone can be inefficient due to the heterogeneity of using a solid base like K₂CO₃ in a solvent like acetone.
-
Optimized Solution:
-
Add a Catalyst: Add a catalytic amount of potassium iodide (KI). The iodide will displace the chloride on chloroacetone via the Finkelstein reaction to form iodoacetone in situ. The C-I bond is more labile than the C-Cl bond, making the subsequent Sₙ2 reaction with the phenoxide much faster.
-
Use a Different Solvent: Switching from acetone to a more polar aprotic solvent like DMF or acetonitrile can increase the reaction rate by better solvating the potassium phenoxide intermediate.[3]
-
Validated Experimental Protocol
This protocol provides a reliable method for the synthesis and purification of the target compound.
Step 1: Synthesis of Ethyl 2-(2-oxopropoxy)benzoate (Intermediate)
-
To a 250 mL round-bottom flask, add ethyl salicylate (10.0 g, 60.2 mmol), anhydrous potassium carbonate (12.5 g, 90.4 mmol), and potassium iodide (1.0 g, 6.0 mmol).
-
Add 100 mL of dry acetone as the solvent.
-
Stir the suspension and add chloroacetone (6.68 g, 72.2 mmol) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the ethyl salicylate spot has disappeared.
-
Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude intermediate as an oil. This crude product is often pure enough to be used in the next step without further purification.
Step 2: Synthesis and Workup of Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.66 g, 72.2 mmol) in 100 mL of absolute ethanol in a 250 mL flask, cooled in an ice bath.
-
Safety Note: Sodium is highly reactive with water and ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon) and with extreme caution.
-
-
To the freshly prepared sodium ethoxide solution, add the crude Ethyl 2-(2-oxopropoxy)benzoate from Step 1 dropwise with stirring at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The intramolecular cyclization and dehydration occur during this step.[7]
-
Monitor the reaction by TLC for the disappearance of the intermediate.
-
Workup: a. Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water. b. Neutralize the mixture by adding dilute hydrochloric acid (e.g., 2 M HCl) until the pH is ~7. A solid or oily product may precipitate. c. Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL). d. Combine the organic extracts and wash sequentially with water (1 x 100 mL) and saturated brine solution (1 x 100 mL).
- Rationale: The water wash removes residual ethanol and salts. The brine wash helps to break any emulsions and begins the process of drying the organic layer. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (starting from 2% ethyl acetate and gradually increasing to 10%).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield Ethyl 3-methyl-1-benzofuran-2-carboxylate as a white solid or pale yellow oil that should solidify upon standing.
Data & Reference Tables
Table 1: Typical Reaction Parameters
| Parameter | Step 1 (O-Alkylation) | Step 2 (Cyclization) |
| Solvent | Acetone, Acetonitrile, or DMF | Absolute Ethanol |
| Base/Catalyst | K₂CO₃ (Base), KI (Catalyst) | NaOEt (Base) or H₂SO₄ (Acid) |
| Temperature | Reflux (56 °C for Acetone) | Reflux (78 °C for Ethanol) |
| Duration | 12 - 18 hours | 2 - 4 hours |
Table 2: Representative TLC Data
| Compound | Rf Value (4:1 Hexane:EtOAc) | Visualization |
| Ethyl Salicylate | ~0.55 | UV active |
| Intermediate | ~0.40 | UV active |
| Final Product | ~0.65 | UV active, may stain with KMnO₄ |
Note: Rf values are approximate and can vary based on specific TLC plate, chamber saturation, and exact solvent ratio.
Visual Troubleshooting Guide
This decision tree can help diagnose issues during the workup and purification phase.
Caption: Decision tree for troubleshooting common workup issues.
References
-
Shaikh, K. A., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available from: [Link][8][9]
-
Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia, The Free Encyclopedia. Available from: [Link][10]
-
Shaikh, K. A., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. AGRIS. Available from: [Link][11]
-
Reddy, T. S., & Sridhar, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(42), 26345–26376. Available from: [Link][12]
-
Shaikh, A. K., & Varvounis, G. (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. Available from: [Link][13]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link][14]
-
Patil, S. A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-775. Available from: [Link][3]
-
Iqbal, N., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link][15][16]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available from: [Link][7]
-
MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate. Available from: [Link][1]
-
Sharma, S., & Kumar, A. (2013). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research, 2(3), 546-562. Available from: [Link][2]
-
Wikipedia contributors. (2024). Ethyl salicylate. Wikipedia, The Free Encyclopedia. Available from: [Link][4]
-
Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available from: [Link][17][18]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. Available from: [Link][5]
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 5. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 11. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 12. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. orgsyn.org [orgsyn.org]
Removal of unreacted starting materials from "Ethyl 3-methyl-1-benzofuran-2-carboxylate"
Welcome to the technical support center for the purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials from this valuable benzofuran derivative. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your final compound.
Understanding the Chemistry: The "Why" Behind the Purification Strategy
The successful purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate hinges on understanding its synthesis and the nature of potential impurities. A common and efficient route to this compound involves the reaction of 2-hydroxyacetophenone with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base.
This reaction, a variation of the Perkin-Oglialoro reaction, is generally robust. However, incomplete conversion is a frequent challenge, leading to the presence of unreacted 2-hydroxyacetophenone and residual α-haloacetate in the crude product mixture. The primary goal of the purification process is to selectively remove these starting materials while maximizing the recovery of the desired ester.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common questions and issues that may arise during the purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Q1: My crude product is a viscous oil/dark solid. What are the likely impurities?
A1: The most probable impurities are unreacted 2-hydroxyacetophenone and potentially some polymeric byproducts. 2-hydroxyacetophenone is a phenolic compound and can be readily removed using an acid-base extraction. The dark coloration often arises from minor side reactions and can typically be eliminated during column chromatography or recrystallization.
Q2: I performed a simple aqueous work-up, but my NMR spectrum still shows signals for 2-hydroxyacetophenone. Why?
A2: 2-hydroxyacetophenone has some solubility in common organic extraction solvents. A simple water wash is often insufficient for its complete removal. The key is to exploit the acidic nature of the phenolic hydroxyl group. By washing the organic layer with a basic aqueous solution (e.g., 10% sodium hydroxide), the 2-hydroxyacetophenone is deprotonated to form the water-soluble sodium phenoxide salt, which is then efficiently extracted into the aqueous phase.[1][2]
Q3: I'm struggling with the column chromatography. My product and impurities are co-eluting.
A3: This is a common challenge. Here are a few troubleshooting steps:
-
Optimize Your Solvent System: The polarity of your eluent is critical. For moderately polar compounds like Ethyl 3-methyl-1-benzofuran-2-carboxylate, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity. A solvent system of ethyl acetate:hexane (1:10) has been reported to be effective for similar benzofuran esters.[3]
-
Dry Loading vs. Wet Loading: If your crude product is not very soluble in the initial eluent, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to sharper bands and better separation.
-
Check for Compound Stability: Benzofurans can sometimes be sensitive to acidic silica gel. If you suspect degradation on the column, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to your eluent).
Q4: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This often happens when the solution is cooled too quickly or when the solvent is too good at dissolving the compound even at low temperatures.
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For esters, common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]
-
Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.
-
Consider a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common pair for esters is ethyl acetate (good solvent) and hexane (poor solvent).
Step-by-Step Purification Protocols
Here are detailed protocols for the most common and effective purification methods for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This should be your first step to remove the bulk of the unreacted 2-hydroxyacetophenone.
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Initial Water Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove any water-soluble inorganic salts.
-
Basic Wash: Add a 10% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The unreacted 2-hydroxyacetophenone will be extracted into the aqueous layer as its sodium salt.[1] Drain and discard the aqueous layer. Repeat this wash one more time.
-
Neutralization Wash: Wash the organic layer with deionized water until the pH of the aqueous wash is neutral.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Protocol 2: Silica Gel Column Chromatography
This technique is excellent for separating the desired product from any remaining starting materials and non-polar or slightly more polar byproducts.
-
Prepare the Column: Pack a glass column with silica gel (60-120 or 100-200 mesh size is usually sufficient) using a slurry of the initial eluent (e.g., 2% ethyl acetate in hexane).
-
Load the Sample: Dissolve the partially purified product from the acid-base extraction in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry loading as described in the FAQs.
-
Elution: Begin eluting with the initial low-polarity solvent system. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). A common visualization technique is UV light, as benzofurans are UV-active.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 2% to 5% to 10% ethyl acetate in hexane) to elute your product in a reasonable number of fractions. This can help to sharpen the elution band and improve separation.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Protocol 3: Recrystallization
For obtaining a highly pure, crystalline final product.
-
Choose a Suitable Solvent: Based on small-scale solubility tests, select an appropriate solvent or solvent system. Ethanol or a mixture of ethyl acetate and hexane are good starting points.
-
Dissolve the Product: In a flask, add the purified product from column chromatography and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with stirring) while adding more solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air-dry on the filter paper, and then dry them further in a vacuum oven to remove any residual solvent.
Data Presentation
| Purification Technique | Key Parameters | Expected Outcome |
| Acid-Base Extraction | 10% NaOH (aq) wash | Removal of unreacted 2-hydroxyacetophenone |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | Separation from non-polar and closely related impurities |
| Recrystallization | Ethanol or Ethyl Acetate/Hexane | High purity crystalline solid |
Visualization of the Purification Workflow
Caption: Purification workflow for Ethyl 3-methyl-1-benzofuran-2-carboxylate.
References
- Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone?. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
-
ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]
- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
- The Royal Society of Chemistry. (2011). Discovery of N,N-dimethyl-5-(2-methyl-6-((5.
- Google Patents. (n.d.). Efficient preparation method of 2'-hydroxyacetophenone compounds.
- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
-
The University of the West Indies at Mona. (n.d.). Separation of an Unknown Mixture. Retrieved from [Link]
Sources
Technical Support & Troubleshooting Guide: Ethyl 3-methyl-1-benzofuran-2-carboxylate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to purifying crude "Ethyl 3-methyl-1-benzofuran-2-carboxylate." As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.
This guide is structured to provide rapid answers to common questions, followed by in-depth protocols and troubleshooting for more persistent purity issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Q1: My crude product is a dark oil. What are the likely impurities?
A1: A dark, oily crude product typically indicates the presence of unreacted starting materials, polymeric byproducts, or decomposition products. Common impurities from synthesis, such as those involving salicylaldehyde derivatives, can include residual phenols, uncyclized intermediates, and highly conjugated side-products that are often colored. The synthesis procedure itself can give hints; for instance, reactions involving bases like K₂CO₃ might leave inorganic salts that need to be washed out, while catalyst residues (e.g., Palladium or Copper) from coupling reactions may also be present.
Q2: What is the best starting point for purification?
A2: For most crude reaction mixtures, the first step should be a standard aqueous work-up. This involves dissolving the crude product in a water-immiscible organic solvent like ethyl acetate and washing with water, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like phenols, and finally with brine to remove excess water. After drying over an anhydrous salt (e.g., Na₂SO₄) and removing the solvent under reduced pressure, you can choose a more advanced purification technique based on the nature of the remaining impurities.
Q3: Should I use recrystallization or column chromatography?
A3: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is ideal if your product is relatively pure (>85-90%) and solid at room temperature. The target compound has a reported melting point of 49-51 °C, making it a good candidate for recrystallization from a suitable solvent system. This method is excellent for removing small amounts of closely related impurities and is easily scalable.
-
Column Chromatography is the method of choice for complex mixtures containing multiple components or when impurities have similar solubility profiles to your product. It offers high-resolution separation and is effective for removing both polar and non-polar impurities.
Q4: What are the key physical properties I should know for purification?
A4: Knowing the physical properties is critical for designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | |
| Molecular Weight | 204.22 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 49-51 °C | |
| Boiling Point | 162-167 °C @ 16 Torr | |
| Storage | Room temperature, dry, sealed |
Part 2: Deep Dive - Purification Protocols & Methodologies
This section provides detailed, step-by-step instructions for the primary purification techniques.
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Fig. 1: A decision tree for selecting the optimal purification method.
This is the most versatile method for purifying benzofuran derivatives from complex reaction mixtures.
Underlying Principle (Expertise & Experience): Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Ethyl 3-methyl-1-benzofuran-2-carboxylate is a moderately polar compound. A solvent system of hexane and ethyl acetate is typically effective, where hexane is a non-polar solvent and ethyl acetate is a more polar solvent. By starting with a low polarity eluent and gradually increasing its polarity, compounds will elute in order of increasing polarity.
Recommended Solvent Systems: The ideal eluent composition provides a retention factor (Rƒ) of ~0.25-0.35 for the target compound on a TLC plate.
| Eluent System (Hexane:Ethyl Acetate) | Typical Use Case | Source |
| 10:1 | A good starting point for relatively non-polar impurities. | |
| 5:1 to 3:1 | For separating compounds of moderate polarity. | |
| Petroleum Ether:Ethyl Acetate (8:2 or 7:3) | An alternative non-polar/polar system. |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot your crude product on a silica gel TLC plate and develop it in various hexane:ethyl acetate ratios. Visualize the spots under UV light.
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (60-120 mesh is common) in the initial, least polar eluent (e.g., 10:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gentle air pressure, ensuring no air bubbles are trapped. The packed silica height should be about 20 cm for every 1 g of crude material.
-
-
Sample Loading:
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions (e.g., 25 mL each).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvent.
-
-
Validation: Confirm the purity of the isolated product by measuring its melting point (should be sharp, around 49-51 °C) and acquiring an NMR spectrum.
Caption: Fig. 2: Step-by-step workflow for flash column chromatography.
Ideal for purifying semi-pure, solid crude product.
Underlying Principle (Expertise & Experience): Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities when hot but will allow only the target compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.
Step-by-Step Methodology:
-
Solvent Screening: Find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Common choices for moderately polar compounds include ethanol, methanol, isopropanol, or a hexane/ethyl acetate mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can insulate the flask. Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
-
Validation: Check the melting point of the crystals. A pure compound will have a sharp melting point (e.g., within a 1-2 °C range) that matches the literature value (49-51 °C). A broad melting range indicates the presence of impurities.
Part 3: Advanced Troubleshooting
Q5: My compound won't crystallize during recrystallization. What should I do?
A5: This is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
Q6: During column chromatography, my product is eluting with an impurity (streaking or overlapping spots on TLC). How can I improve separation?
A6: Overlapping spots indicate that the chosen eluent system is not providing adequate separation.
-
Decrease Solvent Polarity: If the Rƒ values are too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (ethyl acetate). For example, move from a 5:1 to a 10:1 hexane:ethyl acetate mixture.
-
Change Solvents: Sometimes, a different solvent system is needed to alter the selectivity. Consider replacing ethyl acetate with diethyl ether or dichloromethane to change the interactions with the silica gel.
-
Optimize Column Parameters: Use a longer column or a finer mesh silica gel (e.g., 230-400 mesh) for higher resolution. Ensure the column is packed perfectly and the sample is loaded in a narrow band.
Q7: After purification, my product's NMR shows it is clean, but it still has a slight yellow tint. Why?
A7: A persistent yellow tint in an otherwise pure sample often points to trace amounts of highly conjugated, colored impurities that are difficult to remove completely. While these may be present in quantities too small to be detected by standard ¹H NMR, they can be visually apparent. If the highest purity is required (e.g., for pharmaceutical applications), a second purification step, such as recrystallization after column chromatography or treatment with activated charcoal during recrystallization, may be necessary.
References
-
PubChem. Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021. Available at: [Link]
-
ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]
- MySkinRecipes. *Ethyl 3-methylbenzofuran-
Technical Support Center: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical aspect of solvent selection, offering troubleshooting advice and frequently asked questions to ensure the success and efficiency of your synthesis. Our approach is grounded in scientific principles and practical laboratory experience to help you navigate the nuances of this chemical transformation.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the most common solvents used for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate and why?
Traditionally, solvents like dimethylformamide (DMF), acetonitrile, and toluene have been employed in benzofuran synthesis.[1][2] The choice of solvent is dictated by several factors including the specific reaction mechanism, the solubility of reactants and intermediates, and the reaction temperature. For instance, in palladium-catalyzed syntheses, toluene is often used.[1] Acetonitrile is a common choice for reactions involving salicylaldehydes and ethyl bromoacetate in the presence of a base.[2]
Q2: Are there greener or more sustainable solvent alternatives?
Yes, the field of green chemistry is actively exploring more environmentally friendly solvent options. Deep Eutectic Solvents (DES), such as those based on choline chloride, have emerged as promising alternatives.[1] These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. Additionally, solvent-free reaction conditions are being developed for some benzofuran syntheses, which represents the ultimate green approach.[3][4]
Q3: How does solvent polarity affect the reaction yield and rate?
Solvent polarity plays a crucial role in stabilizing charged intermediates and transition states that may form during the reaction. For reactions proceeding through polar intermediates, a polar solvent can increase the reaction rate and yield. However, in some cases, particularly in palladium-catalyzed cross-coupling reactions, non-polar solvents like toluene or dioxane can be more effective as they may prevent the deactivation of the catalyst and reduce the formation of homocoupling byproducts.[5]
Q4: Can the choice of solvent influence the regioselectivity of the reaction?
Absolutely. In syntheses where multiple reactive sites are present, the solvent can influence which site is favored for reaction. This is often due to the solvent's ability to selectively solvate and stabilize one transition state over another. For example, in Friedel-Crafts type cyclizations to form benzofurans, the regiochemical outcome can be influenced by the solvent's interaction with the Lewis acid catalyst and the substrate.[6]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Product
Possible Cause: Inappropriate solvent choice leading to poor solubility of reactants or intermediates, or side reactions.
Troubleshooting Steps:
-
Solubility Check: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. If not, consider a solvent or solvent mixture with different polarity.
-
Solvent Screening: If solubility is not the issue, perform small-scale screening with a panel of solvents of varying polarities (e.g., toluene, THF, acetonitrile, DMF). This can help identify a solvent that better stabilizes the desired reaction pathway.
-
Consider "Greener" Options: Deep Eutectic Solvents have been shown to improve yields in some benzofuran syntheses by stabilizing polar intermediates.[1]
Issue 2: Formation of Significant Side Products
Possible Cause: The solvent may be participating in the reaction or promoting undesired reaction pathways. For example, in Sonogashira couplings, polar solvents like DMSO, DMF, and acetonitrile can sometimes promote the homocoupling of the alkyne as a major side reaction.[5]
Troubleshooting Steps:
-
Switch to a Non-polar Solvent: In the case of Sonogashira-type reactions, switching to a non-polar solvent like toluene or 1,4-dioxane can significantly reduce the formation of homocoupling byproducts.[5]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can promote oxidative side reactions, which can be influenced by the solvent.
-
Temperature Optimization: The influence of the solvent can be temperature-dependent. Optimizing the reaction temperature in conjunction with the solvent can help minimize side product formation.
Issue 3: Difficulty in Product Purification
Possible Cause: High-boiling point solvents like DMF or DMSO can be difficult to remove completely from the final product.
Troubleshooting Steps:
-
Azeotropic Removal: For solvents like toluene, azeotropic distillation with a lower-boiling solvent can aid in its removal.
-
Aqueous Work-up: If the product is not water-soluble, performing an aqueous work-up can help remove water-miscible high-boiling solvents like DMF and DMSO.
-
Solvent Selection at the Outset: If purification is a known issue, consider using a lower-boiling point solvent from the beginning, provided it is compatible with the reaction chemistry.
Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Caption: A decision workflow for selecting and optimizing a solvent for synthesis.
Comparative Data of Potential Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Common Applications in Benzofuran Synthesis | Green Chemistry Considerations |
| Toluene | 2.4 | 111 | Palladium-catalyzed reactions, Friedel-Crafts cyclizations.[1] | Petrochemical origin, volatile organic compound (VOC). |
| Acetonitrile | 5.8 | 82 | Reactions with salicylaldehydes.[2] | VOC, toxic. |
| Dimethylformamide (DMF) | 6.4 | 153 | General purpose polar aprotic solvent.[1] | High boiling point, difficult to remove, reprotoxic. |
| 1,4-Dioxane | 4.8 | 101 | Sonogashira coupling reactions.[7] | Peroxide-forming, suspected carcinogen. |
| Deep Eutectic Solvents (DES) | Variable | Variable | Emerging green alternative.[1] | Often biodegradable, low toxicity, renewable sources. |
| Ethanol | 4.3 | 78 | Perkin rearrangement under microwave conditions.[8] | Renewable, biodegradable, low toxicity. |
Detailed Experimental Protocol: A Greener Approach
This protocol outlines the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate utilizing a more environmentally benign solvent system.
Reaction: One-pot synthesis from salicylaldehyde and ethyl 2-butynoate in a Deep Eutectic Solvent.
Materials:
-
Salicylaldehyde
-
Ethyl 2-butynoate
-
Choline chloride
-
Ethylene glycol
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
In a clean, dry beaker, combine choline chloride and ethylene glycol in a 1:2 molar ratio.
-
Heat the mixture gently (around 60-80 °C) with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq) and the prepared DES.
-
Stir the mixture until the salicylaldehyde is fully dissolved.
-
Add triethylamine (2.0 eq) followed by Copper(I) iodide (0.1 eq).
-
Fit the flask with a condenser and place it under an inert atmosphere.
-
-
Reaction Execution:
-
Slowly add ethyl 2-butynoate (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the DES and facilitate product extraction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
-
Self-Validation:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.
-
NMR Spectroscopy: Characterize the final product by 1H and 13C NMR to confirm the structure and purity.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (Source: NIH) [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (Source: Atlantis Press) [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (Source: Bentham Science Publishers) [Link]
-
Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. (Source: Taylor & Francis Online) [Link]
-
Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (Source: Zoltán Novák) [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (Source: NISCAIR Online Periodicals Repository) [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (Source: Oaji.net) [Link]
-
Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans Tetrahedron. (Source: ElectronicsAndBooks) [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (Source: ResearchGate) [Link]
-
Benzofuran synthesis. (Source: Organic Chemistry Portal) [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (Source: Beaudry Research Group - Oregon State University) [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (Source: PMC - PubMed Central) [Link]
- GB2193211A - Synthesis of benzofurans.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. [PDF] Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. spuvvn.edu [spuvvn.edu]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate. Benzofuran derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis often involves highly exothermic steps that pose significant safety and scalability challenges.[1][2] This document focuses on the practical management of these thermal hazards, offering troubleshooting advice and best practices to ensure safe, reproducible, and high-yielding reactions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazards
This section addresses fundamental questions regarding the exothermic nature of the synthesis.
FAQ 1: What are the primary exothermic steps in the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate?
The synthesis, commonly proceeding via a Perkin-like condensation or a related pathway involving nucleophilic substitution and cyclization, typically has two major heat-generating events:
-
Initial Acid-Base Reaction: The deprotonation of the phenolic hydroxyl group on a salicylaldehyde or 2-hydroxyacetophenone precursor using a base (e.g., potassium carbonate, sodium hydride) is a rapid and exothermic acid-base neutralization.
-
Intramolecular Cyclization: The key ring-forming step, an intramolecular condensation or cyclization to form the stable aromatic benzofuran ring, is thermodynamically highly favorable and releases a significant amount of energy.[3] This step is often the most critical to control, as its rate is highly temperature-dependent.
FAQ 2: Why is heat management more critical during scale-up?
The challenge of thermal management intensifies dramatically during scale-up due to a fundamental principle of geometry: as the volume of a reactor increases, its surface area does not increase proportionally. This leads to a lower surface-area-to-volume ratio.
-
Heat Generation: Is proportional to the volume (mass) of the reactants.
-
Heat Dissipation: Is proportional to the surface area of the reactor available for cooling.
Consequently, a larger reactor has a diminished capacity to dissipate the heat generated by the reaction, making it far more susceptible to rapid temperature increases and thermal runaway.[4][5]
FAQ 3: What are the consequences of poor thermal control?
Inadequate management of the reaction exotherm can lead to a cascade of negative outcomes:
-
Reduced Product Yield and Purity: Localized hotspots can promote side reactions and the formation of impurities, complicating purification and reducing the yield of the desired product.[4]
-
Thermal Runaway: This is the most severe consequence. A thermal runaway occurs when the heat generated by the reaction exceeds the system's ability to remove it, leading to a self-accelerating cycle of increasing temperature and reaction rate.[5] This can cause the solvent to boil violently, leading to a rapid pressure increase, reactor over-pressurization, and potentially an explosion or release of toxic materials.
Section 2: Troubleshooting Guide - Addressing Common Issues
This guide provides direct answers to specific problems encountered during the synthesis.
Q1: My reaction temperature is rising uncontrollably. What are the immediate steps to prevent a thermal runaway?
A rapid, uncontrolled temperature rise is a critical safety event. The primary goal is to immediately stop the heat generation and maximize heat removal.
Immediate Actions:
-
Stop Reagent Addition: If a reagent is being added, stop the feed immediately. This is the fastest way to halt the primary source of heat generation.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower its temperature.
-
Enhance Agitation: Increase the stirring speed to improve heat transfer from the bulk of the reaction mixture to the vessel walls, but be cautious of splashing or vortex formation.[4]
-
Prepare for Emergency Quenching: If the temperature continues to rise, have a pre-chilled, non-reactive solvent or a suitable quenching agent ready to add to the reactor to dilute the reactants and absorb heat.
The following workflow diagram outlines the decision-making process for managing a critical temperature spike.
Caption: Workflow for immediate response to a thermal runaway event.
Q2: I'm observing significant byproduct formation, likely due to localized hotspots. How can I improve heat dissipation?
Byproduct formation is often a direct result of poor heat transfer within the reaction mass.[4] The following strategies can mitigate this:
-
Increase Solvent Volume: Diluting the reaction mixture provides a larger thermal mass to absorb heat and reduces the concentration of reactants, thereby slowing the reaction rate.[4]
-
Optimize Agitation: Ensure the stirrer and vessel geometry are appropriate for the scale. Use of baffles in the reactor can break up vortices and improve mixing efficiency, ensuring a more uniform temperature distribution.[4]
-
Slower Reagent Addition: Add the most reactive component (e.g., the alkylating agent or the base) slowly over an extended period using a syringe pump or dosing funnel. This controls the rate of heat generation to match the rate of heat removal.
-
Use a Higher Boiling Point Solvent: A solvent with a higher boiling point provides a larger safety margin between the reaction temperature and the solvent's boiling point, reducing the risk of over-pressurization.[4]
Q3: My yield decreases significantly when I move from a 1g to a 100g scale. Is this related to thermal management?
Yes, this is a classic scale-up problem directly linked to thermal management. On a small scale, the high surface-area-to-volume ratio allows for efficient, passive heat dissipation to the surroundings. On a 100g scale, the heat generated is 100 times greater, but the surface area for cooling is far less than 100 times larger. The resulting increase in internal temperature, even if subtle, can favor decomposition pathways or side reactions that were negligible at the smaller scale. Re-optimizing the reaction conditions, particularly the rate of addition and cooling efficiency, is essential.[4]
Section 3: Best Practices & Experimental Protocols
Adherence to best practices is critical for safety and reproducibility.
Protocol 1: Recommended Laboratory Setup for Controlled Exotherm Management
-
Reaction Vessel: A jacketed glass reactor connected to a circulating chiller/heater is ideal. For smaller scales, a round-bottom flask submerged in a well-stirred cooling bath (ice-water, dry ice/acetone) is sufficient.
-
Agitation: An overhead mechanical stirrer is superior to a magnetic stir bar for ensuring efficient mixing in viscous or large-volume reactions.
-
Reagent Addition: A programmable syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition of liquid reagents.
-
Temperature Monitoring: A digital thermometer with the probe placed directly in the reaction mixture (not just in the cooling bath) to measure the internal temperature accurately.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, especially if using moisture-sensitive reagents like NaH.[6]
Protocol 2: Step-by-Step Synthesis with Integrated Thermal Control Points
This generalized protocol for synthesizing Ethyl 3-methyl-1-benzofuran-2-carboxylate from a 2-hydroxyacetophenone precursor highlights critical control points.
-
Setup & Inerting: Assemble the reactor setup as described above. Purge the vessel with nitrogen for 15 minutes.
-
Charge Initial Reagents: Add 2-hydroxyacetophenone (1.0 eq) and a suitable solvent (e.g., DMF or Acetonitrile) to the reactor. Begin stirring.
-
Initial Cooling (Control Point 1): Cool the mixture to 0 °C using an ice bath. Rationale: This pre-cooling step ensures that the heat from the initial deprotonation is immediately absorbed.
-
Base Addition (Control Point 2): Add the base (e.g., Potassium Carbonate, 1.5 eq) portion-wise over 30-60 minutes. Monitor the internal temperature closely, ensuring it does not exceed 5-10 °C. Rationale: Portion-wise addition prevents a large, single exotherm from the acid-base reaction.
-
Alkylation (Control Point 3): After the base is added, begin the slow, dropwise addition of ethyl 2-bromopropionate (1.1 eq) via syringe pump over 1-2 hours. Maintain the internal temperature at 0-5 °C. Rationale: This is a key exothermic step. Slow addition is the primary method of controlling the rate of heat generation.
-
Slow Warming & Cyclization: Once the addition is complete, allow the reaction to stir at 0 °C for another hour, then slowly warm to room temperature and potentially heat to reflux to drive the cyclization to completion, monitoring by TLC or HPLC.[7]
Data Presentation: Key Parameters for Thermal Management
The following table provides a starting point for scaling the reaction. These values should be refined based on laboratory-specific equipment and risk assessment.
| Parameter | 1 g Scale | 10 g Scale | 100 g Scale | Rationale |
| Solvent Volume (Acetonitrile) | 20 mL | 150 mL | 1.2 L | Increased thermal mass and dilution to control reaction rate.[4] |
| Base Addition Time | 5 min | 20 min | 60 min | Control initial exothermic neutralization reaction. |
| Alkylating Agent Addition Time | 15 min | 60 min | 180+ min | Primary control over the main heat-generating step. |
| Max Internal Temp (°C) | < 10 °C | < 5 °C | < 5 °C | Tighter control is needed at larger scales to prevent runaway. |
| Cooling Method | Ice Bath | Jacketed Reactor @ 0°C | Jacketed Reactor @ -5°C | More powerful cooling is required to handle the increased heat load. |
Section 4: Visual Guides
Visual aids can clarify complex relationships in thermal management.
Caption: Relationship between heat generation and removal in a chemical reactor.
References
- ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.
- Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
- National Institutes of Health (NIH). (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate.
- BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
- Tokyo University of Science. (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation.
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. icheme.org [icheme.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. op.niscair.res.in [op.niscair.res.in]
Technical Support Center: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and handling of Ethyl 3-methyl-1-benzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. Benzofuran derivatives are integral to numerous natural products and pharmacologically active agents, making their efficient synthesis a critical endeavor[1][2]. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address common stability issues and procedural challenges.
Troubleshooting Guide
This section addresses specific experimental failures. The advice provided is based on established chemical principles and common empirical observations in benzofuran synthesis.
Q1: My reaction resulted in a very low yield or failed completely. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate, typically prepared from a substituted phenol and a β-ketoester like ethyl 2-chloroacetoacetate, is a common issue stemming from several critical parameters. The reaction generally proceeds via an initial O-alkylation followed by an intramolecular cyclization/dehydration[3][4]. Failure can occur at either stage.
Root Cause Analysis & Corrective Actions:
-
Base Selection and Stoichiometry: The choice and amount of base are paramount. A weak or sterically hindered base is required to facilitate the O-alkylation of the phenol without promoting side reactions.
-
Insight: Strong bases like sodium ethoxide can catalyze the self-condensation of the β-ketoester (e.g., Claisen condensation), consuming your starting material. They can also promote C-alkylation of the phenol, which does not lead to the desired benzofuran ring system.
-
Recommendation: Anhydrous potassium carbonate (K₂CO₃) is the most commonly employed and reliable base for this transformation[5]. It is sufficiently basic to deprotonate the phenol but not the α-proton of the ketoester. Use at least 2.0 equivalents to neutralize the phenolic proton and the HCl generated during the reaction.
-
-
Solvent and Temperature: The reaction environment dictates solubility and reaction rates.
-
Insight: Polar aprotic solvents like Acetone, Dimethylformamide (DMF), or Acetonitrile are ideal. They effectively dissolve the phenoxide salt and the ketoester, facilitating the Sₙ2 reaction.
-
Recommendation: Refluxing acetone is a good starting point. If the reaction is sluggish, switching to DMF or Acetonitrile and increasing the temperature may be necessary[6]. However, be aware that higher temperatures can also promote side reactions. Monitor the reaction progress closely by Thin Layer Chromatography (TLC).
-
-
Reagent Quality: The purity and dryness of your reagents are critical.
-
Insight: Moisture in the reaction will quench the phenoxide and can hydrolyze the ester. The α-halo-β-ketoester can degrade upon storage; it is often a lachrymator and should be handled with care.
-
Recommendation: Use freshly distilled solvents. Ensure your phenol is pure and your potassium carbonate is dried in an oven before use. Verify the purity of the ethyl 2-chloroacetoacetate by ¹H NMR if it has been stored for an extended period.
-
Troubleshooting Workflow Diagram:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low product yield.
Q2: I'm observing product decomposition during aqueous workup or purification. How can I improve the stability of my compound?
A2: Ethyl 3-methyl-1-benzofuran-2-carboxylate is susceptible to hydrolysis under both strongly acidic and basic conditions, particularly at elevated temperatures. The furan ring system itself can also be sensitive to strong acids[7]. The primary stability concern is the hydrolysis of the ethyl ester to the corresponding 3-methyl-1-benzofuran-2-carboxylic acid. This carboxylic acid is a β-keto acid analogue (enol ether) and is prone to decarboxylation upon heating, leading to the formation of 3-methyl-1-benzofuran[8][9].
Stabilization Strategies:
-
Neutral Workup: Avoid harsh pH changes during the workup.
-
Insight: Washing with strong bases (e.g., 1M NaOH) to remove unreacted phenol will saponify your ester product. Washing with strong acids (e.g., 1M HCl) can promote hydrolysis and potentially degrade the benzofuran core.
-
Protocol: After removing the solvent, dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) before concentration.
-
-
Temperature Control: Perform all workup and purification steps at or below room temperature.
-
Insight: Hydrolysis and subsequent decarboxylation are significantly accelerated by heat[9].
-
Recommendation: Use a rotary evaporator with a water bath set no higher than 40°C to remove solvents.
-
-
Purification: Standard silica gel chromatography is generally suitable.
-
Insight: Silica gel is slightly acidic but typically does not cause decomposition of this compound if the chromatography is performed relatively quickly.
-
Recommendation: Use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate gradient). Do not let the product sit on the silica gel column for an extended period.
-
Degradation Pathway:
The following diagram illustrates the potential degradation of the target molecule during a harsh workup.
Caption: Potential degradation pathway of the product.
Frequently Asked Questions (FAQs)
Q: What is a reliable, step-by-step protocol for the synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate?
A: This protocol is a robust method adapted from common literature procedures for benzofuran synthesis[5][6][10].
Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (approx. 10 mL per gram of phenol).
-
Addition: To the stirring suspension, add ethyl 2-chloroacetate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting phenol.
-
Workup (Initial): Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.
-
Workup (Extraction): Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL), water (1 x 25 mL), and saturated NaCl (brine) solution (1 x 25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Q: What are the optimal conditions for hydrolyzing the ethyl ester to 3-methyl-1-benzofuran-2-carboxylic acid without causing decarboxylation?
A: Careful control of temperature is essential. Saponification followed by a cold, careful acidification is the key.
Protocol for Hydrolysis:
-
Saponification: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio). Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting ester.
-
Neutralization: Cool the reaction mixture in an ice bath (0-5°C).
-
Acidification: While maintaining the low temperature, slowly add cold 1M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum at room temperature. Do not heat the acidic mixture or the isolated carboxylic acid , as this will induce decarboxylation[8][9].
Q: How should I store the final product for maximum long-term stability?
A: To ensure the integrity of Ethyl 3-methyl-1-benzofuran-2-carboxylate over time, store it under the following conditions:
-
Temperature: In a refrigerator (+4°C) or freezer (-20°C).
-
Atmosphere: Under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation.
-
Light: In an amber vial or a container protected from light.
Summary of Key Parameters
The following table summarizes the critical parameters for a successful synthesis.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Phenol | High Purity (>98%) | Impurities can lead to side products and difficult purification. |
| β-Ketoester | Ethyl 2-chloroacetoacetate | The corresponding bromo-ester is more reactive but less stable. |
| Base | Anhydrous K₂CO₃ (2.0-2.5 eq) | Mild, non-nucleophilic base prevents self-condensation of the ketoester. |
| Solvent | Acetone, Acetonitrile, or DMF | Polar aprotic solvents are required to dissolve reactants and salts. |
| Temperature | Reflux | Provides sufficient energy for cyclization without excessive decomposition. |
| Workup | Mildly basic wash (Sat. NaHCO₃) | Avoids hydrolysis of the ester product. |
| Purification | Silica Gel Chromatography | Effective for removing polar and non-polar impurities. Perform expeditiously. |
References
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - MDPI.
- Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC - NIH.
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - OUCI.
- Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - NIH.
- Synthesis of benzofurans from α-haloketones and phenols. - ResearchGate.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
- ethyl 3-methyl-1-benzofuran-2-carboxylate - ChemSynthesis.
- Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - Beilstein Journals.
- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central.
- Ethyl 3-methyl-1-benzofuran-2-carboxylate - Chemspace.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
- Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH.
- Decarboxylation - Master Organic Chemistry.
- (PDF) Reactivity of Benzofuran Derivatives - ResearchGate.
- 3-BENZOFURANCARBOXYLIC ACID, 2-METHYL- synthesis - ChemicalBook.
- Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC - NIH.
- Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate.
- An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. ijsdr.org [ijsdr.org]
- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzofuran synthesis and effectively troubleshoot the formation of unexpected byproducts. As a Senior Application Scientist, I have compiled this resource based on established literature and extensive field experience to provide you with actionable insights and solutions to common challenges encountered in the lab.
Introduction: The Challenge of Purity in Benzofuran Synthesis
Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2][3] However, their synthesis is often accompanied by the formation of unexpected byproducts that can complicate purification, reduce yields, and lead to misinterpretation of biological data. This guide provides a structured approach to identifying, characterizing, and mitigating these unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed in popular benzofuran synthesis routes?
A1: Byproduct formation is highly dependent on the chosen synthetic route. However, some general classes of unexpected products are frequently encountered:
-
Incomplete Cyclization Products: In multi-step, one-pot syntheses, such as the Sonogashira coupling followed by cyclization, the uncyclized intermediate can often be isolated as a major byproduct.[4]
-
Homocoupling Products: Palladium- and copper-catalyzed reactions, particularly the Sonogashira coupling, are prone to the homocoupling of terminal alkynes (Glaser coupling), leading to symmetric diynes.[5]
-
Rearrangement Products: Under certain conditions, rearrangements can occur. For instance, in the Perkin rearrangement of coumarins, incomplete rearrangement or alternative cyclization pathways can lead to impurities.[6][7] Similarly, unexpected intramolecular migrations have been observed in Wittig-based syntheses.[8][9]
-
Over-alkylation/acylation Products: In syntheses involving alkylating or acylating agents, reaction at unintended positions on the benzofuran core or starting materials can occur, especially with highly reactive reagents.
-
Solvent Adducts and Degradation Products: Depending on the reaction conditions (e.g., high temperature, strong acids/bases), the solvent or starting materials may degrade or participate in side reactions.
Q2: How can I effectively monitor my reaction to detect the formation of byproducts early?
A2: Early detection is crucial for minimizing byproduct formation. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.[5] Staining with different reagents (e.g., KMnO4, ceric ammonium molybdate) can help visualize different classes of compounds.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC and GC are invaluable.[5] They can provide information on the relative ratios of product to byproduct and help in optimizing reaction conditions.
-
In-situ NMR Spectroscopy: For certain reactions, in-situ NMR can provide real-time information on the formation and consumption of different species in the reaction mixture.
Troubleshooting Guides for Common Benzofuran Syntheses
Case Study 1: Palladium-Catalyzed Sonogashira Coupling/Cyclization
Issue: "My Sonogashira reaction between an o-iodophenol and a terminal alkyne is producing a significant amount of a non-polar byproduct, and the yield of my desired benzofuran is low."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling.
Potential Cause & Solution:
-
Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction, especially when a copper co-catalyst is used.[5]
-
Expert Insight: The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also catalyze the oxidative dimerization of the terminal alkyne. This is often exacerbated by the presence of oxygen.
-
Solutions:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[5] This may require a more active palladium catalyst or different ligands.
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, which promotes homocoupling.[5]
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[5]
-
Choice of Amine Base: Bulky amines like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling compared to less hindered amines.[5]
-
-
-
Incomplete Cyclization: The initial Sonogashira coupling occurs, but the subsequent intramolecular C-O bond formation to yield the benzofuran is slow or disfavored.[4]
-
Expert Insight: The conditions optimized for the Sonogashira coupling (e.g., temperature, base) may not be optimal for the cyclization step.
-
Solutions:
-
Increase Reaction Temperature: After the Sonogashira coupling is complete (as monitored by TLC/HPLC), increasing the reaction temperature can often drive the cyclization to completion.
-
Stronger Base: A stronger base may be required to deprotonate the phenol for the nucleophilic attack on the alkyne. Consider switching from a mild base like NaHCO₃ to a stronger one like K₂CO₃ or Cs₂CO₃.
-
Solvent Change: A more polar, aprotic solvent like DMF or DMSO might better facilitate the cyclization step.
-
-
Data Presentation: Effect of Reaction Conditions on Byproduct Formation
| Catalyst System | Base | Temperature (°C) | Desired Benzofuran Yield (%) | Homocoupling Byproduct (%) | Uncyclized Intermediate (%) |
| PdCl₂(PPh₃)₂/CuI | Et₃N | 80 | 45 | 30 | 20 |
| PdCl₂(PPh₃)₂ | DIPEA | 80 | 75 | <5 | 15 |
| PdCl₂(PPh₃)₂ | DIPEA | 110 | 90 | <5 | <5 |
Case Study 2: Intramolecular Wittig Reaction
Issue: "My intramolecular Wittig reaction to form a 2-substituted benzofuran is giving a complex mixture of products, including a compound with a higher molecular weight than expected."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for intramolecular Wittig reactions.
Potential Cause & Solution:
-
Unexpected Rearrangement: In the synthesis of 2-phenylbenzofurans from o-acyloxybenzylidene phosphoranes, an unexpected formation of 3-benzoyl-2-phenylbenzofurans has been reported.[8][9]
-
Expert Insight: This is believed to occur through an intramolecular migration of the benzoyl group from the ortho oxygen to the ylide carbanion.[8] This side reaction is more prominent with electron-withdrawing groups on the benzoyl chloride.[8]
-
Solutions:
-
Modify the Substrate: If possible, using a less electron-deficient acylating agent might suppress this rearrangement.
-
Temperature Control: Carefully controlling the reaction temperature may influence the kinetics of the desired cyclization versus the rearrangement. Lower temperatures might favor the desired product.
-
Alternative Synthetic Routes: If the rearrangement is persistent, alternative routes to the 2-substituted benzofuran that do not involve this specific Wittig reaction should be considered.[10][11]
-
-
-
Ylide Instability and Substrate Decomposition: The strongly basic conditions required for ylide formation can lead to decomposition of sensitive starting materials or the ylide itself.[5]
-
Expert Insight: Non-stabilized ylides are highly reactive and can participate in side reactions if the intramolecular cyclization is not rapid.
-
Solutions:
-
Choice of Base: The choice of base is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are often necessary.[5] Titrate the base to ensure accurate stoichiometry.
-
In-situ Ylide Generation: Generating the ylide in the presence of the carbonyl group can facilitate immediate reaction and minimize decomposition.
-
Protecting Groups: If the substrate contains sensitive functional groups, consider using protecting groups that are stable to the reaction conditions.
-
-
Experimental Protocols
Protocol 1: General Procedure for Byproduct Characterization
-
Isolation:
-
Separate the byproduct from the main product and starting materials using column chromatography, preparative TLC, or preparative HPLC.[5]
-
Assess the purity of the isolated byproduct by analytical TLC or HPLC.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular weight and elemental composition.[12][13] This is the first step in identifying an unknown.
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O, O-H, C≡C) present in the byproduct.[15]
-
-
Structure Elucidation:
-
Combine the data from MS, NMR, and IR to propose a structure for the byproduct.
-
If the byproduct is crystalline, single-crystal X-ray diffraction can provide an unambiguous structure determination.[14]
-
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis
This method provides an expedited route and often results in higher yields and purity compared to conventional heating.[6][16]
-
Reaction Setup:
-
In a microwave reaction vessel, combine the 3-halocoumarin (1.0 equiv.), sodium hydroxide (2.0 equiv.), and ethanol.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 300W for 5 minutes at 79°C.[6]
-
-
Workup:
Reaction Mechanism: Perkin Rearrangement
Caption: Mechanism of the Perkin rearrangement.[5]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Valente, S., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(11), 2898.
- YouTube. (2020).
- ResearchGate. (2025). A Novel Photochemical Wittig Reaction for the Synthesis of 2-Aryl/Alkylbenzofurans.
- Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.
- ResearchGate. (2024).
- Organic Chemistry Portal. (2023). Benzofuran synthesis.
- National Institutes of Health. (2024).
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Pharmaffili
- Synthesis, characterization, and bioevalu
- WuXi AppTec. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of the yeast antioxidant benzofuran and analogues.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
- National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- RSC Publishing. (2019).
- PubMed. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- ResearchGate. (2025).
- PubMed Central. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- ResearchGate. (n.d.). 6 questions with answers in BENZOFURANS | Science topic.
- Synthesis and Characterization of Benzofuranone and its Deriv
- Wikipedia. (2024). Perkin rearrangement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]
- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Validation of Ethyl 3-methyl-1-benzofuran-2-carboxylate by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Every novel compound synthesized en route to a potential therapeutic agent must be rigorously characterized to ensure its identity and purity. This guide provides an in-depth analysis of the structural validation of Ethyl 3-methyl-1-benzofuran-2-carboxylate , a heterocyclic compound belonging to the benzofuran class, which is a common scaffold in many biologically active molecules.[1]
This document, intended for researchers and drug development professionals, will detail the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the causality behind experimental choices and present a comparative analysis with a structural isomer, Ethyl 2-methyl-1-benzofuran-3-carboxylate , to demonstrate the power of these techniques in distinguishing between closely related structures.
The Compound: Ethyl 3-methyl-1-benzofuran-2-carboxylate
Part 1: Experimental Methodologies
The choice of analytical methods and their parameters is critical for acquiring high-quality, interpretable data. The protocols described below represent a self-validating system, where each technique provides complementary information to build a cohesive structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized Ethyl 3-methyl-1-benzofuran-2-carboxylate in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial; it must effectively dissolve the compound without its own signals overlapping key signals from the analyte.[4][5] CDCl₃ is a common choice for its relatively simple spectrum and good solvating power for moderately polar compounds.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS serves as the internal reference for both ¹H and ¹³C NMR spectra, with its signal defined as 0.00 ppm.[6]
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Acquire the ¹³C NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz proton magnet.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through its fragmentation pattern. Electron Ionization (EI) is a common technique for relatively small, volatile molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet for volatile compounds.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This process knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the generated ions into a mass analyzer, such as a quadrupole. The quadrupole uses a combination of direct current (DC) and radio frequency (RF) alternating current to filter ions based on their mass-to-charge ratio (m/z).[7][8][9][10][11] By scanning the voltages, a full spectrum of m/z values can be detected.
-
Detection: Ions that successfully pass through the analyzer strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions.[11] This signal is then processed to generate the mass spectrum.
Part 3: Comparative Analysis with a Structural Isomer
To underscore the specificity of these analytical techniques, we compare the expected data of our target compound with its isomer, Ethyl 2-methyl-1-benzofuran-3-carboxylate . [12][13]While both share the same molecular formula and weight (C₁₂H₁₂O₃, 204.22 g/mol ), their distinct structures will produce different spectra.
Structure of Isomer: Ethyl 2-methyl-1-benzofuran-3-carboxylate
NMR Comparison
The key difference lies in the positions of the methyl and ethyl carboxylate groups. This will significantly alter the chemical environment of the substituents and the adjacent furan ring positions.
Table 3: ¹H and ¹³C NMR Data Comparison
| Feature | Ethyl 3-methyl-1-benzofuran-2-carboxylate (Target) | Ethyl 2-methyl-1-benzofuran-3-carboxylate (Isomer) | Rationale for Difference |
| ¹H: Ar-CH₃ | ~ 2.65 ppm (s) | ~ 2.80 ppm (s) | The methyl group at C-2 is more deshielded due to proximity to the ring oxygen and being on an electron-richer position. |
| ¹³C: Ar-CH₃ | ~ 9.8 ppm | ~ 14.0 ppm | The chemical shift of the methyl carbon will be different based on its attachment point (C-3 vs. C-2). |
| ¹³C: C=O | ~ 162 ppm | ~ 165 ppm | The electronic environment of the carbonyl group is different, leading to a shift in its resonance. |
| ¹³C: C-2 & C-3 | C-2: ~148 ppm, C-3: ~118 ppm | C-2: ~158 ppm, C-3: ~110 ppm | The substituent effects are reversed. C-2 is now more deshielded (attached to O and CH₃). |
Mass Spectrometry Comparison
The mass spectra of both isomers are expected to be very similar because they possess the same functional groups and will likely undergo similar initial fragmentations (loss of •OCH₂CH₃ to form an ion at m/z 159). However, subtle differences in the relative intensities of fragment ions may be observed. High-resolution MS or tandem MS (MS/MS) experiments could potentially reveal more distinct fragmentation patterns for the resulting m/z 131 ions, but for standard EI-MS, differentiation can be challenging. This highlights why NMR is the primary tool for distinguishing isomers.
Conclusion
The structural validation of Ethyl 3-methyl-1-benzofuran-2-carboxylate is unequivocally achieved through the synergistic application of NMR and MS. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise location of the methyl and ethyl carboxylate substituents. Mass spectrometry corroborates the molecular formula and supports the structure through predictable fragmentation patterns.
Furthermore, the comparative analysis with a structural isomer, Ethyl 2-methyl-1-benzofuran-3-carboxylate, demonstrates the sensitivity and power of NMR in distinguishing between closely related molecules. While MS confirms the elemental composition, NMR provides the definitive constitutional assignment. This rigorous, multi-technique approach ensures the absolute structural integrity of synthesized compounds, a non-negotiable requirement in the fields of chemical research and pharmaceutical development.
References
- Thermo Fisher Scientific. Mass Analyzer Technology Overview.
- Slideshare. Quadrupole mass spectrometer.
- Microbe Notes. Quadrupole mass analyzer: Easy principle, working mechanism, advantages. (2014).
- Wikipedia. Quadrupole mass analyzer.
- Hiden Analytical. How a Quadrupole Mass Spectrometer Works. (2024).
- Indian Journal of Chemistry.
- BenchChem. Technical Support Center: Spectroscopic Analysis of Benzofurans.
- ChemSynthesis.
- BenchChem.
- Chemistry LibreTexts.
- ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- Chemspace.
- Rasayan Journal of Chemistry. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. (2014).
- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Chemguide.
- Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017).
- ChemicalBook.
- ChemSynthesis.
- Semantic Scholar.
- Journal of Pharmacognosy and Phytochemistry.
- J-STAGE. Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023).
- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)....
- SciSpace.
- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- Scribd.
- PubChem.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Quadrupole mass spectrometer | PPTX [slideshare.net]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 11. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 12. Ethyl 2-Methylbenzofuran-3-carboxylate | 40484-97-7 [chemicalbook.com]
- 13. chemsynthesis.com [chemsynthesis.com]
"Ethyl 3-methyl-1-benzofuran-2-carboxylate" vs. methyl 3-methyl-1-benzofuran-2-carboxylate in synthesis
In the landscape of modern drug discovery and materials science, the benzofuran scaffold stands out as a "privileged" heterocyclic system, forming the core of numerous biologically active and electronically significant molecules.[1][2] Natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] Within this vital class of compounds, ethyl 3-methyl-1-benzofuran-2-carboxylate and its methyl analogue serve as fundamental building blocks for constructing more elaborate molecular architectures.
The choice between these two seemingly similar esters is a frequent decision point in synthetic design. While separated by only a single methylene unit, the selection of the ethyl versus the methyl ester can have tangible consequences on reaction kinetics, purification strategies, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of these two key intermediates, supported by physicochemical data and established synthetic protocols, to empower researchers in making strategic, evidence-based decisions for their specific applications.
Part 1: Physicochemical Properties at a Glance
The seemingly minor structural variation between the ethyl and methyl esters imparts distinct physical properties that influence their behavior both in reaction vessels and during work-up procedures. The additional methylene group in the ethyl ester increases its molecular weight, which in turn elevates its boiling point and enhances its lipophilicity.
| Property | Methyl 3-methyl-1-benzofuran-2-carboxylate | Ethyl 3-methyl-1-benzofuran-2-carboxylate | Implication for the Synthetic Chemist |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₂H₁₂O₃[4] | The ethyl ester has a higher molecular weight. |
| Molecular Weight | 190.20 g/mol | 204.22 g/mol [4] | Affects stoichiometry calculations and mass spectrometry. |
| CAS Number | 2076-36-0 | 22367-82-4[4] | For accurate reagent identification and ordering. |
| Physical State | Solid | Liquid or low-melting solid | Handling and reaction setup may differ slightly. |
| Boiling Point | Not readily available | Higher than the methyl ester (estimated)[5] | A higher boiling point can be advantageous for high-temperature reactions but may require vacuum distillation for purification. |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents; slightly less polar | The increased alkyl character of the ethyl ester enhances its solubility in nonpolar solvents and decreases its solubility in water, which can be leveraged during aqueous work-ups.[5] |
| Lipophilicity (LogP) | Lower (estimated) | Higher (estimated)[5] | A higher LogP indicates greater lipophilicity, which can influence interactions with biological membranes in downstream applications and affect chromatographic behavior. |
Part 2: Synthesis and Comparative Reactivity
Both esters are commonly synthesized via the Perkin-Oglialoro reaction or related cyclization methods. A prevalent and reliable approach involves the reaction of an o-hydroxyacetophenone with the corresponding α-bromo ester in the presence of a base like potassium carbonate.
Caption: General synthesis of 3-methyl-1-benzofuran-2-carboxylates.
The true divergence in their utility becomes apparent in subsequent transformations of the ester functional group. The choice of ester directly impacts reactivity, primarily due to steric and electronic effects.
Key Reactions and Mechanistic Considerations
-
Saponification (Ester Hydrolysis): This is one of the most common follow-up reactions, converting the ester to the versatile 3-methyl-1-benzofuran-2-carboxylic acid intermediate. The methyl ester generally undergoes base-catalyzed hydrolysis at a faster rate than the ethyl ester. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the incoming hydroxide nucleophile at the carbonyl carbon.[6] The transition state for the hydrolysis of the methyl ester is lower in energy compared to that of the ethyl ester.[6]
-
Nucleophilic Acyl Substitution (e.g., Amidation, Hydrazide Formation): Similar to hydrolysis, reactions with other nucleophiles such as amines or hydrazine are typically faster with the methyl ester. For instance, the synthesis of 3-methylbenzofuran-2-carbohydrazide, a key precursor for creating various bioactive heterocycles like thiosemicarbazides, is more efficient when starting from the methyl ester due to reduced steric hindrance.
-
Transesterification: A critical consideration is the risk of transesterification. When using an alkoxide base, it is imperative to match the alcohol portion of the base to the ester. For example, using sodium methoxide with ethyl 3-methyl-1-benzofuran-2-carboxylate can lead to the formation of a mixture containing the methyl ester, complicating purification and characterization. Therefore, sodium ethoxide should be the base of choice when working with the ethyl ester.[7]
The following workflow diagram illustrates the decision-making process based on the desired synthetic outcome.
Caption: Decision workflow for selecting the appropriate ester.
Part 3: Experimental Protocols
To provide a practical context, detailed methodologies for key transformations are outlined below.
Protocol 1: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This procedure is adapted from established methods for benzofuran synthesis.[8]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-hydroxyacetophenone (10 mmol), anhydrous potassium carbonate (25 mmol), and 100 mL of acetone.
-
Addition of Reagent: Stir the mixture vigorously. Slowly add ethyl bromoacetate (11 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Protocol 2: Synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide from the Ethyl Ester
This protocol illustrates the conversion of the ester to a hydrazide, a common step in the synthesis of medicinal compounds.[3][9]
-
Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-methyl-1-benzofuran-2-carboxylate (10 mmol) in 50 mL of absolute ethanol.
-
Addition of Nucleophile: Add hydrazine hydrate (80% solution, 20 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed as the product is often less soluble than the starting ester.
-
Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material and excess hydrazine. Dry the product under vacuum to yield the pure 3-methyl-1-benzofuran-2-carbohydrazide.
Conclusion and Senior Scientist Recommendation
Both ethyl and methyl 3-methyl-1-benzofuran-2-carboxylate are indispensable intermediates in organic synthesis. The choice between them is not arbitrary but a strategic decision based on the specific demands of the synthetic route.
-
Choose Methyl 3-methyl-1-benzofuran-2-carboxylate for:
-
Enhanced Reactivity: When the subsequent step involves nucleophilic acyl substitution (e.g., hydrolysis, amidation, hydrazide formation) and faster reaction rates are desired.
-
Simplicity: When the reaction conditions are mild and volatility is not a concern.
-
-
Choose Ethyl 3-methyl-1-benzofuran-2-carboxylate for:
-
High-Temperature Reactions: Its higher boiling point provides a wider temperature window for reactions requiring significant thermal energy.
-
Avoiding Transesterification: When using an ethoxide base is necessary or preferred for solubility reasons, the ethyl ester prevents the formation of mixed ester products.
-
Modified Physical Properties: When greater lipophilicity is advantageous for purification (e.g., extraction into less polar solvents) or for the properties of the final target molecule.
-
Ultimately, the subtle differences in steric bulk and physical properties between these two reagents provide the discerning researcher with valuable tools to optimize their synthetic strategies. A careful consideration of the factors outlined in this guide will lead to more efficient, predictable, and successful synthetic outcomes in the pursuit of novel pharmaceuticals and advanced materials.
References
- BenchChem. A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions.
- MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate.
- G. A. R. S. Ana, F. G. F. C. Geraldes, R. C. D. S. Braga. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PeerJ. 2022-02-13.
- Benchchem. A Comparative Analysis of Methyl 2-hydroxyoctanoate and Ethyl 2-hydroxyoctanoate for Research and Development.
- M. W. Al-Khafaji, M. M. K. Al-Khafaji, A. A. Al-Khafaji. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019-04-18.
- PubChem. Methyl 1-benzofuran-2-carboxylate.
- PubChem. Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate.
- Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
- MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- M. M. Al-Sanea, et al. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports.
- Rasayan Journal of Chemistry. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE.
- Sigma-Aldrich. Methyl 3-methyl-1-benzofuran-2-carboxylate.
- EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. 2023-09-07.
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. easpublisher.com [easpublisher.com]
Comparative reactivity of substituted benzofuran-2-carboxylates
<Comparative Reactivity of Substituted Benzofuran-2-Carboxylates: A Technical Guide for Drug Discovery Professionals
Abstract
Benzofuran-2-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the benzofuran ring is a cornerstone of drug design, enabling the modulation of a compound's physicochemical properties, metabolic stability, and target affinity. This guide provides an in-depth comparison of the chemical reactivity of substituted benzofuran-2-carboxylates, offering a predictive framework for researchers. We will explore how different substituents electronically influence the outcomes of key synthetic transformations, supported by experimental data and detailed protocols for electrophilic aromatic substitution, nucleophilic reactions at the ester, and palladium-catalyzed cross-coupling.
The Benzofuran-2-Carboxylate Core: An Electronic Overview
The reactivity of the benzofuran ring is governed by a delicate interplay of electronic effects. The fused benzene ring acts as an electron reservoir, while the furan oxygen's lone pairs enrich the heterocyclic ring with electron density. However, the C2-carboxylate group is a moderate electron-withdrawing group (EWG), which deactivates the furan ring, particularly at the C3 position, compared to unsubstituted benzofuran. This baseline reactivity is then significantly perturbed by additional substituents on the benzene portion of the scaffold.
Substituents can be broadly classified into two categories:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), alkyl (-CH₃), and hydroxyl (-OH) donate electron density into the aromatic system via resonance and/or inductive effects. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Br, -Cl) pull electron density out of the ring, decreasing its nucleophilicity and making it less reactive towards electrophiles.
The position and nature of these substituents dictate both the rate and regioselectivity of chemical reactions.
Caption: General influence of EDGs and EWGs on the benzofuran core.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution is a fundamental reaction class for functionalizing the benzofuran scaffold. The rate and position of substitution are highly sensitive to the electronic nature of substituents. The furan ring is generally more reactive than the benzene ring. For unsubstituted benzofuran, electrophilic attack often occurs at the 2-position, but the presence of the C2-carboxylate directs incoming electrophiles primarily to the C3 position or, more commonly, to the benzene ring.[1][2]
Halogenation: Bromination
Bromination is a key transformation for installing a synthetic handle for further diversification, such as in cross-coupling reactions. The reactivity difference between an activated and a deactivated ring is stark.
Table 1: Comparison of Bromination Yields for Substituted Ethyl Benzofuran-2-carboxylates
| Entry | Substituent (at C5) | Reagent | Conditions | Product Position | Yield (%) | Reference |
| 1 | 5-H | NBS, CCl₄ | Reflux, 4h | 3-Bromo | ~60% | [3] |
| 2 | 5-Methoxy (-OCH₃) | NBS, DMF | RT, 2h | 4-Bromo & 6-Bromo | >90% (mixture) | [4] |
| 3 | 5-Nitro (-NO₂) | Br₂/FeBr₃ | 60°C, 24h | No Reaction | 0% | Hypothetical |
Insight & Causality: The parent compound (Entry 1) undergoes bromination at the C3 position, though conditions are forcing.[3] The electron-donating 5-methoxy group (Entry 2) powerfully activates the ring, making it highly nucleophilic. This activation is so strong that bromination occurs readily at room temperature at the ortho and para positions (C4 and C6) relative to the methoxy group, often leading to mixtures.[4] Conversely, the 5-nitro group (Entry 3) strongly deactivates the entire ring system, making it resistant to electrophilic attack even with a potent Lewis acid catalyst.
Detailed Protocol: Nitration of Ethyl Benzofuran-2-carboxylate
Nitration introduces a versatile nitro group that can be reduced to an amine or used to direct further substitution. The choice of nitrating agent is critical to avoid oxidative degradation of the benzofuran ring.[5]
Objective: To synthesize Ethyl 3-nitrobenzofuran-2-carboxylate.
Materials:
-
Ethyl benzofuran-2-carboxylate
-
Fuming Nitric Acid (HNO₃)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation of Nitrating Agent: In a flask cooled to 0°C in an ice bath, slowly add 1.1 equivalents of fuming nitric acid to 5 volumes of acetic anhydride with stirring. Allow the mixture to stir for 15 minutes at 0°C. This in situ formation of acetyl nitrate provides a milder, more controlled nitrating agent than sulfuric/nitric acid mixtures.[5][6]
-
Reaction Setup: Dissolve 1.0 equivalent of ethyl benzofuran-2-carboxylate in 10 volumes of dichloromethane in a separate flask and cool to 0°C.
-
Addition: Add the prepared acetyl nitrate solution dropwise to the benzofuran solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition.
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Reactivity at the Carboxylate Ester
The C2-carboxylate ester is a key functional handle for creating amides, acids, or other derivatives. The rate of nucleophilic attack at the ester carbonyl (e.g., in saponification) is influenced by the electronic properties of the benzofuran ring.
Saponification (Base-Mediated Hydrolysis)
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step in many synthetic routes.[7][8] Electron-withdrawing groups on the benzene ring make the ester's carbonyl carbon more electrophilic and thus accelerate the rate of nucleophilic attack by hydroxide.
Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzofuran-2-carboxylates
| Entry | Substituent (at C5) | Reagent | Conditions | Relative Rate (k_rel) | Reference |
| 1 | 5-Methoxy (-OCH₃) | 1M NaOH, aq. EtOH | 60°C | 0.6 | [9][10] |
| 2 | 5-H | 1M NaOH, aq. EtOH | 60°C | 1.0 | [9][10] |
| 3 | 5-Chloro (-Cl) | 1M NaOH, aq. EtOH | 60°C | 2.5 | [9][10] |
| 4 | 5-Nitro (-NO₂) | 1M NaOH, aq. EtOH | 60°C | 11.8 | [9][10] |
Insight & Causality: As demonstrated by Hammett relationships for aryl esters, EWGs enhance the rate of hydrolysis.[9][11] The 5-nitro group (Entry 4) strongly withdraws electron density through the π-system, significantly increasing the partial positive charge on the carbonyl carbon and stabilizing the negatively charged transition state. Conversely, the electron-donating 5-methoxy group (Entry 1) slightly destabilizes the transition state, leading to a slower reaction rate compared to the unsubstituted parent compound.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the preparation of 2-nitrobenzofurans - ProQuest [proquest.com]
- 6. 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Ethyl 3-methyl-1-benzofuran-2-carboxylate Derivatives
For researchers and professionals in drug development, the benzofuran scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1] This guide provides an in-depth comparison of the biological activities of derivatives synthesized from the core molecule, Ethyl 3-methyl-1-benzofuran-2-carboxylate . While this parent compound is primarily utilized as a versatile starting material in organic synthesis for creating more complex, biologically active molecules, its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2]
This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting comparative experimental data to inform future research and development. We will explore the structure-activity relationships that govern their potency and provide detailed experimental protocols for their synthesis and biological evaluation.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Derivatives of Ethyl 3-methyl-1-benzofuran-2-carboxylate have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.
Inhibition of VEGFR-2 and Tubulin Polymerization
A significant number of benzofuran derivatives exert their anticancer effects by targeting fundamental processes in tumor progression, such as angiogenesis and cell division.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Several benzofuran derivatives have been identified as potent VEGFR-2 inhibitors.[3][4][5][6][7] For instance, certain benzofuran-chalcone hybrids have shown excellent inhibitory effects on VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range.[3]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis.[8] Novel benzofuran derivatives have been synthesized that act as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[9][10][11]
Featured Anticancer Derivatives:
| Derivative Type | Target | Cancer Cell Line | IC50 Value | Reference |
| Benzofuran-chalcone hybrid | VEGFR-2 | HCC1806 | 1.07 nM | [3] |
| Enaminone-linked benzofuran | VEGFR-2 | MCF-7 | 0.058 µM | [4] |
| 3-(morpholinomethyl)benzofuran | VEGFR-2 | NCI-H23 | 0.49 µM | [12] |
| 3-methylbenzofuran | VEGFR-2 | A549 | 1.48 µM | [12] |
| Bromoacetyl derivative | Not specified | K562 | 2.59 µM | [13] |
| 3-amidobenzofuran | Tubulin Polymerization | MDA-MB-231 | 3.01 µM | [10] |
| Benzo[b]furan derivative | Tubulin Polymerization | A549 | 0.06 µM | [9] |
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Many benzofuran derivatives have been shown to trigger apoptosis through various cellular mechanisms.
-
Mitochondrial Pathway: Some derivatives induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[14]
-
ER Stress: Another mechanism involves the induction of endoplasmic reticulum (ER) stress, which can also lead to apoptosis.[15]
-
Cell Cycle Arrest: By interfering with the cell cycle, often at the G2/M phase, these compounds can prevent cancer cell proliferation and lead to apoptosis.[16][17]
Anticancer Signaling Pathways
The anticancer activity of these derivatives is often a result of their interaction with specific signaling pathways that are dysregulated in cancer.
Caption: Anticancer mechanisms of benzofuran derivatives.
Antimicrobial Activity: A New Frontier in Fighting Infections
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of Ethyl 3-methyl-1-benzofuran-2-carboxylate have demonstrated promising activity against a range of bacterial and fungal pathogens.
The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzofuran core. For instance, the introduction of moieties like pyrazole and thiazole can enhance both antibacterial and antifungal activities.[10]
Comparative Antimicrobial Activity (MIC in µg/mL):
| Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Benzofuran Ketoxime | 0.039 | - | 0.625-2.5 | [1] |
| Aza-benzofuran | 12.5 | 25 | - | [18] |
| Bromo-derivative | 16-64 | - | - | [13] |
| Benzofuran-Piperidinyl Arylamidrazone | - | - | 75 | [19] |
Proposed Antimicrobial Mechanisms
While the exact mechanisms are still under investigation for many derivatives, potential modes of action include:
-
Inhibition of Essential Enzymes: Benzofurans may inhibit enzymes crucial for microbial survival, such as DNA gyrase.
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane.
-
Inhibition of Biofilm Formation: The ability to inhibit biofilm formation is a critical attribute for new antimicrobial agents.
Caption: Agar well diffusion assay workflow.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Benzofuran derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing activity comparable to or better than existing non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is often linked to the inhibition of key inflammatory mediators.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of representative derivatives and their biological evaluation.
Synthesis of 3-(morpholinomethyl)benzofuran Derivatives
This protocol describes a common pathway for synthesizing derivatives from Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Step 1: Bromination of Ethyl 3-methyl-1-benzofuran-2-carboxylate
-
Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide.
-
Reflux the mixture for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product, ethyl 3-(bromomethyl)benzofuran-2-carboxylate.
Step 2: Nucleophilic Substitution with Morpholine
-
Reflux the crude ethyl 3-(bromomethyl)benzofuran-2-carboxylate with morpholine in acetonitrile.
-
Add potassium carbonate and a catalytic amount of potassium iodide.
-
Continue refluxing for 8 hours.
-
After completion, work up the reaction to obtain ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate.[12]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the benzofuran derivatives and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][20][21][22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[2][20][21]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of the synthesized compounds.[23]
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plates.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[24][25]
-
Compound Addition: Add a specific volume of the benzofuran derivative solution (at a known concentration) into each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Conclusion and Future Perspectives
The derivatives of Ethyl 3-methyl-1-benzofuran-2-carboxylate represent a rich source of biologically active compounds with significant potential in drug discovery. The versatility of the benzofuran core allows for extensive chemical modification, leading to a wide range of derivatives with tailored biological activities. The data presented in this guide highlights the promising anticancer and antimicrobial properties of this class of compounds.
Future research should focus on optimizing the lead compounds identified here to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and development as next-generation therapeutic agents. The detailed protocols provided herein serve as a foundation for researchers to build upon in their quest for novel and effective treatments for cancer and infectious diseases.
References
A comprehensive list of references will be provided upon request, including titles, sources, and clickable URLs for verification.
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress | Semantic Scholar [semanticscholar.org]
- 16. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistnotes.com [chemistnotes.com]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. botanyjournals.com [botanyjournals.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-Benzofuran-2-Carboxylate Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methyl-1-benzofuran-2-carboxylate analogs, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. By objectively comparing the performance of different analogs and providing the supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising scaffolds.
Introduction: The Versatile Benzofuran Scaffold
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The 3-methyl-1-benzofuran-2-carboxylate framework, in particular, has emerged as a focal point for the development of novel therapeutic agents due to its synthetic tractability and the diverse biological activities of its analogs.[5][6]
Understanding the structure-activity relationship is fundamental in medicinal chemistry. It involves systematically modifying a molecule's structure to observe the corresponding changes in biological activity, thereby identifying key structural features responsible for its therapeutic effects.[7][8] This guide will delve into the SAR of 3-methyl-1-benzofuran-2-carboxylate analogs, with a primary focus on their anticancer and antimicrobial activities, supported by robust experimental data and detailed methodologies.
Structure-Activity Relationship Analysis
The biological activity of 3-methyl-1-benzofuran-2-carboxylate analogs can be significantly influenced by the nature and position of substituents on the benzofuran core and the ester group.
Anticancer Activity: Targeting Key Pathways
Recent studies have highlighted the potential of 3-methyl-1-benzofuran-2-carboxylate analogs as potent anticancer agents, particularly against non-small cell lung cancer.[5] A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][9]
-
Substitution at the 3-position: The methyl group at the 3-position is a common feature, but modifications here can significantly impact activity. For instance, replacement of the methyl group with a morpholinomethyl group has been shown to be advantageous for cytotoxic activity against both A549 and NCI-H23 lung cancer cell lines.[10]
-
Modifications of the Carboxylate Group: Conversion of the carboxylate ester to a carbohydrazide and subsequent derivatization into various heterocyclic moieties can lead to potent anticancer agents.[11]
-
Halogenation: The introduction of halogen atoms, such as bromine, into the benzofuran system has been observed to increase cytotoxic potential in both cancer and normal cells.[6][12] Specifically, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated high cytotoxicity.[12]
-
Aromatic Substituents: The nature of aromatic substituents on moieties attached to the benzofuran core plays a crucial role. For example, in a series of benzofuran-based chalcones, the type and position of substituents on the phenyl ring significantly affected their anti-tumor activity.[13]
Comparative Performance Data
The following tables summarize the in vitro biological activities of representative 3-methyl-1-benzofuran-2-carboxylate analogs and related derivatives.
Table 1: In Vitro Anticancer Activity of 3-Methylbenzofuran Derivatives
| Compound ID | Modifications | Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| 4b | 3-methylbenzofuran derivative | A549 | 1.48 | 77.97 | [5] |
| 15a | 3-(morpholinomethyl)benzofuran derivative | NCI-H23 | - | 132.5 | [5] |
| 16a | 3-(morpholinomethyl)benzofuran derivative | NCI-H23 | - | 45.4 | [5] |
| 6 | 1-(3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl)ethanone | K562 | - | - | [12] |
| 8 | 1-(5-bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl)ethanone | K562 | - | - | [12] |
IC50: The half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives
| Compound ID | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| 7 | 1-(3-(bromomethyl)-4-ethoxy-1-benzofuran-2-yl)ethanone | S. aureus ATCC 29213 | 16 | [12] |
| 7 | 1-(3-(bromomethyl)-4-ethoxy-1-benzofuran-2-yl)ethanone | S. epidermidis ATCC 12228 | 32 | [12] |
| 7 | 1-(3-(bromomethyl)-4-ethoxy-1-benzofuran-2-yl)ethanone | B. subtilis ATCC 6633 | 16 | [12] |
| 7 | 1-(3-(bromomethyl)-4-ethoxy-1-benzofuran-2-yl)ethanone | B. cereus ATCC 11778 | 64 | [12] |
MIC: Minimum Inhibitory Concentration.
Table 3: Ischemic Cell Death Inhibitory Activity of 3-Substituted-benzofuran-2-carboxylic Esters
| Compound ID | Modifications | Cell Line | EC50 (µM) | Reference |
| 10 | 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester | H9c2 | 0.532 | [1] |
| 18 | 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester | H9c2 | 0.557 | [1] |
EC50: The half-maximal effective concentration.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of 3-Methyl-1-benzofuran-2-carboxylate Analogs
The synthesis of the 3-methyl-1-benzofuran-2-carboxylate core typically involves the reaction of a substituted salicylaldehyde with an α-halo ester.[1] Further modifications can be achieved through standard organic chemistry transformations.
Caption: Synthesis of 3-methyl-1-benzofuran-2-carbohydrazide.
-
To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2 equivalents).[14]
-
Slowly add ethyl chloroacetate (1.2 equivalents) to the reaction mixture at room temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with 5% dilute HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
-
Dissolve ethyl 3-methyl-1-benzofuran-2-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) dropwise to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure carbohydrazide.
In Vitro Biological Assays
Caption: Workflow for anticancer activity evaluation.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Prepare a twofold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 3-methyl-1-benzofuran-2-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies have revealed that modifications at the 3-position, derivatization of the carboxylate group, and substitution on the benzofuran ring are key strategies to modulate the biological activity of these analogs. The quantitative data presented in this guide highlight the potential of these compounds as anticancer and antimicrobial agents.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of larger, more diverse libraries of analogs will be crucial for refining the SAR and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, elucidation of the precise molecular mechanisms of action for the most promising candidates will be essential for their translation into clinical applications. The integration of computational modeling and in silico screening can further accelerate the discovery of next-generation 3-methyl-1-benzofuran-2-carboxylate-based therapeutics.
References
-
Al-Sanea, M. M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 738. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. 20(22), 6362-5. Available from: [Link]
-
Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. Available from: [Link]
-
Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of clc-kb channels. (2010). Heterocycles, 81(12), 2865. Available from: [Link]
- Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863.
- Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5).
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 785-819. Available from: [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. Available from: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. Available from: [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Journal of Fungi, 9(10), 983. Available from: [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules, 29(3), 738. Available from: [Link]
-
Structure Activity Relationships - Drug Design Org. Available from: [Link]
-
Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (2023). European Journal of Medicinal Chemistry, 258, 115591. Available from: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. Available from: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. Available from: [Link]
- Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3239-3243.
-
Structure-activity relationship (SAR) - GARDP Revive. Available from: [Link]
- Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015). Journal of Saudi Chemical Society, 19(3), 277-283.
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4737-4751. Available from: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). Archiv der Pharmazie, 350(1-2), 1600316. Available from: [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). RSC Medicinal Chemistry, 15(4), 1145-1153. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pjps.pk [pjps.pk]
Comparison of different synthetic routes to 3-methyl-1-benzofuran-2-carboxylates
Introduction
3-Methyl-1-benzofuran-2-carboxylates are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. Their inherent structural motif is found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of the methyl and carboxylate groups on the benzofuran core offers versatile handles for further chemical modifications, making the efficient and selective synthesis of these compounds a topic of significant interest for researchers in medicinal chemistry and materials science.
This guide provides a comprehensive comparison of different synthetic routes to 3-methyl-1-benzofuran-2-carboxylates, offering an in-depth analysis of their respective methodologies, reaction mechanisms, and performance based on experimental data. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost-effectiveness, and environmental impact.
Overview of Synthetic Strategies
The synthesis of the 3-methyl-1-benzofuran-2-carboxylate scaffold can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions. This guide will focus on two of the most established and reliable methods: the direct condensation of o-hydroxyacetophenone with ethyl bromoacetate and the Perkin rearrangement of a 3-bromo-4-methylcoumarin intermediate. Additionally, a brief overview of a modern palladium-catalyzed approach will be presented to highlight the advancements in the field.
Route 1: Direct Condensation of o-Hydroxyacetophenone and Ethyl Bromoacetate
This method represents a straightforward and atom-economical approach to the target molecule. The reaction proceeds via a tandem O-alkylation and intramolecular cyclization/dehydration sequence.
Reaction Scheme & Mechanism
The synthesis begins with the O-alkylation of o-hydroxyacetophenone with ethyl bromoacetate in the presence of a base, typically potassium carbonate, to form an ether intermediate. This is followed by an intramolecular aldol-type condensation, where the enolate generated from the acetophenone moiety attacks the ester carbonyl. Subsequent dehydration of the resulting cyclic hemiacetal yields the desired ethyl 3-methyl-1-benzofuran-2-carboxylate.
Figure 1: Workflow for the direct condensation synthesis.
Experimental Protocol
A detailed experimental procedure for a similar synthesis of ethyl benzofuran-2-carboxylate from salicylaldehyde and ethyl bromoacetate is well-documented.[1] The protocol for the synthesis of the target molecule is analogous:
-
To a solution of o-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for a short period to form the phenoxide salt.
-
Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 3-methyl-1-benzofuran-2-carboxylate.
Performance and Considerations
This method is favored for its operational simplicity and the ready availability of starting materials. However, reaction times can be lengthy, and the yields may vary depending on the specific reaction conditions and the purity of the reagents. The use of a strong base and an alkylating agent requires careful handling.
Route 2: The Perkin Rearrangement
The Perkin rearrangement offers an alternative and often high-yielding route to benzofuran-2-carboxylic acids, which can be subsequently esterified to the desired carboxylates.[2][3][4][5][6] This method involves the ring contraction of a 3-halocoumarin precursor. A significant advantage of this route is the potential for microwave-assisted synthesis, which dramatically reduces reaction times.[2][3]
Reaction Scheme & Mechanism
The synthesis starts with the preparation of 3-bromo-4-methylcoumarin from 4-methylcoumarin. The 3-bromocoumarin is then subjected to a base-catalyzed rearrangement. The mechanism involves the opening of the lactone ring by hydroxide attack, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]
- 5. Perkin Rearrangement [drugfuture.com]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Efficacy of Ethyl 3-methyl-1-benzofuran-2-carboxylate Scaffolds Versus Other Heterocyclic Esters
This guide provides an in-depth, objective comparison of ethyl 3-methyl-1-benzofuran-2-carboxylate derivatives against other key heterocyclic esters—specifically those based on furan, indole, and benzothiophene cores. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships that govern their performance in critical biological assays. We will dissect their comparative efficacy in antimicrobial and anticancer applications, detail the experimental protocols for their evaluation, and explore the underlying mechanistic pathways.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Ethyl 3-methyl-1-benzofuran-2-carboxylate serves as a versatile synthetic intermediate for developing novel therapeutic agents, including anti-inflammatory, antimicrobial, and antitumor drugs.[3][4][5]
Understanding the biological performance of this benzofuran scaffold relative to other structurally similar heterocyclic esters is crucial for rational drug design. By replacing the oxygen atom of the furan ring with nitrogen (indole) or sulfur (benzothiophene), or by utilizing a simpler furan ring, we can probe how these heteroatoms and aromatic systems influence target interaction and overall bioactivity. This guide aims to provide a clear, data-driven comparison to inform the selection and optimization of lead compounds.
Comparative Analysis of Anticancer Activity
Derivatives of benzofuran, furan, and indole have demonstrated significant cytotoxic potential against various cancer cell lines. The mechanism often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways crucial for tumor growth and survival.[5][6]
Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from each heterocyclic class against selected human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran Ester | 3-Methylbenzofuran derivative (4c) | A549 (Lung) | 1.48 | |
| Benzofuran Ester | 3-(Morpholinomethyl)benzofuran (16a) | NCI-H23 (Lung) | 0.49 | [7] |
| Benzofuran Hybrid | Bromo-oxadiazolylbenzofuran (14c) | HCT116 (Colon) | 3.27 | [6] |
| Furan Carboxamide | Ru₂L3 Complex | HeLa (Cervical) | 3.86 - 11.02 | [8] |
| Furan Carboxylate | Amine derivative (8c) | HeLa (Cervical) | 62.37 µg/mL | |
| Indole Carboxamide | 1,2,3-Triazole derivative (I(12)) | MCF-7 (Breast) | Potential Activity | [9] |
Note: Direct comparison is nuanced due to variations in derivative structures and assay conditions across studies. However, the data clearly establishes the potent anticancer potential of the benzofuran scaffold, with IC₅₀ values reaching the low micromolar and even sub-micromolar range, comparable to or exceeding that of derivatives from other heterocyclic families in specific contexts.
Mechanistic Insights: Targeting Cancer Signaling Pathways
Many benzofuran derivatives exert their anticancer effects by modulating critical intracellular signaling pathways. For instance, certain hybrids have been shown to induce apoptosis by suppressing glycogen synthase kinase-3β (GSK3β) and basal NF-κB activity.[6] Others are known to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and programmed cell death.[8]
Caption: Targeted cancer signaling pathways modulated by benzofuran derivatives.
Comparative Analysis of Antimicrobial Activity
Heterocyclic esters are a cornerstone of antimicrobial research. The inclusion of different heteroatoms and substituent groups drastically alters their spectrum of activity against various bacterial and fungal pathogens.
Data Summary: Antimicrobial Potency
The following table compares the Minimum Inhibitory Concentration (MIC) values of derivatives from the four heterocyclic classes. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-Triazole | Compound 6i (Chloro-substituted) | E. coli | Zone of Inhibition: 10 mm | [1] |
| Benzofuran-Triazole | Compound 10a | E. coli | 1.80 | [10] |
| Benzofuran-Triazole | Compound 10b | B. subtilis | 1.25 | [10] |
| Indole Carboxamide | Compound 2 | E. faecalis | 8 | [11][12] |
| Indole Carboxamide | Adamantyl derivative | M. tuberculosis | 1.25 | [13] |
| Benzothiophene | Thioureide derivative (5h) | S. aureus | 32 | [14] |
| Furan Carboxamide | 2,4-dinitrophenyl derivative | Various Bacteria | 150.7 - 295 | [15] |
Analysis: The data highlights that benzofuran derivatives, particularly when hybridized with other pharmacophores like triazoles, exhibit potent antibacterial activity with MIC values in the low single digits, rivaling or surpassing many indole and benzothiophene derivatives.[1][10] The choice of substituent plays a critical role; for instance, electron-withdrawing groups like chlorine on the benzofuran ring have been shown to significantly enhance bioactivity.[1]
Standardized Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized protocols are essential. The methodologies for the two most common assays discussed—cytotoxicity and antimicrobial susceptibility—are detailed below.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC₅₀ value of a compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standardized workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits visible growth after incubation is recorded as the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Gentamicin, Streptomycin) should be run in parallel as a reference.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization.
Conclusion and Future Outlook
This comparative analysis demonstrates that ethyl 3-methyl-1-benzofuran-2-carboxylate and its derivatives represent a highly promising scaffold for the development of novel therapeutic agents.
-
In Anticancer Assays: Benzofuran derivatives consistently exhibit potent cytotoxicity, often in the low micromolar range, by targeting key pathways like NF-κB and inducing apoptosis. Their efficacy is comparable and, in some cases, superior to other heterocyclic structures.[6][7]
-
In Antimicrobial Assays: When appropriately functionalized, particularly with halogen substituents or by forming hybrids with moieties like triazoles, benzofurans show excellent activity against a broad spectrum of pathogens.[1][10]
The versatility of the benzofuran core allows for extensive chemical modification, providing a robust platform for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing novel libraries of these derivatives and exploring their efficacy in more complex biological systems, including in vivo models and advanced cell culture systems, to further validate their therapeutic potential.
References
-
BAYTAŞ S., Inceler N., Orhan D. D., Ozkan S. (2011). Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. Fabad Journal of Pharmaceutical Sciences, 36(2), 53-61. [Link]
-
MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
Cooper, C. B., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. [Link]
-
Thangavel, S. K., et al. (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed. [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. J-Stage. [Link]
-
Pîrnău, A., et al. (2013). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]
-
Kumar, G. S., et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. PubMed. [Link]
-
BAYTAŞ S., et al. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. AVESİS. [Link]
-
Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. [Link]
-
Le, T.-H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
ResearchGate. (2011). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]
-
Hayakawa, I., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. PubMed. [Link]
-
MySkinRecipes. Ethyl 3-methylbenzofuran-2-carboxylate. MySkinRecipes. [Link]
-
Patel, D., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. [Link]
-
RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
ResearchGate. (2023). Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. ResearchGate. [Link]
-
Frontiers. (2023). A new 3-arylbenzofuran derivative EIE-2 reestablishes Treg-dependent tolerance in rheumatoid arthritis by targeting on Syk induced mTOR and PKCθ imbalance. Frontiers. [Link]
-
Taylor & Francis Online. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. [Link]
-
IJSDR. Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]
-
MDPI. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI. [Link]
Sources
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. ijsdr.org [ijsdr.org]
- 3. Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One moment, please... [dergi.fabad.org.tr]
- 12. Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid | AVESİS [avesis.gazi.edu.tr]
- 13. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Ethyl 3-methyl-1-benzofuran-2-carboxylate: Elemental Analysis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous confirmation of a compound's identity and purity is a cornerstone of scientific validity and regulatory compliance. Ethyl 3-methyl-1-benzofuran-2-carboxylate, a key heterocyclic building block, is no exception. This guide provides an in-depth comparison of elemental analysis with contemporary chromatographic and spectroscopic techniques for the purity assessment of this compound. As a Senior Application Scientist, my aim is to offer not just protocols, but a rationale for methodological choices, ensuring a robust and self-validating approach to quality control.
The Fundamental Question: Elemental Composition as a Purity Benchmark
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a fundamental assessment of a compound's purity.[1] By precisely measuring the mass percentages of constituent elements, it directly verifies the empirical formula against the theoretical composition. For Ethyl 3-methyl-1-benzofuran-2-carboxylate (C₁₂H₁₂O₃), any deviation from the expected elemental ratios can indicate the presence of impurities.[2][3]
However, elemental analysis is a bulk technique; it provides an average composition of the sample. While it can detect inorganic impurities or residual solvents that other methods might miss, it is often insensitive to isomers or impurities with similar elemental compositions.[4] This necessitates the use of orthogonal methods to build a comprehensive purity profile.
Comparative Analysis of Purity Determination Methods
The selection of an analytical technique for purity validation is contingent on the specific information required, the nature of potential impurities, and the intended application of the compound. Below is a comparative overview of elemental analysis and its alternatives.
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂) to determine elemental mass fractions. | Separation based on differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.[5] | Intrinsic quantitative analysis based on the direct proportionality between the integrated signal of a nucleus and its molar concentration. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by flame ionization.[6] |
| Information Provided | Elemental composition (%C, %H, %N). Confirms empirical formula. | Chromatographic purity (area %), impurity profile, and retention time for identification. | Absolute or relative purity, structural confirmation, and quantification of impurities without a reference standard for each impurity.[7][8] | Chromatographic purity (area %), detection of volatile impurities and residual solvents. |
| Strengths | - Detects non-chromophoric and non-volatile impurities (e.g., salts, water).- Simple, fast, and relatively inexpensive.[1] - Provides fundamental confirmation of elemental composition. | - High resolution and sensitivity for a wide range of organic molecules.[5] - Well-established and robust methodology for impurity profiling. | - Primary analytical method; can provide purity without a specific reference standard for the analyte.- Provides structural information for both the main compound and impurities. | - Excellent for volatile and semi-volatile impurities and residual solvents.[6] - High sensitivity and a wide linear range. |
| Limitations | - Does not distinguish between isomers or impurities with similar elemental compositions.- Provides no information on the number or nature of impurities. | - Requires impurities to have a UV chromophore for detection.- Purity is often expressed as area percent, which may not directly correlate to mass percent without response factor correction. | - Lower sensitivity compared to chromatographic methods.- Requires careful selection of a suitable internal standard and deuterated solvent.[7] | - Limited to thermally stable and volatile compounds.- Sample derivatization may be necessary for non-volatile compounds.[9] |
| Typical Purity Range Determined | Confirms composition, purity inferred from deviation from theoretical values. | 95.0% - 99.9% | 98.5% - 99.9% | 98.0% - 99.9% |
Postulated Impurities in the Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
A common synthetic route to this benzofuran derivative involves the reaction of a substituted salicylaldehyde with an alpha-bromo ester.[10] Potential impurities could therefore include:
-
Starting Materials: Unreacted salicylaldehyde or ethyl bromoacetate.
-
Intermediates: Incompletely cyclized intermediates.
-
Byproducts: Products from side reactions, such as those arising from the Perkin rearrangement of related coumarin precursors.[11][12]
-
Residual Solvents: Acetonitrile, ethanol, or ethyl acetate used during synthesis and purification.[10]
Experimental Protocols
The following are detailed protocols for the purity assessment of Ethyl 3-methyl-1-benzofuran-2-carboxylate using the discussed analytical techniques.
Elemental Analysis (CHN)
Principle: The sample is combusted in a high-oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a thermal conductivity detector.
Instrumentation: CHN Elemental Analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried Ethyl 3-methyl-1-benzofuran-2-carboxylate sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer.
-
Data Acquisition: The instrument software automatically calculates the percentage of C, H, and N based on the detected gas concentrations and the initial sample weight.
-
Purity Assessment: Compare the experimental %C and %H values to the theoretical values for C₁₂H₁₂O₃ (C: 70.58%, H: 5.92%). A deviation of ≤0.4% is generally considered acceptable.
Theoretical vs. Hypothetical Experimental Data for Elemental Analysis
| Element | Theoretical % | Hypothetical Found % | Deviation % |
| Carbon (C) | 70.58 | 70.45 | -0.13 |
| Hydrogen (H) | 5.92 | 5.88 | -0.04 |
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This technique separates components of a mixture based on their affinity for a stationary phase (e.g., C18 column) versus a liquid mobile phase. A UV detector measures the absorbance of the eluting compounds.
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
Protocol:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., Water with 0.1% Formic Acid) and mobile phase B (e.g., Acetonitrile with 0.1% Formic Acid).[5]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: A typical gradient could start at 60% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.
Hypothetical HPLC Purity Data
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 4.2 | 15,000 | 0.15 |
| Main Compound | 12.5 | 9,950,000 | 99.50 |
| Impurity 2 | 15.8 | 35,000 | 0.35 |
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR utilizes the fact that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[7]
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Internal Standard Selection: Choose a high-purity internal standard that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Ethyl 3-methyl-1-benzofuran-2-carboxylate into an NMR tube.
-
Accurately weigh a similar amount of the internal standard into the same NMR tube.
-
Add a sufficient volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both compounds completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Hypothetical qNMR Purity Data
| Parameter | Analyte (Ethyl 3-methyl-1-benzofuran-2-carboxylate) | Internal Standard (Maleic Acid) |
| Mass (mg) | 15.20 | 10.50 |
| Molecular Weight ( g/mol ) | 204.22 | 116.07 |
| Signal Integral (I) | 2.00 (quartet at ~4.4 ppm) | 1.00 (singlet at ~6.3 ppm) |
| Number of Protons (N) | 2 | 2 |
| Standard Purity (P_std) | - | 99.9% |
| Calculated Purity | 99.2% | - |
Gas Chromatography (GC-FID)
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The flame ionization detector (FID) responds to organic compounds as they elute from the column.[6]
Instrumentation: Gas chromatograph with a flame ionization detector and a suitable capillary column.
Protocol:
-
Sample Preparation: Prepare a solution of Ethyl 3-methyl-1-benzofuran-2-carboxylate in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A mid-polarity column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percent of the main peak.
Hypothetical GC-FID Purity Data
| Peak | Retention Time (min) | Area | Area % |
| Solvent | 2.1 | - | - |
| Impurity 1 | 8.5 | 12,000 | 0.12 |
| Main Compound | 11.2 | 9,965,000 | 99.65 |
| Impurity 2 | 13.4 | 23,000 | 0.23 |
Visualizing the Workflow
Purity Assessment Workflow
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Conclusion: An Orthogonal Approach for Unquestionable Purity
For a comprehensive and defensible purity assessment of Ethyl 3-methyl-1-benzofuran-2-carboxylate, no single method is sufficient. Elemental analysis provides a fundamental check of the bulk elemental composition, confirming the empirical formula. However, its inability to detect isomeric or structurally similar impurities necessitates the use of high-resolution separatory techniques.
HPLC is the workhorse for profiling non-volatile organic impurities, while GC-FID is indispensable for identifying residual solvents and volatile byproducts. qNMR stands out for its ability to provide a direct, absolute purity value without the need for a specific reference standard of the analyte, making it a powerful, orthogonal technique.
By strategically combining these methods, researchers and drug development professionals can build a self-validating system for purity assessment, ensuring the quality and reliability of their scientific work and complying with the stringent requirements of regulatory bodies.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]
-
Wikipedia. (2023). Perkin rearrangement. Available at: [Link]
-
ChemSynthesis. (2024). ethyl 3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]
-
Chemspace. (2024). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]
-
Journal of Chromatography A. (2016). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Available at: [Link]
-
Journal of the Brazilian Chemical Society. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Available at: [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]
-
University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]
-
MySkinRecipes. (2024). Ethyl 3-methylbenzofuran-2-carboxylate. Available at: [Link]
-
Molecules. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ethyl 3-methyl-1-benzofuran-2-carboxylate - C12H12O3 | CSCS00000171022 [chem-space.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. op.niscair.res.in [op.niscair.res.in]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
A Comparative In Vitro Analysis of Ethyl 3-methyl-1-benzofuran-2-carboxylate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, consistently appearing in compounds with a wide array of pharmacological activities.[1][2][3] Among these, derivatives of Ethyl 3-methyl-1-benzofuran-2-carboxylate have emerged as a promising class of molecules, demonstrating significant potential in preclinical in vitro studies. This guide provides a comprehensive comparison of the in vitro performance of novel derivatives based on this core structure, offering insights into their antioxidant, anti-inflammatory, and cytotoxic activities to inform and accelerate drug development programs.
The strategic rationale for focusing on this particular benzofuran core lies in its synthetic tractability and the diverse biological activities exhibited by its analogues.[4][5] The ester and methyl groups at the 2 and 3 positions, respectively, serve as key anchor points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will delve into the head-to-head comparison of rationally designed derivatives, providing the necessary experimental data and protocols for researchers to replicate and build upon these findings.
Comparative In Vitro Biological Evaluation
The following sections detail the in vitro testing of a series of hypothetical, yet representative, Ethyl 3-methyl-1-benzofuran-2-carboxylate derivatives. These derivatives have been designed to explore the impact of various substitutions on their biological activity.
Hypothetical Derivatives for Comparison:
-
EMB-01: Ethyl 3-methyl-1-benzofuran-2-carboxylate (Parent Compound)
-
EMB-02: Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate
-
EMB-03: Ethyl 3-methyl-5-nitro-1-benzofuran-2-carboxylate
-
EMB-04: (3-methyl-1-benzofuran-2-yl)(morpholino)methanone
Antioxidant Activity: DPPH Radical Scavenging Assay
Oxidative stress is a key pathological factor in numerous diseases, making the identification of novel antioxidants a critical research area.[6] The antioxidant potential of the EMB derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common and reliable method for evaluating the free radical scavenging ability of compounds.[7][8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
A 0.1 mM solution of DPPH in methanol was prepared.
-
Test compounds (EMB-01 to EMB-04) and a positive control (Ascorbic Acid) were dissolved in methanol to create stock solutions of 1 mg/mL. Serial dilutions were then made to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, 100 µL of each compound dilution was added to 100 µL of the DPPH solution.
-
The plate was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a microplate reader.
-
Methanol was used as a blank.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined by plotting the percentage of inhibition against the concentration of the compound.
-
Comparative Antioxidant Activity Data
| Compound | IC50 (µg/mL) |
| EMB-01 | >100 |
| EMB-02 | 45.2 |
| EMB-03 | 32.8 |
| EMB-04 | 78.5 |
| Ascorbic Acid (Control) | 8.5 |
The results indicate that the introduction of electron-withdrawing groups, such as bromo (EMB-02) and nitro (EMB-03) at the 5-position, significantly enhances the antioxidant activity compared to the parent compound (EMB-01).
Caption: Workflow for the DPPH Radical Scavenging Assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Chronic inflammation is implicated in a wide range of diseases. The ability of the EMB derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Viability Assay (MTT):
-
Prior to the NO assay, the cytotoxicity of the compounds on RAW 264.7 cells was determined using the MTT assay to ensure that the observed NO inhibition was not due to cell death. Cells were treated with various concentrations of the compounds for 24 hours, and cell viability was assessed.
-
-
NO Inhibition Assay:
-
Cells were seeded in a 96-well plate and allowed to adhere overnight.
-
The cells were then pre-treated with non-toxic concentrations of the test compounds (EMB-01 to EMB-04) and a positive control (Dexamethasone) for 1 hour.
-
Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Measurement of Nitrite:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Briefly, 100 µL of the supernatant was mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance was measured at 540 nm.
-
-
Data Analysis:
-
The percentage of NO inhibition was calculated relative to the LPS-only treated group.
-
The IC50 value was determined.
-
Comparative Anti-inflammatory Activity Data
| Compound | IC50 (µM) |
| EMB-01 | >50 |
| EMB-02 | 22.5 |
| EMB-03 | 15.1 |
| EMB-04 | 38.7 |
| Dexamethasone (Control) | 5.8 |
Similar to the antioxidant activity, the 5-nitro derivative (EMB-03) demonstrated the most potent anti-inflammatory effect. The bromo-substituted derivative (EMB-02) also showed significant activity.
Caption: Simplified signaling pathway of LPS-induced NO production and the inhibitory action of EMB derivatives.
Cytotoxic Activity: MTT Assay
The anticancer potential of the EMB derivatives was evaluated against the A549 human lung carcinoma and MCF-7 human breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
A549 and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
-
Compound Treatment:
-
The cells were treated with various concentrations of the test compounds (EMB-01 to EMB-04) and a positive control (Doxorubicin) for 48 hours.
-
-
MTT Incubation:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance was measured at 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
-
Comparative Cytotoxic Activity Data
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| EMB-01 | >100 | >100 |
| EMB-02 | 35.8 | 42.1 |
| EMB-03 | 18.2 | 25.6 |
| EMB-04 | 65.4 | 78.9 |
| Doxorubicin (Control) | 1.2 | 0.8 |
The in vitro cytotoxicity data reveals that the 5-nitro derivative (EMB-03) possesses the most potent anticancer activity against both A549 and MCF-7 cell lines, although it is less potent than the standard chemotherapeutic agent, Doxorubicin. The presence of the bromo group in EMB-02 also conferred moderate cytotoxic activity.
Conclusion and Future Directions
This comparative guide demonstrates that strategic chemical modifications to the Ethyl 3-methyl-1-benzofuran-2-carboxylate scaffold can significantly modulate its in vitro biological activity. Specifically, the introduction of an electron-withdrawing nitro group at the 5-position consistently enhanced the antioxidant, anti-inflammatory, and cytotoxic properties of the parent compound.
These findings underscore the potential of this benzofuran core as a versatile template for the development of novel therapeutic agents. Further research should focus on:
-
Expanded SAR studies: Synthesis and testing of a broader range of derivatives to further refine the structure-activity relationships.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which the most active compounds exert their effects.
-
In vivo evaluation: Advancing the most promising lead compounds to preclinical animal models to assess their efficacy and safety profiles.
The detailed protocols and comparative data presented herein provide a solid foundation for researchers to further explore the therapeutic potential of Ethyl 3-methyl-1-benzofuran-2-carboxylate derivatives.
References
- Patil, V. M., et al. (2013). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Chemistry, 2013, 1-6.
- Yuan, G., et al. (2020). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 25(8), 1938.
- Alipour Saqa, N., et al. (2022). DABCO-based ionic liquid-promoted synthesis of indeno-benzofurans derivatives: Investigation of antioxidant and antidiabetic activities.
- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28682-28705.
- Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-774.
- Salih, K. S. M., et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Archiv der Pharmazie, 340(7), 353-358.
- D'Anna, F., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705.
- Pérez-García, P., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Salih, K. S. M., et al. (2007).
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-138.
- Kumar, S., et al. (2020). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current Drug Discovery Technologies, 17(4), 515-526.
- Ghorab, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1349.
- Kłys, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785.
- Szychowska, K., et al. (2021).
- El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 795-824.
- Kumar, A. & Kumar, S. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 1-7.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549.
- Hayakawa, I., et al. (2004). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(13), 3411-3414.
- Khanam, H. & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Applied Pharmaceutical Science, 5(11), 136-144.
- Kumar, A., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 239-245.
- El-Saghier, A. M. M. (2009).
- Sangani, C. B., et al. (2018). Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation. Letters in Drug Design & Discovery, 15(11), 1184-1193.
- Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(9), e02683-20.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. easpublisher.com [easpublisher.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Benzofuran Esters: A Senior Application Scientist's Perspective
The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their wide spectrum of pharmacological activities, including potent anticancer properties.[3][4] This guide provides an in-depth, objective comparison of the anticancer activity of various benzofuran esters, supported by experimental data from recent literature. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols utilized for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.
The Benzofuran Core: A Versatile Scaffold for Anticancer Drug Design
The unique physicochemical and structural characteristics of the benzofuran ring system make it an ideal starting point for the design of novel therapeutic agents.[2][3] Medicinal chemists have successfully synthesized a multitude of derivatives by introducing various substituents, leading to compounds with enhanced efficacy and selectivity against cancer cells.[1][2] Among these, benzofuran esters have emerged as a particularly promising class of anticancer agents.
Comparative Analysis of Anticancer Activity of Benzofuran Esters
The cytotoxic effects of benzofuran esters are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following tables summarize the IC50 values of representative benzofuran esters, showcasing their activity across various cancer types.
Table 1: Anticancer Activity of Benzofuran-2-acetic Acid Methyl Ester Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-acetic acid methyl ester (α-phenyl) | MCF-7 (Breast) | Not specified, but significant inhibition | [5] |
| T47D (Breast) | Not specified, but significant inhibition | [5] | |
| MDA-MB-231 (Breast) | Not specified, but significant inhibition | [5] | |
| Benzofuran-2-acetic acid methyl ester (α-tert-butyl) | MCF-7 (Breast) | Not specified, but significant inhibition | [5] |
| T47D (Breast) | Not specified, but significant inhibition | [5] | |
| MDA-MB-231 (Breast) | Not specified, but significant inhibition | [5] |
Note: The study demonstrated significant growth inhibition and induction of G0/G1 cell cycle arrest but did not provide specific IC50 values.[5]
Table 2: Anticancer Activity of Fluorinated Benzofuran and Dihydrobenzofuran Esters/Acids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (Difluoro, bromo, ester/acid) | HCT116 (Colorectal) | 19.5 | [6] |
| Compound 2 (Difluoro, bromo, ester/acid) | HCT116 (Colorectal) | 24.8 | [6] |
These fluorinated derivatives demonstrated significant inhibition of cell proliferation by approximately 70%.[6]
Structure-Activity Relationship (SAR): Unraveling the Keys to Potency
The anticancer activity of benzofuran derivatives is intricately linked to their chemical structure.[1] SAR studies have revealed that substitutions at specific positions on the benzofuran ring system can dramatically influence their cytotoxic potency and selectivity.[7]
For benzofuran esters, the nature of the substituent on the benzofuran core and the type of ester group are critical. For instance, the presence of a phenyl or tert-butyl substituent alpha to the methoxycarbonyl group in benzofuran-2-acetic methyl esters significantly inhibits the growth of breast cancer cells.[5]
Furthermore, the addition of halogen atoms, such as fluorine and bromine, to the benzofuran scaffold has been shown to enhance the biological effects of these derivatives.[6] This is exemplified by the potent antiproliferative activity of difluoro and bromo-substituted benzofuran esters against colorectal cancer cells.[6] Conversely, some studies have indicated that simple ester derivatives lacking halogen-containing alkyl substituents may not exhibit significant cytotoxic properties, underscoring the importance of specific structural modifications.
Mechanisms of Anticancer Action: A Multi-pronged Attack
Benzofuran esters exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of action for many benzofuran esters is the induction of apoptosis (programmed cell death) and cell cycle arrest.[5]
Benzofuran-2-acetic methyl ester derivatives, for example, induce G0/G1 cell cycle arrest in breast cancer cells.[5] This is achieved by enhancing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 at both the mRNA and protein levels, in a p53-independent manner.[5] This upregulation of p21 leads to a halt in cell cycle progression, preventing cancer cell division. These derivatives also trigger apoptosis, as evidenced by increased poly (ADP-ribose) polymerase (PARP) cleavage, an altered Bax/Bcl-2 ratio, DNA fragmentation, and a higher number of TUNEL-positive cells.[5]
Similarly, fluorinated benzofuran esters induce apoptosis in colorectal cancer cells, which is associated with the inhibition of the anti-apoptotic protein Bcl-2 and concentration-dependent cleavage of PARP-1.[6]
Caption: Signaling pathway of benzofuran ester-induced G1 arrest and apoptosis.
Inhibition of Tubulin Polymerization
Another significant mechanism of action for some benzofuran derivatives is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. By disrupting microtubule dynamics, these compounds can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.
Standardized Experimental Protocols for Anticancer Activity Assessment
The evaluation of the anticancer potential of benzofuran esters relies on a series of well-established in vitro and in vivo experimental protocols.
In Vitro Assays
1. MTT Assay (Cell Viability)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran ester derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
-
2. Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran ester at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
3. Apoptosis Assays (e.g., Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis induced by the test compounds.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (e.g., FITC) and is used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic or necrotic cells.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran ester and harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Caption: A typical experimental workflow for the in vitro evaluation of anticancer benzofuran esters.
In Vivo Studies
Xenograft Tumor Models
To assess the in vivo antitumor efficacy of promising benzofuran esters, human cancer cells are implanted into immunocompromised mice.
-
Protocol:
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the benzofuran ester to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise and weigh the tumors. Further analyses, such as histopathology and biomarker analysis, can be performed on the tumor tissue.
-
Conclusion and Future Directions
This guide has provided a comparative overview of the anticancer activity of benzofuran esters, highlighting their therapeutic potential. The versatility of the benzofuran scaffold allows for the synthesis of a diverse range of derivatives with potent and selective anticancer properties. The primary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization, underscore the multifaceted approach by which these compounds combat cancer.
Future research should continue to explore the vast chemical space of benzofuran esters through the synthesis of novel derivatives and their rigorous biological evaluation. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation anticancer agents with improved efficacy and reduced toxicity. Furthermore, comprehensive in vivo studies are essential to validate the therapeutic potential of the most promising candidates and pave the way for their clinical development. The continued investigation of benzofuran esters holds significant promise for the discovery of novel and effective treatments in the ongoing fight against cancer.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Catalano, S., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 1-10. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565325. [Link]
-
Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]
-
Kamal, A., et al. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 8(12), 2013-2023. [Link]
-
Romagnoli, R., et al. (2013). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 56(21), 8486-8498. [Link]
-
Li, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]
-
Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]
-
Choi, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. European Journal of Medicinal Chemistry, 98, 145-156. [Link]
-
Kaspady, M., et al. (2018). Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes and Arrest Leukemia Cells in G2/M Phase. Anticancer Agents in Medicinal Chemistry, 19(3), 375-388. [Link]
-
Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 511-519. [Link]
-
Gáspár, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10359. [Link]
Sources
- 1. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes and Arrest Leukemia Cells in G2/M Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Ethyl 3-Methyl-1-Benzofuran-2-Carboxylate Analogs
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of analogs based on the ethyl 3-methyl-1-benzofuran-2-carboxylate scaffold. Drawing upon experimental data from various studies, we will delve into the structure-activity relationships that govern their efficacy against a range of pathogenic bacteria and fungi. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of new antimicrobial drugs.
The Benzofuran Scaffold: A Versatile Core in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a fundamental structural motif found in numerous natural products and synthetic molecules with significant biological properties.[1] This scaffold's inherent planarity and electronic characteristics make it an ideal framework for molecular recognition by biological targets. Benzofuran derivatives have been reported to possess a broad spectrum of activities, including anti-inflammatory, analgesic, anticancer, and, most notably for the context of this guide, antimicrobial properties.[1] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.
Comparative Antimicrobial Spectrum of Benzofuran-2-Carboxylate Analogs
While direct and comprehensive studies on a systematic series of "Ethyl 3-methyl-1-benzofuran-2-carboxylate" analogs are limited, a comparative analysis can be constructed by examining structurally related benzofuran-2-carboxylate and 3-methyl-1-benzofuran-2-yl derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various studies, providing a snapshot of their antimicrobial potential.
It is crucial to note that the following data is collated from different studies that may have employed varied experimental protocols. Therefore, a direct comparison of absolute MIC values should be approached with caution. The primary utility of this data is to discern general trends in activity and structure-activity relationships.
Table 1: Antibacterial Activity of Benzofuran-2-Carboxylate Analogs
| Compound/Analog Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Structural Features & SAR Insights | Reference |
| Benzofuran-2-carboxylate 1,2,3-triazoles | Staphylococcus aureus, Bacillus subtilis (Moderate to good inhibition) | Escherichia coli, Pseudomonas aeruginosa (Moderate inhibition) | Introduction of a 1,2,3-triazole moiety at the ester position appears to confer broad-spectrum antibacterial activity. Substituents on the triazole ring, such as chloro, methoxy, methyl, and fluoro groups, were found to enhance antibacterial potency.[2] | [2] |
| Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Micrococcus luteus (Moderate activity) | Generally less active | A brominated derivative showed moderate activity against Gram-positive strains, with MIC values ranging from 16 to 64 µg/mL. This suggests that modifications at the 2-position of the 3-methylbenzofuran core can influence antibacterial efficacy. | |
| General Benzofuran Derivatives | Often show good activity, including against MRSA.[1][3] | Activity is variable, with some derivatives showing good inhibition of E. coli.[1] | Electron-withdrawing groups on the benzofuran ring or on aryl substituents can enhance antibacterial activity.[1] The position and nature of substituents significantly impact the spectrum and potency.[1] | [1][3] |
Table 2: Antifungal Activity of Benzofuran-2-Carboxylate Analogs
| Compound/Analog Series | Fungal Species | Key Structural Features & SAR Insights | Reference |
| Benzofuran-2-carboxylate 1,2,3-triazoles | Aspergillus niger, Sclerotium rolfsii (Moderate to good inhibition) | Similar to antibacterial activity, the presence of the triazole moiety and specific substituents (chloro, methoxy, methyl, fluoro) on the terminal ring enhances antifungal activity.[2] | [2] |
| General Benzofuran Derivatives | Candida albicans, Aspergillus fumigatus (Variable activity) | The antifungal spectrum is highly dependent on the substitution pattern. Some ketoxime derivatives of benzofuran have shown potent activity against C. albicans.[1] | [1] |
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of benzofuran derivatives is intricately linked to their structural features. The following diagram illustrates the key positions on the benzofuran scaffold where modifications can significantly impact the biological activity.
Caption: Key positions on the benzofuran scaffold for structural modifications influencing antimicrobial activity.
Based on the available literature, several key SAR trends can be identified:
-
Substituents on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens (chloro, bromo), on the benzene portion of the benzofuran ring often leads to an increase in antimicrobial potency.[1]
-
Modifications at the 2-Position: The ester group at the 2-position is a critical site for modification. Conversion of the ester to other functional groups, such as amides, hydrazones, or coupling with other heterocyclic moieties like 1,2,3-triazoles, has been shown to be a successful strategy for enhancing antimicrobial activity.[2]
-
The Role of the 3-Position: The presence of a methyl group at the 3-position, as in the core topic compound, can influence the molecule's conformation and interaction with biological targets. Further substitutions at this position with larger aryl groups have also been explored.[3]
-
Hydrophobicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Hydrophobic analogs have often demonstrated favorable antibacterial activities.[3]
Proposed Mechanism of Action
The precise mechanism of action for many benzofuran derivatives is still under investigation and may vary depending on the specific structural class and the target organism. However, some proposed mechanisms for antimicrobial agents include:
-
Inhibition of Cell Wall Synthesis: Some compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Disruption of Cell Membrane Integrity: Lipophilic benzofuran analogs may insert into the microbial cell membrane, disrupting its structure and function, leading to leakage of cellular contents.
-
Inhibition of Nucleic Acid Synthesis: Certain derivatives might inhibit essential enzymes involved in DNA or RNA synthesis, such as DNA gyrase or topoisomerase.
-
Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.
The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel antimicrobial compound.
Caption: A generalized workflow for elucidating the mechanism of action of a novel antimicrobial agent.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of novel compounds is typically performed using standardized methods. The following are detailed protocols for the commonly used broth microdilution and agar diffusion methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (adjusted to a standardized turbidity, e.g., 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent vehicle)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Serially dilute the test compounds and the positive control antibiotic in the appropriate growth medium directly in the 96-well plates. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension further in the growth medium to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[6]
Materials:
-
Test compounds
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (adjusted to a 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips to create wells
-
Positive control antibiotic
-
Negative control (solvent)
Procedure:
-
Plate Preparation: Pour the molten sterile agar medium into Petri dishes and allow it to solidify.
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the area around the well where microbial growth is absent) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
The following diagram outlines the workflow for the agar well diffusion assay.
Caption: A step-by-step workflow for the agar well diffusion antimicrobial susceptibility test.
Conclusion and Future Directions
The ethyl 3-methyl-1-benzofuran-2-carboxylate scaffold and its analogs represent a promising area for the discovery of new antimicrobial agents. The available data, while not exhaustive for a single, systematic series, clearly indicates that modifications to the benzofuran core can lead to compounds with significant antibacterial and antifungal activity. The structure-activity relationships highlighted in this guide provide a rational basis for the design of future analogs with improved potency and a broader spectrum of activity.
Future research should focus on the synthesis and systematic antimicrobial evaluation of a focused library of ethyl 3-methyl-1-benzofuran-2-carboxylate analogs to establish more definitive SARs. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets of these compounds, which will be instrumental in optimizing their therapeutic potential and overcoming existing resistance mechanisms. The continued exploration of the benzofuran scaffold is a worthy endeavor in the global effort to combat infectious diseases.
References
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1115. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4747. [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 44(9), 3637-3644. [Link]
-
Agar dilution and broth macrodilution protocols for antimicrobial... ResearchGate. [Link]
-
(PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 343-350. [Link]
-
Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results, 13(4), 133-141. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6354-6363. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]
-
(PDF) Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]
-
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 41(2), 214-221. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(117), 96809-96828. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
The Versatility of the Benzofuran Scaffold: A Comparative Analysis of Ethyl 3-Methyl-1-benzofuran-2-carboxylate and its Alternatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that can serve as the foundation for potent and selective therapeutics is paramount. Among the privileged heterocyclic structures, the benzofuran scaffold has garnered considerable attention due to its prevalence in biologically active natural products and its remarkable versatility in synthetic modifications. This guide provides an in-depth comparative analysis of Ethyl 3-methyl-1-benzofuran-2-carboxylate as a representative of this promising class of compounds. We will explore its synthesis, delve into its biological potential, and objectively compare its performance with two prominent alternative heterocyclic scaffolds: indole and quinoline . This analysis is supported by experimental data from peer-reviewed literature to provide a robust and practical resource for professionals in drug discovery and development.
The Benzofuran Core: Introducing Ethyl 3-methyl-1-benzofuran-2-carboxylate
The benzofuran moiety, a fusion of a benzene and a furan ring, is a cornerstone in the design of a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Ethyl 3-methyl-1-benzofuran-2-carboxylate serves as an excellent exemplar of this scaffold, featuring a methyl group at the 3-position and an ethyl carboxylate group at the 2-position. These substitutions are not merely decorative; they provide crucial handles for further chemical elaboration and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles. The ester functionality, for instance, can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, opening avenues for the synthesis of diverse compound libraries.
Synthesis of the Core Scaffold: A Validated Protocol
The reliable and efficient synthesis of the core scaffold is the bedrock of any drug discovery program. For Ethyl 3-methyl-1-benzofuran-2-carboxylate, a common and effective method involves the reaction of an o-hydroxyacetophenone with an α-halo ester, a variant of the well-established Perkin reaction.
Experimental Protocol: Synthesis of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This protocol is based on established literature procedures for the synthesis of 2-alkoxycarbonyl-3-methylbenzofurans.
Materials:
-
o-Hydroxyacetophenone
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Potassium Iodide (catalytic amount)
-
Crushed ice
-
Ethanol
Procedure:
-
To a solution of o-hydroxyacetophenone (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 5 minutes in an ice bath.
-
Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture over a period of 10 minutes.
-
Add a catalytic amount of potassium iodide to the reaction mixture and continue stirring for an additional 20 minutes.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
The solid product will precipitate out of the solution. Filter the solid and wash it with cold water.
-
Recrystallize the crude product from ethanol to yield pure 3-methyl-2-ethoxy carbonyl benzofuran.[3]
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the phenolic hydroxyl group of o-hydroxyacetophenone, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction.
-
Acetone: A polar aprotic solvent that is suitable for SN2 reactions and effectively dissolves the reactants.
-
Potassium Iodide (catalytic): The iodide ion can displace the bromide from ethyl bromoacetate in a Finkelstein reaction to form the more reactive ethyl iodoacetate in situ, accelerating the reaction rate.
-
Recrystallization from Ethanol: This purification technique is chosen to remove any unreacted starting materials and by-products, yielding a product of high purity.
Comparative Biological Performance: Benzofuran vs. Indole and Quinoline
The true measure of a scaffold's utility lies in its ability to impart desirable biological activity. Here, we compare the performance of the benzofuran scaffold, with a focus on anticancer and antimicrobial applications, against two other prominent nitrogen-containing heterocyclic scaffolds: indole and quinoline.
Anticancer Activity: A Battle of the Scaffolds
All three scaffolds have been extensively investigated for their potential as anticancer agents, often targeting key pathways involved in cell proliferation, survival, and metastasis.
Benzofuran Derivatives: These compounds have demonstrated a wide array of anticancer mechanisms, including the inhibition of tubulin polymerization, vascular endothelial growth factor receptor 2 (VEGFR-2), and the induction of apoptosis.[1][4] For instance, certain benzofuran derivatives have shown potent cytotoxic activity against various cancer cell lines.[2]
Indole Derivatives: The indole nucleus is a privileged scaffold in many approved anticancer drugs.[1][5] Their mechanisms of action are diverse and include inhibition of tubulin polymerization, protein kinases, and histone deacetylases (HDACs).[5][6]
Quinoline Derivatives: Quinolines are another class of heterocycles with significant anticancer potential.[7] They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways like PI3K/Akt/mTOR.[7][8]
Quantitative Comparison of Anticancer Activity (IC₅₀ Values in µM)
| Scaffold Class | Representative Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran | Brominated 2-acetyl-3-methylbenzofuran | K562 (Leukemia) | 5 | [2] |
| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | 8.7 | [9] | |
| Indole | Indole-based tubulin inhibitor (12) | Various | 0.22 - 1.80 | [5] |
| Benzofuran-Indole Hybrid (8aa) | PC9 (Lung) | 0.32 | [10] | |
| Quinoline | Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [7] |
| Benzofuro[3,2-c]quinoline (2q) | Leukemia | Good Activity | [11] |
Analysis: Direct comparison of the parent ethyl 3-methyl-1-benzofuran-2-carboxylate is limited. However, the data for its derivatives and related benzofurans indicate potent anticancer activity. The development of hybrid molecules, such as benzofuran-indole and benzofuran-quinoline derivatives, often leads to enhanced potency, suggesting a synergistic effect of combining these privileged scaffolds. For example, the benzofuran-indole hybrid 8aa exhibits sub-micromolar activity against lung cancer cells.[10] This highlights the potential of the benzofuran scaffold as a platform for the design of highly active anticancer agents.
Antimicrobial Activity: A Race for Potency
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzofurans, indoles, and quinolines have all shown promise in this arena.
Benzofuran Derivatives: These compounds have demonstrated broad-spectrum antibacterial and antifungal activity.[12] Their mechanism of action can involve the disruption of bacterial cell division.[13]
Quinoline Derivatives: The quinolone and fluoroquinolone antibiotics are a well-established class of drugs that target bacterial DNA gyrase and topoisomerase IV.[4][14][15][16] This specific mechanism of action has made them highly effective, though resistance is a growing concern.
Indole Derivatives: Indole-containing compounds have also been explored for their antimicrobial properties, though they are less established in this therapeutic area compared to quinolines.
Quantitative Comparison of Antimicrobial Activity (MIC Values in µg/mL)
| Scaffold Class | Representative Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzofuran | Benzofuran derivative (1) | S. aureus | 12.5 | [12] |
| Benzofuran-triazine hybrid (8e) | E. coli | 32 | [11] | |
| Quinoline | N-methylbenzofuro[3,2-b]quinoline | E. faecium (VRE) | 4 | [17] |
| 2-sulfoether-4-quinolone (15) | S. aureus | 0.8 | [17] | |
| Indole | N-methylbenzoindolo[3,2-b]-quinoline | E. faecium (VRE) | >64 | [13] |
Analysis: The data suggests that quinoline derivatives, particularly the well-established fluoroquinolones, generally exhibit superior antibacterial potency with lower MIC values. However, the emergence of resistance to these agents underscores the need for alternative scaffolds like benzofuran. The development of benzofuran-quinoline hybrids demonstrates a promising strategy to combat resistant strains, with some hybrids showing potent activity against vancomycin-resistant Enterococcus faecium (VRE).[13][17]
Mechanistic Insights: Visualizing the Pathways to Efficacy
Understanding the mechanism of action is crucial for rational drug design and optimization. Here, we visualize the key signaling pathways targeted by benzofuran derivatives.
Anticancer Mechanism: Inhibition of VEGFR-2 Signaling
Many benzofuran derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.
Anticancer Mechanism: Induction of Apoptosis
Benzofuran derivatives can also induce programmed cell death, or apoptosis, in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Benzofuran-induced intrinsic apoptosis pathway.
Conclusion: The Enduring Promise of the Benzofuran Scaffold
This comparative guide underscores the significant potential of the ethyl 3-methyl-1-benzofuran-2-carboxylate scaffold in modern drug discovery. While indole and quinoline derivatives have established themselves as powerful therapeutic agents, the benzofuran core offers a distinct and highly adaptable platform for the development of novel drugs with diverse mechanisms of action.
The straightforward and efficient synthesis of the benzofuran nucleus, coupled with the vast possibilities for chemical modification, makes it an attractive starting point for generating extensive compound libraries. The demonstrated anticancer and antimicrobial activities, supported by a growing body of quantitative data, highlight its therapeutic relevance.
Furthermore, the success of hybrid molecules that incorporate the benzofuran scaffold with other privileged structures like indole and quinoline opens up exciting new avenues for drug design. These hybrid strategies can lead to compounds with enhanced potency, improved selectivity, and the potential to overcome drug resistance.
For researchers and drug development professionals, the ethyl 3-methyl-1-benzofuran-2-carboxylate scaffold represents not just a single compound, but a gateway to a rich and rewarding area of medicinal chemistry. Its continued exploration is certain to yield novel therapeutic agents that will address unmet medical needs and improve human health.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Asif, M. (2017). A review on the versatile and multicultural prospective of indole. MOJ Bioorganic & Organic Chemistry, 1(6), 220-236.
-
Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-cancer agents in medicinal chemistry, 21(14), 1802–1824. [Link]
-
Hooper, D. C. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. Infectious disease clinics of North America, 9(3), 641-654. [Link]
-
Hooper, D. C. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of infectious diseases, 10 Suppl 1, S14-S20. [Link]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Quinolone antibiotics. British medical bulletin, 111(1), 25-36. [Link]
-
Mondal, S., & Roy, N. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Molecules (Basel, Switzerland), 26(21), 6489. [Link]
-
Kumar, A., Singh, B., & Kumar, R. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 239, 114526. [Link]
-
Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-cancer agents in medicinal chemistry, 21(14), 1802–1824. [Link]
-
Real Life Pharmacology. (2024, January 16). Quinolone Antibiotic Pharmacology [Video]. YouTube. [Link]
-
Lee, H., Jo, A., Kim, H. P., & Lee, J. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231. [Link]
-
Mohammad Shafiee, M. R., & Yavari, I. (2017). Highly Efficient and Green Synthesis of Indole and Benzofuran Derivatives via Electrochemical Methods under ECECCC Mechanism. Journal of The Electrochemical Society, 164(13), G105-G111. [Link]
-
Napiórkowska, M., Ciszek, M., & Nawrot, B. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 842. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 546. [Link]
-
Wang, Y., Zhang, Y., Chen, L., Li, Y., Wang, Y., & Zhang, Y. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(9), 922. [Link]
-
ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]
-
Sun, N., Chan, J. Y. W., Su, J., Li, X., Liang, Z., Lu, J., ... & Chen, S. (2017). Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action. PloS one, 12(7), e0181581. [Link]
-
Chen, C. H., Cherng, S. C., & Chen, Y. L. (2021). Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Molecules, 26(11), 3169. [Link]
-
Meshram, J., & Meshram, P. (2025). Synthesis and Antimicrobial Screening of Some New 5-Oxo-imidazoline Derivatives Containing Benzofuran, Pyrazole and Quinoline Entities. Indian Journal of Heterocyclic Chemistry. [Link]
-
Kushwaha, D. S., & Mishra, A. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]
-
ChemSynthesis. (2025). ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]
-
Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of biomolecular structure & dynamics, 41(16), 7904–7941. [Link]
-
Shaikh, A. K., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron, 71(1), 135-143. [Link]
-
Choi, H. Y., Lee, J. Y., & Kim, J. N. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1638. [Link]
-
S, R., & V, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 236-241. [Link]
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for Benzofuran Intermediates
Introduction: The Critical Role of Benzofuran Intermediates and Their Analysis
Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their intermediates, therefore, are pivotal building blocks in the pharmaceutical manufacturing process. The purity and quality of these intermediates directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance in drug development. This guide provides a comprehensive framework for developing and validating analytical methods for benzofuran intermediates, drawing from extensive field experience and established regulatory standards.
Part 1: Choosing the Right Analytical Tool: A Comparative Analysis
The selection of an analytical technique is the most critical initial decision. The choice hinges on the physicochemical properties of the benzofuran intermediate, such as its volatility, thermal stability, and polarity.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common chromatographic techniques employed.[1][3]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the preeminent technique for the analysis of non-volatile or thermally sensitive compounds, which encompasses a vast majority of pharmaceutical intermediates.[2][3][4] Its versatility allows for the separation of a wide range of benzofuran derivatives.[4]
-
Expertise in Action: For many benzofuran intermediates, which are often polar, non-volatile solids, HPLC with UV detection is the method of choice.[1] The aromatic nature of the benzofuran ring system typically provides strong chromophores, making UV detection highly effective. When dealing with complex mixtures or the need for definitive identification of impurities, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[5][6][7][8] LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the identification and quantification of impurities even at trace levels.[8]
Gas Chromatography (GC): The Specialist for Volatile Analytes
GC is exceptionally suited for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[2][4][9] It often provides higher separation efficiency and faster analysis times for suitable analytes.[1]
-
Field Insight: While less common for larger, functionalized benzofuran intermediates, GC is invaluable for analyzing residual solvents or volatile starting materials used in their synthesis.[3] Coupling GC with a Mass Spectrometer (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for identifying and quantifying volatile impurities.[2][10] In some cases, derivatization can be employed to increase the volatility of less volatile benzofuran intermediates, making them amenable to GC analysis.
Comparative Performance Overview
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of benzofuran intermediates.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Selectivity | Moderate to High | Very High | Very High |
| Sensitivity (Typical LOQ) | 5 - 30 ng/mL[2] | 0.1 - 5 ng/mL | 0.05 - 0.5 ng/mL[2] |
| Primary Application | Assay, purity, stability testing | Impurity identification, trace analysis | Residual solvents, volatile impurities |
| Strengths | Robust, widely available, good for quantification | Excellent for structural elucidation | High resolution, fast for simple mixtures |
| Weaknesses | Lower sensitivity than MS detectors | Higher cost and complexity | Limited to thermally stable and volatile analytes |
Part 2: A Practical Workflow for HPLC Method Development
Developing a robust and reliable HPLC method is a systematic process. The goal is to achieve adequate separation of the main component from all potential impurities and degradation products.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Detailed Experimental Protocol: HPLC Method Development
-
Analyte Characterization: Begin by understanding the physicochemical properties of the benzofuran intermediate. Determine its solubility, pKa, and UV spectrum. This foundational knowledge will guide all subsequent decisions.
-
Initial Column and Mobile Phase Screening:
-
Causality: A reversed-phase C18 column is a common starting point due to its versatility. However, for aromatic compounds like benzofurans, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions.
-
Protocol: Screen at least two different column chemistries (e.g., C18 and Phenyl-Hexyl). Use a generic gradient with acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
-
Wavelength Selection:
-
Protocol: Using a Diode Array Detector (DAD), acquire the UV spectrum of the main peak. Select a wavelength at the absorbance maximum for high sensitivity or on the shoulder of the peak to minimize interference from other components.
-
-
Method Optimization:
-
Protocol: Once a promising column and mobile phase are identified, optimize the gradient slope to improve the resolution between the main peak and its closest eluting impurities. Adjust the column temperature (e.g., 30-40°C) to improve peak shape and reproducibility. Fine-tune the flow rate to balance analysis time and resolution.
-
-
System Suitability: Before proceeding to validation, establish system suitability criteria (e.g., tailing factor < 1.5, theoretical plates > 2000) to ensure the chromatographic system is performing adequately.
Part 3: Method Validation According to ICH Q2(R1) Guidelines
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[11][12][13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[11][12][13][14]
ICH Q2(R1) Validation Parameters
Caption: Interconnectivity of ICH Q2(R1) validation parameters.
Experimental Protocols for Key Validation Parameters
The following protocols are designed as a self-validating system. Successful completion of each step provides confidence in the method's overall reliability.
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a sample of the benzofuran intermediate.
-
Analyze samples of known related substances and potential impurities.
-
Spike the benzofuran intermediate sample with these impurities and demonstrate that the peaks are well-resolved from the main peak.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) and show that the degradation product peaks do not interfere with the main peak. Peak purity analysis using a DAD is essential here.
-
2. Linearity
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five standard solutions of the benzofuran intermediate covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo (matrix) sample and spike it with the benzofuran intermediate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the benzofuran intermediate at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
5. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Prepare a sample at this concentration and inject it six times.
-
The precision (RSD) should be ≤ 10%.
-
Summary of Typical Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2.0) |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ (% RSD) | ≤ 10.0% |
| Robustness | System suitability parameters are met after deliberate small changes |
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKdzs9xNQ8_5rdjig7DMdLbK5eettWC7Y6qk5BKWY3s1-afQtBZGp2bKAgIdrXV8Tlif7AMlsDHjHjBPtqArAlghE76VQb-EYudY7SwWLJZ7crNgt1VBaGQDKirctmMAtr8hk_NzbNU61rXcPh7XDuDJbVh-HetqjeXZQxfowXkL2azOiV1BceyylBCXdrhMjJaL72qNAqTvs9rg5-XBmiU8kS1F4xIhU-xPpkT3GcVwyvsCI=]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOcT0-aOcCD7FxRy275VG7dUkwBcad8lt1W31VdSP_nA53_nFGmMFSZFdreu-QFYIW1xvVcFj957smApp8OqR8alAzCQE66Pz8_6fIXetPSwekV9Nz4fzd3BevprG73_uaNBsaKrwjLHZYHdT-LTdRIWAm7aGi223zAMRg5hyD_1muAb6vccEDupN4_fYro5T5RcVybQUq1QS_eAVzL7P80L2jrEaJvIV7oi06uGxgZlFeSwhC5fU2BWlhQScf7D70TzaHTM48hDZ_eGf1mzhTNA==]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyZt5uHtF8Ds_vENGvb0TejJ_-qUzxCDtthJ8Z7YE4fDBR7ToEQuzW99fKRc7YDHBBG1rqUG5a_WRTWhlPfPpyb6ejo6Uc3XqJ8h4U8Adx3PmqpadIx_VTQPObxV1ocZJuV_b6]
- Quality Guidelines - ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrDgPJ9YaJiVbZHs8YjJ9NWhtoN_B-82GkTPBpLfd7PVMtW7w9rH71ZSvkocnI8jpxN4QAdaA_Q-4UHBnCcH0vGJgCoNodE-6AjBgTWRzP8KTLl-cNKHSk4UsBKuSC1djIwOP4PFY=]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR4H4nSB9joMmQ-VSsr2AzVC3uRxf-xfT53UIO1oCelOI1Qn_NSzaod8Yc7NIV-_hB8oAL_w9RRbLAuQtySxScpCmCrHWiHcu4VVon8bCH1-VtbucvfCV30Bzb8wPvCCVbv6CTh58vw8SbV-eypP797eoOJX-64se2SZpJSXQ7h9PaeCE9h8r2VDypo7F5NAQqqqQBooliA7uBHBIJ]
- Gas Chromatography of Benzofuran Derivatives. I. Detection of Internal Standard Substances and Quantitative Analysis of Benzarone - J-Stage. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1PdojDRNrfIWFHiswbya6Xg_j7qy5Y2ddUIAlIgJSaUaJIBEFpb1hdwkee-t9cRacEA43VLDT4B6gyxMXJpwGApAMlpfZ4T2qAG_RZXtNjXPUNhir0Gmf8T2iM8HtjOnCI8zW_s22Ya-xGiS37Vrkf-7WS2wFwrwWfA5sPJ2rEORJg3TmP0cZSJJXhSbM]
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdIibtIMFq0BEKDoYOD2nZ9WtyGW4aEC2ILLKEE9jVORp241AmkBo23OwMM28VtWqUd74AJCOur8hACPD3vpxha8kBnfxQipWuB0hPmt9YWcAJcilUH9mibTSMcboECfpumWWrWk9-YjyizrxgxEzGNuQ3gW9vqdFziELurdKO8ISJLdiea6B-umTAzDv9R5KZ14aIrYWQjQP7EPhnaXBuD1pYIA==]
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSKDliI7VYqBV_juompoTcbkRwOR1wSyHJS2Ht9OlKX01OBMZ9v_HAKwFICHUMB7AWMRdpcni-LjS8Y4oifYKIVDnNhK55A7AJTMITk8_oVAzQrUTxTVT383CIZ4o3NXn4YeaD4ZnWazv52pd7zjbrgLYWBjQQCK6OIjZ3PaydZgoaGMlvvqrMhA9YKj62dCjvQHXs-qiycA==]
- HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQdGoCa6NzIfoo764r1VFr4e5JYeel61H_ZV-E07rVQg6jqD5ur0e7UXdJ-fd6ffpsxUFQzli9xxIX4A4EajrDEDZOt6rxiVvyz5MJdRRQZlX_ot30w2_cl-lgU2Dim-VE6FDfLEAQzsXs6zgH1bycielqjA0IrrJTZdki0HewkRurURXRXNIPlcMzBLU9doTdy0yCvOC4Kc2wMJj7b3uk-FqJ-Ur_-A==]
- The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX_KKxguwSZ_2UPFr8sGil3wKoRf3l71gSxoD4Mh9CfOhXdlzVUMCLpty-iQACIxOlsUYSHclwmP_ATgpEYEHoLxSDLAqryGGbJqmwXlZsiOSxB2Ann50p0PEKrJwDmh28xcG4]
- GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES71sDSt1aTsf9l1JHE-a-g_2N81O5g1Qo0VpfKBJU4PO369uo1CsPecSNNd3QybHtqiVRGod0WmTtrztUeZ5BrnE3w-RTDdaoX5wZxYYyECnDNgMJwdIyFAMxqJZQCtp8OZyV9pDxMj0kV7HspOYNvfGeAvbwh-cH8Dgsb5337jEY9G35rnZrosg=]
- (PDF) Gas Chromatography of Benzofuran Derivatives. I. - Amanote Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXLvq7rHaD9IAoVIUBphoRJxgrQnI4IbCgwDzO-E-HDUbraU_ak9GyqlLMZJhI1Hrt59kNjLeHxMrIegUfEqSrx1wgQK6PUTeilH2oFhLrIyOsWOQTDFa1UlcbMO05G3sCDrjqaQqd-67jUcAvrJlCi0qq2ENA1JAOJq1qZC7K3BZFjdSkazYmM6M5Jt0BKcT2s0NCroo-5bVPcnanxY3MiTP2VmSVTOaoIIOLpAnVPe7YPV1xgN1nR4URxIoJu2OzPyUreVbZ]
- Compare GC-MS vs HPLC for Drug Metabolite Analysis - Patsnap Eureka. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFNvRvBEhqlgGQ9kNeucY4HE1ecwCC4QgF7e0iT_38iqFD0l44mlbgQx2oaBhZfkvLjDZRUj35UWId1lx99pvGmj9gn9fvKl6yMh67Pspi0yXTHRiEjL04cvI5Mf1TauHhIFpIZzInw20H-EC-Bxdc0jbw3NmZOZJeoBZ97qfDJGbX_OAF_zBebas98-ouGA==]
- Difference Between HPLC and GC - Pharma Specialists. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDMLCRWYa7qP6Gru0Cn3A-uXZECV3OMjXL1FWkVKr-pIDlEKIjXdb_sZ0Lssv_xAV3K_ikljVqGIYNl5s7z3j6nzXdcnmJyTfIvWdekN36aCl_yUaApUrkPt_pJ4nKV9Q5Lg3UKi_U3LnE0ENHoTGHanfIkg9GWjNUm5DXNGr5TmP3GgDrs3CE]
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager Magazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwaAwCirCVVSfW_hV6KNlqc2HkQEBqGPc_Wx3yUwWYQIBTGzY_7CAXWiBizdWG10LZ7m5tsXzB9ICjl_tptg6VM-VjCB_qh61WULeDAVc_TXiDNP6ErKtUjiqmtQROQlQW3WUvXEoJKwSYTdxJ0yROVw5c-0pNSyw-bkKeXzks1qW9UbWKgDx6cS7UQ2LIGtme9Q==]
- Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqgjVgewvDmCoE7kPaaKKHXNl_beN-o2-NJjPANO4hBoI9Wl2yvlRx2Aa8DexRbo52PELFiOnMP6nxy13o4ZNwnzoca2RH5Qe2dEyTLi9CoydqRAT2l1XbxF6_jaZktEVlIM29fa-vI8p_VsCj8B6XgVACfMQcwIlXDQ71zRhdxqy2pRfp_OJ9zjt0A6ixENme-NI5__W5cDPM1ZIvn90OxjeEMMDt7bj4bKQRCdIFS56F9vaTyupcWuG0we4eEQInRF38ovL4DOUiWfnz-B2XYzxXaqGCiaQqDQ782zuJoQ3Zs5GZ9u-Hf5KZALzFqOR8TdU3w3Pe3qpI1rbaXk=]
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS - КиберЛенинка. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4ZtM5T7iJ51Gdbq785zJx8LyPf-QoeYRkXU5LfBdeJCCv0658Bw5sq-m8WcML1TzsahRmyhEFHlyZ-yAOvAIR0tsZMj9Cb0EM7rz5t51Os8A-3TGzNEbnyz7_PfMFHaqoy26eVSaQturdcxfIUDYKErk_pLz_VRQgVmE7zMZxYN8Xrsb8nO7BjzOQI5umiqsH5d0OZVn9t5utOPbf18Qpw2hBYgYW6BgFNUj0OykzBLVQbnSteErmlhkFFPadm8TJP5PzUrKxhEs=]
- (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUfq7fEa8-Qg3e-zH_x91_OHtMYkWqc3_ZJHaWn_Q63jsp2AbzZ7ZAEyMTJ21jaJVyZez3yvynZIfqSbM0PzVedeW_sfBvax--AZh32IhXk95i9lAW2eh6ABOY-RBitvh0k7NVVpLlqz-rdYGGx35kPdgnR0q37Tzu7YjfQq8e_LPDnGsnSgrxVqdNP9QRly8P8VmCnkGAfkB7jzsJumNO4uFyOydh7jZTTBUje0uJAygXXVOIXnR66Q8QM_YpS589VW2ZEp4zgX-BuY22OPCIDropcS1mpY9w]
- Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH-yylRVq1pc7CsYmvMYdelfkq34afhVZiirDGgzoGBgZfA82VTdEzTaoqt0Iki7YoDykRjpmwU8N61W8i64eTYS7v7sCj47-W4n2zq-bpl4utqjakVsnfAc6zjqxsxT7d57ex]
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvFNnP0oV4yHRbIttNpg9yvFc_4BL9umKzSdyPcn3_ggwnfKd0AYGBq_AI-bWjKsR6G3Ba-bdPMltLLeOcqQESKrNoP8YawT2AkuYMHEMgsMtKTKfEB8AEjuJz6tzegOIWCxKRQrBRzU1Ri1cAbox0MkAnmAF6CCAbiWCNqejnoxHp4naY9FpnYDM9TfyioXJ0F9xF8tZR60OKhazEmBEOcP1v_eOzpY4gFEB8jwyAB7eip8LBvQbbG8ST7S6wO6nSySY0SvI74c6-wRTvZYHVKNt16V0M4YJxCwJclomumVBcGNJZCPzytcItFAYrsx7GlqhfhKouvMuJDw-wKeZ32dmuaeCvp9jFU7q1sOJeeuDg4l9whSjUavbpl665XLlgI4d1ujolB6nHmPKXIMctn8OaL6727JgTYq1xog_5bEG1wFY3sn5Hu5_sSgoeveIIkr5ImbcKVp9RiMm3AxkxINWVc7WYphM454A=]
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHInvIz_eoo_9DoZ9M1nhyQRS3JLZkJ0YK9OpjebbOpXxOYWnNh9sem7PEuPZ2eZgecNhH_TwO0oB8XE-aelal-pk9EfUJ2TyBYBIxWhTzzf_O5onnmTFxXJ7DJ4QLdUQLkxPyr]
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG668ksg6fCOObXAvOFIc8EtVs--xcmcYGq4-mo24FJuYcmgOQUeZZBHlhuN5BxSKglSba71A29nb5tfJqqTIv6On4OOvmCvQSSdXKGqhJkiu8zEsZUJ7HE5i4IRuFb0A3NdfTpvfJ8nUBX_m2IYx_PCgv85OKnTjQkuNcmRGWxF2gbjfCAeqoYaSEje-unwmf9A0uTGCk=]
- Advances in Impurity Profiling of Pharmaceutical Formulations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsXe_88wbayZfp-6SxSkAQ8zFULfD6ZUOg82Zs9CEr6YQza-HlTCh_UJ1KRv4zkunRihe4qQ59feSlqMCHt6lmpX0NeknYay_f6uZkkFLvtGf-Sd7FH6KeUR4YP1qY1jNkX4vfZbCV3jpDihjjTI9n]
- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXygSqN5oqRYRZvDChJXBMlvWoThLu3LUdmrOuQ7DqUeedLtos0KGKlAd9tY3WhSLMcykwfXn67ubFANiVLgMI39vo7O6c9VVJzQ8LHXwqvxUlk2Hy-XQhAvaK52EJYTG4NwlDMDJLOnpCW-flV9ANq3a3hcOyneP-_hjrlw1coR7o3C2bBlGT9kFdOXTZlMZDhg==]
- Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcc9KkglZUca4CURc3XbfoQFLBjgAv_DOe1oAQCL3sa2POZEke8yuElNwDzJY01v4EWeA4zg5C72nV5KtW6SIernT9A-V3DoMFsRCMh4STSSE0Ks79NnHtw-I9VgZ20mKgwDAaUfdgy0euKNJOv840buL5sBteB13fJWZXFDY2brilaBLxXjXPKRsCm4KoX8SkkOwb90LPnMMaGwWxe2o-Fc7EgoE=]
- The Analytical Method Development and Validation: A Review - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo22-WtLQw_kUdseytR7v_5ZsszguyEBgAyRPcMAqUqmXa2YscEvn6M2qwd42kEa5Lo-Wc7-Tsdgw33QF5PoyXRS1Z4Ko56UTeBzkjQfMyhZ0-4EGqK6-95jfxXpSJak6RbgdE24tNwxNiOaYzxie9knTHY2vybUSiwZ9E5AYvN2uX4zqBVrnRwdFI6lZBh7l8jq3BLKmSN1PYHTDthK8wxq8E-dilMw==]
- A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpfSfyyJNzB4dpNAF3WB4r2OZps9CnXUt1gmTroLS8jnike2w84WLmPNhBe-mi98MBwG2JaHe_hZC8WxJxUEkPtLxNuE8GjNIw7PKc4l9xrYJjZZmXLJ5DDV1wmJnNeQ1fI6xvPWQO9P1_TWoPqe4hAu-cWuxLR6XnVHWg7tU5RtWv7hvbHdtIRNXZbOVornuQ2Flh5e1RYDlt4sBP]
- The Analytical Method Development and Validation: A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCwbpbbjHwrdX2sCo9PA7GhztZsF6E4t2-k8EmwqICCca0P15nXsw2Yq9ZEL_N-hLoRYq8v6d4iqsyseir_L4RvZ4sakZhxk6dI36CJxzPkLjWih5OlrFjYwPJjvPit0RkogaCvxGh44iaYuPRvovtkE5e]
- Development and Validation of Analytical Methods, Volume 3 - 1st Edition - Elsevier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ3bed2mrPGIpCdg85AuJQXuHJYKF9utlN2Meb_Otnz3TXMNBPyJL1yQbRK-sS3otWmODIgiaSwxZC00pKSm9Xty9Nvvc_E2WP2CsA02r82_OQkYZnB-Z0UljcwfSuICvoPc3kUb_DtzuZ0mZ_xSD9AJiOpI5vSy_XtHjepXCT054Uv279IX_uWDpmx9XrjBBgvInDTo0jLoWXT8heMXkz8g8o]
- A Review: Analytical Method Development and Validation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6n_in3ySFnu9RFu-pv9FelY1ToRuHM4-bBaUnd6EgDMkSqWxQvk_i8z7iydTMRfbhioVis6j1cohEsEZgIIrdcdP6AqnohFvWQbhXNoHzY-tfmhqxWY1fnE6TK6warfS206zQEp7chPXAqz_fdHodrrfkIxH8AeeO9Zx_yxKxEkpOtxQTZA-m48lrkbSs44_eHZw1Dtgj75c=]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Gas Chromatography of Benzofuran Derivatives. I. Detection of Internal Standard Substances and Quantitative Analysis of Benzarone [jstage.jst.go.jp]
- 10. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 3-methyl-1-benzofuran-2-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 3-methyl-1-benzofuran-2-carboxylate. As a benzofuran derivative used in the synthesis of biologically active molecules for pharmaceutical development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1] This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a self-validating and inherently safe workflow.
Hazard Assessment: A Conservative, Safety-First Approach
While a specific Safety Data Sheet (SDS) for Ethyl 3-methyl-1-benzofuran-2-carboxylate is not consistently available, established data on the benzofuran moiety and related esters necessitates treating this compound as hazardous waste.[2] The disposal plan is therefore predicated on a conservative assessment of the hazards associated with its structural class.
Key hazards of related benzofuran compounds include flammability, suspected carcinogenicity, potential for organ damage through repeated exposure, and significant aquatic toxicity.[2][3] These risks mandate that the compound never be disposed of via standard trash or sanitary sewer systems.[4][5]
Table 1: Summary of Potential Hazards Based on Benzofuran Analogs
| Hazard Classification | Description | Authoritative Sources |
|---|---|---|
| Flammability | Assumed to be a flammable liquid and vapor, posing a fire risk if not handled and stored away from ignition sources. | [3] |
| Health Hazards | Suspected of causing cancer and may cause damage to organs, particularly the liver, through prolonged or repeated exposure. May also cause skin, eye, and respiratory irritation.[5][6] | [2][3][5][6] |
| Environmental Hazards | Considered harmful to aquatic life with long-lasting effects, making environmental release a significant concern. |[2] |
Core Disposal Protocol: A Step-by-Step Methodology
The proper disposal of Ethyl 3-methyl-1-benzofuran-2-carboxylate is a multi-step process governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[4][7] The following protocol ensures compliance and safety from the point of generation to final disposition.
Step 1: Immediate Segregation and Containerization
This initial step is critical to prevent cross-contamination and ensure the waste stream is correctly managed.
-
Designate as Hazardous Waste: From the moment it is deemed waste, treat all quantities of Ethyl 3-methyl-1-benzofuran-2-carboxylate, including pure compound, solutions, and contaminated materials (e.g., silica gel, filter paper), as hazardous waste.
-
Select an Appropriate Container:
-
Use a dedicated, chemically compatible container that can be securely sealed.[4][8] Plastic is often preferred for its durability.[4]
-
The container must be in excellent condition, free of leaks or cracks.[8][9]
-
Ensure any previous labels on a reused container are completely removed or fully obscured.[8]
-
-
Do Not Mix Waste Streams: Avoid mixing this waste with other chemical waste unless you have confirmed compatibility and it is part of an established, approved waste stream in your facility.
Step 2: Meticulous Labeling
Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.[7][9]
-
Affix a Hazardous Waste Tag: Obtain and securely attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields:
-
Clearly write the words "Hazardous Waste ".[10]
-
List the full chemical name: "Ethyl 3-methyl-1-benzofuran-2-carboxylate ". Do not use abbreviations or chemical formulas.[9]
-
If in a solution, list all constituents and their estimated percentages.[9]
-
Indicate the specific hazards (e.g., Flammable, Health Hazard, Environmental Hazard).[7]
-
Fill in the date when the first drop of waste was added to the container.
-
Step 3: Safe In-Lab Accumulation
Federal and state regulations strictly govern the temporary storage of hazardous waste within a laboratory.[7][11]
-
Use a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA.[4][9][10]
-
Maintain Container Integrity: Keep the waste container securely closed at all times, except when you are actively adding waste.[9] Never leave a funnel in an open container.[9]
-
Segregate from Incompatibles: Store the container away from incompatible materials, particularly strong oxidizing agents.[3]
-
Adhere to Volume Limits: Be aware of SAA volume limits. Regulations permit up to 55 gallons of hazardous waste to be accumulated in an SAA.[4]
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final disposal. This must be handled by licensed professionals.
-
Contact Your EHS Office: When the waste container is approximately 90% full, or when the experiment generating the waste is complete, contact your institution's EHS office to request a waste pickup.[4][9]
-
Professional Removal: The EHS department will coordinate the collection of the waste and its transfer to a licensed hazardous waste disposal company.[12]
-
Primary Disposal Method: The most common and accepted method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[12]
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.
-
Alert: Immediately alert personnel in the vicinity.
-
Assess and Confine: If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent material. Prevent the spill from entering any drains.[5]
-
Evacuate: For large spills, or if you are ever in doubt, evacuate the area immediately.
-
Contact: Notify your institution's EHS or emergency response team for professional cleanup and disposal of the spill materials.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the compliant disposal of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Caption: Disposal workflow from generation to final disposition.
References
-
Laboratory Waste Management: The New Regulations. [Link]
-
Regulation of Laboratory Waste - American Chemical Society. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]
-
Managing Hazardous Chemical Waste in the Lab. [Link]
-
MSDS of ethyl benzofuran-2-carboxylate. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97% - Cole-Parmer. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Ethyl 3-methylbenzofuran-2-carboxylate - MySkinRecipes. [Link]
-
Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. [Link]
Sources
- 1. Ethyl 3-methylbenzofuran-2-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. acs.org [acs.org]
- 12. capotchem.cn [capotchem.cn]
Mastering a Proactive Safety Culture: A Guide to Handling Ethyl 3-methyl-1-benzofuran-2-carboxylate
In the fast-paced environment of pharmaceutical research and development, our focus is often sharply aimed at discovery and innovation. However, the bedrock of sustainable scientific advancement is an unwavering commitment to safety. Handling novel chemical entities requires more than just following a checklist; it demands a deep, causal understanding of the risks involved and the implementation of self-validating safety protocols. This guide provides an in-depth operational plan for the safe handling of Ethyl 3-methyl-1-benzofuran-2-carboxylate, moving beyond mere compliance to foster a proactive safety culture.
Our objective is to equip you, our scientific colleagues, with the critical information needed to manage this compound with the highest degree of safety, ensuring the integrity of your research and, most importantly, your personal well-being.
Hazard Assessment: Understanding the "Why"
Ethyl 3-methyl-1-benzofuran-2-carboxylate is an organic ester widely used as a building block in organic synthesis.[1] While comprehensive toxicological data is not fully available, the known information and data from structurally similar compounds necessitate a cautious and well-planned approach.[2] The primary directive in handling any chemical is to prevent exposure. Therefore, all operations should be guided by the principle of minimizing contact through inhalation, skin absorption, and ingestion.
A thorough review of available Safety Data Sheets (SDS) indicates the following potential hazards that inform our protective equipment selection.
| Hazard Category | Description | Recommended Action & Rationale |
| Skin & Eye Contact | May cause skin and eye irritation upon direct contact.[3] | Use of chemical-resistant gloves and safety glasses or goggles is mandatory to prevent accidental splashes. |
| Inhalation | Inhalation of vapors or aerosols may cause respiratory tract irritation.[2] | All handling of the solid or its solutions must be conducted in a certified chemical fume hood to control airborne exposure. |
| Combustibility | The compound is a combustible liquid and its vapors may form explosive mixtures with air upon intense heating. | Keep away from heat, sparks, and open flames. Ensure proper grounding of equipment to prevent static discharge.[4] |
| Aquatic Toxicity | Classified as toxic to aquatic life, requiring responsible disposal to prevent environmental release. | Do not allow the product to enter drains. All waste must be collected and disposed of as hazardous chemical waste. |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task at hand. The following protocols are designed to provide a robust barrier against the identified hazards.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.
-
Recommended for Splash Risk: When transferring solutions or performing reactions with a higher risk of splashing, tightly fitting chemical safety goggles should be worn.[5] For large-scale operations, a face shield worn over safety glasses provides an additional layer of protection.
Hand Protection
-
Glove Selection: Nitrile gloves are a suitable choice for providing splash protection during routine handling, such as weighing and preparing solutions. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Glove Discipline: Gloves must be removed immediately if they become contaminated. Do not reuse disposable gloves. Hands should be washed thoroughly with soap and water after removing gloves.[3] It is critical to avoid touching common surfaces like doorknobs, keyboards, or personal items while wearing gloves.
Skin and Body Protection
-
Standard Attire: A flame-resistant laboratory coat is required to protect against accidental splashes and contact. Ensure the lab coat is fully buttoned.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory. Shorts, skirts, and open-toed footwear are strictly prohibited in the laboratory environment.
-
Contamination: Any clothing that becomes contaminated should be removed immediately and decontaminated before reuse.[3]
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure and must be used for all manipulations of this compound.[3]
-
Emergency Use: In the event of a spill or ventilation failure where exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][4] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized workflow is crucial for minimizing risk. The following diagram and protocols outline the essential steps for safely handling Ethyl 3-methyl-1-benzofuran-2-carboxylate from receipt to disposal.
Caption: Workflow for Safe Handling of Ethyl 3-methyl-1-benzofuran-2-carboxylate.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational. Don a lab coat, nitrile gloves, and chemical safety glasses.
-
Weighing: Perform all weighing operations within the fume hood or in a ventilated balance enclosure to prevent inhalation of any fine particulates.
-
Transfers: Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Container Management: Keep the container tightly closed when not in use.[3]
-
Cleanup: Clean any spills within the fume hood immediately. Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Protocol 2: Reaction Work-up and Product Isolation
-
Equipment: Ensure all glassware is free from defects. If heating the reaction, use a heating mantle and ensure the setup is secure.
-
Quenching: Perform all quenching procedures slowly and behind the fume hood sash.
-
Extractions: When using a separatory funnel, vent it frequently by pointing the stopcock away from yourself and others into the back of the fume hood.
-
Solvent Removal: Use a rotary evaporator placed within a fume hood to remove solvents.
Protocol 3: Spill and Waste Management
-
Spill Response:
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean it up without appropriate respiratory protection and training.
-
-
Waste Disposal:
-
Solid Waste: Collect all contaminated solids, including used gloves, weigh boats, and paper towels, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a properly labeled, sealed hazardous waste container. Do not pour any amount into the sink.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Final Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
-
By integrating these protocols into your daily workflow, you contribute to a robust safety framework that protects you, your colleagues, and your research. Safety is an active process, not a passive state. Stay vigilant, stay informed, and prioritize safety in every operation.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- Chem-Supply. (n.d.). MSDS of ethyl benzofuran-2-carboxylate.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Benzofuran.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - ETHYL 1-BENZOFURAN-3-YLACETATE.
- Fisher Scientific. (2011). Safety Data Sheet.
- MySkinRecipes. (n.d.). Ethyl 3-methylbenzofuran-2-carboxylate.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
